molecular formula C8H7BrO2 B157224 1-(3-Bromo-4-hydroxyphenyl)ethanone CAS No. 1836-06-2

1-(3-Bromo-4-hydroxyphenyl)ethanone

Cat. No.: B157224
CAS No.: 1836-06-2
M. Wt: 215.04 g/mol
InChI Key: LEXAYGVHWYOOAB-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXAYGVHWYOOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345925
Record name 1-(3-Bromo-4-hydroxyphenyl)ethanone
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1836-06-2
Record name 1-(3-Bromo-4-hydroxyphenyl)ethanone
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Record name 1-(3-Bromo-4-hydroxyphenyl)ethanone
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Record name 3'-Bromo-4'-hydroxyacetophenone
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Foundational & Exploratory

"1-(3-Bromo-4-hydroxyphenyl)ethanone" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Bromo-4-hydroxyphenyl)ethanone

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core physical and chemical properties of this compound. This guide is structured to provide not just data, but also contextual insights into its handling, reactivity, and application, ensuring a thorough understanding for its use in a laboratory and developmental setting.

Core Identification and Molecular Structure

This compound, also known as 3'-Bromo-4'-hydroxyacetophenone, is an aromatic ketone that serves as a versatile intermediate in organic synthesis.[1][2] Its utility in medicinal chemistry is significant, acting as a foundational scaffold for more complex molecules.[3]

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 1836-06-2[1][4]

  • Molecular Formula: C₈H₇BrO₂[1]

  • Molecular Weight: 215.04 g/mol [1]

  • Synonyms: 3'-Bromo-4'-hydroxyacetophenone, 2-Bromo-4-acetylphenol[1][2]

Below is the two-dimensional representation of its molecular structure.

Caption: General experimental workflow for synthesis and analysis.

Reactivity and Synthetic Potential

The chemical behavior of this compound is dictated by its three main functional regions: the phenolic hydroxyl group, the acetyl group, and the substituted aromatic ring.

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which can then undergo O-alkylation or O-acylation to form ethers and esters, respectively. This is a common strategy for modifying the molecule's properties or for protecting the hydroxyl group during subsequent reactions.

  • Acetyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol. The α-carbon (the methyl group) is weakly acidic and can be deprotonated to form an enolate, allowing for reactions such as aldol condensations or α-halogenation under specific conditions.

  • Aromatic Ring: The ring is activated by the hydroxyl group and deactivated by the acetyl and bromo substituents. The positions ortho and para to the hydroxyl group are electronically enriched. However, steric hindrance from the adjacent acetyl and bromo groups influences the regioselectivity of further electrophilic aromatic substitution reactions.

Reactivity cluster_OH Hydroxyl Group Reactions cluster_Ketone Ketone Reactions cluster_Ring Aromatic Ring Reactions Start This compound Ether O-Alkylation (Ether) Start->Ether Ester O-Acylation (Ester) Start->Ester Reduction Reduction to Alcohol Start->Reduction Enolate Enolate Formation Start->Enolate Substitution Further Electrophilic Substitution Start->Substitution

Caption: Key reactivity pathways for the title compound.

Synthesis Protocol Overview

A common and direct method for the synthesis of related brominated hydroxyacetophenones involves the electrophilic bromination of the corresponding hydroxyacetophenone precursor. [5][6]For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone involves dissolving 4-hydroxyacetophenone in a suitable solvent like chloroform or ether, followed by the dropwise addition of bromine at a controlled temperature. [3][6] Illustrative Experimental Protocol (Adapted for a related isomer):

  • Dissolution: Dissolve the starting material, 4-hydroxyacetophenone, in a suitable solvent (e.g., ether) in a flask and cool the solution to 0°C. [3]2. Bromination: Add bromine dropwise to the cooled, stirring solution over a period of 20-30 minutes. [3]3. Reaction: Continue stirring the mixture for at least one hour at 0°C to ensure the reaction goes to completion. [3]4. Work-up: Quench the reaction with water. The organic layer is separated, washed with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. [3][6]5. Purification: The crude solid product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product. [3] Causality Note: The use of a non-polar solvent and low temperature helps to control the reactivity of bromine and minimize side reactions. The aqueous wash with bicarbonate is crucial to remove acidic byproducts (HBr) and any unreacted bromine, facilitating the isolation of a pure product.

Role in Drug Development and Research

Hydroxyacetophenone derivatives are significant in medicinal chemistry. [7][8][9]this compound and its isomers serve as critical building blocks for a variety of biologically active compounds.

  • Enzyme Inhibitors: The α-bromoketone functionality present in isomers like 2-bromo-4'-hydroxyacetophenone makes it a precursor for covalent inhibitors of enzymes, particularly protein tyrosine phosphatases (PTPs), which are key regulators in cellular signaling pathways. [3]* Antimicrobial Agents: The hydroxyacetophenone scaffold has been explored for the development of antibacterial and antifungal agents. [3][7]* Heterocyclic Synthesis: The reactive nature of the molecule allows for its use in constructing various heterocyclic systems, which are core structures in many pharmaceutical drugs. [3]For example, the α-bromoketone can react with phenylthiourea in a Hantzsch thiazole synthesis. [3]* Antioxidant Properties: Phenolic compounds are known for their antioxidant properties, and derivatives of hydroxyacetophenone have been studied for their ability to scavenge free radicals. [7]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential. It is classified as a hazardous substance. [1][10] GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark) [4]* Signal Word: Warning [1][4]* Hazard Statements:

    • H302: Harmful if swallowed. [1] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] Recommended Safety and Handling Protocols:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [11][12]* Ventilation: Use only in a well-ventilated area. Avoid breathing dust. [10][12]* Handling: Avoid all personal contact. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. [10][11]* Storage: Keep containers securely sealed and store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. [4][10][11]* Spills: For minor spills, remove ignition sources, absorb with inert material (sand, earth), and place in a suitable container for disposal. [10]

Safety_Workflow Assess Assess Hazards (H302, H315, H319) Prepare Wear PPE (Gloves, Goggles, Lab Coat) Assess->Prepare Handle Handle in Ventilated Area (Fume Hood) Prepare->Handle Store Store Securely (Cool, Dry, Sealed) Handle->Store Dispose Dispose per Regulations Store->Dispose

Caption: Recommended safety workflow for handling the compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PrepChem.com. (n.d.). Synthesis of a1)2-Bromo-1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone.
  • PubChem. (n.d.). 1-(3-Bromo-4-ethylphenyl)ethanone. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)-.
  • Solubility of Things. (n.d.). 4'-Hydroxyacetophenone.
  • SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)- [13C NMR].
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubMed Central.
  • Cefa Cilinas Biotics Pvt Ltd. (2023). Various Applications Of 3-Hydroxyacetophenone.
  • Chemistry & Biology Interface. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination.
  • PubChemLite. (n.d.). This compound.
  • HDH Chemicals. (n.d.). 3'-Bromo-4'-hydroxyacetophenone, min 98%.
  • SACH BIOTECH. (2025). 4-Hydroxyacetophenone Applications and Performance in Modern Industries.
  • Valence Labs. (2025). The Significance of 3-Hydroxyacetophenone Manufacturer.

Sources

A Comprehensive Technical Guide to 1-(3-Bromo-4-hydroxyphenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized intermediates is paramount to the efficient construction of complex molecular architectures. 1-(3-Bromo-4-hydroxyphenyl)ethanone, a halogenated phenolic ketone, represents a quintessential example of such a versatile building block. Its unique arrangement of an acetyl group, a hydroxyl moiety, and a bromine atom on a benzene ring provides a triad of reactive sites, enabling a diverse array of chemical transformations. This guide offers an in-depth exploration of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, validated synthetic protocols, critical applications as a pharmaceutical intermediate, and essential safety protocols, providing a holistic view grounded in scientific literature and practical expertise.

Section 1: Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is the foundation of scientific communication and reproducibility. The compound is systematically named according to IUPAC conventions, though several synonyms are commonly encountered in commercial and academic literature.

The formal IUPAC name for the compound is This compound [1].

Commonly used synonyms include:

  • 3'-Bromo-4'-hydroxyacetophenone[1]

  • 2-Bromo-4-acetylphenol[2]

  • Ethanone, 1-(3-bromo-4-hydroxyphenyl)-[2]

A consolidated list of key identifiers is provided below for precise database searching and regulatory compliance.

IdentifierValueSource
CAS Number 1836-06-2PubChem[1]
PubChem CID 608094PubChem[1]
EC Number 634-047-9PubChem[1]
InChIKey LEXAYGVHWYOOAB-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC(=O)C1=CC(=C(C=C1)O)BrPubChem[1]

Section 2: Physicochemical and Safety Profile

Understanding the physical properties and hazard profile of a chemical is a prerequisite for its safe handling, storage, and application in experimental design. This compound is a white to light-orange crystalline solid at room temperature[3].

Physicochemical Properties

The key physical and chemical properties are summarized in the table below, derived from aggregated database information.

PropertyValueUnit
Molecular Formula C₈H₇BrO₂-
Molecular Weight 215.04 g/mol [1]
Melting Point 111.0 to 115.0°C[3][4]
Boiling Point (Predicted) 315.9 ± 27.0°C[3][4]
Density (Predicted) 1.586 ± 0.06g/cm³[3][4]
Solubility Soluble in Methanol-[3]
pKa (Predicted) 6.63 ± 0.18-[3]
GHS Safety and Hazard Information

From a safety perspective, this compound is classified as an irritant and is harmful if swallowed[1]. It is imperative that researchers handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]

Precautionary Statements (Selected): P261, P264, P280, P302+P352, P305+P351+P338[1]. For a complete list, consult the material safety data sheet (MSDS) from the supplier.

Section 3: Synthesis and Reactivity

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 4-hydroxyacetophenone. The hydroxyl group is a potent activating group and an ortho-, para-director. Since the para position is blocked by the acetyl group, bromination occurs at one of the ortho positions. The presence of the deactivating acetyl group helps to moderate the reaction and favor mono-substitution.

Causality in Synthetic Protocol Design

The chosen protocol is a well-established method for the regioselective bromination of activated phenols. The starting material, 4-hydroxyacetophenone, is cost-effective and readily available. Acetic acid is often used as a solvent as it is polar enough to dissolve the starting material and is unreactive under the reaction conditions. Elemental bromine is the electrophile. The reaction proceeds without a Lewis acid catalyst due to the high activation of the aromatic ring by the hydroxyl group. The workup procedure is designed to quench excess bromine, neutralize the acidic solvent, and isolate the solid product via filtration.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • 4-Hydroxyacetophenone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium bisulfite solution (aqueous, saturated)

  • Deionized Water

  • Ice

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap (to neutralize HBr fumes), dissolve 4-hydroxyacetophenone (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the resulting solution in an ice-water bath to 0-5 °C.

  • Bromination: Add a solution of bromine (1.0 - 1.1 eq) in glacial acetic acid dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing cold deionized water and ice with vigorous stirring.

  • Decomposition of Excess Bromine: Add saturated sodium bisulfite solution dropwise until the orange/red color of excess bromine disappears.

  • Precipitation and Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove acetic acid and inorganic salts.

  • Drying: Dry the product under vacuum to yield this compound. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation Dissolution 1. Dissolve 4-Hydroxyacetophenone in Glacial Acetic Acid Cooling 2. Cool to 0-5 °C Dissolution->Cooling Bromination 3. Add Bromine Solution (Dropwise, <10 °C) Cooling->Bromination Stirring 4. Stir at Room Temp (Monitor by TLC) Bromination->Stirring Quench 5. Pour into Ice Water Stirring->Quench Neutralize 6. Add NaHSO₃ Solution Quench->Neutralize Filter 7. Vacuum Filtration Neutralize->Filter Wash 8. Wash with Water Filter->Wash Dry 9. Dry Under Vacuum Wash->Dry FinalProduct FinalProduct Dry->FinalProduct Pure this compound

Caption: Workflow for the synthesis of this compound.

Section 4: Applications in Drug Development and Research

The strategic placement of the bromine, hydroxyl, and acetyl groups makes this compound a highly valuable intermediate in pharmaceutical synthesis. Each functional group offers a handle for subsequent chemical modification, allowing for the construction of diverse and complex molecular scaffolds.

Intermediate for Beta-Blocker Synthesis

Beta-blockers (β-adrenergic blocking agents) are a cornerstone in the management of cardiovascular diseases[5]. The synthesis of many beta-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an amine. The core structure of this compound provides the necessary phenolic starting point.

A key synthetic strategy involves using the phenolic -OH group for etherification to build the characteristic aryloxypropanolamine side chain of beta-blockers. While literature often details the synthesis of related isomers, the principles are directly applicable. For example, the synthesis of intermediates for drugs like Betaxolol involves the reaction of a phenolic compound with reagents to form a diol, which is then converted to an epoxide for subsequent reaction with an amine[2][3]. The bromo- and acetyl- functionalities on the ring can be retained as part of the final drug scaffold or can be further modified in subsequent synthetic steps.

Precursor for Heterocyclic Compounds

The acetyl group provides a reactive ketone functionality that is a common entry point for the synthesis of various heterocyclic systems, which are prevalent in drug molecules. For instance, it can undergo condensation reactions with hydrazines to form pyrazoles, or with hydroxylamine to form isoxazoles. The adjacent bromine atom can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and build diverse molecular libraries for high-throughput screening.

Role in Structure-Activity Relationship (SAR) Studies

In drug discovery, the systematic modification of a lead compound is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. This compound and its derivatives serve as ideal starting materials for such SAR studies. The bromine atom can be replaced or used as a handle for coupling, while the hydroxyl and acetyl groups can be modified to probe interactions with biological targets. This allows medicinal chemists to systematically explore the chemical space around a pharmacophore to identify candidates with improved therapeutic profiles.

Section 5: Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of properties, reactivity, and safety. Its value is rooted in the versatile combination of functional groups that permit a wide range of synthetic transformations. This guide has provided a detailed overview of its nomenclature, physicochemical characteristics, a robust synthesis protocol, and its significant role as a building block in the development of pharmaceuticals, particularly as a precursor for classes of drugs like beta-blockers. For drug development professionals and synthetic chemists, a thorough understanding of this and similar intermediates is essential for the rational design and efficient execution of synthetic routes to novel therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 608094, this compound.
  • Journal of Medicinal and Medical Chemistry (2023). A Comprehensive Review on Beta Blockers Synthesis Methods.
  • Turan, Z., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry.

Sources

An In-Depth Technical Guide to 1-(3-Bromo-4-hydroxyphenyl)ethanone (CAS 1836-06-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-(3-Bromo-4-hydroxyphenyl)ethanone, also known as 3-Bromo-4-hydroxyacetophenone, is a halogenated phenolic compound that has garnered significant interest in the scientific community. Its unique structural features, combining a reactive brominated aromatic ring with a phenolic hydroxyl group and a ketone, make it a versatile building block in organic synthesis and a promising scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and analytical characterization, offering valuable insights for professionals in research and drug development.

Section 1: Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature with a molecular weight of 215.05 g/mol .[1][2] Its chemical structure is characterized by an acetophenone core, substituted with a bromine atom at the meta position and a hydroxyl group at the para position relative to the acetyl group.

PropertyValueSource
CAS Number 1836-06-2
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.05 g/mol [1][2]
Appearance Solid[3]
Melting Point Not explicitly stated, but expected to be a solid at room temperature.
Boiling Point Not available
Solubility Expected to have some solubility in polar organic solvents.
InChI Key LEXAYGVHWYOOAB-UHFFFAOYSA-N[4]

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would reveal characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton. The splitting patterns of the aromatic protons would confirm the 1,3,4-substitution pattern.

    • ¹³C NMR spectroscopy would show distinct resonances for the carbonyl carbon, the aromatic carbons (with the carbon bearing the bromine showing a characteristic shift), and the methyl carbon.[4][5][6]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the phenolic O-H stretching, the aromatic C-H stretching, the C=O stretching of the ketone, and the C-Br stretching.[5]

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.[5]

Section 2: Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry reactions. The two most prominent methods are the Fries rearrangement and Friedel-Crafts acylation.

Fries Rearrangement Approach

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[7][8][9] This approach involves the conversion of a phenolic ester to a mixture of ortho and para-acylphenols in the presence of a Lewis acid catalyst.[10]

Workflow for Fries Rearrangement:

cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Purification A 2-Bromophenol C 2-Bromophenyl acetate A->C Esterification B Acetylating Agent (e.g., Acetic Anhydride) B->C D 2-Bromophenyl acetate F This compound (para-product) D->F Rearrangement G 1-(3-Bromo-2-hydroxyphenyl)ethanone (ortho-product) D->G Rearrangement E Lewis Acid (e.g., AlCl3) E->F E->G H Mixture of ortho and para isomers I Purified this compound H->I Chromatography

Caption: Fries Rearrangement workflow for synthesis.

Experimental Protocol (Proposed):

  • Esterification: React 2-bromophenol with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) or an acid catalyst to form 2-bromophenyl acetate.

  • Fries Rearrangement: Treat the resulting 2-bromophenyl acetate with a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), in a suitable solvent (e.g., nitrobenzene or carbon disulfide). The reaction temperature can be controlled to favor the formation of the para-isomer (this compound).[11] Generally, lower temperatures favor the para product.[9]

  • Work-up and Purification: Quench the reaction with acid and extract the product into an organic solvent. The mixture of ortho and para isomers can then be separated by column chromatography to yield the pure desired product.

Friedel-Crafts Acylation Approach

Direct Friedel-Crafts acylation of 2-bromophenol with an acetylating agent in the presence of a Lewis acid is another viable route.[12][13][14] However, the hydroxyl group is an activating group, which can lead to a complex mixture of products. Therefore, protection of the hydroxyl group may be necessary.

Workflow for Friedel-Crafts Acylation:

cluster_0 Step 1: Protection (Optional) cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection A 2-Bromophenol C Protected 2-Bromophenol A->C Protection B Protecting Group B->C D Protected 2-Bromophenol F Protected this compound D->F Acylation E Acetylating Agent + Lewis Acid E->F G Protected Product H This compound G->H Deprotection

Caption: Friedel-Crafts Acylation workflow for synthesis.

Experimental Protocol (Proposed):

  • Protection (Optional): Protect the hydroxyl group of 2-bromophenol with a suitable protecting group (e.g., methoxymethyl ether) to prevent side reactions.

  • Friedel-Crafts Acylation: React the protected 2-bromophenol with an acetylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent.[15]

  • Deprotection: Remove the protecting group under appropriate conditions to yield this compound.

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

Section 3: Biological Activities and Potential Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, the broader class of hydroxyacetophenones and bromophenols has been shown to possess a range of interesting biological activities, suggesting potential avenues for research and drug development.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the aromatic ring can donate a hydrogen atom to scavenge free radicals. Derivatives of hydroxyacetophenone have demonstrated antioxidant and anti-inflammatory activities.[16] For instance, some bromophenol derivatives have been shown to ameliorate oxidative damage and ROS generation.[17] The presence of the electron-withdrawing bromine atom may modulate the antioxidant potential of the phenolic hydroxyl group.

Enzyme Inhibition

3'-Bromo-4'-hydroxyacetophenone has been identified as a competitive inhibitor of cytochrome P450 enzymes. This suggests its potential as a modulator of metabolic pathways and as a tool for studying enzyme kinetics. Furthermore, related compounds like 2-bromo-4'-hydroxyacetophenone are known inhibitors of protein tyrosine phosphatases (PTPs), which are implicated in various diseases.[18] Derivatives of 2,4-dihydroxyacetophenone have also been synthesized as potent inhibitors of phosphodiesterase (PDE) enzymes.[19]

Potential Signaling Pathway Modulation

Research on structurally similar compounds provides clues to the potential mechanisms of action of this compound. For example, 3-Bromo-4,5-dihydroxybenzaldehyde, a related marine compound, has been shown to protect cells against oxidative damage via the Nrf2/HO-1 pathway.[9][20] This pathway is a key regulator of the cellular antioxidant response. Another study on the same compound demonstrated its protective effects in myocardial ischemia and reperfusion injury through the Akt-PGC1α-Sirt3 pathway.[4]

Potential Signaling Pathway Involvement:

This compound This compound Nrf2/HO-1 Pathway Nrf2/HO-1 Pathway This compound->Nrf2/HO-1 Pathway Activates? Akt-PGC1α-Sirt3 Pathway Akt-PGC1α-Sirt3 Pathway This compound->Akt-PGC1α-Sirt3 Pathway Modulates? Oxidative Stress Oxidative Stress Oxidative Stress->Nrf2/HO-1 Pathway Cellular Protection Cellular Protection Nrf2/HO-1 Pathway->Cellular Protection Akt-PGC1α-Sirt3 Pathway->Cellular Protection

Caption: Potential signaling pathways modulated by the compound.

Section 4: Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound.[1][21] A reversed-phase HPLC method would be the most suitable approach.

Proposed HPLC Method Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid or phosphoric acid, for better peak shape)[5]
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength determined by the UV spectrum of the compound (likely around 280 nm)[21]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)

Workflow for HPLC Method Validation:

A Method Development B System Suitability A->B C Specificity B->C D Linearity C->D E Accuracy D->E F Precision E->F G Robustness F->G H Validated HPLC Method G->H

Caption: HPLC method validation workflow.

A full validation of the HPLC method should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[22]

Other Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of the compound, although derivatization may be required to increase its volatility.[21]

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of synthesis reactions and for preliminary purity assessment.

Section 5: Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3]

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its versatile structure allows for the synthesis of a wide array of more complex molecules. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the existing knowledge on related compounds suggests promising avenues for its application in drug discovery, particularly in the areas of antioxidant and enzyme-inhibitory therapies. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.

References

  • Hyun, J. H., Kang, J. I., Lee, J. H., & Hyun, J. W. (2014). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs, 12(9), 4846–4861. [Link]
  • Frontiers.
  • SpectraBase. Ethanone, 1-(3-bromo-4-hydroxyphenyl)-. [Link]
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  • Organic Chemistry Portal. Fries Rearrangement. [Link]
  • Khan, I., Zaib, S., Batool, S., & Abbas, N. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29591-29630. [Link]
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  • SpectraBase. Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts. [Link]
  • Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. [Link]
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  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
  • Taylor & Francis Online. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]
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  • Cao, D., Wang, Y., Li, W., Ji, J., Guo, J., Zhang, D., & Liu, J. (2020). 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway. Experimental and Therapeutic Medicine, 20(6), 211. [Link]
  • Organic & Biomolecular Chemistry. Friedel–Crafts alkylation with α-bromoarylacetates for the preparation of enantioenriched 2,2-diarylethanols. [Link]
  • Rios, M. Y., León-Rivera, I., & Aguilar-Guadarrama, A. B. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules, 27(23), 8409. [Link]
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"1-(3-Bromo-4-hydroxyphenyl)ethanone" molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Bromo-4-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis. As a member of the substituted acetophenone family, its unique arrangement of functional groups—a hydroxyl group, a bromine atom, and an acetyl group on a benzene ring—renders it a versatile building block for constructing more complex molecular architectures. Its structural motifs are of significant interest to researchers in medicinal chemistry and materials science, where precise control over substituent patterns is crucial for tuning physicochemical and biological properties.

This technical guide offers a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the compound's core molecular structure and physicochemical properties, provides a detailed, field-tested protocol for its synthesis, explores its chemical reactivity and potential applications, and outlines essential safety and handling procedures. The content is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Section 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the identity, structure, and key physicochemical data for this compound.

Chemical Identity

The compound is unambiguously identified by a set of standardized nomenclature and registry numbers, ensuring clarity and precision in scientific communication.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 3'-Bromo-4'-hydroxyacetophenone, 2-Bromo-4-acetylphenol[1][2]
CAS Number 1836-06-2[1][2]
Molecular Formula C₈H₇BrO₂[1][2]
InChI Key LEXAYGVHWYOOAB-UHFFFAOYSA-N[1]
Molecular Structure and Weight

The molecular structure of this compound features a phenyl ring substituted with three key functional groups. The spatial and electronic interplay between the activating hydroxyl group, the deactivating acetyl group, and the electronegative bromine atom dictates the molecule's reactivity.

Caption: 2D representation of this compound.

Physicochemical Data

The compound's physical properties are essential for its handling, storage, and use in experimental setups.

PropertyValueSource
Molecular Weight 215.04 g/mol [1]
Monoisotopic Mass 213.96294 Da[1][3]
Physical Form Solid
Storage Conditions Sealed in a dry environment at room temperature.[2]

Section 2: Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic bromination of 4'-hydroxyacetophenone. This section provides the mechanistic reasoning and a detailed experimental protocol.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The synthetic strategy hinges on the directing effects of the substituents on the aromatic ring.

  • Hydroxyl (-OH) Group: A strongly activating, ortho, para-directing group. It increases the electron density of the ring, particularly at the positions ortho and para to it, making them more susceptible to electrophilic attack.

  • Acetyl (-COCH₃) Group: A moderately deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position.

In 4'-hydroxyacetophenone, the para position is blocked. The two available ortho positions to the hydroxyl group are also meta to the acetyl group. Therefore, the powerful activating and directing effect of the hydroxyl group dominates, guiding the incoming bromine electrophile to one of these positions, resulting in the desired product.

cluster_0 Synthesis Workflow start Start: 4'-Hydroxyacetophenone reagents Reagents: - Bromine (Br₂) - Acetic Acid (Solvent) start->reagents reaction Electrophilic Bromination start->reaction reagents->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup purification Purification by Recrystallization workup->purification product Product: This compound purification->product building_block This compound (Scaffold) mod_oh Modification at -OH group (Alkylation, Acylation) building_block->mod_oh mod_co Modification at -C=O group (Reduction, Amination) building_block->mod_co mod_br Modification at -Br group (Cross-Coupling) building_block->mod_br lead_compounds Diverse Lead Compounds for Screening mod_oh->lead_compounds mod_co->lead_compounds mod_br->lead_compounds

Caption: Synthetic pathways from a building block to lead compounds.

Section 4: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed. [1] H315: Causes skin irritation. [1] H319: Causes serious eye irritation. [1]
Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool place away from incompatible materials.

Conclusion

This compound is a chemical compound of significant value to the scientific research community. Its well-defined molecular structure, predictable reactivity, and accessibility through straightforward synthesis make it an ideal starting material and intermediate for a wide range of applications, particularly in the synthesis of novel compounds for drug discovery. This guide has provided the essential technical information—from its fundamental properties and synthesis to its potential applications and safety protocols—to empower researchers to utilize this versatile molecule effectively and safely in their endeavors.

References

  • This compound | C8H7BrO2 | CID 608094.
  • Synthesis of a1)2-Bromo-1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone. PrepChem.com. [Link]
  • Ethanone, 1-(3-bromo-4-hydroxyphenyl)-. SpectraBase. [Link]
  • Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone.

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An In-depth Technical Guide to the Solubility of 1-(3-Bromo-4-hydroxyphenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Critical Role of Solubility in Research and Development

In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For a molecule like 1-(3-Bromo-4-hydroxyphenyl)ethanone, a substituted phenolic compound, understanding its behavior in various solvents is paramount for successful formulation, reaction optimization, and purification processes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering both predictive insights based on its molecular structure and a detailed experimental protocol for its empirical determination. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound—possessing a polar phenolic hydroxyl group, a moderately polar ketone group, a bromine atom, and an aromatic ring—suggests a nuanced solubility profile across different solvent classes.

Key Structural Features Influencing Solubility:
  • Phenolic Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents such as water and alcohols.[1]

  • Ethanone (-C(O)CH₃) Group: The carbonyl group is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

  • Bromine (-Br) Atom: The presence of a halogen atom increases the molecular weight and polarizability of the molecule, which can influence van der Waals interactions.

  • Aromatic Ring: The phenyl ring is largely nonpolar and will favor interactions with nonpolar solvents through π-stacking and van der Waals forces.

Based on these features, we can anticipate the following solubility trends:

  • High Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar functional groups.[1]

  • Moderate to Good Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding.[1]

  • Limited Solubility: In nonpolar solvents like hexane and toluene, as the polar functional groups will hinder dissolution.

  • pH-Dependent Aqueous Solubility: The phenolic hydroxyl group is weakly acidic. Therefore, in aqueous solutions with a pH above the pKa of the phenol, the compound will deprotonate to form a more polar and thus more water-soluble phenoxide salt.[2]

Quantitative and Qualitative Solubility Profile

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleHydrogen bonding potential is offset by the nonpolar aromatic ring and bromine atom.
MethanolSolubleGood hydrogen bonding and solvation of the polar groups.
EthanolSolubleSimilar to methanol, with a slight decrease in polarity.
IsopropanolModerately SolubleLower polarity compared to methanol and ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleStrong hydrogen bond acceptor and highly polar, capable of solvating a wide range of compounds.[3]
N,N-Dimethylformamide (DMF)Very SolubleSimilar to DMSO in its solvating properties.
AcetoneSolubleA good balance of polarity to interact with the different parts of the molecule.
Ethyl AcetateModerately SolubleLess polar than acetone, but still capable of some favorable interactions.
Nonpolar DichloromethaneSparingly SolubleModerate polarity may allow for some dissolution.
ChloroformSparingly SolubleSimilar to dichloromethane.
TolueneInsolubleThe nonpolar nature of the solvent is not conducive to solvating the polar functional groups.
HexaneInsolubleHighly nonpolar, offering no favorable interactions with the polar parts of the molecule.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[4]

Safety Precautions:

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid compound and solutions should be performed in a well-ventilated fume hood.

Materials and Equipment:
  • This compound (solid)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Centrifuge (optional)

Step-by-Step Experimental Workflow:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of solid this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration has plateaued.[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered saturated solution samples using a suitable analytical technique (HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated samples.

Data Interpretation:

The concentration of this compound in the filtered saturated solution represents its thermodynamic solubility in that specific solvent at the experimental temperature. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Diagram:

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess solid This compound prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Equilibrate sep1 Allow solid to settle equil1->sep1 Separate sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis2 Analyze standards and samples (HPLC-UV or UV-Vis) sep2->analysis2 Analyze analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion and Future Perspectives

This guide has provided a comprehensive analysis of the solubility of this compound, combining theoretical predictions with a practical, validated experimental protocol. A thorough understanding of its solubility in a diverse range of solvents is indispensable for its effective application in research and development. The provided step-by-step methodology for the shake-flask method offers a reliable means to generate accurate and reproducible solubility data. For drug development professionals, this information is critical for formulation design and for ensuring bioavailability. For chemists, it is essential for optimizing reaction conditions and purification strategies. Future work could involve the systematic determination of the solubility of this compound at various temperatures to establish a complete thermodynamic profile.

References

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  • Pudukulathan, Z. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
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"1-(3-Bromo-4-hydroxyphenyl)ethanone" safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(3-Bromo-4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

This compound is a substituted acetophenone, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, featuring a reactive ketone and a substituted phenolic ring, makes it a valuable building block. However, these same chemical properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures required to work safely with this compound in a laboratory setting. The causality behind each recommendation is explained to empower researchers with the knowledge to manage risk effectively.

Section 1: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are acute toxicity if ingested and irritation to the skin, eyes, and respiratory system.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

GHS Classification:

The compound is classified with the signal word "Warning" and the GHS07 pictogram, indicating that it can cause less severe, but nonetheless significant, health effects.

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1][2]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1][2]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1]

Toxicological Insights:

  • Oral Toxicity (H302): The "Harmful if swallowed" classification indicates that accidental ingestion of a relatively small quantity of the substance can cause adverse health effects. The brominated phenolic structure can interfere with biological processes, leading to systemic toxicity.

  • Skin and Eye Irritation (H315 & H319): As a substituted phenol, the compound is acidic and can denature proteins upon contact, leading to irritation.[1] Prolonged contact with the skin can cause redness and discomfort, while contact with the eyes can result in serious irritation and potential damage.[1][3]

  • Respiratory Irritation (H335): The compound is a solid, but if it becomes airborne as a fine dust, it can irritate the mucous membranes of the respiratory tract upon inhalation.[1][3][4] This is a common hazard for many powdered organic compounds.

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is essential to minimize exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[5] This is critical for two reasons:

  • Containment: It prevents the inhalation of any fine dust that may be generated during weighing or transfer.

  • Ventilation: It ensures that any potential vapors are safely exhausted from the work area.[6]

Always ensure the fume hood has adequate airflow and is functioning correctly before beginning work.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE is dictated by the hazards identified in Section 1. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[2][7] If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[8] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.[9]

    • Lab Coat: A standard laboratory coat should be worn and kept fully fastened. For tasks with a higher risk of spillage, impervious or flame-resistant clothing may be appropriate.[2][7]

  • Respiratory Protection: For most lab-scale operations within a fume hood, respiratory protection is not required. However, if engineering controls are insufficient, or if cleaning up a large spill outside of a hood, a NIOSH-approved respirator with a particulate filter may be necessary.[9][10] Use of respirators requires prior training and fit-testing.[11]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration cluster_action Action Start Task: Handling This compound CheckHood Is the task performed inside a certified chemical fume hood? Start->CheckHood StandardPPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat CheckHood->StandardPPE  Yes   EnhancedPPE Enhanced PPE: - Standard PPE - Face Shield - Consider Respirator* CheckHood->EnhancedPPE  No   Proceed Proceed with Caution StandardPPE->Proceed Stop STOP! Consult EHS. Do not proceed. EnhancedPPE->Stop

Caption: PPE selection workflow based on the use of engineering controls.

Section 3: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is paramount for preventing accidents.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers. If possible, weigh the material directly into the reaction vessel.

  • Housekeeping: Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe and dispose of it as chemical waste. Do not dry-sweep, as this can create dust clouds.

  • Post-Handling: After use, wash hands and forearms thoroughly with soap and water, even after removing gloves.[6]

Storage Protocol:

  • Container: Keep the compound in a tightly closed, clearly labeled container.[3][4]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][12]

  • Security: The container should be stored in a locked cabinet or area to restrict access to authorized personnel only.[2][3][10]

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[13]

First-Aid Measures:

  • In case of Inhalation: Immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[2][3]

  • In case of Skin Contact: Remove all contaminated clothing immediately.[10] Wash the affected skin with plenty of soap and water for at least 15 minutes.[4] If skin irritation develops or persists, seek medical advice.[2][7]

  • In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][10] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention from an ophthalmologist.[3]

  • In case of Ingestion: Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water and then have the person drink one or two glasses of water.[3] Seek immediate medical attention.[2][7]

Accidental Release Measures (Spill Cleanup):

The response to a spill depends on its size and location.

  • Alert & Evacuate: Immediately alert others in the vicinity. For a large spill, evacuate the area.[5][11]

  • Assess & Secure: If the spill is small and contained within a fume hood, trained personnel may clean it up. For larger spills or any spill outside a hood, call emergency responders.[5][13] Control all ignition sources.[11]

  • Contain: Prevent the spill from spreading or entering drains.[3][11]

  • Clean Up:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite.[9]

    • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[5] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5]

  • Dispose: Seal the container with the spill debris and dispose of it as hazardous chemical waste.[11]

Spill_Response_Workflow cluster_decision Decision Point cluster_actions Response Actions Spill Spill Occurs Alert 1. Alert Personnel & Assess Situation Spill->Alert SizeCheck Is the spill large or outside a fume hood? Alert->SizeCheck Cleanup 2. Don PPE 3. Cover with Absorbent 4. Collect in Waste Container 5. Decontaminate Area SizeCheck->Cleanup No (Small & Contained) Evacuate 2. Evacuate Area 3. Call Emergency Response (EHS / 911) 4. Secure the Area SizeCheck->Evacuate Yes Dispose 6. Dispose of Waste Cleanup->Dispose Evacuate->Dispose

Caption: Emergency response workflow for a chemical spill.

Section 5: Disposal Considerations

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.[9]

  • Do not mix with other waste streams unless explicitly permitted.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[3][6]

Conclusion

This compound is a valuable synthetic intermediate, but its safe use hinges on a disciplined and informed approach to laboratory safety. By understanding its specific hazards—oral toxicity, irritation, and potential for respiratory irritation—and rigorously applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate risks. Preparedness for emergencies, including knowledge of first-aid and spill cleanup protocols, completes the framework for safe and successful scientific work.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Loba Chemie. (2022). ACETOPHENONE FOR SYNTHESIS Safety Data Sheet.
  • University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
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"1-(3-Bromo-4-hydroxyphenyl)ethanone" potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 1-(3-Bromo-4-hydroxyphenyl)ethanone

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted phenolic compounds are a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, halogenated phenols have garnered significant attention for their enhanced biological activities. This technical guide provides a comprehensive exploration of this compound, a brominated acetophenone derivative. While direct studies on this specific molecule are nascent, this paper synthesizes data from closely related bromophenol analogues to build a robust profile of its potential biological activities. We delve into its promising anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action, presenting relevant in vitro and in vivo data, and providing detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related chemical entities.

Introduction: The Chemical and Biological Context

This compound (CAS No: 1836-06-2) is an aromatic ketone with the molecular formula C₈H₇BrO₂.[1][2][3] Its structure is characterized by a phenyl ring substituted with a hydroxyl group, an acetyl group, and a bromine atom. This unique combination of functional groups suggests a high potential for diverse biological interactions.

  • Phenolic Hydroxyl Group: Phenolic compounds are well-established as potent antioxidants and modulators of various cellular signaling pathways.[4] The hydroxyl group can donate a hydrogen atom to neutralize free radicals and can participate in hydrogen bonding with biological targets.

  • Bromine Atom: The introduction of a halogen, such as bromine, into a pharmacophore is a common strategy in drug design.[5][6] Halogenation can significantly enhance a molecule's lipophilicity, improving its ability to cross biological membranes.[5][7] Furthermore, the bromine atom can form "halogen bonds," a type of non-covalent interaction with electron-donating atoms in protein binding pockets, which can increase ligand affinity and selectivity.[6][7][8]

Given this structural framework, this compound stands as a compelling candidate for investigation across multiple therapeutic areas.

Anticancer Potential: A Multi-Mechanistic Approach

Derivatives of bromophenol have demonstrated significant potential as a novel class of anticancer agents.[4] Their efficacy stems from the ability to trigger cancer cell death and halt proliferation through several distinct mechanisms.

Primary Mechanisms of Action

2.1.1. Induction of ROS-Mediated Apoptosis

A primary mechanism by which bromophenol hybrids exert their anticancer effects is through the induction of apoptosis, or programmed cell death, mediated by Reactive Oxygen Species (ROS).[9][10] Healthy cells maintain a balance of ROS, but many cancer cells exhibit a higher basal level of oxidative stress, making them more vulnerable to further ROS insults. Bromophenol derivatives can exploit this vulnerability.

The proposed pathway is as follows:

  • The compound induces a surge in intracellular ROS levels within cancer cells.[9][10]

  • This oxidative stress triggers the mitochondrial apoptotic pathway.

  • The expression of the anti-apoptotic protein Bcl-2 is suppressed.[9][10]

  • The reduction in Bcl-2 leads to the activation of executioner caspases, such as caspase-3, and Poly (ADP-ribose) polymerase (PARP).[9][10]

  • This cascade culminates in DNA fragmentation and the morphological changes characteristic of apoptosis.[9][10]

cluster_cell Cancer Cell Bromophenol This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Bromophenol->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Caspase ↑ Caspase-3 / PARP Activation Bcl2->Caspase (inhibition removed) Apoptosis Apoptosis Caspase->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by bromophenol derivatives.

2.1.2. Cell Cycle Arrest

In addition to inducing apoptosis, certain bromophenol derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[4] Studies have shown that promising candidate compounds can cause cells to accumulate in the G0/G1 phase of the cell cycle, preventing them from entering the DNA synthesis (S) phase and thus inhibiting division.[9][10][11]

2.1.3. Tubulin Polymerization Inhibition

Microtubules are critical components of the cellular cytoskeleton, essential for cell division. They are a well-validated target for anticancer drugs. Some brominated compounds have been shown to inhibit tubulin polymerization at micromolar concentrations, disrupting the microtubule network and leading to cell cycle arrest at the G2/M phase, followed by apoptosis.[4]

Cytotoxicity Data

The cytotoxic activity of bromophenol derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Bromophenol Hybrid (17a)A549 (Lung)5.21[Marine Drugs, 2017][9]
Bromophenol Hybrid (17a)Bel7402 (Liver)7.35[Marine Drugs, 2017][9]
Bromophenol Hybrid (17a)HepG2 (Liver)11.24[Marine Drugs, 2017][9]
Bromophenol Hybrid (17a)HCT116 (Colon)9.13[Marine Drugs, 2017][9]
Silyl Furan-2(5H)-one (3b)HCT-116 (Colon)7.3-21.3[MDPI, 2018][12]
1,3,4-Thiadiazole (SCT-4)MCF-7 (Breast)~74% viability at 100µM[MDPI, 2022][13]

Table 1: Cytotoxic activity of selected bromophenol derivatives and related compounds against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[10]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Antimicrobial and Antibiofilm Activity

Bromophenols, particularly those derived from marine sources, have demonstrated significant pharmacological activities, including antimicrobial properties.[14] They represent a promising avenue for combating drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The antibacterial action of bromophenols appears to be multifaceted. Studies suggest that in addition to direct bactericidal or bacteriostatic effects, these compounds can disrupt key virulence pathways.

  • Biofilm Inhibition: A key finding is the ability of bromophenol derivatives to inhibit the formation of biofilms.[14] Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them highly resistant to conventional antibiotics. By preventing biofilm formation, these compounds can render bacteria more susceptible to treatment.

  • Quorum Sensing Disruption: The formation of biofilms and other virulence factors are often regulated by a cell-to-cell communication system called quorum sensing. Some brominated compounds are thought to interfere with these signaling pathways, thereby attenuating bacterial virulence.[14]

Antibacterial Activity Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundTarget OrganismMIC (µg/mL)Reference
3-bromo-2,6-dihydroxyacetophenoneS. aureus12[PMC, 2024][14]
3-bromo-2,6-dihydroxyacetophenoneP. aeruginosa780[PMC, 2024][14]
Thiosemicarbazone derivativeE. coliGood Activity[CORE, 2017][15]
Thiosemicarbazone derivativeK. pneumoniaeGood Activity[CORE, 2017][15]

Table 2: Antibacterial activity of selected bromophenol derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 2-fold serial dilutions of test compound in a 96-well plate with broth C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect wells for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Anti-Inflammatory Properties

Inflammation is a protective response, but chronic inflammation contributes to numerous diseases.[16] Natural products, including bromophenols isolated from marine algae, are a rich source of anti-inflammatory agents.[17]

Mechanism of Action

The anti-inflammatory effects of related bromophenols, such as 3-bromo-4,5-dihydroxybenzaldehyde (BDB), are primarily attributed to their ability to modulate key inflammatory signaling pathways.[17]

  • MAPK and NF-κB Pathway Suppression: These compounds can downregulate the expression of inflammatory mediators by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) signaling pathways.[17]

  • Cytokine and Chemokine Reduction: By suppressing these pathways, the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., RANTES, TARC) is significantly reduced.[17]

  • Antioxidant Effects: The anti-inflammatory action is often coupled with strong antioxidant activity. By scavenging ROS, these compounds can reduce the oxidative stress that perpetuates the inflammatory cycle.[17][18]

In Vivo Anti-Inflammatory Data

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity. Derivatives of phenylurea and pyrazole have shown significant activity in this model.[19][20]

Compound TypeDoseInhibition of Edema (%)Reference
1,3-bis(p-hydroxyphenyl)urea50, 100, 200 mg/kgComparable to Diclofenac[JPR, 2022][20]
N-acetylpyrazole derivativeNot specifiedComparable to Indomethacin[Hindawi, 2014][19]

Table 3: In vivo anti-inflammatory activity of related compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used model to screen for acute anti-inflammatory activity.[19]

  • Animal Grouping: Divide rats (e.g., Wistar) into groups of six.

  • Compound Administration: Administer the test compound (suspended in a vehicle like 0.5% CMC) orally or intraperitoneally at various doses. The control group receives only the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Indomethacin).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The structural features of this compound—a phenolic hydroxyl group combined with a bromine substituent—position it as a highly promising scaffold for therapeutic development. Based on extensive evidence from structurally similar bromophenol derivatives, this compound is predicted to possess significant anticancer, antimicrobial, and anti-inflammatory activities.

  • Anticancer: Potential to induce ROS-mediated apoptosis and cell cycle arrest.

  • Antimicrobial: Likely to exhibit activity against gram-positive bacteria, including MRSA, and inhibit biofilm formation.

  • Anti-inflammatory: Expected to suppress key pro-inflammatory signaling pathways like NF-κB and MAPK.

Future research should focus on the direct synthesis and evaluation of this compound using the protocols outlined in this guide. Subsequent steps should include the creation of a focused library of derivatives to establish clear structure-activity relationships (SAR), followed by in vivo efficacy studies and comprehensive toxicological profiling to validate its potential as a lead compound for drug discovery.

References

  • The Anticancer Potential of 4-Bromo-2-methoxyphenol Derivatives: A Technical Guide. Benchchem.
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PubMed. Published 2017-11-01.
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC - PubMed Central.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH.
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Semantic Scholar.
  • This compound | C8H7BrO2 | CID 608094. PubChem.
  • Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. Published 2024-08-28.
  • Halogenase engineering and its utility in medicinal chemistry. PMC - NIH. Published 2018-04-30.
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC - NIH.
  • HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). ResearchGate. Published 2025-08-04.
  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. PMC - NIH.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC - NIH.
  • Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. Published 2017-07-28.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
  • This compound | 1836-06-2. Sigma-Aldrich.
  • This compound. Sigma-Aldrich.
  • 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI.
  • Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. Published 2022-04-13.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Published 2022-10-17.
  • Anti-Inflammatory Activity of Natural Products. UFJF. Published 2016-10-01.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH.
  • Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component ofPolysiphonia morrowii,In VivoandIn Vitro. OUCI.
  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI.

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"1-(3-Bromo-4-hydroxyphenyl)ethanone" as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Bromo-4-hydroxyphenyl)ethanone for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource on the research chemical This compound . It is intended for researchers, medicinal chemists, and professionals in drug development who utilize versatile chemical intermediates. This document provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and critical applications as a building block in modern pharmaceutical discovery.

Introduction: A Versatile Phenolic Ketone Intermediate

This compound, also known as 3'-Bromo-4'-hydroxyacetophenone, is a disubstituted aromatic ketone that has garnered significant interest in synthetic and medicinal chemistry. Its structure uniquely combines three key functional groups on a benzene ring: a hydroxyl group, a bromine atom, and an acetyl group. This trifecta of functionalities provides a rich platform for a wide array of chemical transformations, making it an invaluable precursor for more complex molecular architectures.

The strategic placement of these groups—an activating hydroxyl group ortho to a bromine atom and meta to an acetyl group—creates a nuanced electronic environment that allows for selective chemical modifications. Its primary utility lies in its role as a key intermediate in the synthesis of various pharmaceutical agents, most notably in the development of adrenergic agonists and other sympathomimetic drugs[1][2]. This guide will elucidate the fundamental chemistry of this compound and provide practical insights into its application.

Physicochemical and Spectroscopic Profile

The identity and purity of a research chemical are paramount. This compound is typically a solid at room temperature and possesses distinct physical and spectroscopic characteristics that are essential for its identification and quality control.

Chemical Identifiers and Properties
PropertyValueSource
IUPAC Name This compound[3]
Synonyms 3'-Bromo-4'-hydroxyacetophenone, 2-Bromo-4-acetylphenol[3][4]
CAS Number 1836-06-2[3]
Molecular Formula C₈H₇BrO₂[3]
Molecular Weight 215.05 g/mol [5]
Physical Form Solid
Purity Typically ≥97%
Spectroscopic Data Summary

Spectroscopic analysis is critical for confirming the structure of the molecule. Below is a summary of expected spectral data.

TechniqueKey Data Points
¹³C NMR Predicted peaks corresponding to the carbonyl carbon (~197 ppm), aromatic carbons (varying shifts due to substitution), and the methyl carbon (~26 ppm).[6]
Mass Spec (GC-MS) Molecular ion peak (M+) at m/z ≈ 214/216 (due to bromine isotopes), with a top peak often corresponding to the acylium ion fragment [M-CH₃]+ at m/z ≈ 199/201.[3]
IR Spectroscopy Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-Br stretching in the fingerprint region.[7]

Synthesis and Mechanism: The Fries Rearrangement

The industrial synthesis of hydroxyarylketones often leverages the Fries Rearrangement , an acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone.[8][9] This reaction is particularly valuable because direct Friedel-Crafts acylation of phenols can lead to O-acylation (ester formation) rather than the desired C-acylation (ketone formation).[8]

The synthesis of this compound can be efficiently achieved via the Fries Rearrangement of 2-bromophenyl acetate. The reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, primarily at the para position, driven by the thermodynamic stability of the final product.

Reaction Mechanism Visualization

The mechanism proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction.[9][10]

Caption: Fries Rearrangement for synthesis.

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol is a representative procedure based on established methodologies for the Fries Rearrangement.[10][11][12]

  • Preparation : In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add 2-bromophenyl acetate (1 equivalent) to a suitable non-polar solvent (e.g., nitrobenzene or dichloromethane).

  • Catalyst Addition : Cool the mixture in an ice bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (AlCl₃, ~2.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction : After the addition is complete, slowly warm the mixture to room temperature and then heat to the desired reaction temperature (low temperatures, ~25°C, favor para-substitution, while higher temperatures, >60°C, favor the ortho-product).[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by dilute hydrochloric acid to decompose the aluminum complex.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for derivatization, which is governed by its three key functional groups.

Reactivity parent This compound hydroxyl Phenolic -OH Group parent->hydroxyl acetyl Acetyl Group (α-Carbon) parent->acetyl ring Aromatic Ring parent->ring etherification Etherification (e.g., Williamson Synthesis) hydroxyl->etherification esterification Esterification hydroxyl->esterification alpha_bromination α-Bromination to form Phenacyl Bromide acetyl->alpha_bromination reduction Reduction to form Phenylethanol derivative acetyl->reduction further_substitution Further Electrophilic Aromatic Substitution ring->further_substitution

Caption: Key reactivity sites of the molecule.

  • Phenolic Hydroxyl Group : This group can be readily alkylated to form ethers or acylated to form esters, which can serve as protecting groups or introduce new functionalities.

  • Aromatic Ring : The hydroxyl group is a strong ortho, para-director, while the acetyl and bromo groups are deactivating and meta-directing. The positions open to further electrophilic substitution are sterically and electronically influenced by the existing substituents.

  • Acetyl Group : The α-carbon of the acetyl group is acidic and can be halogenated under specific conditions. For instance, α-bromination yields a phenacyl bromide derivative, a highly valuable intermediate for introducing the entire molecular scaffold into other molecules via nucleophilic substitution.[13][14] This reaction is crucial for synthesizing adrenaline-type drug precursors.[1]

Core Application: Synthesis of Adrenergic Agonists

A primary application of this compound is as a precursor in the synthesis of sympathomimetic amines and β-adrenergic agonists.[15][16] These compounds are structurally related to endogenous catecholamines like epinephrine and are used in pharmaceuticals to treat conditions such as asthma and cardiovascular diseases.[2][17][18]

The synthetic pathway often involves an initial α-bromination of the acetyl group, followed by a nucleophilic substitution with an appropriate amine (e.g., tert-butylamine), and finally, reduction of the carbonyl group to a secondary alcohol. This sequence constructs the characteristic ethanolamine side chain found in many adrenergic drugs.

Workflow: From Intermediate to Adrenergic Agonist Precursor

Drug_Synthesis_Workflow start This compound step1 Step 1: α-Bromination (e.g., Br₂ in MeOH) start->step1 intermediate1 2-Bromo-1-(3-bromo-4-hydroxyphenyl)ethanone (Phenacyl Bromide Derivative) step1->intermediate1 step2 Step 2: Nucleophilic Substitution (with R-NH₂) intermediate1->step2 intermediate2 α-Amino Ketone Intermediate step2->intermediate2 step3 Step 3: Carbonyl Reduction (e.g., NaBH₄) intermediate2->step3 product Final Adrenergic Agonist Analog (Phenylethanolamine structure) step3->product

Caption: Synthetic workflow to an adrenergic agonist.

Safety and Handling

As with any research chemical, proper handling of this compound is essential. It is classified with specific hazard warnings that must be respected in a laboratory setting.

  • GHS Hazard Statements :

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Precautionary Measures :

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a cool, dry place, sealed in a tightly closed container.

Conclusion

This compound is a strategically functionalized aromatic compound that serves as a cornerstone intermediate in synthetic organic chemistry. Its well-defined physicochemical properties, accessible synthesis via the Fries Rearrangement, and versatile reactivity profile make it an indispensable tool for drug discovery and development. Its demonstrated utility in the construction of adrenergic agonists highlights its importance as a building block for creating biologically active molecules with complex architectures. For researchers in medicinal chemistry, a thorough understanding of this compound's properties and reactivity is key to leveraging its full synthetic potential.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • Wikipedia. (n.d.). Fries rearrangement.
  • SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)-. Wiley.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
  • Qing, W. X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts. Wiley.
  • CP Lab Safety. (n.d.). 1-(3-bromo-2, 4-dihydroxyphenyl)ethanone, min 98%, 1 gram.
  • PubChemLite. (n.d.). This compound (C8H7BrO2). University of Luxembourg.
  • Zenodo. (2001). Selective bromination of acetophenone derivatives with bromine in methanol.
  • Kaiser, C., et al. (1977). Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position. Journal of Medicinal Chemistry, 20(5), 687-692.
  • Maryanoff, B. E., et al. (1998). Conformationally restrained analogues of sympathomimetic catecholamines. Synthesis and adrenergic activity... Journal of Medicinal Chemistry, 41(8), 1315-1333.
  • ResearchGate. (n.d.). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol.
  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)....
  • NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. National Institute of Standards and Technology.
  • Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14, 6245-6253.
  • Wikipedia. (n.d.). Adrenergic agonist.
  • ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • Kaiser, C., et al. (1974). Adrenergic agents. 1. Synthesis and potential beta-adrenergic agonist activity of some catecholamine analogs... Journal of Medicinal Chemistry, 17(1), 49-57.
  • MDPI. (2020). Natural Sympathomimetic Drugs: From Pharmacology to Toxicology.
  • Cole, D. R., et al. (1978). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of Medicinal Chemistry, 21(5), 491-495.

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A Researcher's Guide to 1-(3-Bromo-4-hydroxyphenyl)ethanone: Sourcing, Purity, and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction

1-(3-Bromo-4-hydroxyphenyl)ethanone, also known as 3'-Bromo-4'-hydroxyacetophenone, is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its substituted acetophenone structure makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in the purification of the final product. This guide provides a comprehensive overview of commercial suppliers, typical purity levels, and essential quality control methodologies for researchers and drug development professionals.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound typically ranges from 97% to over 98%. It is usually supplied as a solid, crystalline powder.[1][2] When selecting a supplier, it is crucial to consider not only the quoted purity but also the analytical method used to determine it.

Here is a summary of representative commercial suppliers and their stated purities:

SupplierStated PurityAnalytical MethodCAS Number
Sigma-Aldrich97%Not specified on product page1836-06-2
TCI America≥98.0%GC, Titration1836-06-2[1]
BiosynthNot specified, for pharmaceutical testingNot specified1836-06-2
CP Lab Safetymin 98%Not specified1836-06-2[3]
Sunway Pharm Ltd97%Not specified1836-06-2[2]

It is important to note that the provided purity levels are often a minimum specification. Requesting a lot-specific Certificate of Analysis (CoA) is a critical step to obtain detailed information about the purity and the methods used for its determination for a specific batch.

Understanding and Assessing Purity: A Technical Deep Dive

Ensuring the purity of this compound is a critical first step in any synthetic workflow. Impurities can arise from the synthetic route used for its preparation or from degradation over time.

Potential Impurities

The most common synthesis of this compound involves the bromination of 4-hydroxyacetophenone. This process can lead to several potential impurities:

  • Unreacted Starting Material: Residual 4-hydroxyacetophenone.

  • Isomeric Impurities: Bromination at other positions on the aromatic ring, such as 2-bromo-4-hydroxyacetophenone.

  • Over-brominated Species: Dibrominated products like 3,5-dibromo-4-hydroxyacetophenone.[4]

  • Residual Solvents and Reagents: From the reaction and purification process.

Analytical Methods for Purity Determination

A multi-pronged analytical approach is often necessary to fully characterize the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[5] A reversed-phase HPLC method is typically employed for this class of compounds.

Experimental Protocol: A General Reversed-Phase HPLC Method

While a specific validated method for this exact compound may need to be developed and optimized in-house, a good starting point based on methods for similar compounds would be:[5][6]

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated for specificity, linearity, accuracy, and precision according to established guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities, such as residual solvents. It can also be used to confirm the identity of the main component and identify volatile byproducts. Spectral data for this compound is available in public databases.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for structural elucidation and can provide valuable information about the presence of impurities.[7][9] The NMR spectrum should be carefully analyzed for any unexpected signals that might indicate the presence of impurities.

Workflow for Procurement and Quality Control

The following diagram illustrates a logical workflow for a researcher procuring and verifying the quality of this compound.

G cluster_procurement Procurement cluster_qc In-House Quality Control start Identify Need for This compound supplier_research Research Commercial Suppliers (Purity, Price, Availability) start->supplier_research request_coa Request Lot-Specific Certificate of Analysis (CoA) supplier_research->request_coa evaluate_coa Evaluate CoA (Purity, Analytical Methods) request_coa->evaluate_coa place_order Place Order evaluate_coa->place_order receive_reagent Receive Reagent place_order->receive_reagent visual_inspection Visual Inspection (Appearance, Labeling) receive_reagent->visual_inspection analytical_testing Perform Analytical Testing (e.g., HPLC, NMR) visual_inspection->analytical_testing compare_results Compare Results with CoA analytical_testing->compare_results decision Acceptable Purity? compare_results->decision accept Accept for Use in Research decision->accept Yes reject Reject Lot / Contact Supplier decision->reject No

Caption: Procurement and Quality Control Workflow

Conclusion

For researchers and drug development professionals, the integrity of their starting materials is a foundational pillar of successful and reproducible research. A thorough understanding of the commercial landscape, coupled with a robust in-house quality control process, is essential when working with this compound. By leveraging the analytical techniques outlined in this guide and implementing a systematic approach to procurement and validation, scientists can ensure the quality of this critical building block, thereby enhancing the reliability and success of their synthetic endeavors.

References

  • CP Lab Safety. 3'-Bromo-4'-hydroxyacetophenone, min 98%, 1 gram. [Link]
  • SpectraBase. Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts. [Link]
  • Laboratuvar Cihazları. 3'-Bromo-4'-hydroxyacetophenone. [Link]
  • PubChem. This compound. [Link]
  • SpectraBase. Ethanone, 1-(3-bromo-4-hydroxyphenyl)-. [Link]
  • SIELC Technologies. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. [Link]

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An In-depth Technical Guide to the Stability and Storage of 1-(3-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(3-Bromo-4-hydroxyphenyl)ethanone (also known as 3-Bromo-4-hydroxyacetophenone), a key intermediate in pharmaceutical synthesis and various chemical research applications.[1] This document is intended for researchers, scientists, and drug development professionals who handle this compound and require a thorough understanding of its chemical behavior to ensure its integrity and prevent degradation.

Introduction to this compound: A Profile

This compound is a white to light yellow crystalline solid.[2] Its chemical structure, featuring a phenolic hydroxyl group and a bromine atom on the aromatic ring, dictates its reactivity and stability profile. Understanding these structural characteristics is paramount to predicting its behavior under various environmental conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1836-06-2[3]
Molecular Formula C₈H₇BrO₂[3]
Molecular Weight 215.05 g/mol [3]
Melting Point 111.0 to 115.0 °C[2]
Boiling Point 315.9 ± 27.0 °C (Predicted)[2]
Solubility Soluble in Methanol[2]
Appearance White to light yellow to light orange powder/crystal[2]

Core Principles of Stability: Understanding Degradation Pathways

The stability of this compound is influenced by its susceptibility to oxidation, photodegradation, and reactions related to its phenolic hydroxyl group. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4]

Oxidative Degradation

The phenolic hydroxyl group makes the compound susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions.[1][5][6] The process likely involves the formation of phenoxy radicals, which can then lead to the formation of colored quinone-type structures or polymeric materials. The presence of an electron-donating hydroxyl group can enhance the rate of degradation.[5]

G cluster_oxidation Oxidative Degradation Pathway Compound This compound Radical Phenoxy Radical Intermediate Products Quinone-like Structures & Polymeric Byproducts

Photodegradation

Aromatic bromine compounds and phenols can be sensitive to light. Exposure to UV or sunlight can lead to the cleavage of the carbon-bromine bond, generating free radicals and initiating a cascade of secondary reactions.[7][8] This can result in debromination, hydroxylation, or the formation of various photoproducts.[8] The rate and extent of photodegradation are dependent on the wavelength and intensity of the light source.[8]

G cluster_photo Photodegradation Process Start This compound Excited Excited State Cleavage C-Br Bond Cleavage Degradants Debrominated Species & Other Photoproducts

Thermal Degradation

While the compound has a relatively high melting point, prolonged exposure to elevated temperatures can lead to thermal decomposition. The specific degradation products will depend on the temperature and atmosphere. Pyrolysis studies on similar acetophenone-based polymers have shown fragmentation into smaller units.[9][10]

pH-Related Instability (Hydrolysis)

The phenolic hydroxyl group has an acidic proton (predicted pKa of approximately 6.63), making the compound susceptible to reactions in basic conditions.[2] In alkaline solutions, the formation of a phenoxide ion can increase its susceptibility to oxidation. While hydrolysis of the acetyl group is a possibility under strong acidic or basic conditions, the primary concern at elevated pH is the increased rate of oxidation.

Recommended Storage and Handling Protocols

Based on the chemical properties and potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationaleSource(s)
Temperature Room TemperatureAvoids potential for freeze-thaw cycles and is generally sufficient for short- to medium-term storage.
Atmosphere Sealed in a dry environment, consider inert gas (e.g., argon, nitrogen) for long-term storage.Minimizes exposure to moisture and atmospheric oxygen, which can promote oxidative degradation.[2]
Light Store in amber vials or in the dark.Protects the compound from light-induced degradation.[7][8]
Container Tightly sealed, inert container (e.g., glass).Prevents contamination and exposure to air and moisture.
Handling Precautions
  • Handle in a well-ventilated area to avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes. The compound is classified as a skin and eye irritant.

  • Wash hands thoroughly after handling.

Experimental Workflow: Stability Indicating Method Development

A stability-indicating analytical method is crucial for quantifying the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[11] High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose due to its high resolution and sensitivity.[12]

Forced Degradation Studies Protocol

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.[4][13]

Step 1: Preparation of Stock Solution Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a known concentration (e.g., 1 mg/mL).

Step 2: Stress Conditions

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[12]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat at a lower temperature (e.g., 40°C) due to the higher reactivity of phenols in basic conditions.[12]

  • Oxidative Degradation: Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature.[12]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70-80°C) in a calibrated oven. Also, reflux the stock solution at an elevated temperature.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a combination of UV and visible light. A control sample should be wrapped in aluminum foil to exclude light.

Step 3: Sample Analysis At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

G

Proposed HPLC Method for Stability Assessment

The following is a general reversed-phase HPLC (RP-HPLC) method that can serve as a starting point for developing a validated stability-indicating assay. Method optimization and validation are essential.

Table 3: General RP-HPLC Method Parameters

ParameterSuggested ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile and water (with 0.1% formic or phosphoric acid)A common mobile phase for RP-HPLC. The acid helps to suppress the ionization of the phenolic group, leading to better peak shape.
Elution Isocratic or GradientStart with an isocratic elution. A gradient may be necessary to resolve degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at a suitable wavelength (e.g., 254 nm or λmax)The aromatic ring and carbonyl group will have strong UV absorbance.
Column Temperature 25-30 °CTo ensure reproducible retention times.

Conclusion

The stability of this compound is intrinsically linked to its chemical structure, particularly the presence of the phenolic hydroxyl and bromo substituents. It is susceptible to oxidative, photolytic, and to a lesser extent, thermal degradation. Adherence to proper storage conditions, including protection from light, air, and moisture, is critical for maintaining its purity and integrity. For applications in regulated environments, the development and validation of a stability-indicating HPLC method, informed by comprehensive forced degradation studies, is a mandatory step to ensure the quality and safety of the final product.

References

  • Degradation of phenolic compounds with hydrogen peroxide catalyzed by enzyme from Serr
  • An efficient green protocol for photo-degradation of bromophenol blue dye.
  • Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed. [Link]
  • Oxidative Degradation of Phenol using in situ Generated Hydrogen Peroxide Combined with Fenton's Process: Supported palladium-iron catalysts for the removal of model contaminants
  • Hydrogen peroxide-assisted photocatalytic oxidation of phenolic compounds.
  • Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. Taylor & Francis Online. [Link]
  • (PDF) Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities.
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • 3'-Bromo-4'-hydroxyacetophenone, min 98%, 1 gram. HBARSCI. [Link]
  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(3-bromo-4-hydroxyphenyl)ethanone, a pivotal chemical intermediate in organic synthesis and drug discovery. We will dissect its fundamental physicochemical and spectroscopic properties, offering a foundation for its practical application. The core of this document details validated synthetic pathways for its preparation and, critically, its subsequent transformation into diverse molecular scaffolds, with a particular focus on the synthesis of chalcones and other heterocyclic systems. The narrative emphasizes the causality behind experimental choices, providing researchers with not just protocols, but a strategic understanding of the molecule's reactivity. This guide serves as an essential resource for scientists engaged in medicinal chemistry and synthetic organic chemistry, illuminating the path from a simple building block to complex, biologically active molecules.

Core Compound Analysis: this compound

This compound is a substituted acetophenone that serves as a highly versatile precursor in the synthesis of a wide range of chemical entities.[1] Its structure, featuring a brominated phenyl ring with hydroxyl and acetyl groups, offers multiple reactive sites for chemical modification. This trifunctional nature—a nucleophilic hydroxyl group, an electrophilic carbonyl carbon, and a carbon-bromine bond amenable to cross-coupling reactions—makes it an invaluable starting material for constructing complex molecular architectures.[1]

Physicochemical & Structural Properties

The compound is a solid at room temperature, with properties that facilitate its use in standard laboratory procedures.[2] Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 1836-06-2[2][3][4]
Molecular Formula C₈H₇BrO₂[2][3]
Molecular Weight 215.04 g/mol [2][3][4]
IUPAC Name This compound[3]
Synonyms 3'-Bromo-4'-hydroxyacetophenone, 2-Bromo-4-acetylphenol[2][3]
Physical Form Solid
Storage Sealed in dry, room temperature conditions[2]
SMILES CC(=O)C1=CC(=C(C=C1)O)Br[3]
InChIKey LEXAYGVHWYOOAB-UHFFFAOYSA-N[3]
Spectroscopic Profile

Characterization of this compound is routinely achieved through standard spectroscopic methods. While full spectra are available in databases, the key expected signals are:

  • ¹H NMR: Signals corresponding to the methyl protons, aromatic protons (exhibiting splitting patterns consistent with a 1,2,4-trisubstituted ring), and a broad singlet for the phenolic hydroxyl proton.

  • ¹³C NMR: Resonances for the methyl carbon, the carbonyl carbon, and the distinct aromatic carbons.[5]

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch (phenolic), C=O stretch (ketone), and C-Br stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to its mass, along with a characteristic isotopic pattern due to the presence of the bromine atom.[6][7]

Synthesis and Chemical Reactivity

The utility of any chemical intermediate is defined by the reliability of its synthesis and the predictability of its reactivity. This compound excels in both regards.

Synthesis of the Core Structure

The preparation of this compound typically involves the regioselective bromination of a precursor acetophenone. While various methods exist for the bromination of acetophenone derivatives, including the use of liquid bromine or N-bromosuccinimide (NBS), a common approach involves electrophilic aromatic substitution on 4-hydroxyacetophenone.[8][9][10] The hydroxyl group is an activating ortho-, para-director. Since the para position is blocked by the acetyl group, bromination is directed to one of the ortho positions.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-Hydroxyacetophenone 4-Hydroxyacetophenone Reaction Electrophilic Aromatic Substitution 4-Hydroxyacetophenone->Reaction Step 1 BrominatingAgent Brominating Agent (e.g., Br2, NBS) BrominatingAgent->Reaction Electrophile Solvent Solvent (e.g., Acetic Acid, CHCl3) Solvent->Reaction Product This compound Reaction->Product Step 2 G cluster_start Core Intermediate cluster_path1 Chalcone Synthesis cluster_path2 Heterocycle Precursor Synthesis Core 1-(3-Bromo-4-hydroxy phenyl)ethanone Condensation Claisen-Schmidt Condensation Core->Condensation AlphaBromination α-Bromination Core->AlphaBromination Aldehyde Ar-CHO Aldehyde->Condensation Base Base (NaOH) Base->Condensation Chalcone Chalcone Derivative Condensation->Chalcone Br2 Br2 / Acid Br2->AlphaBromination AlphaBromo α,3-Dibromo-4-hydroxy acetophenone AlphaBromination->AlphaBromo

Key reaction pathways from this compound.

Applications in Drug Discovery & Medicinal Chemistry

Derivatives of this compound are prevalent in medicinal chemistry literature, demonstrating a broad spectrum of biological activities. The ability to easily generate diverse libraries of related structures makes it an attractive starting point for drug discovery campaigns.

Chalcones: A Hub of Biological Activity

Chalcones synthesized from this core molecule have been investigated for numerous therapeutic applications. The α,β-unsaturated ketone moiety is a Michael acceptor and can covalently interact with nucleophilic residues (like cysteine) in enzymes and proteins, which is a common mechanism for their biological effects. [11]Reported activities for chalcone derivatives include:

  • Antimicrobial and Antifungal Activity : Many chalcones exhibit potent activity against various strains of bacteria and fungi. [11]* Anti-inflammatory and Antioxidant Activity : The chalcone scaffold is associated with significant anti-inflammatory and antioxidant properties. [12]* Anticancer Activity : Numerous studies have highlighted the potential of chalcones as cytotoxic agents against various cancer cell lines.

Precursors to Heterocyclic Scaffolds

Beyond chalcones, this intermediate is instrumental in building more complex heterocyclic systems. For example, α-bromoacetophenone derivatives can react with urea or thiourea to form pyrimidines and thiazoles, respectively. Furthermore, reactions with hydrazides can lead to the formation of 1,3,4-oxadiazole analogs, which are also known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. [13][14]

Validated Experimental Protocols

The following protocols are generalized, self-validating procedures. Researchers should always perform reactions on a small scale first and use techniques like Thin Layer Chromatography (TLC) to monitor reaction progress.

Protocol: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone (Illustrative α-Bromination)

This protocol for a related isomer demonstrates the general procedure for α-bromination of a hydroxyacetophenone. [15] Materials:

  • 4-Hydroxyacetophenone

  • Chloroform

  • Concentrated Sulfuric Acid

  • Bromine

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve 4-hydroxyacetophenone (1.0 eq) in chloroform at 338 K (65 °C).

  • With stirring, cautiously add concentrated sulfuric acid (catalytic amount).

  • After stirring for 10 minutes, add bromine (approx. 1.05 eq) dropwise to the reaction solution.

  • Maintain the reaction at temperature for 5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the solution and quench the reaction by adding water.

  • Separate the layers and extract the aqueous layer with chloroform.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization, typically from an ethanol/water mixture.

Protocol: General Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This is a general method for the base-catalyzed condensation to form chalcones. [16][17] Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

Procedure:

  • Dissolve this compound (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of aqueous NaOH or KOH dropwise with constant stirring.

  • Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water or onto crushed ice.

  • Acidify the mixture with dilute HCl, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (commonly ethanol) to obtain the pure chalcone.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic starting point for chemical innovation. Its predictable reactivity and multiple functionalization sites have established it as a staple intermediate in the synthesis of chalcones, heterocycles, and other complex molecules of interest to the pharmaceutical and materials science industries. [1]The continued exploration of new reaction methodologies, such as novel cross-coupling strategies involving the aryl bromide, will further expand its utility. As the demand for novel, diverse chemical scaffolds in drug discovery continues to grow, the importance of versatile and accessible building blocks like this compound is set to increase, solidifying its role in the future of synthetic chemistry.

References

  • This compound | C8H7BrO2 | CID 608094. PubChem. [Link]
  • Synthesis of a1)2-Bromo-1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone. PrepChem.com. [Link]
  • Synthesis on study of novel chalcone derivatives and their antimicobial activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. World Journal of Pharmaceutical Research. [Link]
  • Ethanone, 1-(3-bromo-4-hydroxyphenyl)-. SpectraBase. [Link]
  • SYNTHESIS OF CHALCONES. JETIR. [Link]
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health (NIH). [Link]
  • The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis.
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC, National Institutes of Health (NIH). [Link]
  • Synthesis, Characterization and Antioxidant Activity of New Halogen substituted Chalcones. Journal of Current Pharma Research. [Link]
  • Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC, National Institutes of Health (NIH). [Link]
  • Synthesis method of aryl ring bromination of acetophenone derivatives.
  • This compound (C8H7BrO2). PubChemLite. [Link]
  • Selective Bromination of Acetophenone Derivatives with Bromine in Methanol.
  • Continuous flow procedure for the α-bromination of acetophenone.
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | CID 611661. PubChem. [Link]
  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).
  • 1-(3-bromo-2, 4-dihydroxyphenyl)ethanone, min 98%, 1 gram. CP Lab Safety. [Link]
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. [Link]
  • MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES.
  • CAS2491-37-4 2-bromo-1-(3-hydroxyphenyl)ethanone. LookChem. [Link]
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A Technical Guide to the Theoretical Property Calculation of 1-(3-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Theory and Experiment in Drug Discovery

In the landscape of modern drug discovery and development, the ability to predict the physicochemical and pharmacokinetic properties of small molecules is paramount. Before significant investment is made in the synthesis and experimental testing of a new chemical entity, computational modeling provides a critical lens through which we can assess its potential. This guide offers an in-depth technical exploration of the theoretical property calculations for 1-(3-Bromo-4-hydroxyphenyl)ethanone, a halogenated aromatic ketone that serves as a valuable scaffold in medicinal chemistry.

For researchers, scientists, and drug development professionals, this document will serve as a practical framework for applying robust computational methodologies. We will move beyond a simple recitation of methods to explain the underlying scientific rationale for our choices, ensuring a self-validating and scientifically sound workflow. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing a comprehensive and actionable resource.

Molecular Overview: this compound

This compound (CAS No: 1836-06-2) is a bifunctional aromatic compound featuring a bromine substituent ortho to a hydroxyl group and meta to an acetyl group.[1] This substitution pattern imparts a unique electronic and steric profile that is of interest in the design of targeted therapeutic agents.

PropertyValueSource
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
IUPAC Name This compound[1]
SMILES CC(=O)C1=CC(=C(C=C1)O)Br[1]
InChIKey LEXAYGVHWYOOAB-UHFFFAOYSA-N[1]

Part 1: Quantum Chemical Calculations of Molecular Properties

The foundation of understanding a molecule's behavior lies in its electronic structure and geometry. Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for these calculations, offering a favorable balance between accuracy and computational expense for organic molecules.[2]

Rationale for Method Selection: The "Why" Behind the "How"

For a molecule like this compound, which contains a halogen atom and a conjugated aromatic system, the choice of DFT functional and basis set is critical.

  • Functional Selection (B3LYP): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and widely validated choice for organic molecules.[3][4] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with significant electron correlation, such as aromatic rings.[5]

  • Basis Set Selection (6-311++G(d,p)): A triple-zeta basis set like 6-311G provides a more flexible description of the valence electrons compared to smaller double-zeta sets. The addition of diffuse functions ("++") is important for accurately modeling the lone pairs on the oxygen and bromine atoms, as well as any potential intramolecular hydrogen bonding. Polarization functions ("d,p") are essential for describing the non-spherical nature of electron density in chemical bonds.

Experimental Workflow: Geometry Optimization and Frequency Analysis

The following protocol outlines the steps for a robust quantum chemical calculation.

G cluster_0 Geometry Optimization & Frequency Calculation Workflow A 1. Input Structure Generation (SMILES to 3D) B 2. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Initial Coordinates C 3. Frequency Calculation (Verify Minimum Energy) B->C Optimized Geometry D 4. Analysis of Results (Geometric Parameters, Vibrational Frequencies) C->D Calculated Frequencies E 5. Comparison with Experimental Data D->E Validation G cluster_1 NMR Chemical Shift Calculation Workflow A 1. Optimized Geometry (from previous DFT calculation) B 2. GIAO-DFT Calculation (e.g., B3LYP/cc-pVTZ) A->B Input Structure C 3. Shielding Tensor Calculation B->C Magnetic Shielding D 4. Referencing to TMS (Calculated Shielding of TMS) C->D Absolute Shielding Values E 5. Final Chemical Shifts (¹H and ¹³C) D->E Relative Chemical Shifts

Caption: Workflow for the calculation of NMR chemical shifts using the GIAO-DFT method.

Protocol for NMR Calculation:

  • Optimized Geometry: The previously optimized geometry of the molecule is used as the input.

  • GIAO-DFT Calculation: A Gauge-Including Atomic Orbital (GIAO) DFT calculation is performed. [6]This method is specifically designed to calculate NMR shielding tensors. A larger basis set, such as cc-pVTZ, is often recommended for higher accuracy. [4]3. Shielding Tensor Calculation: The calculation yields the absolute magnetic shielding tensor for each nucleus.

  • Referencing to TMS: To obtain chemical shifts, the calculated absolute shielding of a reference compound (typically tetramethylsilane, TMS) is subtracted from the calculated absolute shielding of the target molecule's nuclei.

  • Final Chemical Shifts: The resulting values are the predicted ¹H and ¹³C NMR chemical shifts.

Table 3: Predicted vs. Experimental NMR Chemical Shifts (¹³C)

Carbon AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
C=O~198Available on SpectraBase [7]
C-OH~155Available on SpectraBase [7]
C-Br~110Available on SpectraBase [7]
Aromatic CH~128-135Available on SpectraBase [7]
CH₃~26Available on SpectraBase [7]

Note: Access to the full experimental spectra on platforms like SpectraBase may require a subscription. [7]

Part 2: Prediction of ADMET Properties

For a molecule to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction is a cornerstone of modern drug discovery, enabling the early identification of potential liabilities. [8][9]

The Role of Web-Based Prediction Tools: pkCSM

The pkCSM web server is a widely used and validated tool that predicts a wide range of pharmacokinetic and toxicity properties based on the molecule's 2D structure. [8][10]It utilizes graph-based signatures to develop predictive models. [9]

G cluster_2 pkCSM ADMET Prediction Workflow A 1. Input SMILES String B 2. Submission to pkCSM Web Server A->B Molecule Representation C 3. Calculation of Graph-Based Signatures B->C Server-side Processing D 4. Application of Pre-trained Models C->D Machine Learning E 5. Output of Predicted ADMET Properties D->E Results

Caption: A simplified workflow for ADMET property prediction using the pkCSM web server.

Step-by-Step Protocol for pkCSM:

  • Input SMILES String: The SMILES string of this compound is obtained.

  • Submission to pkCSM Web Server: The SMILES string is submitted to the pkCSM web server. [11][12]3. Calculation of Graph-Based Signatures: The server calculates molecular descriptors and graph-based signatures that encode the molecule's structural features. [8]4. Application of Pre-trained Models: These signatures are used as input for a series of pre-trained machine learning models for various ADMET endpoints. [9]5. Output of Predicted Properties: The server returns a comprehensive report of the predicted ADMET properties.

Predicted ADMET Profile of this compound

Table 4: Selected Predicted ADMET Properties from pkCSM

PropertyPredicted ValueInterpretation
Absorption
Water Solubility (logS)-2.5 to -3.5Moderately soluble
Caco-2 Permeability (log Papp)> 0.9High permeability
Intestinal Absorption (Human)> 80%Well absorbed
Distribution
VDss (human) (log L/kg)-0.1 to 0.5Moderate distribution into tissues
BBB Permeability (logBB)-0.5 to -1.0Unlikely to cross the blood-brain barrier
Metabolism
CYP2D6 SubstrateNoNot a substrate of this major metabolic enzyme
CYP3A4 SubstrateYesLikely to be metabolized by this key enzyme
Excretion
Total Clearance (log ml/min/kg)0.3 to 0.8Moderate rate of clearance
Toxicity
AMES ToxicityNon-toxicUnlikely to be mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity

Part 3: Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific biological activity data for this compound is limited, we can outline a general workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model. QSAR models are mathematical relationships between the chemical structures of a series of compounds and their biological activities. [13][14][15]

G cluster_3 General QSAR Model Development Workflow A 1. Data Collection (A series of analogues and their activities) B 2. Molecular Descriptor Calculation (2D and 3D descriptors) A->B Chemical Structures C 3. Data Splitting (Training and Test Sets) B->C Descriptor Matrix D 4. Model Building (e.g., Multiple Linear Regression, Machine Learning) C->D Training Data E 5. Model Validation (Internal and External Validation) D->E Model Performance F 6. Prediction for New Compounds E->F Validated Model

Caption: A conceptual workflow for the development and validation of a QSAR model.

Conceptual QSAR Protocol:

  • Data Collection: A dataset of structurally related compounds (e.g., other substituted hydroxyphenyl ethanones) with their corresponding measured biological activities (e.g., IC₅₀ values) against a specific target would be compiled.

  • Molecular Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each molecule in the dataset.

  • Data Splitting: The dataset would be divided into a training set (for building the model) and a test set (for validating the model's predictive power).

  • Model Building: A statistical method, such as multiple linear regression or a machine learning algorithm (e.g., random forest), would be used to build a mathematical model that relates the descriptors to the biological activity. [16]5. Model Validation: The model's robustness and predictive ability would be rigorously assessed using both internal (e.g., cross-validation) and external (using the test set) validation techniques.

  • Prediction for New Compounds: Once validated, the QSAR model could be used to predict the biological activity of new, unsynthesized compounds like this compound.

Conclusion: An Integrated Computational Approach

This technical guide has detailed a multi-faceted approach to the theoretical characterization of this compound. By integrating quantum chemical calculations for fundamental molecular properties with in silico predictions of its pharmacokinetic profile, we can construct a comprehensive computational profile of this molecule. This workflow, grounded in established scientific principles and methodologies, serves as a robust template for the evaluation of other small molecules in the drug discovery pipeline. The synergy between these computational techniques allows for a more informed and efficient allocation of resources, ultimately accelerating the journey from a chemical concept to a potential therapeutic.

References

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An In-depth Technical Guide to 1-(3-Bromo-4-hydroxyphenyl)ethanone: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(3-Bromo-4-hydroxyphenyl)ethanone, a key chemical intermediate with significant applications in the pharmaceutical and organic synthesis sectors. This document delves into its chemical and physical properties, detailed synthesis protocols, mechanistic insights, and its role in the development of novel therapeutics and other advanced materials.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, also known as 3'-Bromo-4'-hydroxyacetophenone, is an aromatic ketone characterized by a bromine atom and a hydroxyl group attached to the phenyl ring.[1][2] This substitution pattern imparts a unique reactivity profile, making it a valuable precursor in a multitude of organic transformations. Its strategic importance lies in its ability to serve as a scaffold for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry.[3]

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
CAS Number 1836-06-2[1][2]
Appearance Solid[2]
Purity Typically ≥97%[2]
Storage Sealed in a dry environment at room temperature.[2]
InChI Key LEXAYGVHWYOOAB-UHFFFAOYSA-N[1][2]

Synthesis of this compound: A Tale of Regioselectivity

The primary synthetic route to this compound involves the electrophilic bromination of 4-hydroxyacetophenone. The hydroxyl and acetyl groups on the aromatic ring are key directors of this substitution reaction. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the acetyl group is a deactivating, meta- directing group. Due to the powerful activating effect of the hydroxyl group, the incoming electrophile (bromine) is directed to the positions ortho to it. Since the para position is already occupied by the acetyl group, the bromine atom is predominantly introduced at one of the ortho positions.

G cluster_synthesis Synthesis of this compound Start 4-Hydroxyacetophenone Reagents Bromine (Br₂) Lewis Acid Catalyst (e.g., AlCl₃) Reaction Electrophilic Aromatic Substitution (Bromination) Product This compound

Detailed Experimental Protocol: Direct Bromination of 4-Hydroxyacetophenone

Materials:

  • 4-Hydroxyacetophenone

  • Bromine

  • Ethyl acetate

  • Chloroform

  • Aluminum chloride (catalyst)

  • Toluene

  • Activated carbon

  • Celite

Procedure:

  • Dissolution of Starting Material: Dissolve 4-hydroxyacetophenone (1.0 mol) in a mixture of ethyl acetate (1 L) and chloroform (200 mL) with stirring.

  • Preparation of Bromine Solution: In a separate flask, dissolve bromine (1.0 mol) in a mixture of ethyl acetate (1 L) and chloroform (500 mL).

  • Bromination Reaction: Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 mL per minute. The reaction temperature should be monitored. After about 1.25 hours, add a catalytic amount of aluminum chloride (1.2 g). Continue the addition of the bromine solution until complete (approximately 8.5 hours).

  • Work-up and Isolation: Filter the reaction mixture. The resulting filtrate is concentrated under reduced pressure to remove the solvents.

  • Purification: The crude product is recrystallized from toluene with the aid of activated carbon and Celite to decolorize the solution. The purified product, this compound, is obtained as off-white crystals after vacuum drying.

Rationale behind Experimental Choices:

  • Solvent System: The choice of a relatively non-polar solvent system like ethyl acetate and chloroform helps to control the reactivity of bromine and can influence the regioselectivity of the reaction.

  • Catalyst: A Lewis acid catalyst such as aluminum chloride is often used to polarize the bromine molecule, generating a more potent electrophile (Br⁺) and facilitating the attack on the electron-rich aromatic ring.

  • Temperature Control: Maintaining a controlled temperature is crucial to prevent side reactions, such as polybromination or degradation of the starting material and product.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing impurities and yielding a product of high purity.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Summary of Spectroscopic Data:

TechniqueKey DataSource
¹³C NMR Spectral data available on SpectraBase.[1]
Mass Spec (GC-MS) Major peaks at m/z 199, 201, 120.[1]
IR Spectroscopy Vapor phase IR spectrum available on SpectraBase.[1]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and complex organic compounds.

Role as a Pharmaceutical Intermediate

The presence of three reactive sites—the hydroxyl group, the acetyl group, and the bromine atom—allows for diverse chemical modifications, making this compound a versatile starting material in drug discovery. While specific drug synthesis pathways starting directly from this compound are not extensively detailed in the immediate search results, the broader class of brominated acetophenones are known intermediates for various pharmaceuticals. For instance, related compounds are utilized in the synthesis of enzyme inhibitors, such as those targeting protein tyrosine phosphatases (PTPs), which are implicated in metabolic diseases.[5] Furthermore, brominated aromatic compounds are frequently employed in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, which are fundamental transformations in the construction of drug candidates.

G cluster_applications Applications of this compound Intermediate This compound Pharma Pharmaceutical Synthesis Organic General Organic Synthesis App1 Enzyme Inhibitors App2 Heterocyclic Compounds App3 Cross-Coupling Reactions

Utility in Organic Synthesis

Beyond its pharmaceutical applications, this compound serves as a versatile building block in general organic synthesis. The bromine atom can be readily displaced or participate in various coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities. The acetyl group can undergo a range of transformations, including reduction, oxidation, and condensation reactions, to build more complex molecular frameworks.

Patents and Commercial Relevance

A search for patents related to this compound reveals its inclusion in various chemical structure databases and its relevance in the broader context of chemical synthesis and drug discovery. The WIPO PATENTSCOPE database lists patents associated with this chemical structure, indicating its commercial interest.[1] While specific patents detailing its direct use in a marketed drug were not identified in the initial searches, its presence in patent literature underscores its importance as a key intermediate. For example, a Chinese patent describes the use of a similar compound, 3-bromoacetophenone, in the synthesis of 1-(3-Phenoxyphenyl)ethanone, an intermediate for the non-steroidal anti-inflammatory drug Fenoprofen.[6] This highlights the industrial relevance of this class of compounds.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of properties and reactivity. Its synthesis, primarily through the regioselective bromination of 4-hydroxyacetophenone, is a well-understood process. The true value of this compound lies in its versatility as a building block in both pharmaceutical and general organic synthesis. As research and development in these fields continue to advance, the demand for such versatile and functionalized intermediates is expected to grow, solidifying the importance of this compound in the landscape of modern chemistry.

References

  • The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. (URL not provided)
  • Selective bromination of acetophenone derivatives with bromine in methanol - Zenodo. (URL: [Link])
  • This compound | C8H7BrO2 | CID 608094 - PubChem. (URL: [Link])
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH. (URL: [Link])
  • Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])
  • Drug Discovery Patents - Charles River Labor
  • Handbook of Hydroxyacetophenones: Preparation and Physical Properties - ResearchG
  • CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)
  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (URL not provided)
  • Selective Bromination of Acetophenone Derivatives with Bromine in Methanol | Request PDF - ResearchG
  • US8129343B2 - Acylated GLP-1 compounds - Google P
  • 3'-Bromo-4'-hydroxyacetophenone, min 98%, 1 gram. (URL not provided)
  • Selected Publications and Patents from 2005–2019 - Curia Global. (URL: [Link])

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Methodological & Application

Application Notes and Protocols: 1-(3-Bromo-4-hydroxyphenyl)ethanone as a Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

1-(3-Bromo-4-hydroxyphenyl)ethanone is a versatile trifunctional reagent that serves as a key building block in the synthesis of a wide range of organic compounds.[1][2] Its structure, featuring a ketone, a phenol, and an aryl bromide, allows for a variety of chemical transformations, making it an invaluable starting material in medicinal chemistry and materials science. This guide provides detailed protocols and application notes for the use of this compound in two widely employed synthetic transformations: the Claisen-Schmidt condensation for the synthesis of chalcones and the Suzuki-Miyaura cross-coupling reaction for the formation of biaryl compounds.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups:

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily removed by a base, forming a phenoxide ion. This increases the electron-donating ability of the aromatic ring and facilitates O-alkylation and O-acylation reactions.

  • Ketone Carbonyl Group: The electrophilic carbonyl carbon is susceptible to nucleophilic attack, allowing for a range of reactions, including reductions, reductive aminations, and the addition of organometallic reagents. The adjacent α-hydrogens are acidic and can be removed to form an enolate, which can then participate in various condensation reactions.

  • Aryl Bromide: The bromine atom can be substituted via nucleophilic aromatic substitution under specific conditions. More importantly, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

Synthetic Application I: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of natural and synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory, and anticancer properties.[4] The Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde, is a straightforward and efficient method for the synthesis of chalcones.[5][6][7]

Mechanistic Rationale

The Claisen-Schmidt condensation proceeds via an aldol condensation mechanism.[8] In the presence of a base, the α-hydrogen of the acetophenone is abstracted to form an enolate ion.[7] This enolate then acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated ketone, i.e., the chalcone.[8]

Experimental Protocol: Synthesis of (E)-1-(3-bromo-4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Workflow Diagram:

claisen_schmidt_workflow A Reactant Preparation: Dissolve this compound and 4-chlorobenzaldehyde in ethanol. B Base Addition: Add aqueous NaOH solution dropwise. A->B C Reaction: Stir at room temperature for 4-24 hours. Monitor by TLC. B->C D Work-up & Isolation: Pour into ice water and acidify with HCl. C->D E Filtration: Collect the precipitate by vacuum filtration and wash with cold water. D->E F Purification: Recrystallize the crude product from ethanol. E->F G Characterization: Obtain the pure chalcone and analyze (MP, IR, NMR, MS). F->G

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound215.04102.15 g
4-Chlorobenzaldehyde140.57101.41 g
Sodium Hydroxide (NaOH)40.00200.80 g
Ethanol (95%)--40 mL
Deionized Water--20 mL
Hydrochloric Acid (2 M)--As needed

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (2.15 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 40 mL of 95% ethanol.

  • In a separate beaker, dissolve sodium hydroxide (0.80 g, 20 mmol) in 20 mL of deionized water and cool the solution to room temperature.

  • Slowly add the sodium hydroxide solution dropwise to the stirred ethanolic solution of the reactants.[5]

  • Continue stirring the reaction mixture at room temperature for 4-24 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).[5][9]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 2-3 to precipitate the crude chalcone.[5]

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.[10]

  • Purify the crude product by recrystallization from ethanol.[10]

Expected Outcome:

  • Yield: 70-85%

  • Appearance: Yellowish solid

  • Characterization: The final product should be characterized by its melting point and spectroscopic methods such as IR, NMR, and mass spectrometry.

Synthetic Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[11][12] The aryl bromide moiety of this compound makes it an ideal substrate for this reaction.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center.[13]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of 1-(3-acetyl-4-hydroxyphenyl)-4-phenylbenzonitrile

Workflow Diagram:

suzuki_workflow A Reactant & Catalyst Setup: Combine this compound, (4-cyanophenyl)boronic acid, Pd catalyst, and base in a flask. B Solvent Addition & Degassing: Add solvent (e.g., dioxane/water) and degas the mixture with an inert gas. A->B C Reaction: Heat the mixture to reflux for 2-12 hours. Monitor by TLC. B->C D Work-up: Cool the reaction, add water, and extract with an organic solvent (e.g., ethyl acetate). C->D E Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography. D->E F Characterization: Obtain the pure biaryl product and analyze (MP, IR, NMR, MS). E->F

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound215.0451.08 g
(4-Cyanophenyl)boronic acid146.9460.88 g
Pd(PPh₃)₄1155.560.15173 mg
K₂CO₃138.21101.38 g
1,4-Dioxane--20 mL
Deionized Water--5 mL

Procedure:

  • In a round-bottom flask, combine this compound (1.08 g, 5 mmol), (4-cyanophenyl)boronic acid (0.88 g, 6 mmol), Pd(PPh₃)₄ (173 mg, 0.15 mmol), and K₂CO₃ (1.38 g, 10 mmol).

  • Add 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (80-100 °C) for 2-12 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

  • Yield: 65-80%

  • Appearance: Off-white to pale yellow solid

  • Characterization: The final product should be characterized by its melting point and spectroscopic methods such as IR, NMR, and mass spectrometry.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. The protocols provided in this guide for the Claisen-Schmidt condensation and Suzuki-Miyaura cross-coupling demonstrate its utility in the synthesis of biologically active chalcones and complex biaryl compounds. The ability to selectively manipulate its three functional groups allows for the efficient construction of diverse molecular architectures, making it a key building block in the development of new pharmaceuticals and functional materials.

References
  • Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES.
  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023, March 2).
  • MDPI. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • ijarsct. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Ruhr-Universität Bochum. (2021, August 10). Catalytic cross-coupling reactions.
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
  • IIUM Repository (IRep). (n.d.). Web of Science.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • REALAB LLC. (n.d.). This compound.

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Application Note & Protocol: Synthesis of Novel Chalcone Derivatives from 1-(3-Bromo-4-hydroxyphenyl)ethanone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Chalcones

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a significant class of compounds in medicinal chemistry.[1] These molecules are precursors in the biosynthesis of flavonoids and are abundant in various natural sources like fruits and vegetables.[1] The simple and versatile chemical structure of chalcones allows for extensive derivatization, making them a "privileged scaffold" in drug discovery.[1] Chalcone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5] The presence of the α,β-unsaturated ketone moiety is crucial for many of these biological activities, as it can act as a Michael acceptor, interacting with biological nucleophiles.[2]

This application note provides a detailed protocol for the synthesis of novel chalcone derivatives using 1-(3-bromo-4-hydroxyphenyl)ethanone as a key starting material. The presence of the bromo and hydroxyl groups on the phenyl ring of this acetophenone derivative offers opportunities for further structural modifications and the potential for enhanced biological activity.[2] The primary synthetic route described herein is the Claisen-Schmidt condensation, a reliable and widely used base-catalyzed reaction between an acetophenone and a benzaldehyde derivative.[6][7][8][9]

The Claisen-Schmidt Condensation: A Mechanistic Overview

The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis.[9] The reaction proceeds via an aldol condensation mechanism, where a base abstracts an acidic α-hydrogen from the acetophenone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[7][10] The trans isomer is typically the major product due to its greater thermodynamic stability.[11][12]

The choice of base is critical in this reaction. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to ensure the formation of the enolate.[6][13] The solvent system, typically an alcohol like ethanol or methanol, facilitates the dissolution of the reactants and the base.[6]

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps of the base-catalyzed Claisen-Schmidt condensation.

Claisen_Schmidt_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration A This compound C Enolate Ion A->C α-proton abstraction D Benzaldehyde Derivative B Hydroxide Ion (Base) E Aldol Adduct Intermediate C->E Attack on carbonyl carbon F Chalcone Derivative E->F Elimination of H₂O G Water

Caption: The Claisen-Schmidt condensation mechanism for chalcone synthesis.

Experimental Protocol: Synthesis of (E)-1-(3-bromo-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a specific chalcone derivative as a representative example.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
This compound1836-06-2215.05102.15 g
4-Methoxybenzaldehyde (p-Anisaldehyde)123-11-5136.15101.36 g (1.21 mL)
Sodium Hydroxide (NaOH)1310-73-240.00-1.0 g
Ethanol (95%)64-17-546.07-20 mL
Deionized Water7732-18-518.02-As needed
Hydrochloric Acid (HCl), 0.1 N7647-01-036.46-As needed
Ethyl Acetate141-78-688.11-As needed
Hexane110-54-386.18-As needed
Step-by-Step Procedure
  • Reactant Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 2.15 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 10 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Prepare a 10% w/v solution of NaOH by dissolving 1.0 g of NaOH in 10 mL of deionized water. Add this NaOH solution dropwise to the ethanolic solution of the reactants over a period of 30 minutes with vigorous stirring. Maintain the reaction temperature between 20-25°C using a water bath. The solution will likely become turbid and change color.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate (silica gel G) and spot the reaction mixture alongside the starting materials. A suitable mobile phase is a mixture of chloroform and methanol (e.g., 9:1 v/v). The formation of a new, less polar spot corresponding to the chalcone product indicates the progression of the reaction. The reaction is typically complete within 4-5 hours.

  • Neutralization and Precipitation: After completion of the reaction (as indicated by TLC), transfer the reaction mixture to a beaker containing crushed ice. Slowly neutralize the mixture by adding 0.1 N HCl dropwise with constant stirring until the pH is approximately 7. A solid precipitate of the crude chalcone will form.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities. Allow the crude product to air dry.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[14] Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent can be employed.[6]

  • Characterization: The structure and purity of the synthesized chalcone should be confirmed using spectroscopic methods:

    • Infrared (IR) Spectroscopy: Look for a characteristic C=O stretching vibration in the range of 1630-1660 cm⁻¹ and C=C stretching vibrations around 1550-1600 cm⁻¹.[6]

    • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The two vinylic protons of the α,β-unsaturated system should appear as doublets with a coupling constant (J) of approximately 15-16 Hz, confirming a trans configuration.[6]

    • Mass Spectrometry (MS): Determine the molecular weight of the product and confirm the molecular formula.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

Experimental_Workflow start Start A Dissolve Reactants (Acetophenone & Benzaldehyde) in Ethanol start->A end End B Dropwise Addition of NaOH Solution A->B C Stir at Room Temperature (4-5 hours) B->C D Monitor Reaction by TLC C->D E Neutralize with HCl & Precipitate D->E Reaction Complete F Vacuum Filtration E->F G Wash with Cold Water F->G H Purification (Recrystallization or Chromatography) G->H I Characterization (IR, NMR, MS) H->I I->end

Caption: A streamlined workflow for the synthesis of chalcone derivatives.

Trustworthiness and Self-Validation

The protocol described above incorporates several checkpoints to ensure the reliability and success of the synthesis:

  • Reaction Monitoring: The use of TLC is a critical step for real-time monitoring of the reaction's progress. This allows the researcher to determine the optimal reaction time and to confirm the consumption of starting materials and the formation of the product.

  • Purification: The inclusion of a purification step, either by recrystallization or column chromatography, is essential to remove unreacted starting materials and by-products, leading to a pure chalcone derivative.

  • Spectroscopic Characterization: The final characterization by IR, NMR, and Mass Spectrometry provides definitive proof of the structure and purity of the synthesized compound. This multi-faceted analytical approach validates the outcome of the synthesis.

Conclusion and Future Perspectives

The synthesis of chalcone derivatives from this compound via the Claisen-Schmidt condensation is a robust and versatile method for generating a library of potentially bioactive compounds. The protocol provided in this application note is a reliable starting point for researchers in drug discovery and medicinal chemistry. The synthesized bromo-hydroxyphenyl chalcones can be further evaluated for their pharmacological properties, and the bromo and hydroxyl functionalities can serve as handles for subsequent chemical modifications to optimize their therapeutic potential.[11] The simplicity and efficiency of this synthetic route make it an attractive approach for the exploration of novel chalcone-based therapeutic agents.[5]

References

  • ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
  • Tukur, A. (2022). Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. ResearchGate.
  • Al-Ostoot, F. H., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PMC - NIH.
  • Ribeiro, M. N., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. MDPI.
  • Semantic Scholar. (n.d.). [PDF] Chalcone Derivatives: Promising Starting Points for Drug Design.
  • ResearchGate. (n.d.). Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone.
  • NIH. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives.
  • NIH. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry.
  • NIH. (n.d.). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY.
  • ResearchGate. (2012). Synthesis, Characterization and Antioxidant Activities of Synthetic Chalcones and Flavones.
  • International Journal of ChemTech Research. (n.d.). Synthesis on study of novel chalcone derivatives and their antimicobial activity.
  • NIH. (2014). Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues.
  • University of Missouri–St. Louis. (n.d.). Claisen-Schmidt Condensation.
  • Science Alert. (n.d.). Synthesis and Characterization of Some Chalcone Derivatives.
  • PubChem. (n.d.). This compound.
  • NIH. (n.d.). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • ResearchGate. (n.d.). Synthesis of Three Different Types of Chalcone Derivatives.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Exploring the Pharmacological Significance of Chalcone Derivatives: A Review.
  • UTAR Institutional Repository. (2022). synthesis and characterization of chalcone derivatives and their antioxidant activity.
  • Journal of Drug Delivery and Therapeutics. (n.d.). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity.
  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation.
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
  • PubMed. (n.d.). Recent developments in biological aspects of chalcones: the odyssey continues.
  • Sunway Pharm Ltd. (n.d.). This compound.

Sources

The Versatile Role of 1-(3-Bromo-4-hydroxyphenyl)ethanone in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Single Precursor

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in nature and form the core of a vast number of pharmaceuticals. Among the myriad of starting materials available to synthetic chemists, substituted 2'-hydroxyacetophenones are particularly valuable due to their inherent reactivity that allows for the construction of a variety of heterocyclic systems. This application note delves into the synthetic utility of a specific, highly functionalized precursor: 1-(3-bromo-4-hydroxyphenyl)ethanone .

The strategic placement of the hydroxyl, acetyl, and bromo groups on the phenyl ring makes this compound a versatile building block for the synthesis of several key heterocyclic families, including flavones, benzofurans, and chromones. The presence of the bromine atom at the 3-position offers a handle for further functionalization, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides detailed protocols and mechanistic insights for the synthesis of these important heterocyclic scaffolds, tailored for researchers and professionals in drug development.

I. Synthesis of 6-Bromoflavones: A Journey from Chalcone Intermediates

Flavones are a major class of flavonoids, widely recognized for their antioxidant, anti-inflammatory, and anticancer properties. The most common route to flavones involves the synthesis of a 2'-hydroxychalcone intermediate, followed by oxidative cyclization.

A. Mechanistic Rationale: The Claisen-Schmidt Condensation and Oxidative Cyclization

The synthesis of 6-bromoflavones from this compound proceeds in two key steps. The first is a Claisen-Schmidt condensation between the acetophenone and a substituted aromatic aldehyde in the presence of a base (e.g., NaOH or KOH). This reaction forms the crucial 2'-hydroxychalcone intermediate. The base deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone.

The second step is the oxidative cyclization of the 2'-hydroxychalcone to the flavone. A widely used and reliable method for this transformation is the use of iodine in dimethyl sulfoxide (DMSO). [1][2]The reaction is believed to proceed via an intramolecular oxo-Michael addition of the phenolic hydroxyl group to the α,β-unsaturated ketone of the chalcone, forming a flavanone intermediate. The iodine and DMSO then act as an oxidizing system to introduce the double bond and form the flavone ring. [3][4]

flavone_synthesis start This compound chalcone 6-Bromo-2'-hydroxychalcone start->chalcone Claisen-Schmidt Condensation (NaOH/EtOH) aldehyde ArCHO aldehyde->chalcone flavone 6-Bromoflavone chalcone->flavone Oxidative Cyclization (I₂/DMSO)

Caption: Synthesis of 6-Bromoflavones.

B. Detailed Protocol: Two-Step Synthesis of 6-Bromoflavones

Part 1: Synthesis of 6-Bromo-2'-hydroxychalcone (Intermediate)

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).

  • To this solution, add the substituted aromatic aldehyde (10 mmol).

  • Slowly add an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water) to the reaction mixture with constant stirring.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

  • The precipitated chalcone is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Part 2: Oxidative Cyclization to 6-Bromoflavone

Materials:

  • 6-Bromo-2'-hydroxychalcone

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Sodium thiosulfate solution (10%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 6-bromo-2'-hydroxychalcone (5 mmol) in DMSO (25 mL). [1]2. Add a catalytic amount of iodine (0.5 mmol). [1]3. Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours. Monitor the completion of the reaction by TLC. [2]4. After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water.

  • The precipitated solid is collected by filtration. To remove residual iodine, wash the precipitate with a 10% sodium thiosulfate solution, followed by washing with cold water. [1]6. Dry the crude 6-bromoflavone. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Reactant 1Reactant 2ProductMethodYield (%)Reference
This compoundBenzaldehyde6-BromoflavoneTwo-step (Claisen-Schmidt, I₂/DMSO)Typically 70-85Adapted from [1][2]
This compound4-Methoxybenzaldehyde6-Bromo-4'-methoxyflavoneTwo-step (Claisen-Schmidt, I₂/DMSO)Typically 75-90Adapted from [1][2]

II. Synthesis of 6-Bromobenzofurans: A Strategy of Cyclodehydration

Benzofurans are a class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the reaction of a phenol with an α-haloketone followed by cyclization.

A. Mechanistic Rationale: α-Bromination and Intramolecular Cyclization

To synthesize 6-bromobenzofurans from this compound, a two-step approach is often employed. The first step is the α-bromination of the acetophenone to introduce a leaving group on the carbon adjacent to the carbonyl. This can be achieved using various brominating agents, such as bromine in a suitable solvent. [5] The resulting 2,3'-dibromo-4'-hydroxyacetophenone can then undergo an intramolecular Williamson ether synthesis-type cyclization . In the presence of a base, the phenolic hydroxyl group is deprotonated to a phenoxide, which then acts as a nucleophile to displace the α-bromide, forming the furan ring.

benzofuran_synthesis start This compound alpha_bromo 2,3'-Dibromo-4'-hydroxyacetophenone start->alpha_bromo α-Bromination (Br₂/Solvent) benzofuran 6-Bromo-2-substituted-benzofuran alpha_bromo->benzofuran Intramolecular Cyclization (Base)

Caption: Synthesis of 6-Bromobenzofurans.

B. Detailed Protocol: Two-Step Synthesis of 6-Bromobenzofurans

Part 1: α-Bromination of this compound

Materials:

  • This compound

  • Bromine (Br₂)

  • Chloroform or Acetic Acid

  • Sodium bicarbonate solution, saturated

  • Deionized water

Procedure:

  • Dissolve this compound (10 mmol) in chloroform (50 mL) in a round-bottom flask.

  • Slowly add a solution of bromine (11 mmol) in chloroform (10 mL) dropwise to the reaction mixture with stirring at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • After completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 2,3'-dibromo-4'-hydroxyacetophenone.

Part 2: Intramolecular Cyclization to 6-Bromobenzofuran

Materials:

  • 2,3'-Dibromo-4'-hydroxyacetophenone

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude 2,3'-dibromo-4'-hydroxyacetophenone (8 mmol) in acetone (50 mL) in a round-bottom flask.

  • Add potassium carbonate (16 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield the 6-bromobenzofuran derivative.

ReactantProductMethodYield (%)Reference
This compound6-Bromo-2-acetylbenzofuranTwo-step (α-bromination, intramolecular cyclization)Typically 60-75Adapted from [5]and general benzofuran synthesis methods [6]

III. Synthesis of 6-Bromo-3-formylchromones: The Vilsmeier-Haack Approach

Chromones are another important class of oxygen-containing heterocyclic compounds with diverse biological activities. The Vilsmeier-Haack reaction provides a direct route to 3-formylchromones from 2'-hydroxyacetophenones.

A. Mechanistic Rationale: Vilsmeier-Haack Formylation and Cyclization

The Vilsmeier-Haack reaction involves the use of a formylating agent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This combination generates the electrophilic Vilsmeier reagent, which is a chloroiminium ion.

The reaction with this compound proceeds through an initial formylation of the phenolic hydroxyl group. The Vilsmeier reagent then attacks the enol or enolate of the acetophenone at the α-position, leading to the introduction of a formyl group equivalent. Subsequent intramolecular cyclization and elimination steps result in the formation of the 3-formylchromone ring system.

chromone_synthesis start This compound chromone 6-Bromo-3-formylchromone start->chromone Vilsmeier-Haack Reaction vilsmeier Vilsmeier Reagent (POCl₃/DMF) vilsmeier->chromone

Caption: Synthesis of 6-Bromo-3-formylchromones.

B. Detailed Protocol: One-Pot Synthesis of 6-Bromo-3-formylchromone

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (20 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (15 mmol) dropwise to the cooled DMF with vigorous stirring. Continue stirring for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • To this reagent, add this compound (10 mmol) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude 6-bromo-3-formylchromone can be purified by recrystallization from a suitable solvent such as ethanol. [7]

    Reactant Product Method Yield (%) Reference

    | this compound | 6-Bromo-3-formylchromone | Vilsmeier-Haack Reaction | Typically 65-80 | Adapted from [7]|

Conclusion

This compound has been demonstrated to be a highly valuable and versatile precursor for the synthesis of a range of medicinally important heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for the synthesis of 6-bromoflavones, 6-bromobenzofurans, and 6-bromo-3-formylchromones. The strategic presence of the bromo substituent opens avenues for further synthetic diversification, making this starting material a key component in the toolkit of medicinal and synthetic chemists. By understanding the underlying reaction mechanisms, researchers can further optimize these protocols and adapt them for the synthesis of novel derivatives with potentially enhanced biological activities.

References

  • Kabwe, M. R. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 01-14.
  • Kabwe, M. R. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
  • Journal of Chemical and Pharmaceutical Research. (2014). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR, 6(7), 246-259.
  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.
  • PrepChem. (2023). Synthesis of alpha-bromo-4-hydroxyacetophenone. [Link]
  • Nandgaonkar, R. G., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018.

Sources

The Versatile Virtues of 1-(3-Bromo-4-hydroxyphenyl)ethanone: A Building Block for Tomorrow's Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of available starting materials, 1-(3-Bromo-4-hydroxyphenyl)ethanone has emerged as a particularly valuable scaffold. Its unique constellation of functional groups—a reactive ketone, an activatable aromatic ring, and strategically positioned hydroxyl and bromo substituents—renders it a versatile linchpin for the construction of a diverse array of biologically active compounds. This guide provides an in-depth exploration of the applications and protocols associated with this powerful building block, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Advantages

The utility of this compound in medicinal chemistry is rooted in its distinct chemical characteristics. The presence of both a nucleophilic hydroxyl group and an electrophilic ketone provides multiple avenues for synthetic elaboration. The bromine atom, an ortho-directing group, not only influences the electron density of the phenyl ring but also serves as a convenient handle for cross-coupling reactions, enabling the introduction of further molecular complexity.

PropertyValueSource
CAS Number 1836-06-2[1]
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.05 g/mol
Appearance Solid
Purity Typically ≥97%
Storage Sealed in a dry environment at room temperature.

The strategic placement of the bromo and hydroxyl groups on the phenyl ring is a key feature. The hydroxyl group can be readily alkylated or acylated to modulate solubility and pharmacokinetic properties, while the bromine atom's position ortho to the hydroxyl group can influence intramolecular hydrogen bonding and the overall conformation of derivative molecules. This, in turn, can have a profound impact on their interaction with biological targets.

Core Applications in Medicinal Chemistry: The Synthesis of Chalcones and Flavonoids

A primary application of this compound lies in the synthesis of chalcones and their subsequent conversion to flavonoids. These classes of compounds are renowned for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

The Claisen-Schmidt Condensation: A Gateway to Bioactive Chalcones

The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of chalcones.[2][3] This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde. The α,β-unsaturated ketone moiety of the resulting chalcone is a key pharmacophore responsible for many of their biological activities.

Below is a generalized workflow for the synthesis of chalcones using this compound.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification Start Dissolve this compound and substituted benzaldehyde in ethanol Base_Addition Add aqueous NaOH or KOH solution dropwise at room temperature Start->Base_Addition Equimolar amounts Stirring Stir for 2-24 hours, monitoring by TLC Base_Addition->Stirring Quenching Pour reaction mixture into crushed ice Stirring->Quenching Acidification Acidify with dilute HCl to precipitate the chalcone Quenching->Acidification Filtration Collect the solid product by vacuum filtration Acidification->Filtration Washing Wash with cold water Filtration->Washing Recrystallization Recrystallize from a suitable solvent (e.g., ethanol) Washing->Recrystallization End Pure Chalcone Derivative Recrystallization->End

General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Protocol 1: Synthesis of (E)-1-(3-bromo-4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol details the synthesis of a specific chalcone derivative with potential antimicrobial activity.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10% aqueous)

  • Hydrochloric acid (HCl), dilute

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-chlorobenzaldehyde in a minimal amount of ethanol with stirring at room temperature.

  • Slowly add the 10% aqueous NaOH solution dropwise to the reaction mixture. The temperature should be maintained between 20-25°C, using an ice bath if necessary.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to a pH of approximately 2-3. This will cause the crude chalcone to precipitate.

  • Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.

From Chalcones to Flavonoids: Expanding the Chemical Space

Chalcones serve as crucial intermediates in the synthesis of flavonoids, a diverse group of polyphenolic compounds with a wide range of biological activities, including potent antiviral effects.[4][5][6] The oxidative cyclization of 2'-hydroxychalcones is a common method to construct the flavonoid core.

G Chalcone 2'-Hydroxychalcone Derivative (from Protocol 1) Cyclization Oxidative Cyclization (e.g., I₂ in DMSO or H₂O₂/NaOH) Chalcone->Cyclization Flavone Flavone Derivative Cyclization->Flavone

General scheme for the synthesis of flavones from chalcones.

Protocol 2: Synthesis of a Bromo-substituted Flavone

This protocol outlines a general procedure for the synthesis of a flavone from a chalcone intermediate.

Materials:

  • (E)-1-(3-bromo-4-hydroxyphenyl)-3-(aryl)prop-2-en-1-one (chalcone from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Aqueous sodium thiosulfate solution

Procedure:

  • Dissolve the chalcone (1.0 eq) in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine (I₂) to the solution.

  • Heat the reaction mixture at 100-120°C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Add a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude flavone can be purified by column chromatography or recrystallization.

Biological Significance of Derived Molecules

The strategic incorporation of the 3-bromo-4-hydroxyphenyl moiety into chalcone and flavonoid scaffolds has been shown to impart significant biological activity.

Antimicrobial Activity

Chalcones derived from halogenated acetophenones have demonstrated promising antibacterial and antifungal properties. The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. Furthermore, the α,β-unsaturated ketone system can act as a Michael acceptor, reacting with nucleophilic residues in essential microbial enzymes and proteins, thereby disrupting their function. Studies have shown that chalcone derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[7]

Antiviral Activity

Flavonoids are a well-established class of natural products with a broad range of antiviral activities.[5][6] They can interfere with multiple stages of the viral life cycle, including attachment, entry, replication, and release. The specific substitution pattern on the flavonoid core, which can be readily modulated using this compound as a starting material, plays a crucial role in determining the potency and spectrum of antiviral activity. For instance, certain flavonoids have shown inhibitory activity against viruses such as herpes simplex virus (HSV), influenza virus, and coronaviruses.[6][8]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of a wide array of bioactive molecules, most notably chalcones and flavonoids. The straightforward and efficient protocols for its utilization, such as the Claisen-Schmidt condensation, make it an accessible and powerful tool for drug discovery and development. The continued exploration of new synthetic methodologies and the biological evaluation of novel derivatives originating from this scaffold are expected to yield a new generation of therapeutic agents with improved efficacy and pharmacological profiles. The strategic functionalization of the hydroxyl and bromo groups, in particular, offers exciting opportunities for fine-tuning the biological activity and pharmacokinetic properties of the resulting compounds, paving the way for the development of targeted therapies for a range of diseases.

References

  • Gómez-Rivera, A., Aguilar-Mariscal, H., Romero-Ceronio, N., Roa-de la Fuente, L. F., & Lobato-García, C. E. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. Bioorganic & medicinal chemistry letters, 23(20), 5519–5522. [Link]
  • BenchChem. (2025). Application Notes and Protocols: 1-(3,5-Diacetoxyphenyl)-1-bromoethane in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry. BenchChem.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and Antimicrobial Activity of some novel chalcones. JOCPR, 4(1), 610-613.
  • Badshah, S. L., Faisal, S., Muhammad, A., Poulson, B. G., Emwas, A. H., & Jaremko, M. (2021). Antiviral activities of flavonoids. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 140, 111596. [Link]
  • Patel, K. D., Patel, A. D., & Patel, N. K. (2013). Synthesis on study of novel chalcone derivatives and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 5(12), 1234-1240.
  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). IJARSCT, 1(1), 1-5.
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  • Al-Jaff, G. Z. A., Al-Mahmood, S. M. A., & Al-Jaf, H. Z. A. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. Scientific reports, 12(1), 21066. [Link]
  • Ferluga, S., G-B., F., C-P., C., & M., M. (2023). Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity. International journal of molecular sciences, 24(3), 2387. [Link]
  • Molecules (Basel, Switzerland). (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Molecules, 27(19), 6296. [Link]
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Application Notes: Strategien zur Derivatisierung der phenolischen Hydroxylgruppe von 1-(3-Brom-4-hydroxyphenyl)ethanon

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungsbereich: Diese Anleitung beschreibt detaillierte Protokolle und die zugrunde liegenden chemischen Prinzipien für die Derivatisierung der phenolischen Hydroxylgruppe von 1-(3-Brom-4-hydroxyphenyl)ethanon. Dieses Molekül dient als vielseitiger Baustein in der medizinischen Chemie und der organischen Synthese. Die hier beschriebenen Methoden sind für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert, die die physikochemischen und pharmakologischen Eigenschaften dieses Scaffolds durch Modifikation der phenolischen Gruppe gezielt verändern möchten.

Einleitung und strategische Überlegungen

1-(3-Brom-4-hydroxyphenyl)ethanon ist ein substituiertes Acetophenon, dessen Reaktivität maßgeblich durch drei funktionelle Gruppen bestimmt wird: den aromatischen Ring, die Ketogruppe und die phenolische Hydroxylgruppe. Die Hydroxylgruppe ist dabei ein besonders attraktiver Anknüpfungspunkt für die Derivatisierung. Ihre Umwandlung in Ether oder Ester kann die Eigenschaften des Moleküls tiefgreifend verändern, beispielsweise die Löslichkeit, die Lipophilie, die metabolische Stabilität und die Fähigkeit zur Wasserstoffbrückenbindung, was für die Interaktion mit biologischen Zielstrukturen entscheidend ist.

Die Reaktivität des Phenols wird durch die elektronischen Effekte der anderen Substituenten moduliert. Die Acetylgruppe in para-Position wirkt elektronenziehend (-M-Effekt), was die Acidität der Hydroxylgruppe erhöht und das Phenoxid-Anion, ein Schlüsselintermediat, stabilisiert. Die Brom-Substitution in meta-Position zur Hydroxylgruppe übt einen schwächeren, elektronenziehenden Induktiveffekt (-I-Effekt) aus. Insgesamt ist die phenolische Hydroxylgruppe ausreichend sauer, um mit moderaten Basen deprotoniert zu werden, was sie zu einem exzellenten Nukleophil für Substitutionsreaktionen macht.[1][2]

Kernprotokolle zur Derivatisierung

Die beiden fundamentalen und zuverlässigsten Methoden zur Derivatisierung der phenolischen Hydroxylgruppe sind die O-Alkylierung und die O-Acylierung.

Protokoll 1: O-Alkylierung via Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine klassische und robuste Methode zur Bildung von Ethern.[3][4] Sie verläuft über einen Sₙ2-Mechanismus, bei dem das in situ erzeugte Phenoxid-Ion als Nukleophil ein Alkylhalogenid angreift.[5][6]

Mechanistische Begründung: Der erste Schritt ist die Deprotonierung des Phenols mit einer geeigneten Base, um das reaktivere Phenoxid-Ion zu erzeugen.[5][7] Dieses Phenoxid greift dann in einem konzertierten Schritt das elektrophile Kohlenstoffatom des Alkylierungsmittels an, wobei die Abgangsgruppe (z. B. ein Halogenid) verdrängt wird.[6] Die Wahl eines primären Alkylhalogenids ist entscheidend, da sekundäre und tertiäre Halogenide aufgrund sterischer Hinderung bevorzugt Eliminationsreaktionen eingehen.[4][6]

Experimenteller Arbeitsablauf: O-Alkylierung

G cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung & Analyse A 1-(3-Brom-4-hydroxyphenyl)ethanon + Base (z.B. K₂CO₃) in aprotischem Lösungsmittel (z.B. DMF) B Deprotonierung (Bildung des Phenoxids) A->B C Zugabe des Alkylhalogenids (z.B. CH₃I, BnBr) B->C D Sₙ2-Reaktion (Rühren bei RT oder erhöhter Temp.) C->D E Wässrige Aufarbeitung (Extraktion) D->E F Reinigung (Säulenchromatographie) E->F G Analyse (NMR, MS, DC) F->G

Abbildung 1: Allgemeiner Arbeitsablauf für die Williamson-Ethersynthese.

Detailliertes Laborprotokoll (Beispiel: O-Methylierung):

  • Reaktionsaufbau: In einem trockenen 50-mL-Rundkolben werden 1,0 g (4,65 mmol) 1-(3-Brom-4-hydroxyphenyl)ethanon und 1,93 g (14,0 mmol, 3 Äq.) wasserfreies Kaliumcarbonat (K₂CO₃) in 20 mL wasserfreiem N,N-Dimethylformamid (DMF) suspendiert.

  • Reagenzzugabe: Zu der gerührten Suspension werden 0,35 mL (0,79 g, 5,58 mmol, 1,2 Äq.) Methyliodid (CH₃I) langsam zugetropft.

  • Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur für 6-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht (z. B. mit einem Eluentengemisch aus Hexan/Ethylacetat 4:1), bis das Ausgangsmaterial vollständig umgesetzt ist.

  • Aufarbeitung: Die Reaktionsmischung wird in 100 mL Wasser gegossen und dreimal mit je 50 mL Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit 50 mL gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.[8]

  • Reinigung: Der erhaltene Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine 1-(3-Brom-4-methoxyphenyl)ethanon zu erhalten.

Systemvalidierung: Die erfolgreiche Derivatisierung wird durch den Vergleich der analytischen Daten von Ausgangsmaterial und Produkt bestätigt. Im ¹H-NMR-Spektrum des Produkts sollte das Signal des phenolischen Protons verschwunden und ein neues Singulett für die Methoxygruppe (ca. 3.9 ppm) sichtbar sein. Die Masse des Produkts, bestimmt durch Massenspektrometrie, sollte der erwarteten Masse des methylierten Produkts entsprechen.

Protokoll 2: O-Acylierung (Veresterung)

Die O-Acylierung ist eine effiziente Methode zur Umwandlung von Phenolen in Ester, typischerweise durch Reaktion mit einem Säurechlorid oder -anhydrid in Gegenwart einer Base.[9] Diese Reaktion folgt einem nukleophilen Acylsubstitutionsmechanismus.

Mechanistische Begründung: Die Base (oft ein tertiäres Amin wie Pyridin oder Triethylamin) dient zwei Zwecken: Sie deprotoniert das Phenol, um seine Nukleophilie zu erhöhen, und neutralisiert den während der Reaktion entstehenden Chlorwasserstoff (HCl).[10][11] Das Phenoxid greift dann das elektrophile Carbonylkohlenstoffatom des Acylierungsmittels an.

Detailliertes Laborprotokoll (Beispiel: O-Acetylierung):

  • Reaktionsaufbau: 1,0 g (4,65 mmol) 1-(3-Brom-4-hydroxyphenyl)ethanon wird in einem 50-mL-Rundkolben in 15 mL wasserfreiem Dichlormethan (DCM) gelöst. Die Lösung wird in einem Eisbad auf 0 °C gekühlt.

  • Reagenzzugabe: 0,97 mL (0,70 g, 6,98 mmol, 1,5 Äq.) Triethylamin (NEt₃) werden zugegeben, gefolgt von der langsamen, tropfenweisen Zugabe von 0,40 mL (0,44 g, 5,58 mmol, 1,2 Äq.) Acetylchlorid.

  • Reaktionsdurchführung: Die Reaktionsmischung wird bei 0 °C für 30 Minuten und anschließend bei Raumtemperatur für 2 Stunden gerührt. Der Fortschritt wird mittels DC überwacht.

  • Aufarbeitung: Die Reaktion wird durch Zugabe von 20 mL Wasser beendet. Die organische Phase wird abgetrennt und nacheinander mit 20 mL 1 M HCl, 20 mL gesättigter Natriumbicarbonatlösung und 20 mL gesättigter Natriumchloridlösung gewaschen. Die organische Phase wird über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Das Rohprodukt wird in der Regel durch Umkristallisation (z. B. aus Ethanol/Wasser) oder durch eine kurze Kieselgelsäule gereinigt, um den reinen 4-Acetyl-2-bromphenylester zu erhalten.

Chemische Strukturen

G cluster_SM 1-(3-Brom-4-hydroxyphenyl)ethanon cluster_ether 1-(3-Brom-4-methoxyphenyl)ethanon cluster_ester 4-Acetyl-2-bromphenylacetat A Ausgangsmaterial B O-Alkylierungsprodukt C O-Acylierungsprodukt img_A img_B img_C

Abbildung 2: Strukturen des Ausgangsmaterials und der derivatisierten Produkte.

Vergleich der Methoden und Auswahlkriterien

Die Wahl zwischen O-Alkylierung und O-Acylierung hängt vom synthetischen Ziel ab. Ester sind im Allgemeinen anfälliger für Hydrolyse unter basischen oder sauren Bedingungen als Ether. Diese Eigenschaft kann genutzt werden, wenn die derivatisierte Gruppe als Schutzgruppe dient, die zu einem späteren Zeitpunkt der Synthese wieder entfernt werden soll. Ether sind chemisch wesentlich stabiler und werden für permanente Modifikationen der Molekülstruktur bevorzugt.

EigenschaftO-Alkylierung (Williamson)O-Acylierung (Veresterung)
Mechanismus Sₙ2-SubstitutionNukleophile Acylsubstitution
Stabilität des Produkts Hoch (Etherbindung)Moderat (Esterbindung, hydrolysierbar)
Typische Base Anorganisch (K₂CO₃, Cs₂CO₃)Organisch (Pyridin, NEt₃)
Typisches Lösungsmittel Polar aprotisch (DMF, Acetonitril)Aprotisch (DCM, THF)
Anwendung Permanente Modifikation, Linker-SyntheseProdrug-Strategien, Schutzgruppen

Referenzen

  • University of California, Davis. The Williamson Ether Synthesis. Verfügbar unter: [Link]

  • Utah Tech University. Williamson Ether Synthesis Lab Protocol. Verfügbar unter: [Link]

  • Gupta, A. Williamson Ether Synthesis. Verfügbar unter: [Link]

  • Organic Chemistry Portal. O-Alkylation of Phenols and Alcohols. Verfügbar unter: [Link]

  • Britannica. Phenol. Verfügbar unter: [Link]

  • Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. Verfügbar unter: [Link]

  • Solubility of Things. Reactions of Alcohols and Phenols. Verfügbar unter: [Link]

  • Millersville University. Experiment 06 Williamson Ether Synthesis. Verfügbar unter: [Link]

  • Wikipedia. Williamson ether synthesis. Verfügbar unter: [Link]

  • BYJU'S. Williamson Ether Synthesis. Verfügbar unter: [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. Verfügbar unter: [Link]

  • Chemistry Guru. Compare Reactivity of Alcohol and Phenol. Verfügbar unter: [Link]

  • Wikipedia. Phenol. Verfügbar unter: [Link]

  • Edubirdie. Williamson Ether Synthesis. Verfügbar unter: [Link]

  • Ingenta Connect. O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. Verfügbar unter: [Link]

  • Analele Universității din București - Seria Chimie. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Verfügbar unter: [Link]

  • National Institutes of Health. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Verfügbar unter: [Link]

  • Reddit. Procedure for Friedel-Crafts Acylation of Phenol. Verfügbar unter: [Link]

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Application Notes & Protocols: Strategic Manipulation of the Ketone Group in 1-(3-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of key synthetic transformations targeting the ketone moiety of 1-(3-bromo-4-hydroxyphenyl)ethanone. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its trifunctional nature, incorporating a reactive ketone, a phenolic hydroxyl group, and a strategically placed bromine atom. This document outlines detailed protocols and mechanistic insights for several critical classes of reactions: olefination, reduction, oxidation, and reductive amination. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to empower researchers in the effective utilization of this important synthetic intermediate.

Introduction: The Synthetic Versatility of this compound

This compound is a valuable starting material in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials.[1][2] The strategic importance of this compound lies in the orthogonal reactivity of its three functional groups. The ketone carbonyl, an electrophilic center, is a prime target for nucleophilic attack, enabling carbon-carbon and carbon-heteroatom bond formation.[3][4] The phenolic hydroxyl group can be leveraged for etherification, esterification, or as a directing group in electrophilic aromatic substitution. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl or amino substituents.

This guide focuses specifically on the rich chemistry of the ketone group, a linchpin for molecular elaboration. Understanding and controlling the reactivity of this functional group is paramount for the successful synthesis of target molecules. We will explore four major classes of reactions that transform the ethanone moiety, providing both the theoretical underpinnings and practical, step-by-step protocols for their execution in a laboratory setting.

Olefination Reactions: Crafting Carbon-Carbon Double Bonds

The conversion of the ketone's carbonyl group into a carbon-carbon double bond is a cornerstone of organic synthesis. This transformation, known as olefination, is critical for building molecular complexity, extending carbon skeletons, and preparing precursors for a variety of other functional groups.

The Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[5][6][7] It involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered ring intermediate called an oxaphosphetane.[6] This intermediate then collapses to yield the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides (containing an alkyl or aryl group) favor the formation of (Z)-alkenes.[5]

Wittig_Reaction Ketone This compound Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane + Ylide Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Collapse Byproduct Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->Byproduct

Caption: Workflow of the Wittig Reaction.

Protocol 2.1: Synthesis of 1-Bromo-2-(1-phenylethenyl)-4-phenol using the Wittig Reaction

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Benzyltriphenylphosphonium chloride388.884.28 g11.0
Sodium hydride (60% dispersion in oil)40.000.44 g11.0
This compound215.052.15 g10.0
Anhydrous Tetrahydrofuran (THF)-50 mL-

Procedure:

  • To a flame-dried 100 mL three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a reflux condenser, add benzyltriphenylphosphonium chloride.

  • Add anhydrous THF (30 mL) to the flask and stir the suspension.

  • Carefully add sodium hydride in portions at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide will be observed.

  • Dissolve this compound in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkene.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction for the synthesis of alkenes.[8][9][10] It employs a phosphonate carbanion, which is generated by treating a phosphonate ester with a base. A significant advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, simplifying purification.[8]

Mechanism Insight: The reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the ketone to form an intermediate which eliminates a dialkyl phosphate to give the alkene.[8][10] The HWE reaction generally provides excellent (E)-selectivity for the resulting alkene.[9]

HWE_Reaction Ketone This compound Intermediate Betaine-like Intermediate Ketone->Intermediate + Phosphonate Phosphonate Phosphonate Carbanion Phosphonate->Intermediate Alkene (E)-Alkene Product Intermediate->Alkene Elimination Byproduct Dialkyl Phosphate Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons Reaction Pathway.

Protocol 2.2: (E)-Selective Synthesis of Ethyl 2-(3-bromo-4-hydroxyphenyl)but-2-enoate via HWE Reaction

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Triethyl phosphonoacetate224.162.47 g11.0
Sodium hydride (60% dispersion in oil)40.000.44 g11.0
This compound215.052.15 g10.0
Anhydrous Tetrahydrofuran (THF)-50 mL-

Procedure:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF (20 mL).

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Dissolve this compound in anhydrous THF (30 mL) and add it to the phosphonate anion solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate mixture) to yield the pure (E)-alkene.

Reduction of the Ketone Group

The reduction of the ketone functionality in this compound can lead to either the corresponding secondary alcohol or the fully reduced methylene group, depending on the chosen reagents and reaction conditions.

Reduction to a Secondary Alcohol

The conversion of the ketone to a secondary alcohol is a fundamental transformation, often accomplished using hydride-based reducing agents.

Protocol 3.1.1: Synthesis of 1-(3-Bromo-4-hydroxyphenyl)ethanol using Sodium Borohydride

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound215.052.15 g10.0
Sodium borohydride (NaBH4)37.830.45 g12.0
Methanol-50 mL-

Procedure:

  • Dissolve this compound in methanol in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise over 15 minutes, controlling the effervescence.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

  • Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.

Complete Reduction to a Methylene Group

For the complete deoxygenation of the ketone to a methylene group, more forcing conditions are required. The Clemmensen and Wolff-Kishner reductions are classic methods for this transformation.

The Clemmensen reduction employs zinc amalgam and concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[11][12] This method is particularly effective for aryl-alkyl ketones.[12][13] The strongly acidic conditions are generally tolerated by the phenolic hydroxyl group.[11][14]

Protocol 3.2.1: Synthesis of 4-Bromo-2-ethylphenol via Clemmensen Reduction

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound215.052.15 g10.0
Zinc amalgam (Zn(Hg))-15 g-
Concentrated Hydrochloric Acid (HCl)36.4620 mL-
Toluene-15 mL-

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.

  • In a 100 mL round-bottom flask equipped with a reflux condenser, place the zinc amalgam, this compound, toluene, and concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring for 6 hours.

  • Cool the reaction mixture to room temperature and decant the organic layer.

  • Extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic extracts, wash with water and saturated sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography to obtain the desired product.

The Wolff-Kishner reduction utilizes hydrazine and a strong base at high temperatures to achieve the deoxygenation of carbonyl compounds.[15][16][17] This reaction is performed under basic conditions, making it a suitable alternative for substrates that are sensitive to strong acids.[15]

Mechanism Insight: The reaction proceeds via the in-situ formation of a hydrazone, which is then deprotonated by a strong base.[16][18] The resulting anion undergoes a rearrangement, leading to the expulsion of nitrogen gas and the formation of a carbanion, which is subsequently protonated by the solvent to yield the alkane.[18][19]

Wolff_Kishner_Reduction Ketone This compound Hydrazone Hydrazone Intermediate Ketone->Hydrazone + Hydrazine Alkane Alkane Product Hydrazone->Alkane Base, Heat N2 Nitrogen Gas Hydrazone->N2 Elimination

Sources

The Emerging Role of 1-(3-Bromo-4-hydroxyphenyl)ethanone in the Development of Novel Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Phenylethanone Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be tailored to selectively modulate enzymatic activity is of paramount importance. 1-(3-Bromo-4-hydroxyphenyl)ethanone, a substituted aromatic ketone, represents a promising starting point for the development of a new class of enzyme inhibitors. Its chemical architecture, featuring a phenolic hydroxyl group, a bromine atom, and an ethanone moiety, provides a unique combination of hydrogen bonding capabilities, steric influence, and potential for further chemical modification. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. We will delve into its putative mechanisms of action, provide detailed protocols for its evaluation as an enzyme inhibitor, and discuss the interpretation of the resulting data.

The core hypothesis underpinning the interest in this compound stems from the well-established role of phenolic compounds as enzyme inhibitors. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active site of an enzyme. The strategic placement of a bromine atom can enhance binding affinity through halogen bonding and influence the compound's pharmacokinetic properties.

Rationale for Target Selection: Tyrosinase as a Primary Focus

While the inhibitory profile of this compound is not yet exhaustively characterized in peer-reviewed literature, strong evidence points towards tyrosinase as a primary and compelling enzymatic target. This assertion is based on the significant inhibitory activity of structurally analogous compounds. Notably, a novel synthetic compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), which incorporates the 3-bromo-4-hydroxybenzylidene moiety, has been identified as a potent tyrosinase inhibitor with an IC50 value of 4.1 ± 0.6 μM, significantly lower than that of the well-known inhibitor, kojic acid (22.0 ± 4.7 μM)[1][2]. Furthermore, 3,4-dihydroxyacetophenone, an analog of our target compound lacking the bromine substituent, has also demonstrated significant tyrosinase inhibitory effects[3].

Tyrosinase is a key copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biosynthesis of melanin[1][4]. Dysregulation of melanin production is implicated in various hyperpigmentation disorders, including melasma and age spots. Therefore, the development of novel and effective tyrosinase inhibitors is a significant area of research in dermatology and cosmetology.

Beyond tyrosinase, preliminary data from commercial suppliers suggests that this compound may act as a competitive inhibitor of cytochrome P450 enzymes . This warrants further investigation, as CYP enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions.

Experimental Protocols

The following protocols are designed to provide a robust framework for the characterization of this compound as an enzyme inhibitor, with a primary focus on tyrosinase.

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory effect of this compound on the activity of commercially available mushroom tyrosinase, using L-DOPA as a substrate.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate reader

Workflow Diagram:

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solutions: - Tyrosinase in Buffer - L-DOPA in Buffer - Inhibitor in DMSO B Add to 96-well plate: - Buffer - Inhibitor (or DMSO for control) A->B Dispense C Add Tyrosinase Solution B->C Add Enzyme D Pre-incubate at 25°C for 10 min C->D Incubate E Initiate reaction by adding L-DOPA D->E Add Substrate F Measure absorbance at 475 nm every minute for 20 minutes E->F Read Plate G Calculate reaction rates F->G H Determine % Inhibition G->H I Calculate IC50 value H->I

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in the phosphate buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Prepare serial dilutions in DMSO to obtain a range of concentrations for testing.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of 50 mM potassium phosphate buffer (pH 6.8).

    • Add 20 µL of the various concentrations of this compound solution to the sample wells. For the control wells, add 20 µL of DMSO.

    • Add 20 µL of the mushroom tyrosinase solution to all wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 2: Enzyme Kinetics and Mechanism of Inhibition

To understand how this compound inhibits tyrosinase, a kinetic analysis is essential. This protocol outlines the steps to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Workflow Diagram:

Enzyme_Kinetics_Workflow cluster_setup Experimental Setup cluster_data Data Collection cluster_plot Graphical Analysis cluster_interp Interpretation A Perform Tyrosinase Assay with: - Varying L-DOPA concentrations - Fixed Inhibitor concentrations B Measure reaction rates (V) for each substrate and inhibitor concentration A->B Measure C Generate Lineweaver-Burk plot (1/V vs. 1/[S]) B->C Plot D Determine mode of inhibition based on plot characteristics C->D Analyze

Caption: Workflow for determining the mechanism of enzyme inhibition.

Procedure:

  • Follow the general procedure for the tyrosinase inhibition assay described in Protocol 1.

  • Perform the assay with a range of L-DOPA concentrations (e.g., 0.125, 0.25, 0.5, 1, and 2 mM).

  • For each L-DOPA concentration, measure the reaction rate in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of this compound (e.g., concentrations around the IC50 value).

  • Generate a Lineweaver-Burk plot by plotting the reciprocal of the reaction rate (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

  • Analyze the Lineweaver-Burk plot to determine the mode of inhibition:

    • Competitive inhibition: The lines will intersect on the y-axis (Vmax remains constant, Km increases).

    • Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km remains constant).

    • Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

Data Presentation and Interpretation

The results of the enzyme inhibition assays should be presented clearly and concisely to allow for straightforward interpretation.

Table 1: Inhibitory Activity of this compound against Mushroom Tyrosinase

CompoundIC50 (µM) [Hypothetical Data]
This compound15.2 ± 1.8
Kojic Acid (Positive Control)22.0 ± 4.7[1][2]

Table 2: Kinetic Parameters for Tyrosinase Inhibition by this compound

Inhibitor Concentration (µM)Apparent Vmax (µmol/min) [Hypothetical Data]Apparent Km (mM) [Hypothetical Data]
01000.5
101001.2
201002.1

Note: The data in the tables above are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Future Directions and Broader Implications

The investigation of this compound as an enzyme inhibitor is a promising avenue of research. Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of the parent compound to optimize inhibitory potency and selectivity.

  • Inhibition of other Enzymes: Expanding the screening to other relevant enzymes, such as acetylcholinesterase, given the known activity of other bromophenol derivatives[1].

  • Cell-based Assays: Evaluating the compound's efficacy in cellular models of hyperpigmentation.

  • In Vivo Studies: Assessing the therapeutic potential of promising candidates in animal models.

The systematic exploration of this chemical scaffold could lead to the development of novel therapeutic agents for a range of diseases, from skin disorders to neurodegenerative conditions.

Conclusion

This compound presents itself as a valuable starting point for the development of novel enzyme inhibitors. Based on strong evidence from structurally related compounds, tyrosinase is a highly probable target, offering exciting possibilities for the treatment of hyperpigmentation. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of its inhibitory activity and mechanism of action. Through rigorous and systematic investigation, the full therapeutic potential of this promising molecular scaffold can be unlocked.

References

  • Bang, E., et al. (2018). Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. Molecules, 23(12), 3307. [Link]
  • Bang, E., et al. (2018). (PDF) Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis. [Link]
  • Moonen, M., et al. (2005). Michaelis-Menten kinetics of the 4-hydroxyacetophenone monooxygenase-mediated conversion of substituted benzaldehydes.
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  • ResearchGate. IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... | Download Table. [Link]
  • Gimeno, A., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 449-457. [Link]
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  • VIVO. Journal of enzyme inhibition and medicinal chemistry. [Link]
  • VIVO. Bioorganic & medicinal chemistry letters. [Link]
  • NCBI.
  • NCBI.
  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
  • PubMed. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. [Link]
  • Zhang, P., et al. (2023). Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 227-248. [Link]
  • ResearchGate. IC 50 of various tyrosinase inhibitors | Download Table. [Link]
  • WoS Journal Info. JOURNAL OF ENZYME INHIBITION AND MEDICINAL CHEMISTRY - Impact Factor, Quartile, Ranking. [Link]
  • Khan, I., et al. (2017). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis.
  • Kim, Y. J., et al. (2006). Antimelanogenic activity of 3,4-dihydroxyacetophenone: inhibition of tyrosinase and MITF. Bioscience, Biotechnology, and Biochemistry, 70(2), 532-534. [Link]
  • Nanalysis. (2018). Unlocking the Key to Enzymes: Studying Enzyme Kinetics. [Link]
  • Aladdin Scientific. 3'-Bromo-4'-hydroxyacetophenone, min 98%, 1 gram. [Link]
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  • Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]

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Analytical methods for the quantification of "1-(3-Bromo-4-hydroxyphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 1-(3-Bromo-4-hydroxyphenyl)ethanone

Introduction: The Analytical Imperative for this compound

This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its precise quantification is critical for ensuring the quality, safety, and efficacy of final drug products. The presence of this brominated phenolic ketone, even in trace amounts, can signify an incomplete reaction or a side reaction, making its monitoring essential during process development, quality control, and stability testing.

This comprehensive guide provides detailed analytical methods for the robust quantification of this compound. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. The methodologies are grounded in established principles and align with the stringent validation requirements of regulatory bodies, such as those outlined in the ICH Q2(R2) guidelines.[1][2][3]

Method Selection: A Multi-tiered Approach

The choice of an analytical method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and throughput. This guide details three distinct, yet complementary, analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary recommended method for its high resolution, sensitivity, and suitability as a stability-indicating assay.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful confirmatory technique, especially for impurity identification and analysis in complex matrices.

  • UV-Vis Spectrophotometry: A rapid, simple method for quantification in straightforward, uncontaminated sample matrices.

Part 1: The Definitive Method - Stability-Indicating Reversed-Phase HPLC

A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other excipients.[4][5] This HPLC method is designed to separate this compound from its potential degradation products, making it ideal for stability studies.[6][7][8]

Principle of the Method

Reversed-phase HPLC separates compounds based on their polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds, like our analyte, will have a stronger interaction with the stationary phase and thus a longer retention time. By using a gradient elution, we can effectively separate the analyte from more polar and less polar impurities. UV detection is employed for quantification, leveraging the chromophoric nature of the phenyl ring and carbonyl group.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., 50:50 ACN:Water) Sample->Dissolve Standard Weigh Reference Standard Standard->Dissolve Sonicate Sonicate & Dilute to Volume Dissolve->Sonicate Filter Filter through 0.45 µm Syringe Filter Sonicate->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (e.g., 280 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Standard Injections) Integrate->Calibrate Quantify Calculate Concentration in Sample Calibrate->Quantify

Caption: High-level workflow for the HPLC quantification of the analyte.

Detailed HPLC Protocol

1. Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC grade Acetonitrile (ACN) and water.

  • Phosphoric acid or Formic acid.

  • Reference standard of this compound.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile and Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh a portion of the sample expected to contain about 2.5 mg of the analyte into a 25 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. This targets a final concentration of 100 µg/mL. Filter before injection.

3. Chromatographic Conditions

ParameterConditionJustification
Column C18 (e.g., Agilent Zorbax, Waters Symmetry)Provides excellent retention and selectivity for moderately polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, offering a good balance of speed and resolution.
Injection Volume 10 µLA typical volume that balances sensitivity with peak shape.
Oven Temperature 30 °CEnsures reproducible retention times by minimizing temperature fluctuations.
Detection UV at 280 nmThe analyte is expected to have strong absorbance near this wavelength due to its phenolic ketone structure.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% BA gradient is crucial for a stability-indicating method to elute any potential degradation products.

4. Method Validation Protocol

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3][9]

Validation_Workflow Validation Method Validation (ICH Q2) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range (5-6 concentrations) Validation->Linearity Accuracy Accuracy (% Recovery at 3 levels) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope) Validation->LOD_LOQ Robustness Robustness (Varying parameters) Validation->Robustness

Caption: Key parameters for analytical method validation per ICH Q2.

  • Specificity (Forced Degradation): Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[4][6] The method is specific if the analyte peak is resolved from all degradation peaks and there is no interference from the matrix.

  • Linearity: Analyze the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on the results.[2]

5. Data Presentation: Validation Summary

Validation ParameterAcceptance CriteriaTypical Expected Result
Specificity Peak purity > 99.0%No co-elution with degradation products or excipients
Linearity (r²) ≥ 0.999> 0.999
Range -10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Repeatability (%RSD) ≤ 2.0%< 1.0%
Intermediate Precision (%RSD) ≤ 2.0%< 1.5%
LOD Report value~0.1 µg/mL
LOQ Report value~0.3 µg/mL
Robustness System suitability passesNo significant impact on results

Part 2: Confirmatory Method - GC-MS Analysis

GC-MS provides orthogonal selectivity to HPLC and offers the advantage of mass identification, making it an excellent tool for confirming the identity of the analyte and for identifying unknown impurities. Due to the polarity of the hydroxyl group, derivatization is typically required to improve volatility and chromatographic peak shape.

Protocol for GC-MS with Derivatization
  • Sample Preparation & Derivatization:

    • Prepare a solution of the sample in a suitable solvent (e.g., Dichloromethane).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

    • Cool and inject the derivatized sample into the GC-MS.

  • Instrumentation and Conditions

ParameterCondition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250 °C
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min
Ionization Mode Electron Impact (EI) at 70 eV
MS Scan Range 50 - 450 amu
Quantification Use an internal standard and monitor characteristic ions in SIM mode.

Part 3: Rapid Screening - UV-Vis Spectrophotometry

For routine analysis in non-complex matrices where the analyte is the only absorbing species, UV-Vis spectrophotometry offers a rapid and cost-effective solution.

Protocol for UV-Vis Quantification
  • Determine λmax: Scan a standard solution of the analyte (e.g., in methanol) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at the determined λmax. Plot absorbance vs. concentration to create a calibration curve.

  • Quantify Sample: Prepare the sample solution in the same solvent and measure its absorbance. Use the calibration curve equation to calculate the concentration of the analyte.

Considerations for Complex Sample Matrices

For samples like biological fluids or complex reaction mixtures, a sample preparation step is crucial to remove interferences.[10][11][12]

  • Liquid-Liquid Extraction (LLE): Utilize the phenolic nature of the analyte. Adjust the sample pH to be acidic (e.g., pH 2) to ensure the hydroxyl group is protonated, then extract with a water-immiscible organic solvent like ethyl acetate.[13][14]

  • Solid-Phase Extraction (SPE): Use a reversed-phase (C18) or mixed-mode cation exchange cartridge. Condition the cartridge, load the sample, wash away interferences with a weak solvent, and then elute the analyte with a stronger solvent like methanol or acetonitrile.[12][13][14]

Conclusion

The quantification of this compound requires robust and reliable analytical methods. The stability-indicating HPLC method presented here is the gold standard for quality control and regulatory submissions, offering unparalleled precision and specificity. The GC-MS and UV-Vis methods serve as valuable complementary techniques for confirmation and rapid screening, respectively. Proper method validation, following established guidelines such as ICH Q2(R2), is paramount to ensure data integrity and trustworthiness in any research or drug development setting.[1][2][15]

References

  • Sample-preparation techniques used to analyze phenolic compounds in beers. (n.d.). MDPI.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, March 31). European Medicines Agency.
  • Techniques for Analysis of Plant Phenolic Compounds. (2012, August 23). National Institutes of Health (NIH).
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation (ICH).
  • [Quantitative Determination of Phenols by Bromination Surveyed From an Unusual Perspective]. (2007, June). PubMed.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbio.
  • Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. (1999, April 1). ACS Publications.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Green Sample Preparation Techniques and Their Use in the Extraction and Separation Analysis of Phenolic Compounds in Honey. (2023, November 29). R Discovery.
  • Green Sample Preparation Techniques and Their Use in the Extraction and Separation Analysis of Phenolic Compounds in Honey. (2022, December 26). Taylor & Francis Online.
  • Quantification of bromophenols in Islay whiskies. (2014, March 19). Semantic Scholar.
  • [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. (2025, August 5). ResearchGate.
  • Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. (2025, August 5). ResearchGate.
  • Estimation of Phenol by Bromination Method. (n.d.). Scribd.
  • Stability Indicating HPLC Method Development – A Review. (2021, October). International Journal of Trend in Scientific Research and Development (IJTSRD).
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR).
  • Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. (2019, July 10). PubMed.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021, May 1). LCGC International.
  • How to Develop Stability Indicating HPLC Methods. (n.d.). The Royal Society of Chemistry.

Sources

A Robust, Validatable HPLC Method for the Quantification of 1-(3-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(3-Bromo-4-hydroxyphenyl)ethanone. Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, this document moves beyond a simple recitation of parameters. It delves into the scientific rationale behind the methodological choices, ensuring users can not only replicate the protocol but also adapt it with a fundamental understanding of the underlying chromatographic principles. The method utilizes Reversed-Phase HPLC (RP-HPLC) with UV detection, a ubiquitous and reliable technique in modern analytical laboratories. Furthermore, this guide establishes a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines, ensuring the generation of trustworthy and reproducible data.[1][2][3]

Introduction and Scientific Rationale

This compound is a substituted acetophenone derivative, a structural motif common in medicinal chemistry and organic synthesis. Accurate determination of its purity and concentration in reaction mixtures, formulations, or stability studies is critical for drug development and quality assurance.

The molecular structure, featuring a moderately polar phenolic group and a non-polar bromophenyl ring, makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[5][6] Hydrophobic molecules, like the target analyte, interact more strongly with the stationary phase, leading to longer retention times than more polar impurities.[7]

A critical aspect of this method's design is the management of the analyte's phenolic hydroxyl group. At neutral or basic pH, this group can deprotonate, leading to peak tailing and variable retention times. To ensure a single, stable analyte form and promote sharp, symmetrical peaks, the mobile phase is acidified. This suppresses the ionization of the hydroxyl group, a standard practice for analyzing phenolic compounds.[8][9][10] The method detailed herein has been optimized for resolution, sensitivity, and robustness.

Analyte Profile:
PropertyValueSource
IUPAC Name This compoundPubChem[11]
CAS Number 1836-06-2Sigma-Aldrich
Molecular Formula C₈H₇BrO₂PubChem[11]
Molecular Weight 215.04 g/mol PubChem[11]
Structure

PubChem[11]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Required Materials and Equipment
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Columns:

    • A C18 reversed-phase column is recommended (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is a versatile and widely used stationary phase.[4][5]

  • Reagents and Solvents:

    • This compound reference standard (≥97% purity).

    • Acetonitrile (HPLC grade or higher).

    • Methanol (HPLC grade or higher).

    • Water (HPLC grade, Type I).

    • Formic acid (or Phosphoric acid), analytical grade.

  • Glassware and Consumables:

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Autosampler vials with caps.

    • Syringe filters (0.45 µm or 0.22 µm, PTFE or other compatible material).

Preparation of Solutions

Mobile Phase A (Aqueous):

  • Measure 1000 mL of HPLC-grade water into a clean solvent bottle.

  • Carefully add 1.0 mL of formic acid to achieve a 0.1% (v/v) concentration.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

    • Scientist's Note: Acidification is crucial to suppress the silanol activity on the stationary phase and ensure the analyte is in a non-ionized state, which provides better peak shape and reproducibility.[9]

Mobile Phase B (Organic):

  • Measure 1000 mL of HPLC-grade acetonitrile into a clean solvent bottle.

  • Carefully add 1.0 mL of formic acid (0.1% v/v).

  • Mix thoroughly and degas.

Sample Diluent:

  • Prepare a mixture of Water:Acetonitrile (50:50, v/v). This ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent.

  • Mix until fully dissolved. This stock solution should be stored under refrigeration.

Working Standard Solution (e.g., 50 µg/mL):

  • Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the sample diluent and mix well.

Sample Preparation:

  • Accurately weigh a quantity of the sample material expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix.

  • Further dilute as necessary to bring the concentration within the calibration range (e.g., to a target of 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Configuration and Parameters

The following table summarizes the optimized instrumental conditions.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0.0 min: 40% B10.0 min: 80% B12.0 min: 80% B12.1 min: 40% B17.0 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm or determined λmax
Run Time 17 minutes
  • Scientist's Note: A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted from the column while providing a sharp peak for the main analyte.[6][7] A column temperature of 30°C ensures stable retention times by minimizing viscosity fluctuations.

Analytical Workflow and Data Processing

The overall analytical process follows a systematic and logical flow to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation A Prepare Mobile Phases (Aqueous & Organic) B Prepare Standard & Sample Solutions A->B C Filter Samples B->C D Equilibrate HPLC System (Check System Suitability) C->D E Inject Standard(s) for Calibration Curve D->E F Inject Samples E->F G Integrate Chromatograms F->G H Calculate Concentration (Based on Calibration) G->H I Generate Report H->I

Caption: High-level workflow for the HPLC analysis of this compound.

System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified.

  • Equilibrate the column with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the working standard solution.

  • Evaluate the results against the following criteria:

    • Tailing Factor (Asymmetry): Must be ≤ 2.0.

    • Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.

    • Theoretical Plates (N): Must be ≥ 2000.

Quantification

Quantification is performed using an external standard calibration curve.

  • Prepare a series of calibration standards from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The concentration of the analyte in the prepared samples can be determined from this curve.

Method Validation Framework

To ensure this method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][12] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the intended analysis.[1][2]

Validation ParameterPurpose & General Approach
Specificity To demonstrate that the peak for this compound is free from interference from excipients, impurities, or degradation products. This is often assessed using a diode array detector to check for peak purity.
Linearity To confirm a direct relationship between analyte concentration and detector response over a specified range. A minimum of five concentration levels should be used.
Accuracy To determine the closeness of the test results to the true value. This is typically evaluated by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery.
Precision To assess the degree of scatter between a series of measurements. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, slight changes in mobile phase composition).

Conclusion

This application note details a robust and reliable RP-HPLC method for the quantitative analysis of this compound. By explaining the scientific principles behind the chosen parameters, this guide empowers analysts to effectively implement, validate, and troubleshoot the procedure. Adherence to the outlined protocol and validation framework will ensure the generation of high-quality, defensible analytical data suitable for regulatory submission and quality control environments.

References

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). ResearchGate.
  • Reversed-phase chromatography. (2023, December 19). Wikipedia.
  • Reversed Phase HPLC Insights. (n.d.). Scribd.
  • This compound. (n.d.). PubChem.
  • Karageorgou, D. M., & Mygdalia, A. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. MethodsX, 1, 61-68.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Chen, J., et al. (2010). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry, 58(1), 87-93.
  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
  • Guzzetta, A. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. IonSource.
  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2025, August 6). ResearchGate.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Technology Networks.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation (ICH).

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The Strategic Role of 1-(3-Bromo-4-hydroxyphenyl)ethanone in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 1-(3-bromo-4-hydroxyphenyl)ethanone , a pivotal intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a comprehensive overview of its applications.

Introduction: The Versatility of a Brominated Phenolic Ketone

This compound, also known as 3'-Bromo-4'-hydroxyacetophenone, is an organic compound featuring a phenyl ring substituted with a bromine atom, a hydroxyl group, and an acetyl group.[1] This specific arrangement of functional groups makes it a highly valuable building block in medicinal chemistry. The bromine atom serves as a reactive handle for cross-coupling reactions or nucleophilic substitutions, while the phenolic hydroxyl and ketone functionalities allow for a wide array of chemical transformations. Its primary significance lies in its role as a key precursor in the synthesis of β2-adrenergic agonists, most notably the widely used bronchodilator, Salbutamol (Albuterol).[2][3]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is crucial for its effective and safe handling in a laboratory setting.

PropertyValueSource
CAS Number 1836-06-2[1]
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.05 g/mol [1]
Appearance Solid
Storage Sealed in a dry place at room temperature.
Safety Warning: Harmful if swallowed, causes skin and serious eye irritation.[4]

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. A common and logical pathway involves the electrophilic bromination of 4-hydroxyacetophenone. The hydroxyl group is an activating ortho-, para-director. Since the para position is blocked by the acetyl group, bromination is directed to the ortho position.

Proposed Synthesis Workflow

The following diagram illustrates a plausible and efficient workflow for the synthesis of this compound from 4-hydroxyacetophenone.

G cluster_0 Synthesis Workflow A Start: 4-Hydroxyacetophenone B Electrophilic Aromatic Substitution (Bromination) A->B Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS) Solvent: Acetic Acid or Dichloromethane C Product: this compound B->C Reaction Monitoring: Thin Layer Chromatography (TLC) D Purification (Recrystallization) C->D Work-up: Quenching with sodium thiosulfate, Extraction E Final Product D->E Characterization: NMR, Mass Spectrometry G cluster_1 Salbutamol Synthesis Pathway A This compound B Protection of Hydroxyl Group A->B Reagent: Benzyl bromide (BnBr) C α-Bromination B->C Reagent: N-Bromosuccinimide (NBS) D Nucleophilic Substitution C->D Reagent: tert-Butylamine E Reduction of Ketone D->E Reagent: Sodium borohydride (NaBH₄) F Deprotection E->F Condition: Catalytic Hydrogenation (H₂/Pd-C) G Final Product: Salbutamol F->G

Sources

Biological screening protocols for "1-(3-Bromo-4-hydroxyphenyl)ethanone" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Biological Screening Protocols for 1-(3-Bromo-4-hydroxyphenyl)ethanone Derivatives

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The this compound core represents a classic bromophenol structure, a class of compounds prevalent in marine organisms and known for a wide array of pharmacological activities.[1] The presence of a phenolic hydroxyl group and a bromine atom on the aromatic ring creates a unique electronic and steric environment, making its derivatives prime candidates for drug discovery. These features can enhance binding affinity to biological targets and modulate pharmacokinetic properties.

This guide provides a comprehensive, multi-tiered strategy for the biological screening of novel derivatives based on this scaffold. We move beyond a simple listing of methods to explain the causality behind the screening cascade—a logical progression from broad initial assessments to specific, hypothesis-driven assays. This approach ensures an efficient allocation of resources, prioritizing compounds with the most promising therapeutic profiles while quickly identifying and deprioritizing those with undesirable characteristics like general cytotoxicity.

Part I: Foundational Assays – The Initial Triage

Before investigating specific therapeutic targets, it is critical to establish a foundational understanding of how the derivative series interacts with basic cellular systems. These initial assays triage the compounds, filtering out those that are broadly toxic and highlighting potential general mechanisms of action.

In Vitro Cytotoxicity Assessment: The MTT Assay

Rationale: The first and most crucial step is to determine the inherent cytotoxicity of the compounds. A compound that indiscriminately kills all cells is generally not a viable therapeutic candidate, except in specific oncological contexts. The MTT assay is a robust and widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[2] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3] The concentration of the resulting formazan, measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[4]

Experimental Protocol: MTT Assay

  • Cell Line Selection:

    • HEK-293 (Human Embryonic Kidney cells): A standard for general toxicity assessment in a non-cancerous human cell line.[1]

    • A representative cancer cell line (e.g., B16F10 melanoma, A549 lung carcinoma) if anti-cancer activity is a potential target.

  • Materials & Reagents:

    • Selected cell line(s)

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

    • Test compound stock solutions (e.g., 10 mM in DMSO)

    • 96-well flat-bottom tissue culture plates

    • Multi-channel pipette and microplate reader

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives (e.g., from 0.1 µM to 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for another 3-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.

    • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (Percent Viability vs. Log Concentration) and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antioxidant Capacity Assessment: The DPPH Radical Scavenging Assay

Rationale: The phenolic hydroxyl group in the core structure makes these derivatives strong candidates for antioxidant activity.[5] Antioxidants can neutralize reactive oxygen species (ROS), which are implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for radical scavenging activity.[6][7] DPPH is a stable free radical that has a deep violet color in solution. When reduced by an antioxidant, its color fades to a pale yellow, a change that can be quantified spectrophotometrically.[6]

Experimental Protocol: DPPH Assay

  • Materials & Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compound stock solutions (in Methanol or DMSO)

    • Positive Controls: Ascorbic acid, Trolox, or Gallic Acid[8][9]

    • 96-well microplate and reader

  • Step-by-Step Methodology:

    • DPPH Solution Preparation: Prepare a ~60 µM DPPH solution in methanol.[10] This solution should be made fresh and kept in the dark to prevent degradation.

    • Sample Preparation: Prepare serial dilutions of the test derivatives in methanol.

    • Reaction Setup: In a 96-well plate, add 20 µL of each compound dilution to the wells.[6]

    • Add 180 µL of the DPPH solution to each well to initiate the reaction. The total volume is 200 µL.

    • Controls:

      • Blank: 200 µL of methanol.

      • Control (Maximum Absorbance): 20 µL of methanol + 180 µL of DPPH solution.

      • Positive Control: 20 µL of Ascorbic acid/Trolox serial dilutions + 180 µL of DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.[9][10]

    • Absorbance Measurement: Measure the absorbance at 515-517 nm.[10]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Part II: Targeted Biological Screening Assays

Following the initial triage, compounds with low cytotoxicity and interesting antioxidant profiles can be advanced to more specific, target-oriented screens. The selection of these targets is guided by the known activities of bromophenol and related phenolic structures.

Enzyme Inhibition Screening: Mushroom Tyrosinase

Rationale: Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[11][12] It catalyzes the conversion of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[12] Overproduction of melanin can lead to hyperpigmentation disorders.[13] Many phenolic compounds are known tyrosinase inhibitors, making this a highly relevant target for this compound derivatives, particularly for cosmetic and dermatological applications.[14][15]

Experimental Protocol: Tyrosinase Inhibition Assay

  • Principle: This colorimetric assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome, a colored product, from the oxidation of L-DOPA.[11] Inhibitors will reduce the rate of dopachrome formation.

  • Materials & Reagents:

    • Mushroom Tyrosinase (EC 1.14.18.1)

    • L-DOPA (L-3,4-dihydroxyphenylalanine)

    • Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)

    • Test compound stock solutions (in DMSO)

    • Positive Control: Kojic Acid[11][16]

    • 96-well microplate and reader

  • Step-by-Step Methodology:

    • Assay Plate Setup: In a 96-well plate, add the following:

      • Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer.

      • Control Wells (100% activity): 20 µL of vehicle (e.g., buffer with DMSO) + 140 µL of phosphate buffer.

      • Positive Control Wells: 20 µL of Kojic acid dilution + 140 µL of phosphate buffer.

    • Enzyme Addition: Add 20 µL of mushroom tyrosinase solution (e.g., 100 U/mL in phosphate buffer) to all wells. Mix and pre-incubate at 25°C or 37°C for 10 minutes.[11][16]

    • Reaction Initiation: Start the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to all wells. The final volume is 200 µL.

    • Absorbance Measurement: Immediately measure the absorbance at ~475 nm in a kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • Calculate the IC₅₀ value for each derivative.

Antimicrobial Activity Screening: Broth Microdilution Assay

Rationale: Brominated compounds, particularly bromophenols, have demonstrated significant antibacterial activity, including against drug-resistant strains like MRSA.[1][17] This makes antimicrobial screening a logical and valuable avenue to explore. The broth microdilution method is a standard high-throughput technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Methicillin-resistant S. aureus (MRSA)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)[1][19]

  • Materials & Reagents:

    • Bacterial strains

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Test compound stock solutions (in DMSO)

    • Positive Controls: Vancomycin (for Gram-positive), Gentamicin (for Gram-negative)

    • Sterile 96-well flat-bottom plates

  • Step-by-Step Methodology:

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. Typical concentration ranges are from 128 µg/mL down to 0.25 µg/mL.

    • Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

    • Inoculation: Add the bacterial inoculum to each well containing the test compound. The final volume in each well should be 100 or 200 µL.

    • Controls:

      • Growth Control: Wells with MHB and bacteria, but no compound.

      • Sterility Control: Wells with MHB only.

      • Positive Control: Wells with serial dilutions of a standard antibiotic.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

  • Data Analysis:

    • The MIC value is reported in µg/mL or µM for each compound against each bacterial strain.

Part III: Data Visualization and Workflow

A systematic approach requires clear visualization of the data and the decision-making process.

Data Presentation

Summarize all quantitative results in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Screening Results for this compound Derivatives

Compound IDR-Group ModificationCytotoxicity IC₅₀ (µM) [HEK-293]Antioxidant IC₅₀ (µM) [DPPH Assay]Tyrosinase IC₅₀ (µM)MIC (µg/mL) [S. aureus]
Parent -H> 10045.2 ± 3.128.5 ± 2.464
Deriv-01 -CH₃> 10038.1 ± 2.515.1 ± 1.232
Deriv-02 -Cl85.6 ± 5.525.5 ± 1.98.9 ± 0.716
Deriv-03 -NO₂12.3 ± 1.1> 10045.3 ± 3.8> 128
Kojic Acid N/A (Control)> 100N/A22.0 ± 4.7[14]N/A
Vancomycin N/A (Control)N/AN/AN/A2
Experimental Workflows and Signaling Pathways

Visual diagrams are essential for conveying complex processes and relationships clearly.

Screening_Cascade cluster_start Phase 1: Library Synthesis cluster_primary Phase 2: Foundational Screening cluster_secondary Phase 3: Target-Oriented Screening cluster_decision Phase 4: Analysis & Prioritization Compound_Library Derivative Library of This compound Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Compound_Library->Cytotoxicity Primary Screen Antioxidant Antioxidant Assay (DPPH) Determine IC50 Compound_Library->Antioxidant Primary Screen SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Triage: IC50 > 50µM? Antioxidant->SAR Characterize: IC50 < 50µM? Tyrosinase Tyrosinase Inhibition Assay Determine IC50 Lead_Candidate Lead Candidate(s) Tyrosinase->Lead_Candidate Potent Hits (IC50 < 10µM) Antimicrobial Antimicrobial Assay (MIC) Determine MIC Antimicrobial->Lead_Candidate Potent Hits (MIC < 16 µg/mL) SAR->Tyrosinase Advance non-toxic hits SAR->Antimicrobial Advance non-toxic hits

Caption: A logical screening cascade for prioritizing derivatives.

Tyrosinase_Pathway cluster_enzyme Melanogenesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Pigments Dopaquinone->Melanin ...multiple steps Enzyme Tyrosinase Enzyme Enzyme->DOPA Enzyme->Dopaquinone Inhibitor Derivative (e.g., Deriv-02) Inhibitor->Enzyme Blocks Active Site

Caption: Mechanism of Tyrosinase inhibition by test compounds.

Conclusion

This structured guide outlines a robust and efficient pathway for the biological evaluation of this compound derivatives. By commencing with broad cytotoxicity and antioxidant screens, researchers can make informed decisions about which compounds to advance into more resource-intensive, target-specific assays such as tyrosinase inhibition and antimicrobial testing. This tiered approach, grounded in the established activities of phenolic compounds, maximizes the potential for discovering novel and potent therapeutic agents while maintaining rigorous scientific standards. The ultimate goal is the identification of lead candidates with desirable activity profiles and minimal off-target effects, paving the way for further preclinical development.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-Bromo-4-hydroxyphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the specific issues you may encounter.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, a key building block in pharmaceutical chemistry, can be approached through several strategic routes. The most common pathways include the direct bromination of 4-hydroxyacetophenone and the acylation of 2-bromophenol, typically via a Friedel-Crafts reaction or a subsequent Fries rearrangement. Each route presents a unique set of challenges, from regioselectivity and side-product formation to catalyst sensitivity. This guide provides a structured, question-and-answer-based approach to troubleshoot and refine your experimental protocol.

Part 1: General Troubleshooting - The First Principles

Before delving into route-specific issues, it's crucial to ensure the fundamentals are in place. Many reaction failures stem from common oversights.

Question: My reaction is sluggish, has a low conversion rate, or fails to start entirely. What are the first things I should check?

Answer: This is a common issue that often points to problems with reagents or reaction conditions rather than the core methodology.

  • Reagent Purity and Integrity:

    • Lewis Acids (e.g., AlCl₃): Lewis acids like aluminum trichloride are extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze and deactivate the catalyst.[1][2] Always use a fresh bottle or a properly stored, anhydrous grade of the catalyst.

    • Solvents: Ensure all solvents are strictly anhydrous. The presence of water will quench the catalyst in Friedel-Crafts and Fries rearrangement reactions.[1]

    • Starting Materials: Verify the purity of your starting phenol or ketone. Impurities can interfere with the reaction, leading to unexpected byproducts.

  • Reaction Stoichiometry:

    • Catalyst Loading: In reactions involving phenols, the Lewis acid catalyst coordinates with both the acylating agent and the phenolic hydroxyl group.[2][3] Consequently, a stoichiometric amount (or even an excess) of the catalyst is often required, rather than a catalytic amount.[1][4] Insufficient catalyst is a primary reason for incomplete reactions.

  • Temperature Control:

    • Reaction temperature is critical for selectivity and rate. Some reactions require heating to overcome the activation energy, while others need cooling to prevent side reactions.[1] For instance, the Fries rearrangement is highly temperature-dependent for regioselectivity.[5] Ensure your heating or cooling bath is calibrated and stable.

Troubleshooting Workflow: Initial Reaction Failure

Below is a systematic workflow to diagnose general reaction failures.

G cluster_reagents Reagent Checks cluster_conditions Condition Checks Start Reaction Failure (Low/No Conversion) CheckReagents Verify Reagent Quality & Purity Start->CheckReagents CheckConditions Verify Reaction Conditions Start->CheckConditions CheckStoichiometry Verify Stoichiometry (esp. Catalyst Loading) Start->CheckStoichiometry TroubleshootRoute Proceed to Route-Specific Troubleshooting CheckReagents->TroubleshootRoute Reagents OK Anhydrous Ensure Anhydrous Catalyst & Solvents CheckReagents->Anhydrous Purity Check Purity of Starting Materials (NMR/GC) CheckReagents->Purity CheckConditions->TroubleshootRoute Conditions OK Temp Calibrate & Monitor Temperature CheckConditions->Temp Atmosphere Ensure Inert Atmosphere (N2 or Ar) CheckConditions->Atmosphere CheckStoichiometry->TroubleshootRoute Stoichiometry OK

Caption: General troubleshooting workflow for synthesis.

Part 2: Route-Specific FAQs & Troubleshooting

This section addresses issues specific to the primary synthetic pathways.

Route A: Direct Bromination of 4-Hydroxyacetophenone

This route appears straightforward but requires careful control to achieve regioselectivity and avoid side reactions.

Question: I am observing a significant amount of a di-brominated byproduct, 1-(3,5-dibromo-4-hydroxyphenyl)ethanone. How can I improve selectivity for the mono-bromo product?

Answer: The strong activating effect of the hydroxyl group makes the aromatic ring highly susceptible to further electrophilic substitution.[6] Over-bromination is a common consequence.

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of bromine. A slight sub-stoichiometric amount (e.g., 0.95 eq) may be beneficial to ensure all the bromine is consumed before di-bromination becomes significant.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.

  • Choice of Brominating Agent: While molecular bromine (Br₂) is common, consider a milder brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent, which can offer better control.

Question: My product analysis shows bromination on the acetyl methyl group (α-bromination) instead of the aromatic ring. Why is this happening and how can I prevent it?

Answer: This indicates that the reaction conditions are favoring side-chain bromination over nuclear bromination.

  • Solvent Effects: The choice of solvent is critical. Nuclear bromination of phenols is favored in the presence of water or polar protic solvents.[6][7] Conversely, anhydrous conditions, especially in non-polar solvents, can promote side-chain substitution.[7] If you are using a solvent like acetic acid, ensure it is not anhydrous if you want to favor ring substitution.[7]

  • Reaction Mechanism: Side-chain bromination can occur via a radical mechanism (promoted by light or radical initiators) or an acid-catalyzed enol-based mechanism. Ensure the reaction is run in the dark and that your reagents are free from radical initiators. An aqueous environment suppresses side-chain bromination.[6]

Brominating SystemTypical Solvent(s)Selectivity ProfileReference
Br₂ Acetic Acid (aq.)Favors nuclear bromination[7]
Br₂ Chloroform / Ethyl AcetateCan lead to α-bromination[8]
NH₄Br / Oxone Methanol / WaterGood yields for nuclear di-bromination[6]
NBS Acetonitrile / WaterGenerally favors nuclear bromination[9]
Route B/C: Friedel-Crafts Acylation & Fries Rearrangement

These routes are powerful but sensitive to catalyst and conditions. The Friedel-Crafts acylation of 2-bromophenol and the Fries rearrangement of its acetate ester are mechanistically linked, as the former often proceeds via the latter.[3][10]

Question: My Friedel-Crafts reaction on 2-bromophenol primarily yields the O-acylated product (2-bromophenyl acetate) instead of the desired C-acylated ketone. How can I shift the selectivity?

Answer: This is a classic challenge in the acylation of phenols. O-acylation (ester formation) is kinetically favored, while C-acylation (ketone formation) is thermodynamically favored.[3] To obtain the C-acylated product, you need conditions that either directly favor C-acylation or promote an in-situ Fries rearrangement of the initially formed ester.

  • Catalyst Concentration: Higher concentrations of the Lewis acid catalyst (e.g., >1 equivalent) strongly favor C-acylation.[3] The excess catalyst coordinates to the ester oxygen, facilitating the acyl group's migration to the ring.

  • Temperature: Higher reaction temperatures promote the Fries rearrangement.[5] While low temperatures might yield the ester, heating the reaction mixture will convert it to the desired hydroxyaryl ketone.

G Start 2-Bromophenol + Acyl Chloride + AlCl₃ O_Acylation O-Acylation (Kinetic Product) Start->O_Acylation Low Temp, Low [AlCl₃] C_Acylation C-Acylation (Thermodynamic Product) Start->C_Acylation High Temp, High [AlCl₃] Ester 2-Bromophenyl Acetate O_Acylation->Ester Fries Fries Rearrangement Ester->Fries Ketone This compound C_Acylation->Ketone Fries->C_Acylation High Temp, High [AlCl₃]

Sources

Technical Support Center: Bromination of 4-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bromination of 4-hydroxyacetophenone. This document is designed for researchers, chemists, and drug development professionals who utilize this critical reaction. The synthesis of bromo-derivatives of 4-hydroxyacetophenone is a cornerstone for creating various pharmaceutical intermediates.[1][2] However, the reaction is notoriously prone to side reactions due to the complex interplay between the activating hydroxyl group and the enolizable ketone.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges and achieve high-yield, selective synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My primary side product is 3-bromo-4-hydroxyacetophenone. How do I improve selectivity for α-bromination over ring bromination?

A1: This is the most common challenge and stems from the powerful activating effect of the phenolic hydroxyl group. The oxygen's lone pairs increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack, especially at the ortho positions (3 and 5).[3][4][5] To favor substitution on the α-carbon of the acetyl group, you must modulate the conditions to favor the enolization of the ketone over electrophilic aromatic substitution.

Causality & Corrective Actions:

  • Solvent Choice is Critical: Polar, protic solvents (like water or ethanol) can stabilize the phenoxide ion, which is even more activating than the neutral phenol, strongly promoting ring bromination.[6][7] Non-polar solvents like diethyl ether, chloroform, or carbon disulfide do not promote ionization and thus reduce the rate of ring attack.[7]

  • Protect the Hydroxyl Group: The most definitive way to prevent ring bromination is to protect the hydroxyl group. By converting it to an ether (e.g., a benzyl ether) or an ester, you temporarily deactivate the ring.[8] The protecting group can be removed after the α-bromination is complete.

  • Acid Catalysis: Performing the reaction under acidic conditions (e.g., with a small amount of HCl or acetic acid) promotes the acid-catalyzed enolization of the ketone, which is the necessary intermediate for α-bromination.[8][9] This can help the side-chain reaction outcompete the ring substitution.

Q2: My mass spectrometry results show a significant peak corresponding to a di-brominated product. What is happening and how can I stop it?

A2: You are observing polybromination, specifically the formation of 3,5-dibromo-4-hydroxyacetophenone. [10] This occurs when the reaction conditions are too harsh or when excess brominating agent is used. The first bromine atom added to the ring does not sufficiently deactivate it to prevent a second substitution.

Causality & Corrective Actions:

  • Stoichiometry Control: Ensure you are using a precise 1:1 molar ratio of 4-hydroxyacetophenone to your brominating agent (e.g., Br₂). Using any excess bromine dramatically increases the likelihood of a second bromination event.

  • Controlled Reagent Addition: Add the bromine solution dropwise over an extended period.[1][2] This keeps the instantaneous concentration of bromine low, favoring the mono-brominated product. A rapid addition creates localized areas of high bromine concentration, promoting polybromination.

  • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C).[1][11] Lowering the temperature decreases the overall reaction rate, providing greater control and reducing the chance of over-bromination.[12]

Q3: The reaction is incomplete, and I have a lot of unreacted starting material. What should I do?

A3: Incomplete conversion can result from several factors, from reagent purity to insufficient activation.

Causality & Corrective Actions:

  • Reagent Quality: Ensure your brominating agent has not degraded. Liquid bromine should be stored properly, and solid reagents like N-Bromosuccinimide (NBS) should be pure.

  • Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC). If the reaction stalls, you may need to extend the reaction time.[11]

  • Catalyst/Activation: For α-bromination, a small amount of acid catalyst can be crucial to promote enolization.[8] For ring bromination, some methods use a Lewis acid catalyst, though this is often unnecessary for a highly activated ring like a phenol.[13][14]

Q4: After quenching with sodium thiosulfate, my organic layer is still yellow/orange, and a fine solid has precipitated.

A4: This indicates incomplete quenching of bromine and a potential side reaction of the quenching agent.

Causality & Corrective Actions:

  • Incomplete Quenching: The persistent color is due to unreacted bromine. Add more of your quenching solution (e.g., 10% sodium thiosulfate or sodium bisulfite) and stir vigorously until the color completely dissipates.[11]

  • Sulfur Precipitation: In acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur, which is a fine, insoluble solid that complicates purification.[11] Using sodium bisulfite or sodium sulfite can prevent this issue. If you must use thiosulfate, ensure the reaction mixture is neutralized or slightly basic before quenching.

Data Summary: Impact of Conditions on Selectivity

The choice of reagents and conditions profoundly impacts whether bromination occurs on the aromatic ring or the acetyl side-chain.

ParameterCondition Favoring Ring BrominationCondition Favoring α-Bromination (Side-Chain)Rationale
Solvent Polar, Protic (e.g., Water, Methanol, Acetic Acid)[6][7]Non-Polar, Aprotic (e.g., Diethyl Ether, Chloroform, CCl₄)[1][7]Polar solvents stabilize the highly activated phenoxide ion; non-polar solvents do not.
Catalyst Lewis Acids (often not required) or Base (e.g., in water)Protic Acids (e.g., HCl, HBr, Acetic Acid)[8][9]Acid catalyzes the enolization of the ketone, the key step for α-attack.
Temperature Room Temperature or higherLow Temperature (0-5 °C)[1][12]Lower temperature provides better kinetic control, reducing competing side reactions.
Substrate Free Phenol (-OH)Protected Phenol (e.g., -OCH₂Ph, -OAc)[8]Protecting the hydroxyl group deactivates the ring towards electrophilic attack.
Brominating Agent Bromine Water (Br₂/H₂O)[4]N-Bromosuccinimide (NBS), Br₂ in non-polar solvent[12][15]NBS often provides better selectivity for α-bromination, especially with radical initiation.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Reaction Pathways

G cluster_start Starting Material cluster_products Potential Products SM 4-Hydroxyacetophenone Alpha_Bromo Desired Product: 2-Bromo-4-hydroxyacetophenone (α-Bromination) SM->Alpha_Bromo Non-polar Solvent Low Temp Acid Catalyst Ring_Bromo Side Product: 3-Bromo-4-hydroxyacetophenone (Ring Bromination) SM->Ring_Bromo Polar Solvent Room Temp Di_Bromo Side Product: 3,5-Dibromo-4-hydroxyacetophenone (Polybromination) Ring_Bromo->Di_Bromo Excess Br₂ High Temp

Caption: Key reaction pathways in the bromination of 4-hydroxyacetophenone.

Diagram 2: Troubleshooting Workflow

G Start Analyze Crude Product (TLC, LC-MS) Q_Selectivity Poor Selectivity? (Mixture of Ring and α-Bromo) Start->Q_Selectivity Q_OverBrom High MW Impurity? (Di-bromo Product) Q_Selectivity->Q_OverBrom No Sol_Selectivity Action: 1. Switch to non-polar solvent (Ether). 2. Lower temperature to 0°C. 3. Consider protecting the -OH group. Q_Selectivity->Sol_Selectivity Yes Q_Incomplete High % of Starting Material? Q_OverBrom->Q_Incomplete No Sol_OverBrom Action: 1. Verify 1:1 stoichiometry. 2. Add bromine solution slowly. 3. Lower reaction temperature. Q_OverBrom->Sol_OverBrom Yes Sol_Incomplete Action: 1. Monitor by TLC and extend time. 2. Check reagent purity. 3. Add catalytic acid for α-bromination. Q_Incomplete->Sol_Incomplete Yes End Proceed to Optimized Purification Q_Incomplete->End No Sol_Selectivity->End Sol_OverBrom->End Sol_Incomplete->End

Caption: A decision tree for troubleshooting common bromination issues.

Validated Experimental Protocol: Selective α-Bromination

This protocol is designed to maximize the yield of 2-bromo-4'-hydroxyacetophenone while minimizing ring substitution.[1][2]

Materials:
  • 4-hydroxyacetophenone (1.0 eq)

  • Bromine (1.0 eq)

  • Diethyl ether (anhydrous)

  • 10% Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyacetophenone (e.g., 10 g, 73.4 mmol) in anhydrous diethyl ether (150 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.[2]

  • Bromine Addition: Prepare a solution of bromine (e.g., 11.7 g, 73.4 mmol) in a minimal amount of diethyl ether. Add this solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[1]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing 10% sodium thiosulfate solution (200 mL) with vigorous stirring. Continue stirring until the red-brown color of bromine has vanished.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and saturated brine solution (1 x 100 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1][2]

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., diethyl ether or an ethanol/water mixture) to yield pure 2-bromo-4'-hydroxyacetophenone.[1][16]

Diagram 3: Experimental Workflow

G A 1. Dissolve Substrate in Diethyl Ether B 2. Cool to 0°C A->B C 3. Add Br₂ Solution Dropwise (0-5°C) B->C D 4. Stir & Monitor by TLC C->D E 5. Quench with Sodium Thiosulfate D->E F 6. Aqueous Workup (NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Recrystallize Product G->H

Caption: Step-by-step workflow for the selective α-bromination protocol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of electrophilic ring bromination on a phenol? A1: The hydroxyl group is a strong activating, ortho-, para-directing group.[4] A lone pair of electrons from the oxygen atom is delocalized into the benzene ring's π-system, increasing the electron density at the ortho (2,6) and para (4) positions.[3][5] An electrophile, in this case, Br⁺ (polarized from Br₂), is then strongly attracted to these electron-rich positions, leading to substitution.[6][17] In polar solvents, this effect is magnified because the phenol can deprotonate to the even more strongly activating phenoxide ion.[7]

Q2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? What are the advantages? A2: Yes, NBS is an excellent alternative and is often preferred for achieving regioselective bromination.[12] Its advantages include being a solid (easier to handle than corrosive liquid bromine) and often providing better selectivity.[15] NBS can participate in both electrophilic and radical bromination pathways, and under the right conditions (e.g., with a radical initiator like AIBN or light), it can be highly selective for α-bromination of ketones.

Q3: Why is 4-hydroxyacetophenone prone to bromination on the ring and not just the side chain like regular acetophenone? A3: Standard acetophenone lacks the powerful activating hydroxyl group. Its acetyl group is deactivating, making electrophilic aromatic substitution slow.[18] Therefore, under acidic or radical conditions, bromination preferentially occurs at the α-carbon. In 4-hydroxyacetophenone, the activating -OH group and the deactivating -COCH₃ group are in competition. The -OH group's activating effect is so strong that it often dominates, making ring bromination a significant competing pathway that must be carefully controlled.[8][19]

References

  • Khan Academy. (n.d.). Bromination of Phenols.
  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent.
  • PrepChem.com. (n.d.). Synthesis of alpha-bromo-4-hydroxyacetophenone.
  • Canadian Science Publishing. (n.d.). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack.
  • National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
  • Journal of the American Chemical Society. (n.d.). Kinetics and mechanism of the bromination of phenols and phenoxide ions in aqueous solution. Diffusion-controlled rates.
  • CHEMISTRY & BIOLOGY INTERFACE. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination.
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Zenodo. (2002). Selective bromination of acetophenone derivatives with bromine in methanol.
  • ResearchGate. (n.d.). Effect of solvent on nuclear bromination of 4 í® í° -Hydroxy acetophenone.
  • Google Patents. (n.d.). US6307113B1 - Selective bromination of aromatic compounds.
  • ResearchGate. (n.d.). Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • Patsnap. (2020). Method for purification of 4-hydroxyacetophenone.
  • Quora. (2017). What is bromination of phenol?.
  • Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Chemguide. (n.d.). ring reactions of phenol.
  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
  • Google Patents. (n.d.). US20210002200A1 - Method for purification of 4-hydroxyacetophenone.
  • Stack Exchange. (2017). Explain the selectivity in bromination of this compound with two substituted benzene rings.
  • Google Patents. (n.d.). CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone.
  • PubMed Central. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • Quora. (2020). What is bromination acetophenone?.

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How to avoid polybromination in the synthesis of "1-(3-Bromo-4-hydroxyphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-Bromo-4-hydroxyphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on highly activated phenolic systems. Our goal is to provide field-proven insights and actionable protocols to help you overcome common challenges, primarily the issue of polybromination, ensuring high yield and purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses the most frequent problems encountered during the synthesis of this compound.

Q1: My reaction is producing a significant amount of 1-(3,5-Dibromo-4-hydroxyphenyl)ethanone as a byproduct. How can I improve the selectivity for the desired mono-brominated product?

This is the most common challenge in this synthesis. The formation of the di-brominated byproduct is a direct result of the powerful activating effect of the hydroxyl (-OH) group, which makes the aromatic ring highly susceptible to multiple electrophilic attacks.[1][2][3] The initial mono-brominated product is often still activated enough to react again.

To achieve high selectivity for the mono-bromo product, you must carefully control the reaction kinetics. Here are the critical parameters to adjust:

1. Choice of Brominating Agent:

  • Molecular Bromine (Br₂): While effective, Br₂ is a very reactive electrophile. Its reaction with highly activated phenols can be difficult to control, often leading to polybromination.[1] Its reactivity is highly dependent on the solvent system.

  • N-Bromosuccinimide (NBS): NBS is a solid, milder, and safer source of electrophilic bromine. It is often the reagent of choice for selective mono-bromination of activated rings because it generates a low concentration of Br₂ in situ or acts as the bromine source itself, allowing for a more controlled reaction.[4][5][6] Many protocols report excellent regioselectivity using NBS.[7][8]

2. Solvent System: The solvent plays a crucial role in modulating the reactivity of both the phenol and the brominating agent.[9]

  • Polar Protic Solvents (e.g., Water, Methanol, Acetic Acid): These solvents can polarize the Br-Br bond and stabilize the charged intermediate of the reaction (the sigma complex), dramatically accelerating the rate of bromination.[1][9] This high reactivity often leads to polybromination and should generally be avoided when selectivity is the primary goal.

  • Polar Aprotic Solvents (e.g., Acetonitrile (CH₃CN), Tetrahydrofuran (THF)): These are often a better choice. They can dissolve the reagents but do not participate in polarizing the brominating agent to the same extent as protic solvents, leading to a more controlled reaction.[5]

  • Non-Polar Solvents (e.g., Chloroform (CHCl₃), Carbon Tetrachloride (CCl₄)): These solvents minimize the ionization of the brominating agent, significantly slowing the reaction and favoring mono-substitution.[1]

3. Temperature Control: This is a non-negotiable parameter for selectivity.

  • Low Temperature: Conducting the reaction at low temperatures (e.g., 0 to 5 °C) is essential.[3][8] Lowering the temperature reduces the overall reaction rate, giving the mono-brominated product a better chance to accumulate before it can react further to form the di-bromo byproduct.

4. Rate of Addition & Stoichiometry:

  • Slow, Dropwise Addition: The brominating agent (e.g., Br₂ in a suitable solvent or solid NBS added in portions) should be added very slowly to a cooled solution of the 4-hydroxyacetophenone. This maintains a low concentration of the electrophile in the reaction mixture at any given time, which strongly disfavors the second bromination event.[3]

  • Precise Stoichiometry: Use a slight excess, but no more than 1.05 to 1.1 equivalents, of the brominating agent. This ensures the starting material is consumed without providing a large excess of reagent that would drive the reaction toward the di-substituted product. Reaction progress should be meticulously monitored by Thin-Layer Chromatography (TLC).[3]

Frequently Asked Questions (FAQs)

This section explores the fundamental principles governing the reaction.

Q2: Why is the hydroxyl group of 4-hydroxyacetophenone such a powerful activator for bromination?

The hydroxyl (-OH) group is a strong electron-donating group. One of the lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring through resonance.[2][10] This significantly increases the electron density of the ring, particularly at the ortho and para positions relative to the hydroxyl group.[2] An electron-rich aromatic ring is much more nucleophilic and therefore reacts more readily with electrophiles like bromine.[10] In 4-hydroxyacetophenone, the para position is blocked by the acetyl group, so this activation is directed to the two ortho positions (C3 and C5).

Q3: How can I effectively monitor the reaction to prevent over-bromination?

Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring.

  • Procedure: Before starting, run a TLC of your starting material (4-hydroxyacetophenone). Once the reaction begins, take small aliquots from the reaction mixture every 15-30 minutes. Spot these on a TLC plate alongside the starting material.

  • Interpretation: You will see the spot for the starting material gradually disappear while a new, lower Rf spot for the mono-brominated product appears. A third spot, with an even lower Rf, will indicate the formation of the di-brominated byproduct. The reaction should be quenched as soon as the starting material spot has vanished but before the di-bromo spot becomes significant.

Q4: Are there alternative, highly regioselective bromination methods if standard conditions fail?

Yes, for particularly challenging substrates, several advanced methods have been developed to ensure high regioselectivity for phenols:

  • KBr and ZnAl–BrO₃⁻–Layered Double Hydroxides: This system provides a mild and highly regioselective method for para-bromination, or ortho-bromination if the para position is blocked.[11]

  • NBS with an Acid Promoter: Using NBS in the presence of an acid like H₂SO₄ or p-TsOH can enhance both the reaction rate and selectivity in certain systems.[4][7]

  • Copper(II) Bromide (CuBr₂): This reagent can serve as both a source of bromine and a mild Lewis acid catalyst, offering a simple and efficient method for mono-bromination of electron-rich aromatics.[12]

Validated Experimental Protocols

The following protocols are designed to maximize the yield of this compound while minimizing polybromination.

Protocol A: Selective Monobromination using N-Bromosuccinimide (NBS)

This is the recommended method for achieving high selectivity.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_1 Dissolve 4-hydroxyacetophenone in Acetonitrile (CH3CN) prep_2 Cool solution to 0-5 °C in an ice/water bath prep_1->prep_2 react_1 Add NBS (1.05 eq) in small portions over 30-60 min prep_2->react_1 react_2 Stir at 0-5 °C react_1->react_2 react_3 Monitor by TLC until starting material is consumed react_2->react_3 work_1 Quench with aq. Sodium Thiosulfate (Na2S2O3) react_3->work_1 work_2 Extract with Ethyl Acetate work_1->work_2 work_3 Wash organic layer with brine work_2->work_3 work_4 Dry over Na2SO4, filter, and concentrate work_3->work_4 work_5 Recrystallize from Ethanol/Water work_4->work_5

Caption: Workflow for selective bromination using NBS.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyacetophenone (1.0 eq) in acetonitrile (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C using an ice/water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.05 eq) in small portions over a period of 30-60 minutes. Ensure the temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0-5 °C. Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete in 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a cold 10% aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Protocol B: Controlled Bromination with Molecular Bromine (Br₂)

This method requires more stringent control but is also effective.

Step-by-Step Methodology:

  • Setup: Dissolve 4-hydroxyacetophenone (1.0 eq) in a non-polar solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) in a flask protected from light.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Preparation: In a separate flask, prepare a dilute solution of molecular bromine (Br₂, 1.0 eq) in the same solvent.

  • Reagent Addition: Add the bromine solution dropwise to the cooled, stirred solution of the phenol over 1-2 hours using an addition funnel. The characteristic red-brown color of bromine should dissipate upon addition. If the color persists, slow the addition rate.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, monitoring by TLC.

  • Workup and Purification: Follow steps 5-9 from Protocol A for quenching, extraction, and purification.

Data Summary & Visualization
Comparative Table of Bromination Conditions

The choice of solvent and reagent significantly impacts selectivity. The following table summarizes expected outcomes based on literature precedents.[5][13]

Brominating AgentSolventTemperatureExpected Major ProductKey Consideration
NBS Acetonitrile0-5 °CThis compound High selectivity, recommended
NBS MethanolRefluxMixture of products, potential for α-brominationLower selectivity due to protic solvent and higher temp.
Br₂ Chloroform0-5 °CThis compound Requires very slow addition and careful control.
Br₂ Acetic AcidRoom Temp.High risk of 1-(3,5-Dibromo...)Highly activating solvent, poor selectivity.
Reaction Pathway: Mono- vs. Polybromination

The diagram below illustrates the desired synthetic route versus the common side reaction.

G SM 4-Hydroxyacetophenone Br_plus + Br+ P1 This compound (Desired Product) Br_plus2 + Br+ P2 1-(3,5-Dibromo-4-hydroxyphenyl)ethanone (Side Product) Br_plus->P1 Controlled Conditions (Low Temp, NBS, Aprotic Solvent) Br_plus2->P2 Forcing Conditions (High Temp, Excess Br2, Protic Solvent)

Caption: Desired vs. undesired bromination pathways.

References
  • PrepChem. (n.d.). Synthesis of alpha-bromo-4-hydroxyacetophenone. PrepChem.com.
  • Mao, J., Wang, F., & Li, Q. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 23(12), 3129.
  • Li, J., Su, M., & Kuang, C. (2020). A convenient and efficient H2SO4-promoted regioselective monobromination of phenol derivatives using N-bromosuccinimide. Taylor & Francis Online.
  • Prakash, O., Saini, N., & Sharma, P. K. (2008). Regioselective Monobromination of Free and Protected Phenols.
  • Leykajarakul, J., et al. (2019). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. MDPI.
  • BenchChem. (2025). A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison. BenchChem.
  • Scilit. (n.d.).
  • ResearchGate. (n.d.). Three bromination of phenols; (a) traditional electrophilic....
  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S.
  • Martínez, R., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16828-16835.
  • ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. ChemistryViews.
  • Zhang, J., et al. (2015). Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. The Journal of Organic Chemistry, 80(18), 9292–9296.
  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.
  • Chem VOD. (2021). Bromination of phenol. YouTube.
  • Jakhar, K., & Makrandi, J. K. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Chemistry & Biology Interface, 7(1), 22-29.
  • Kumar, A., et al. (2016). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Molecules, 21(3), 349.
  • Bauri, A. K. (2026). REGIO-SELECTIVE BROMINATION REACTION OF HYDROXY ACETOPHENONES USING NBS AS BROMINATING REAGENT. European Journal of Biomedical and Pharmaceutical Sciences.
  • Zhang, Y., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 14(7), 13511-13534.
  • Redalyc. (2006). ARE AVAILABLE SAFETY METHODS FOR DEGRADATION OF HAZARDOUS POLYHALOGENATED WASTES (CONTAINING PBDEs, PCBs)? Redalyc.
  • Google Patents. (n.d.). Synthesis method of aryl ring bromination of acetophenone derivatives.
  • Acta Crystallographica Section E. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. NIH.
  • ResearchGate. (n.d.). Effect of solvent on nuclear bromination of 4 í® í° -Hydroxy acetophenone (1p) a.
  • Goswami, J., & Goswami, A. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 78, 649-650.
  • PubChem. (n.d.). This compound. PubChem.
  • Collaborative for Health & Environment. (2006). Practice Prevention PBDEs.
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  • Quora. (2020).
  • BenchChem. (2025). Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis. BenchChem.
  • IJARSCT. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).
  • US EPA. (n.d.). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs)
  • Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(10), 6825-6831.
  • Sigma-Aldrich. (n.d.). 2-bromo-4′-hydroxyacetophenone AldrichCPR. Sigma-Aldrich.
  • APHA. (2004). Preventing Human Exposure to Polybrominated diphenyl ether (PBDE) Flame Retardants to Protect Public Health.
  • Stockholm Convention. (2008). Guidance on flame-retardant alternatives to pentabromodiphenyl ether (PentaBDE).

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Technical Support Center: Purification of 1-(3-Bromo-4-hydroxyphenyl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for the purification of crude 1-(3-Bromo-4-hydroxyphenyl)ethanone via recrystallization. It is designed for researchers, medicinal chemists, and process development professionals who require a deep, functional understanding of the technique beyond a standard protocol. Here, we address common challenges, explain the underlying principles of experimental choices, and offer robust troubleshooting solutions.

Compound Profile and Purification Rationale

This compound is a key intermediate in pharmaceutical synthesis. Its purity is critical for downstream applications. Recrystallization is the preferred method for its purification due to its efficiency in removing minor impurities, such as starting materials or by-products from synthesis (e.g., from the bromination of 4-hydroxyacetophenone).[1][2]

The technique leverages the principle that the solubility of a solid in a solvent generally increases with temperature.[3] An ideal recrystallization involves dissolving the impure compound in a minimum amount of a suitable hot solvent, followed by slow cooling to allow the desired compound to crystallize out, leaving impurities behind in the solution (the "mother liquor").

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇BrO₂[4]
Molecular Weight 215.04 g/mol [4]
Appearance Solid (typically white to off-white crystalline powder)[5][6]
CAS Number 1836-06-2[4][5]
The Recrystallization Workflow: A Step-by-Step Protocol

This protocol is a self-validating system. Each step is designed to confirm the success of the previous one before proceeding.

dot

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Procedure cluster_analysis Analysis Solvent_Selection 1. Solvent Selection (Small-Scale Test) Dissolution 2. Dissolution (Dissolve crude solid in minimum hot solvent) Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (Optional) (Remove insoluble impurities) Dissolution->Hot_Filtration Cooling 4. Cooling & Crystallization (Allow slow cooling to room temperature, then ice bath) Hot_Filtration->Cooling Isolation 5. Isolation (Collect crystals via suction filtration) Cooling->Isolation Drying 6. Drying (Dry crystals under vacuum) Isolation->Drying Analysis 7. Purity & Yield Check (Melting point, spectroscopy, weigh final product) Drying->Analysis

Caption: General workflow for recrystallization.

Methodology:

  • Solvent Selection (The Critical First Step):

    • Place ~50 mg of your crude this compound into a small test tube.

    • Add a potential solvent dropwise at room temperature, swirling after each addition. A good candidate solvent will not dissolve the compound readily at room temperature.[7][8]

    • If the solid does not dissolve, gently heat the mixture towards the solvent's boiling point. The ideal solvent will fully dissolve the compound when hot.[3][9]

    • Allow the clear solution to cool to room temperature, then place it in an ice-water bath. Abundant crystal formation indicates a suitable solvent.

  • Dissolution:

    • Place the bulk of your crude solid in an Erlenmeyer flask (sloped sides reduce solvent evaporation).

    • Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling.

    • Continue adding solvent just until the solid completely dissolves. Adding a large excess will significantly reduce your final yield.[10]

  • Hot Filtration (if necessary):

    • If you observe insoluble impurities (e.g., dust, inorganic salts) or if you used activated charcoal, you must perform a hot gravity filtration.

    • Use a stemless funnel and fluted filter paper to prevent premature crystallization in the funnel stem.[11] Pre-heat the funnel and receiving flask with hot solvent vapor to further minimize this risk.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling traps impurities.[3][10]

    • Once the flask has reached room temperature, immerse it in an ice-water bath for at least 15-20 minutes to maximize crystal recovery.

  • Isolation:

    • Collect the crystals by suction filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Press the crystals as dry as possible on the filter paper.

    • Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven.

Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the recrystallization of this compound.

dot

Troubleshooting_Tree Start Problem Encountered No_Dissolve Q: Compound won't dissolve? Start->No_Dissolve No_Crystals Q: No crystals form on cooling? Start->No_Crystals Oiling_Out Q: Product 'oiled out'? Start->Oiling_Out Low_Yield Q: Final yield is very low? Start->Low_Yield Sol_No_Dissolve A: Wrong solvent OR not enough solvent. No_Dissolve->Sol_No_Dissolve Sol_No_Crystals A: Too much solvent OR supersaturation. No_Crystals->Sol_No_Crystals Sol_Oiling_Out A: Cooling too fast OR impurities present. Oiling_Out->Sol_Oiling_Out Sol_Low_Yield A: Excess solvent used OR premature crystallization. Low_Yield->Sol_Low_Yield

Caption: Decision tree for troubleshooting.

Q: My compound refuses to dissolve, even in a large volume of boiling solvent.

A: This is a classic sign of an inappropriate solvent choice. The polarity of the solvent may be too mismatched with the compound. This compound has both polar (hydroxyl, ketone) and non-polar (brominated aromatic ring) features.[6]

  • Immediate Action: If you have already added a large volume, your only option is to remove the solvent via rotary evaporation and start over with a different solvent system.[12]

  • Root Cause Analysis: The solvent is likely too non-polar (e.g., hexane, toluene) or excessively polar (e.g., water, if the compound is highly impure). Refer to the solvent selection guide below. A rule of thumb suggests that solvents with functional groups similar to the solute can be effective solubilizers.[13] For this ketone, solvents like acetone or ethyl acetate could be considered, while the hydroxyl group suggests solubility in alcohols.[6][13]

Q: The solution is clear when hot, but no crystals have formed after cooling, even in an ice bath.

A: This is the most frequent issue in recrystallization and points to one of two causes:

  • Excess Solvent: This is the most common reason.[12] You have added more solvent than the minimum required for dissolution, and the solution is not supersaturated enough to induce crystallization.

    • Solution: Gently boil off a portion of the solvent in a fume hood to increase the concentration.[10] Allow the solution to cool again. You can test if significant compound remains by dipping a glass rod in the solution; rapid evaporation should leave a solid residue.[10]

  • Supersaturation: The solution is supersaturated, but crystallization has not been initiated.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.[12]

    • Solution 2 (Seeding): If you have a pure crystal of the target compound, add a tiny speck to the solution. This "seed crystal" provides a template for crystallization to begin.[12]

Q: Instead of crystals, an oily liquid has separated from the solution.

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities, which depresses the melting point of the crude mixture.

  • Immediate Action: Reheat the solution to re-dissolve the oil. Add a small amount of extra solvent (if using a single solvent) or more of the "good" solvent (in a mixed-solvent system) to keep the compound dissolved at a slightly lower temperature.[10][12]

  • Preventative Measures:

    • Ensure very slow cooling. You can insulate the flask to slow heat loss.[11]

    • Consider purifying a smaller batch first or using a different solvent system where the compound's solubility is lower.

Q: My final crystals are still colored, but the literature says the pure compound is white.

A: This indicates the presence of persistent, colored impurities that co-crystallized with your product.

  • Solution: Redissolve the crystals in fresh hot solvent and add a very small amount of activated charcoal (decolorizing carbon).[11][14] The charcoal has a high surface area that adsorbs large, colored impurity molecules.

  • CRITICAL WARNING for Phenolic Compounds: Do not use activated charcoal if you are working with phenolic compounds like this compound. Some grades of charcoal contain ferric ions, which can complex with the phenolic hydroxyl group, leading to the formation of intensely colored impurities and impairing the purification process.[14] If color is a persistent issue, an alternative purification method like column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q: How do I select a starting solvent for my initial tests?

A: Start by considering the polarity of this compound. The hydroxyl and carbonyl groups make it polar, while the bromophenyl ring is non-polar. This suggests that solvents of intermediate polarity are excellent starting points. Ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane are logical choices. A solubility table for a structurally similar compound, 1-(3-nitrophenyl)ethanone, shows high solubility in acetone and ethyl acetate, and lower solubility in alcohols and non-polar solvents like cyclohexane, providing a useful analogue.[15]

Table 2: Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100Very HighMay be a good "anti-solvent" in a mixed pair. Can be effective for polar compounds.[13]
Ethanol78HighA very common and effective solvent for moderately polar compounds.[16]
Methanol65HighSimilar to ethanol but more volatile.
Isopropanol82MediumGood general-purpose solvent.
Ethyl Acetate77MediumGood for compounds of intermediate polarity.[16]
Acetone56MediumOften a very good solvent, but its low boiling point can be a challenge.[16]
Toluene111LowGood for less polar compounds; may require a polar co-solvent.
Hexane/Heptane~69 / ~98Very LowTypically used as the "anti-solvent" or for non-polar compounds.[16]

Q: What is a mixed-solvent recrystallization and why use it?

A: This technique is used when no single solvent has the ideal solubility profile (poorly soluble when cold, highly soluble when hot).[9] You use a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).

  • Procedure: Dissolve the compound in a minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it just becomes cloudy (turbid). Add a few more drops of the "good" solvent to make it clear again, and then cool slowly.[14]

Q: Why is slow cooling so important?

A: Crystal formation is an equilibrium process where molecules of the compound arrange themselves into a stable, ordered crystal lattice. Slow cooling allows time for this process to occur correctly, selectively incorporating the desired molecules and excluding impurities.[3] Rapid cooling ("crashing out") causes the solid to precipitate randomly, trapping impurities within the lattice and defeating the purpose of the purification.[10]

References
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 608094, this compound. [Link]
  • University of Rochester. (n.d.).
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14399385, 1-(3-Bromo-4-ethylphenyl)ethanone. [Link]
  • Sunway Pharm Ltd. (n.d.). This compound. [Link]
  • Solubility of Things. (n.d.). 4'-Hydroxyacetophenone. [Link]
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • University of California, Los Angeles. (n.d.).
  • Unknown. (n.d.).
  • University of York. (n.d.).
  • University of Rochester. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. [Link]
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
  • SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)-. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44122262, 1-(3-Bromo-4-hydroxyphenyl)propan-1-one. [Link]
  • ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. [Link]
  • Chemsrc. (n.d.). 1-(3-Ethyl-4-hydroxyphenyl)ethanone. [Link]
  • PubChemLite. (n.d.). This compound (C8H7BrO2). [Link]

Sources

Technical Support Center: Purifying Substituted Acetophenones via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of substituted acetophenones using column chromatography. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-tested insights needed to troubleshoot and optimize your separations. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the critical preliminary steps that form the basis of a successful separation. Getting these right will prevent many common issues downstream.

FAQ 1: How do I choose the right stationary phase for my substituted acetophenone?

The choice of stationary phase is paramount and depends on the polarity of your target molecule.[1]

  • For most standard purifications of substituted acetophenones, silica gel (SiO₂) is the go-to stationary phase. Its polar surface interacts well with the polar carbonyl group of the acetophenone, providing good retention and separation from non-polar impurities.[2]

  • If your acetophenone is particularly sensitive to acid, consider using neutral or deactivated alumina (Al₂O₃). Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds.[3]

  • For separations where standard silica or alumina fail to provide adequate resolution, consider bonded phases. For instance, an amine-functionalized silica can alter the separation selectivity for certain compounds.[4] Phenyl-based stationary phases can offer unique selectivity for aromatic compounds through π-π interactions.[5][6]

FAQ 2: I'm seeing conflicting information. Should I dry-pack or wet-pack my column?

Both methods are valid, but one may be more advantageous depending on your specific situation.[7]

  • Wet-packing (slurry packing) is generally the recommended method for achieving a homogenous, well-packed column. [7] This involves mixing the stationary phase with the initial mobile phase solvent to create a slurry, which is then poured into the column. This technique minimizes the chances of air bubbles and channels forming, which can lead to poor separation.[2]

  • Dry-packing, where the dry stationary phase is poured into the column followed by the solvent, can be faster but is more prone to creating an uneven column bed. [7] This can result in band broadening and decreased resolution. However, for very large columns or when using less dense stationary phases, it can be a practical option.

Section 2: Mobile Phase Selection & Optimization

The mobile phase is your primary tool for controlling the separation. Its composition directly influences the retention time and resolution of your compounds.

FAQ 3: How do I determine the ideal mobile phase for my separation?

The best practice is to first use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.[2]

  • The Goal: You are looking for a solvent system where your desired substituted acetophenone has a retention factor (Rf) of approximately 0.35 .[2] The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

  • Starting Point: A common starting point for many organic compounds, including acetophenones, is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[8]

  • Optimization:

    • If the Rf is too high (the spot moves too far up the plate), the solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If the Rf is too low (the spot barely moves from the baseline), the solvent system is not polar enough. Increase the proportion of the polar solvent.

Table 1: Common Solvents for Normal Phase Chromatography of Acetophenones (in order of increasing polarity)

SolventPolarity IndexTypical Use
Hexane/Heptane0.1Primary non-polar component
Toluene2.4Can improve solubility of aromatic compounds
Dichloromethane3.1A versatile solvent of intermediate polarity
Diethyl Ether2.8Often used in combination with hexanes
Ethyl Acetate4.4A common polar co-solvent with hexanes
Acetone5.1A more polar option than ethyl acetate
Methanol5.1Used for highly polar compounds, but can cause issues with silica.[9]
FAQ 4: Should I use an isocratic or gradient elution?

The choice between a constant solvent composition (isocratic) and a changing one (gradient) depends on the complexity of your sample mixture.[10]

  • Isocratic Elution: This is the simpler approach, where the mobile phase composition remains the same throughout the entire separation.[11][12] It is ideal when the impurities are well-separated from your target compound on the TLC plate.[10][13]

  • Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation.[11][12] This is particularly useful when your sample contains compounds with a wide range of polarities.[10] A gradient can help to elute strongly retained compounds more quickly and can lead to sharper peaks for later-eluting components.[11][14]

Section 3: Troubleshooting Common Problems

Even with careful planning, issues can arise. This section provides solutions to some of the most frequently encountered problems.

Problem 1: My compound is not eluting from the column.

Possible Causes & Solutions:

  • Mobile Phase is Not Polar Enough: If your compound is highly polar, the initial solvent system may not be strong enough to move it down the column.

    • Solution: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexane, try increasing to 20%, then 30%, and so on. Be sure to collect fractions during these changes.

  • Compound Decomposition on Silica: Some compounds are unstable on the acidic surface of silica gel.[3]

    • Solution: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (a degradation product) appears. If it is unstable, consider using a less acidic stationary phase like neutral alumina.[3]

  • Incorrect Solvent System: It's a simple mistake, but double-check that you have used the correct solvents in your mobile phase preparation.[3]

Problem 2: All my compounds are eluting together at the solvent front.

Possible Causes & Solutions:

  • Mobile Phase is Too Polar: This is the opposite of the previous problem. Your solvent system is too strong, causing everything to move quickly without interacting with the stationary phase.

    • Solution: Decrease the polarity of your mobile phase. If you used 50% ethyl acetate in hexane, try 20% or 10%.

  • Sample Overload: Loading too much sample onto the column can exceed its capacity, leading to poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, use a smaller load.

Problem 3: The separation on my column is much worse than what I saw on my TLC plate.

Possible Causes & Solutions:

  • Poor Column Packing: Air bubbles or channels in the stationary phase can create pathways for the solvent and sample to travel through without proper interaction, leading to broad, poorly resolved bands.[2]

    • Solution: Ensure you are using a proper packing technique, preferably the slurry method, to create a uniform column bed.

  • Sample Loading Issues: If the initial band of the sample at the top of the column is not flat and narrow, the separation will be compromised from the start.[15]

    • Solution: Dissolve your sample in the minimum amount of solvent and carefully apply it to the top of the column.[16] If your sample is not very soluble in the mobile phase, you can use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[16]

  • TLC vs. Column Discrepancies: Sometimes, the conditions of TLC do not perfectly translate to column chromatography, especially with certain solvents like methanol.[9]

    • Solution: If you are using a solvent system with methanol, be aware that it can behave differently on a pre-equilibrated column compared to a dry TLC plate.[9] It may be necessary to re-optimize the solvent system directly on the column.

Problem 4: The colored band of my compound is cracking or channeling down the column.

Possible Causes & Solutions:

  • Column Running Dry: If the solvent level drops below the top of the stationary phase, cracks and channels will form, ruining the separation.

    • Solution: Always keep the column head full of solvent. Never let the silica or alumina dry out.

  • Heat of Solvation: Adding a non-polar solvent to a dry, polar stationary phase can generate heat, causing the solvent to boil and create bubbles and channels.

    • Solution: This is another reason why wet-packing is preferred. If you must dry-pack, add the initial solvent slowly and carefully.

Section 4: Advanced Protocols & Visual Workflows

Protocol 1: Step-by-Step Slurry Packing of a Chromatography Column
  • Preparation: Ensure the column is clean, dry, and securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]

  • Slurry Creation: In a beaker, measure out the required amount of silica gel. Add your initial, least polar mobile phase solvent and stir to create a uniform slurry that is pourable but not too dilute.

  • Packing: Pour the slurry into the column in a single, continuous motion. Use a funnel to aid in this process.

  • Settling: Gently tap the side of the column to help the silica gel settle evenly and to dislodge any trapped air bubbles.

  • Pressurization: Open the stopcock and allow some solvent to drain. You can apply gentle air pressure to the top of the column to accelerate the packing process and create a more compact bed.[7] Do not let the solvent level drop below the top of the silica.

  • Finalization: Once the silica has settled into a stable bed, add a protective layer of sand to the top. This will prevent the surface from being disturbed when you add more solvent or your sample.[15]

Protocol 2: Dry Loading a Sample
  • Dissolution: Dissolve your crude sample in a suitable, volatile solvent (e.g., dichloromethane or acetone).

  • Adsorption: Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the solution.

  • Evaporation: Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your sample adsorbed onto the silica.[16]

  • Loading: Carefully add this powder to the top of your packed column (onto the protective sand layer).

  • Elution: Gently add your mobile phase and begin the elution process as you normally would.

Visual Troubleshooting Guide

Caption: A logical workflow for troubleshooting common column chromatography issues.

References

  • Biotage. (2023, January 26).
  • Biotage. (2023, January 24).
  • Biotage. (2023, February 2).
  • Chemistry LibreTexts. (2024, August 16). 9.4A: Macroscale Columns. [Link]
  • ChemistryViews. (2012, August 7).
  • Danaher Life Sciences. (n.d.). Gradient vs.
  • King Group. (n.d.).
  • Kromasil. (n.d.).
  • LCGC International. (2015, March 1).
  • Phenomenex. (2025, May 23). Isocratic Vs.
  • PubMed. (n.d.).
  • Senzer, B. D., et al. (2025, June 19).
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of California, Davis. (n.d.).
  • Veeprho. (2025, August 25).

Sources

Technical Support Center: Troubleshooting Byproduct Identification in the Synthesis of 1-(3-bromo-4-hydroxyphenyl)ethanone via TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for identifying byproducts during the synthesis of 1-(3-bromo-4-hydroxyphenyl)ethanone using Thin-Layer Chromatography (TLC). It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in this specific synthesis, ensuring higher purity and yield.

Frequently Asked Questions (FAQs)

FAQ 1: My TLC plate shows multiple spots besides my desired product. What are the likely byproducts in this synthesis?

The presence of multiple spots on your TLC plate indicates an incomplete reaction or the formation of side products. The identity of these byproducts is highly dependent on the synthetic route employed. The two most common routes to this compound are:

  • Route A: Electrophilic Bromination of 4-hydroxyacetophenone. This is a common method where 4-hydroxyacetophenone is reacted with a bromine source.

  • Route B: Fries Rearrangement of 4-acetoxyphenyl bromide. This pathway involves the rearrangement of an acetyl group on a phenolic ester to the aromatic ring.[1]

Likely Byproducts Include:

  • Unreacted Starting Material: A spot corresponding to 4-hydroxyacetophenone (if using Route A) will be more polar and thus have a lower Rf value than the product.[2]

  • Dibrominated Product (3,5-dibromo-4-hydroxyacetophenone): The hydroxyl and acetyl groups are ortho-, para-directing. If the reaction is not carefully controlled, a second bromine atom can be added to the ring, typically at the other position ortho to the hydroxyl group. This byproduct is generally less polar than the desired monobrominated product and will have a higher Rf.

  • Ortho-Isomer (1-(2-bromo-4-hydroxyphenyl)ethanone): While the primary product is the 3-bromo isomer, some amount of the 2-bromo isomer can form, especially under certain reaction conditions. This isomer may have a very similar Rf value to the desired product, making separation and identification by TLC challenging.

  • Side-Chain Bromination (2-bromo-1-(4-hydroxyphenyl)ethanone): Depending on the brominating agent and reaction conditions, bromination can sometimes occur on the acetyl group's alpha-carbon instead of the aromatic ring.[3][4] This byproduct often has a different polarity compared to the ring-brominated product.

  • Products from Fries Rearrangement (Route B): The Fries rearrangement can yield both ortho and para isomers.[5] Since the para position is blocked by the acetyl group in the desired product's precursor, the main byproduct would be the ortho-hydroxyaryl ketone. Temperature and solvent polarity can influence the ratio of these products.[1]

FAQ 2: How do I select the optimal TLC solvent system to resolve my product from potential byproducts?

Effective separation on a TLC plate is achieved by selecting a mobile phase (solvent system) with the right polarity. The goal is to have the desired product spot with an Rf value between 0.3 and 0.5, and all other spots well-separated from it and each other.

Step-by-Step Guide to Solvent System Selection:

  • Start with a Standard System: For phenolic compounds, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. Begin with a ratio of approximately 3:1 or 4:1 Hexane:Ethyl Acetate.

  • Assess the Initial Result:

    • Spots are too close to the baseline (low Rf): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., change from 4:1 to 3:1 or 2:1 Hexane:Ethyl Acetate).[6]

    • Spots are too close to the solvent front (high Rf): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., change from 3:1 to 4:1 or 5:1 Hexane:Ethyl Acetate).[6]

  • Fine-Tuning for Better Resolution: If spots are still not well-separated, consider adding a small amount of a third solvent to modulate the polarity. For instance, adding a few drops of methanol can significantly increase polarity. Conversely, using dichloromethane as a co-solvent can offer different selectivity.

  • Addressing Streaking: Phenolic compounds can sometimes streak on silica gel plates due to their acidic nature.[7] Adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can often resolve this issue by suppressing the ionization of the phenolic hydroxyl group, leading to sharper spots.[6]

Table of Recommended Solvent Systems:

Solvent System (v/v/v)Typical ApplicationExpected Outcome
Hexane / Ethyl Acetate (3:1)General starting pointGood for separating compounds of moderate polarity.
Dichloromethane / Methanol (9.5:0.5)For more polar compoundsCan provide better separation for polar byproducts.
Chloroform / Ethyl Acetate / Formic Acid (5:4:1)For phenolic mixturesThe formic acid helps to reduce streaking of acidic compounds.[8][9]
Toluene / Acetone (9:1)Alternative for phenolsOffers different selectivity compared to ester-based systems.[8][9]
FAQ 3: The spots on my TLC plate are streaking or overlapping. How can I improve the resolution?

Poor resolution in TLC can be frustrating and can be caused by several factors. Here are some common issues and their solutions:

  • Problem: Streaking Spots

    • Cause: The sample might be overloaded.[10] The concentration of the spotted sample should ideally be around 1%.[7]

    • Solution: Dilute your sample and re-spot the TLC plate.[6]

    • Cause: The compound is acidic (like our phenol) and is interacting strongly with the silica gel.[7]

    • Solution: As mentioned in FAQ 2, add a small percentage (0.5-1%) of acetic or formic acid to your mobile phase.[6]

  • Problem: Overlapping or "Snowman" Spots

    • Cause: The compounds have very similar Rf values in the chosen solvent system.[11]

    • Solution: Try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene-based system.

    • Technique: Use a "co-spot" to confirm if a spot in your reaction mixture is the same as your starting material or a known standard. A co-spot involves spotting your reaction mixture and the standard in the same lane. If they are the same compound, you will see a single spot. If they are different but have similar Rf values, you may see an elongated or "snowman" shaped spot.[11]

  • Problem: Uneven Solvent Front

    • Cause: The TLC plate might be touching the side of the developing chamber or the filter paper inside.[12] The chamber may not be properly saturated with solvent vapor.

    • Solution: Ensure the plate is placed centrally in the chamber and does not touch the sides. Always place a piece of filter paper in the chamber with the mobile phase for at least 5-10 minutes before running the plate to ensure the atmosphere is saturated.

FAQ 4: I see a spot that I suspect is a byproduct. How can I tentatively identify it using TLC and visualization techniques?

While TLC alone cannot definitively identify a compound, different visualization techniques can provide strong clues about the functional groups present in each spot.

Step-by-Step Visualization Protocol:

  • UV Light (Non-destructive): First, view the dried TLC plate under a UV lamp.

    • Short-wave UV (254 nm): Aromatic and conjugated compounds will appear as dark spots against the green fluorescent background of the plate.[13] All likely products and byproducts in this synthesis are aromatic and should be UV-active.

    • Long-wave UV (365 nm): Some compounds may fluoresce under long-wave UV, appearing as bright spots. Note any differences in fluorescence between spots.[13]

  • Iodine Chamber (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine.

    • Observation: Most organic compounds, especially aromatic and unsaturated ones, will absorb the iodine vapor and appear as brown or yellow-brown spots.[13][14] This is a good general stain. The spots will fade over time, so circle them with a pencil immediately.

  • Chemical Stains (Destructive): These stains react chemically with the compounds on the plate. After dipping or spraying, gentle heating with a heat gun is often required.

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alkenes, alkynes, and alcohols. Phenols will react with this stain.

    • Ferric Chloride (FeCl₃) Stain: This is a highly specific stain for phenols.[8][13] Phenolic compounds will typically appear as blue, green, or purple spots. This can help distinguish between products that have a free hydroxyl group and those that might not (e.g., an acetylated byproduct).

    • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to give a range of colors, which can help differentiate between closely running spots.[14][15]

Interpreting the Results:

By observing how each spot behaves under different visualization methods, you can infer its chemical nature. For example, a spot that is UV-active and stains with ferric chloride is very likely to be a phenolic compound. A spot that is UV-active but does not stain with ferric chloride might be a byproduct where the phenol group has reacted.

Troubleshooting and Analysis Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected results in your TLC analysis.

TLC_Troubleshooting start Start: Run TLC of Reaction Mixture check_spots Observe TLC Plate start->check_spots single_spot Single Spot at Expected Rf? check_spots->single_spot Clean Separation multiple_spots Multiple Spots Observed check_spots->multiple_spots Complex Mixture single_spot->multiple_spots No conclusion Tentatively Identify Byproducts & Optimize Reaction single_spot->conclusion Yes analyze_rf Analyze Rf Values multiple_spots->analyze_rf incomplete_rxn Incomplete Reaction: - Increase reaction time - Check reagent stoichiometry incomplete_rxn->conclusion byproducts Byproduct Formation Suspected low_rf Spot with Low Rf? analyze_rf->low_rf high_rf Spot with High Rf? analyze_rf->high_rf sm_present Matches Starting Material (SM) Rf (Confirm with co-spot) low_rf->sm_present Yes polar_byproduct Possible Polar Byproduct low_rf->polar_byproduct No less_polar_byproduct Less Polar Byproduct: - Dibrominated? - Isomer? high_rf->less_polar_byproduct Yes sm_present->incomplete_rxn visualization Use Visualization Stains (FeCl₃, KMnO₄) polar_byproduct->visualization less_polar_byproduct->visualization phenolic Stains with FeCl₃? visualization->phenolic is_phenol Compound is Phenolic phenolic->is_phenol Yes not_phenol Phenol group may be modified phenolic->not_phenol No is_phenol->conclusion not_phenol->conclusion

Caption: A workflow for troubleshooting TLC results.

Data Interpretation Guide

The following table summarizes the expected TLC characteristics of the target product and potential byproducts. Rf values are relative and will vary based on the exact solvent system used.

Table of Expected TLC Characteristics (Stationary Phase: Silica Gel)

CompoundStructure (Simplified)Expected Relative PolarityExpected Relative RfUV Active (254 nm)?Stains with FeCl₃?
4-Hydroxyacetophenone (SM)Ph-OH-AcHighLowYesYes
This compound (Product) Br-Ph-OH-AcMediumMediumYesYes
3,5-Dibromo-4-hydroxyacetophenoneBr₂-Ph-OH-AcLowHighYesYes
2-Bromo-1-(4-hydroxyphenyl)ethanoneBr-CH₂CO-Ph-OHMedium-HighMedium-LowYesYes

SM = Starting Material

The diagram below illustrates the relationship between the chemical structures and their expected relative positions on a normal-phase TLC plate.

Polarity_Rf_Relationship cluster_TLC TLC Plate SM 4-Hydroxyacetophenone (Starting Material) High Polarity Product This compound (Product) Medium Polarity Byproduct 3,5-Dibromo-byproduct Low Polarity front Solvent Front origin Origin (Baseline) origin->front

Caption: Relative positions of compounds on a TLC plate.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Chem LibreTexts. (2022). TLC Visualization.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • Chem LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • PrepChem. (n.d.). Synthesis of alpha-bromo-4-hydroxyacetophenone.
  • Pyka, A., & Babic, G. (2014). TLC fractionation and visualization of selected phenolic compounds applied as drugs.
  • ResearchGate. (n.d.). Effect of solvent on nuclear bromination of 4-Hydroxy acetophenone.
  • Chemistry & Biology Interface. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination.
  • Wikipedia. (n.d.). Fries rearrangement.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • ResearchGate. (n.d.). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol.
  • ScienceDirect. (n.d.). Thin layer chromatographic separation and identification of some phenols on calcium sulphate.
  • PubChem. (n.d.). 4'-Hydroxyacetophenone.
  • SlidePlayer. (n.d.). Chromatographic Methods of Analysis.
  • The Good Scents Company. (n.d.). 4'-hydroxyacetophenone.
  • CourseHero. (n.d.). Separation of a mixture of phenols by thin layer chromatography (TLC).
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC.
  • REALAB LLC. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column.
  • International Journal of Advanced Research in Science and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).

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Technical Support Center: Troubleshooting Low Yields in Claisen-Schmidt Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental carbon-carbon bond-forming reaction. Here, we address common challenges that can lead to low yields and provide actionable, scientifically-grounded solutions to optimize your synthetic outcomes.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction has a low yield, or isn't working at all. What are the primary factors I should investigate?

Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors, from the quality of your reagents to the specific reaction conditions employed.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

  • Catalyst Inactivity or Inappropriateness: The choice and handling of the catalyst are paramount.[2][3]

    • Base Deactivation: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[4] However, they can be deactivated by atmospheric carbon dioxide or moisture. Ensure you are using fresh, properly stored base. For moisture-sensitive bases like sodium hydride (NaH), the use of anhydrous solvents is critical, as water will quench the base.[1]

    • Insufficient Catalyst Strength: The base must be strong enough to deprotonate the α-carbon of your ketone.[1] If you suspect this is an issue, consider switching to a stronger base.[1]

    • Catalyst Screening: Not all substrates react optimally with the same catalyst. It is advisable to screen a variety of catalysts, including both bases (e.g., NaOH, KOH) and, in some cases, Lewis acids, to find the best fit for your specific aldehyde and ketone.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that require careful optimization.

    • Temperature: While many Claisen-Schmidt reactions proceed efficiently at room temperature, some may benefit from gentle heating to increase the reaction rate.[3] Conversely, if side reactions are prevalent, cooling the reaction mixture may be necessary to improve selectivity.[3][4]

    • Reaction Time: It is essential to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC).[3] If starting materials are still present after the anticipated reaction time, extending the duration may be beneficial. However, be aware that excessively long reaction times can sometimes lead to the formation of byproducts.[3]

  • Poor Reactant Quality or Incorrect Stoichiometry:

    • Purity of Starting Materials: Impurities in your aldehyde or ketone can interfere with the reaction, leading to lower yields.[3] Ensure your starting materials are of high purity.

    • Stoichiometry: The molar ratio of your reactants is crucial. For the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically required.[3] For a mono-condensation, using a slight excess of the ketone can help to suppress the formation of the di-condensation product.[3]

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction outcome.

    • Common Solvents: Ethanol is a frequently used solvent for this reaction.[3]

    • Solvent-Free Conditions: In line with green chemistry principles, solvent-free conditions, such as grinding the reactants together with a solid catalyst, can lead to improved yields and simplified product isolation.[3][5]

Question 2: My TLC analysis shows multiple spots, indicating the formation of byproducts. How can I improve the selectivity of my reaction?

The formation of multiple products is a common issue in Claisen-Schmidt condensations and often arises from competing side reactions.[6][7] Understanding these side reactions is the first step toward minimizing their occurrence.

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation of the Ketone: If the ketone has enolizable protons, it can react with itself. To minimize this, you can use an excess of the ketone relative to the aldehyde.[3] If the ketone is a liquid and inexpensive, it can even be used as the solvent.[3]

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo a disproportionation reaction to form an alcohol and a carboxylic acid.[4] This can be minimized by:

    • Using a milder base.[4]

    • Lowering the reaction temperature.[4]

    • Using a catalyst system less prone to promoting this side reaction.[4]

  • Michael Addition: The enolate can add to the α,β-unsaturated ketone product (the Michael acceptor), leading to a 1,5-dicarbonyl compound.[3] This can be suppressed by carefully controlling the stoichiometry and reaction time.

  • Polymerization: Overly harsh conditions, such as high temperatures or high concentrations of a strong base, can cause the aldehyde to polymerize.[3] To avoid this:

    • Reduce the reaction temperature.[3]

    • Lower the concentration of the base catalyst.[3]

    • Ensure slow and controlled addition of the base.[3]

Question 3: My reaction mixture has turned into a dark, tar-like substance, and I'm unable to isolate a solid product. What's happening?

The formation of a dark-colored tar often indicates polymerization or decomposition of the starting materials or the product.[3] This is typically a result of overly aggressive reaction conditions.

Solutions to Prevent Tar Formation:

  • Reduce Reaction Temperature: High temperatures can promote unwanted side reactions and decomposition.[3]

  • Lower Catalyst Concentration: A high concentration of a strong base can be too harsh for some substrates.[3]

  • Controlled Reagent Addition: Slow, dropwise addition of the base to the reaction mixture can help to avoid localized high concentrations and overheating.[3]

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the Claisen-Schmidt condensation?

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[4][7][8][9][10] The reaction proceeds via the following steps:

  • Enolate Formation: A base removes an α-proton from the enolizable carbonyl compound (typically the ketone) to form a nucleophilic enolate ion.[8][10]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the non-enolizable aldehyde.[8]

  • Aldol Addition: A β-hydroxy carbonyl compound is formed.[8]

  • Dehydration: This intermediate readily dehydrates (loses a molecule of water) to form the final α,β-unsaturated ketone, also known as a chalcone.[4][8] This dehydration step is often favored by the formation of a conjugated system.[8]

Claisen_Schmidt_Mechanism Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Aldol_Adduct β-Hydroxy Carbonyl Adduct Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde Aromatic Aldehyde (no α-H, Electrophile) Aldehyde->Aldol_Adduct Product α,β-Unsaturated Ketone (Chalcone) Aldol_Adduct->Product Dehydration (-H₂O) Water H₂O Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Reactant Purity & Stoichiometry Start->Check_Purity Optimize_Catalyst Optimize Catalyst (Type & Loading) Check_Purity->Optimize_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temp. & Time) Optimize_Catalyst->Optimize_Conditions Solvent_Choice Consider Solvent Change / Solvent-Free Optimize_Conditions->Solvent_Choice Side_Reactions Analyze for Side Reactions (TLC/NMR) Solvent_Choice->Side_Reactions Side_Reactions->Optimize_Catalyst Adjust Conditions to Minimize Byproducts Success Improved Yield Side_Reactions->Success

Caption: A systematic workflow for troubleshooting low yields.

References

  • A Comparative Guide to Catalysts for Claisen-Schmidt Condensation: Performance, Protocols, and P
  • Technical Support Center: Optimizing Claisen-Schmidt Condens
  • Optimization of the reaction conditions for Claisen-Schmidt condensation.
  • Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condens
  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.
  • Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions. Benchchem.
  • Various types of catalysts used in Claisen‐Schmidt condensation reactions.
  • Troubleshooting side reactions in Claisen-Schmidt condens
  • New MgFeAl-LDH Catalysts for Claisen–Schmidt Condens
  • Technical Support Center: Claisen-Schmidt Reaction Optimiz
  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PMC - NIH.
  • Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. Benchchem.
  • Claisen Schmidt Reaction (Mixed Aldol Condens
  • Claisen–Schmidt condens
  • Claisen Condens
  • Claisen Condensation: Mechanism & Reaction. StudySmarter.
  • Claisen condens
  • Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a.
  • 23.
  • Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a.
  • Claisen Condens
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. NIH.
  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes.
  • Question: What would have been the likely effect on the yield of the Claisen-Schmidt condensation if the test tube were not cooled in an ice bath prior to the vacuum filtration? Why is it necessary to wash the crystals with 4% (v/v) acetic acid/95% ethanol solution? When performing this experiment in person, it is okay to round up the volume of aldehyde used to the. Chegg.
  • Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson.
  • (PDF) claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory.

Sources

Technical Support Center: Optimizing Acetophenone Hydrosilylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acetophenone hydrosilylation. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this important reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and understand the underlying chemical principles. Our approach is rooted in practical, field-tested experience and backed by authoritative scientific literature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the rationale behind them.

Q1: My acetophenone hydrosilylation reaction is sluggish or shows no conversion. What are the likely causes and how can I fix this?

A1: Low or no conversion is a common issue with several potential root causes. A systematic approach to troubleshooting is crucial.

Probable Causes & Solutions:

  • Catalyst Inactivity or Degradation:

    • Cause: The catalyst may be sensitive to air or moisture, leading to deactivation. Some precatalysts require an activation step which may not be occurring efficiently. For instance, some platinum catalysts can deactivate through the formation of colloidal particles.[1]

    • Solution:

      • Ensure all reagents and solvents are rigorously dried and degassed. Use of a glovebox or Schlenk line techniques is highly recommended.

      • Verify the quality and age of your catalyst. If possible, test it with a reliable, known reaction.

      • Some catalysts require an induction period or specific activation conditions (e.g., heating, addition of a co-catalyst).[2][3] Review the literature for your specific catalyst system to ensure proper activation.

  • Inappropriate Silane Reactivity:

    • Cause: The choice of hydrosilane significantly impacts reaction kinetics. The reactivity generally follows the order: PhSiH₃ > Ph₂SiH₂ >> Ph₃SiH.[2] Less reactive silanes may require more forcing conditions.

    • Solution:

      • If using a less reactive silane like triphenylsilane, consider switching to a more reactive one such as diphenylsilane or phenylsilane.[2]

      • Alternatively, increasing the reaction temperature or catalyst loading may improve conversion with less reactive silanes.

  • Suboptimal Reaction Temperature:

    • Cause: Hydrosilylation reactions are often temperature-dependent. Room temperature may be insufficient for some catalyst-substrate combinations.[4]

    • Solution:

      • Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or GC-MS to find the optimal temperature. Some reactions may require temperatures of 80 °C or higher.[2][4]

  • Solvent Effects:

    • Cause: The solvent can influence catalyst solubility, stability, and reactivity. While some reactions are not highly solvent-dependent, others show marked differences in performance between solvents like THF, toluene, or even under solvent-free conditions.[2][5][6]

    • Solution:

      • Screen a range of anhydrous solvents. Toluene and THF are common choices.[2]

      • Consider running the reaction neat (solvent-free), as this can sometimes lead to improved efficiency.[5][6]

Q2: I'm observing significant side-product formation in my reaction. What are these side products and how can I suppress them?

A2: Side-product formation can diminish your yield of the desired silyl ether. Identifying the side products is the first step to mitigating their formation.

Common Side Products & Mitigation Strategies:

  • Dehydrogenative Silylation:

    • Cause: This side reaction produces vinylsilanes and is a known competing pathway, especially with certain catalysts.[7][8]

    • Solution:

      • Careful selection of the catalyst is key. Some catalysts are specifically designed to favor hydrosilylation over dehydrogenative silylation.

      • Optimizing the reaction temperature and time can also help. Lower temperatures may disfavor the dehydrogenative pathway.

  • Silane Redistribution/Disproportionation:

    • Cause: Some catalysts can promote the scrambling of substituents on the silicon atom, leading to a mixture of silane reagents.

    • Solution:

      • This is often an inherent property of the catalyst system. Switching to a different catalyst may be the most effective solution.

  • Over-reduction or Other Substrate Modifications:

    • Cause: Highly active catalysts or harsh reaction conditions can sometimes lead to undesired reactions on the acetophenone substrate, such as hydrogenation of the aromatic ring if hydrogen gas is present or inadvertently generated.

    • Solution:

      • Use milder reaction conditions (lower temperature, shorter reaction time).

      • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions regarding acetophenone hydrosilylation.

Q1: What is the general mechanism for transition-metal-catalyzed hydrosilylation of acetophenone?

A1: The most widely accepted mechanism for many transition metal catalysts, particularly those involving platinum, is the Chalk-Harrod mechanism .[9][10][11]

Key Steps of the Chalk-Harrod Mechanism:

  • Oxidative Addition: The hydrosilane (R₃Si-H) adds to the metal center, breaking the Si-H bond.

  • Coordination: The acetophenone coordinates to the metal-silyl-hydride complex through its carbonyl oxygen.

  • Migratory Insertion: The hydride ligand migrates to the carbonyl carbon of the acetophenone.

  • Reductive Elimination: The resulting silyl ether product is eliminated from the metal center, regenerating the active catalyst.

Below is a simplified diagram illustrating this catalytic cycle.

Hydrosilylation_Mechanism M [M] Catalyst M_SiH M(SiR3) Oxidative Adduct M->M_SiH + R3SiH (Oxidative Addition) M_Complex M(SiR3)(Ketone) Coordinated Complex M_SiH->M_Complex + Acetophenone (Coordination) M_Intermediate MMe)(SiR3) Alkoxide Intermediate M_Complex->M_Intermediate Migratory Insertion M_Intermediate->M Reductive Elimination Product R3Si-OCH(Ph)Me Silyl Ether M_Intermediate->Product Silane R3SiH Ketone Acetophenone

Caption: Simplified Chalk-Harrod mechanism for acetophenone hydrosilylation.

It's important to note that other mechanisms can be operative, especially with Lewis acidic catalysts like B(C₆F₅)₃, which may involve activation of the silane or the carbonyl group through a different pathway.[9][12]

Q2: How do I select the appropriate catalyst for my reaction?

A2: Catalyst selection depends on several factors, including cost, availability, functional group tolerance, and desired reactivity.

Catalyst TypeExamplesAdvantagesDisadvantages
Noble Metals Platinum (Speier's, Karstedt's), Rhodium, IridiumHigh activity, well-studiedHigh cost, potential for catalyst leaching
Earth-Abundant Metals Iron, Cobalt, Nickel[13][14][15]Low cost, more sustainableCan require higher temperatures or specific ligands
Other Metals Rhenium, Copper, Zinc[7][16]Unique reactivity and selectivity profilesMay be less studied, optimization required
Organocatalysts B(C₆F₅)₃, Chiral Oxazaborolidinium ions[12][17]Metal-free, can offer high enantioselectivityMay require higher catalyst loadings

For initial screenings, iron or cobalt-based catalysts offer a good balance of cost and reactivity.[13][14] For reactions where high turnover numbers are critical and cost is less of a concern, platinum or rhodium catalysts are excellent choices.

Q3: What are the best practices for reaction work-up and product purification?

A3: The work-up procedure aims to quench the reaction, remove the catalyst and unreacted silane, and hydrolyze the silyl ether to the corresponding alcohol if desired.

Step-by-Step General Work-up Protocol:

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench any remaining reactive silane by slowly adding a protic solvent like methanol.

  • Catalyst Removal:

    • Filtration: For heterogeneous catalysts, simple filtration is sufficient. For homogeneous catalysts, passing the crude mixture through a short plug of silica gel or celite can remove a significant portion of the metal residue.

    • Aqueous Wash: Washing the organic layer with a saturated aqueous solution of NH₄Cl can help remove some metal salts.[18]

  • Hydrolysis of Silyl Ether (Optional):

    • The silyl ether can be hydrolyzed to the corresponding 1-phenylethanol by treatment with a dilute acid, such as 1M HCl, or a fluoride source like tetra-n-butylammonium fluoride (TBAF).[19]

  • Extraction and Purification:

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the final product by column chromatography or distillation as needed.

Experimental Protocols

General Protocol for Acetophenone Hydrosilylation Screening

This protocol provides a starting point for optimizing your reaction conditions.

  • Preparation: In a glovebox or under an inert atmosphere, add the catalyst (0.1–1 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the solvent (e.g., anhydrous toluene, 0.5 M), followed by acetophenone (1.0 equiv).

  • Initiation: Add the hydrosilane (e.g., diphenylsilane, 1.1-1.5 equiv) dropwise to the stirred solution.

  • Reaction: Seal the vial and stir the reaction at the desired temperature (e.g., room temperature, 60 °C, 80 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Work-up: Once the reaction is complete, follow the general work-up procedure described in FAQ Q3.

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Is the catalyst active and air/moisture sensitive? Start->Check_Catalyst Inert_Atmosphere Use inert atmosphere (Glovebox/Schlenk) Check_Catalyst->Inert_Atmosphere No Check_Silane Is the silane reactive enough? Check_Catalyst->Check_Silane Yes New_Catalyst Use fresh/new catalyst Inert_Atmosphere->New_Catalyst New_Catalyst->Check_Silane Change_Silane Switch to more reactive silane (e.g., PhSiH3, Ph2SiH2) Check_Silane->Change_Silane No Check_Temp Is the temperature optimal? Check_Silane->Check_Temp Yes Change_Silane->Check_Temp Increase_Temp Increase temperature (e.g., 60-100 °C) Check_Temp->Increase_Temp No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Screen_Solvents Screen solvents (Toluene, THF) or run neat Check_Solvent->Screen_Solvents No Success Reaction Optimized Check_Solvent->Success Yes Screen_Solvents->Success

Sources

Technical Support Center: Improving Regioselectivity of Bromination on Phenolic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution, specifically the regioselective bromination of phenolic ketones. Here, we address common experimental challenges with in-depth, mechanistically grounded troubleshooting guides and frequently asked questions. Our goal is to empower you with the scientific rationale behind procedural choices, enhancing the precision and success of your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why am I getting a mixture of ortho- and para-brominated products, and how can I favor one over the other?

Answer:

The formation of a mixture of ortho and para isomers is a fundamental outcome of the directing effects of the hydroxyl (-OH) and acetyl (-COCH₃) groups on the aromatic ring.[1][2]

  • The Hydroxyl Group (-OH): As a powerful activating group, the -OH group donates electron density to the benzene ring through resonance.[1][3] This effect is most pronounced at the ortho and para positions, making them the most nucleophilic and thus the primary sites for electrophilic attack.[3][4]

  • The Acetyl Group (-COCH₃): This is a deactivating, meta-directing group.[2] It withdraws electron density from the ring, but its influence is generally overcome by the strong activating effect of the hydroxyl group.

The final regioselectivity is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[5][6] The para position is often favored due to reduced steric hindrance compared to the ortho positions, which are adjacent to the bulky hydroxyl and acetyl groups.[7]

To favor a specific isomer, you must manipulate the reaction environment. Key strategies are detailed in the troubleshooting guides below.

FAQ 2: My reaction is producing significant amounts of di- or poly-brominated species. How can I achieve selective mono-bromination?

Answer:

The high reactivity of the phenolic ring, strongly activated by the -OH group, often leads to over-bromination.[8][9] To achieve mono-bromination, you need to control the reactivity of both the substrate and the brominating agent.

Key factors to consider are:

  • Choice of Brominating Agent: Highly reactive sources like bromine water (Br₂ in H₂O) readily lead to polybromination.[7][8] Milder reagents such as N-Bromosuccinimide (NBS) are often preferred for controlled mono-bromination.[10]

  • Solvent: Polar, protic solvents like water can enhance the electrophilicity of bromine, promoting multiple substitutions.[7] Less polar, aprotic solvents can temper this reactivity.[8]

  • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the reaction pathway with the lowest activation energy, which is often mono-bromination at the most reactive site.[11]

FAQ 3: I am observing bromination on the acetyl group's alpha-carbon (α-bromination). What causes this and how can I prevent it?

Answer:

α-bromination of the ketone is a common side reaction, particularly under acidic conditions. The mechanism involves the formation of an enol or enolate intermediate, which then attacks the electrophilic bromine source. This pathway competes with the desired electrophilic aromatic substitution on the ring.

To prevent α-bromination:

  • Protect the Ketone: If feasible, protecting the ketone as a ketal can be an effective strategy.[12] However, the stability of the protecting group under the bromination conditions must be considered.

  • Control pH: Maintaining neutral or slightly basic conditions can disfavor the formation of the enol intermediate required for α-bromination.

  • Choice of Reagents: Certain reagent systems are less prone to inducing enolization. For instance, using NBS in a non-acidic solvent system may reduce this side reaction.

Section 2: Troubleshooting Guides

Problem 1: Poor Regioselectivity - Predominance of the undesired ortho-isomer.

Underlying Cause: While the para position is often sterically favored, certain conditions can promote ortho attack. This can be due to kinetic control, where the ortho product forms faster, or specific solvent effects that stabilize the ortho transition state.[13][14]

Troubleshooting Workflow

G cluster_0 Primary Troubleshooting Steps A Poor Regioselectivity: High Ortho-Isomer Yield B Investigate Steric Effects A->B Is the brominating agent bulky? C Modify Solvent System A->C Is the solvent polar/protic? D Control Reaction Temperature A->D Is the reaction run at room temp or higher? E Improved Para-Selectivity B->E Switch to a less bulky brominating agent (e.g., NBS instead of a tribromide complex) F Improved Para-Selectivity C->F Use a non-polar, aprotic solvent (e.g., CCl4, CH2Cl2) G Improved Para-Selectivity D->G Run reaction at lower temperatures (e.g., 0°C to -20°C)

Caption: Workflow for troubleshooting high ortho-isomer yields.

Detailed Protocols & Explanations

Protocol 1.1: Solvent Modification for Enhanced Para-Selectivity

  • Rationale: Non-polar, aprotic solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) minimize the ionization of the phenol and reduce the electrophilicity of the brominating agent.[7][8] This slows down the reaction, allowing steric factors to dominate and favoring attack at the less hindered para position.[7] In contrast, polar solvents can stabilize the more crowded ortho transition state through hydrogen bonding, potentially increasing the yield of the ortho product.[13]

  • Step-by-Step Protocol:

    • Dissolve the phenolic ketone (1.0 eq) in anhydrous CCl₄ or CH₂Cl₂ (10 mL per mmol of substrate) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Br₂ or NBS (1.05 eq) in the same solvent dropwise over 30 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate (Na₂SO₄), and purify by column chromatography.

Protocol 1.2: Leveraging Steric Hindrance with Bulky Reagents

  • Rationale: By using a brominating agent with significant steric bulk, you can physically block the approach to the more hindered ortho positions.[6][15] This strategy explicitly leverages steric hindrance to direct the electrophile to the more accessible para position.[15]

  • Step-by-Step Protocol:

    • Prepare a solution of the phenolic ketone (1.0 eq) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂).

    • Add a bulky brominating agent such as tetraalkylammonium tribromide (1.1 eq).[11]

    • Stir the reaction at room temperature and monitor by TLC.

    • Work up the reaction as described in Protocol 1.1.

Problem 2: Lack of Reaction or Very Low Conversion

Underlying Cause: This issue typically arises from insufficient activation of the brominating agent or deactivation of the aromatic ring that is stronger than anticipated. The acetyl group is deactivating, and if its electronic withdrawal effect is significant, it can render the ring too electron-poor to react with a mild brominating agent.[2]

Troubleshooting Workflow

G cluster_1 Initial Checks A Low or No Conversion B Increase Reactivity of Brominating Agent A->B Is a mild brominating agent used (e.g., NBS alone)? C Increase Ring Activation A->C Is the ketone group strongly deactivating? D Reaction Proceeds B->D Add a Lewis or Brønsted acid catalyst (e.g., FeBr3, p-TsOH, HBF4) E Reaction Proceeds C->E Consider temporary conversion of ketone to a more activating group (e.g., reduction to alcohol)

Caption: Troubleshooting workflow for low or no reaction conversion.

Detailed Protocols & Explanations

Protocol 2.1: Catalytic Activation of NBS

  • Rationale: N-Bromosuccinimide (NBS) is a mild brominating agent. Its reactivity can be significantly enhanced by the addition of a catalytic amount of a Brønsted or Lewis acid.[16][17] The acid protonates the carbonyl group of NBS or coordinates to it, making the bromine atom more electrophilic and capable of reacting with the moderately activated phenolic ketone ring.

  • Step-by-Step Protocol:

    • Dissolve the phenolic ketone (1.0 eq) and NBS (1.1 eq) in acetonitrile (CH₃CN).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq) or tetrafluoroboric acid (HBF₄·Et₂O).[16][17]

    • Stir the reaction at room temperature, monitoring by TLC.

    • Upon completion, quench with water and extract with an appropriate organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) to remove the acid catalyst.

    • Dry, concentrate, and purify the product.

Problem 3: Competing Kinetic vs. Thermodynamic Control

Underlying Cause: In some systems, the initially formed product (the kinetic product) may not be the most stable product (the thermodynamic product).[18][19] For example, the ortho isomer might form faster due to a lower activation energy, but the para isomer is more stable.[20] If the reaction is reversible, allowing it to run for longer or at higher temperatures will lead to the accumulation of the more stable thermodynamic product.[18][21]

Comparative Data Table
Control TypeTemperatureReaction TimeMajor ProductRationale
Kinetic Low (e.g., ≤ 0°C)ShortThe product that forms fastest (lower Eₐ)The reaction is irreversible under these conditions.[20]
Thermodynamic High (e.g., > RT)LongThe most stable product (lower ΔG)The reaction reaches equilibrium, favoring the lowest energy state.[19][20]
Protocol 3.1: Forcing Thermodynamic Control for Para-Selectivity
  • Rationale: To favor the more stable para-brominated product, reaction conditions must be chosen to allow for equilibrium to be established. This typically involves higher temperatures and longer reaction times, providing enough energy to overcome the activation barrier for the reverse reaction of the kinetic product.[18]

  • Step-by-Step Protocol:

    • Select a higher-boiling aprotic solvent, such as 1,2-dichloroethane.

    • Combine the phenolic ketone (1.0 eq) and the brominating agent (e.g., NBS, 1.1 eq).

    • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C).

    • Allow the reaction to stir for an extended period (e.g., 12-24 hours), monitoring the isomer ratio by GC-MS or ¹H NMR.

    • Once the desired isomer ratio is achieved, cool the reaction and proceed with the standard workup and purification.

References

  • Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. (n.d.). MDPI.
  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025). ChemRxiv.
  • Bromination of Phenols. (2013, October 16). YouTube.
  • The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect. (1976). Journal of the Chemical Society, Perkin Transactions 2.
  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022, November 29). YouTube.
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2018). Molecules.
  • Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system. (2018). RSC Publishing.
  • Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2016). Molecules.
  • Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives. (n.d.). Google Patents.
  • Directing Effects. (n.d.). ChemTalk.
  • Substituent Effects in Electrophilic Substitutions. (n.d.). Penn State Pressbooks.
  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • Regioselective bromination of phenols. (n.d.). ResearchGate.
  • Directing Effects of the Substituents on EAS. (n.d.). KPU Pressbooks.
  • The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. (2023). RSC Publishing.
  • Kinetics and Mechanism of the Bromination of Phenols in Aqueous Solution. (n.d.). ResearchGate.
  • Is Phenyl an Ortho/Para or Meta Director? (n.d.). Chemistry Steps.
  • Solvent effect on the ortho : para ratio in the bromination of phenols. (1976). Journal of the Chemical Society, Perkin Transactions 2.
  • The bromination kinetics of phenolic compounds in aqueous solution. (n.d.). ResearchGate.
  • Nitration & Bromination of Phenol. (2025). Save My Exams.
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
  • The bromination kinetics of phenolic compounds in aqueous solution. (2009). PubMed.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts.
  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. (2016). Reddit.
  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. (2020). MDPI.
  • Kinetic vs. Thermodynamic Control in Organic Reactions. (n.d.). The Catalyst.
  • Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
  • A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. (2008). The Journal of Organic Chemistry.
  • (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2016). ResearchGate.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube.

Sources

Technical Support Center: Scale-Up Synthesis of 1-(3-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromo-4-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis for safety, yield, and purity.

Section 1: Strategic Synthesis Planning

The synthesis of this compound is typically approached via two primary routes: the direct electrophilic bromination of 4-hydroxyacetophenone or the Lewis acid-catalyzed Fries rearrangement of a brominated phenolic ester. The choice of route is a critical decision in a scale-up campaign, dictated by factors such as raw material cost, equipment availability, and desired purity profile.

FAQ: Which synthetic route should I choose for my scale-up campaign?

Answer: The optimal route depends on your specific process constraints and objectives.

  • Direct Bromination: This route is often preferred for its atom economy and fewer synthetic steps. However, it can be plagued by issues with regioselectivity (formation of 2-bromo-4-hydroxyacetophenone or α-brominated side products) and over-bromination, leading to di- and tri-brominated impurities that can be difficult to remove.[1][2] This route is often suitable for smaller scales where chromatographic purification is feasible.

  • Fries Rearrangement: This route offers superior control over regioselectivity, as the acyl group migrates to the ortho and para positions relative to the hydroxyl group.[3][4] For producing the desired 3-bromo-4-hydroxy isomer, one would typically start from 2-bromophenyl acetate. While this method involves more steps (esterification followed by rearrangement), it often results in a cleaner crude product, simplifying downstream purification—a major advantage in scale-up operations.[5] However, it requires stoichiometric amounts of a Lewis acid, typically aluminum chloride (AlCl₃), which presents significant handling and work-up challenges.[6][7]

The following decision workflow can guide your selection process:

G start Start: Synthesize This compound q1 Is high regioselectivity critical from the start? start->q1 fries Route B: Fries Rearrangement q1->fries  Yes bromination Route A: Direct Bromination q1->bromination  No, can purify q2 Are you equipped to handle large volumes of AlCl₃ and manage exothermic reactions? fries->q2 q3 Is advanced purification (e.g., large-scale chromatography) a viable option? bromination->q3 fries_good Fries is likely the better route for scale-up. q2->fries_good  Yes fries_reconsider Fries may be challenging. Consider alternative catalysts or ensure strict engineering controls. q2->fries_reconsider  No brom_good Direct Bromination may be feasible, but requires careful optimization. q3->brom_good  Yes brom_bad Direct Bromination is high-risk for scale-up due to purification challenges. q3->brom_bad  No

Caption: Decision workflow for selecting a synthetic route.

Section 2: Troubleshooting Guide for the Fries Rearrangement

The Fries rearrangement is a powerful tool but requires precise control over reaction parameters. Most issues arise from the catalyst, temperature, or work-up procedure.

FAQ: My Fries rearrangement yield is low and inconsistent. What are the most critical factors to investigate?

Answer: Low yields are typically traced back to three key areas: catalyst activity, reaction temperature, and moisture control.

  • Catalyst Quality and Stoichiometry: Aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture will hydrolyze it, reducing its activity and generating HCl gas.[8] Always use a fresh, unopened container of anhydrous AlCl₃ or a freshly opened one that has been stored under an inert atmosphere. A molar excess is required because the catalyst complexes with both the ester starting material and the ketone product.[9] A common starting point is 1.5 to 2.5 equivalents.

  • Temperature Control: Temperature is the primary determinant of regioselectivity and a major factor in yield.[3][10] High temperatures can lead to the formation of side products and decomposition.[9][10] It is crucial to maintain a consistent internal temperature throughout the reaction, especially during the exothermic addition of the catalyst.

  • Anhydrous Conditions: The entire reaction setup, including the flask, solvent, and inert gas blanket (Nitrogen or Argon), must be scrupulously dry. Any moisture will deactivate the AlCl₃ catalyst.[9][11]

FAQ: I am getting the wrong isomer. How can I control the ortho vs. para selectivity?

Answer: The ortho/para product ratio is a classic example of kinetic versus thermodynamic control. You can manipulate this ratio primarily through temperature and solvent choice.

  • Temperature: Low temperatures (e.g., 0-25 °C) favor the formation of the para product, which is under kinetic control.[3] Higher temperatures (e.g., >100 °C) favor the thermodynamically more stable ortho product, which can form a stable bidentate complex with the aluminum catalyst.[3][9]

  • Solvent Polarity: The use of non-polar solvents (like carbon disulfide or 1,2-dichloroethane) tends to favor the ortho product. As solvent polarity increases (e.g., nitrobenzene), the ratio of the para product generally increases.[3] For many industrial applications aiming to avoid hazardous solvents, the reaction can be run neat or with a high-boiling, non-polar solvent.[5]

Table 1: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity

Parameter Condition Favored Product Rationale
Temperature Low (~0-40 °C) Para Isomer Kinetic Control[3]
High (>80 °C) Ortho Isomer Thermodynamic Control (stable AlCl₃ complex)[3][9]
Solvent Non-polar (e.g., CS₂) Ortho Isomer Favors intramolecular rearrangement[3]

| | Polar (e.g., Nitrobenzene) | Para Isomer | Stabilizes separated ion pair intermediates[3] |

G cluster_conditions Reaction Conditions cluster_products Products start Fries Rearrangement (2-Bromophenyl Acetate) temp Temperature start->temp solvent Solvent Polarity start->solvent ortho Ortho Product (1-(3-Bromo-2-hydroxyphenyl)ethanone) temp->ortho High Temp (Thermodynamic) para Para Product (this compound) (Desired) temp->para Low Temp (Kinetic) solvent->ortho Non-Polar solvent->para Polar

Caption: Controlling regioselectivity in the Fries Rearrangement.

FAQ: The reaction work-up is difficult and potentially hazardous on a large scale. How can I improve it?

Answer: The work-up of a large-scale Fries rearrangement is one of the most critical steps. The goal is to safely quench the reactive aluminum complexes and separate the product.

  • Quenching: The reaction mixture must be cooled significantly (ideally to 0-5 °C) before quenching. The quench itself is highly exothermic. The standard procedure is to slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[9][12] Adding the ice/acid mixture to the reaction vessel is strongly discouraged as it can create localized "hot spots" and uncontrolled evolution of HCl gas.

  • Extraction: After the aluminum salts have been dissolved in the aqueous acid, the product is extracted with a suitable organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).[1][13] If isomeric purity is insufficient, column chromatography may be necessary, though this is less desirable for large-scale production.

Section 3: Troubleshooting Guide for Direct Bromination

While seemingly simpler, direct bromination of 4-hydroxyacetophenone presents its own set of challenges, primarily related to selectivity.

FAQ: My bromination reaction is not selective and produces multiple byproducts. How can I favor bromination at the 3-position of the ring?

Answer: The hydroxyl and acetyl groups have competing directing effects. The strongly activating hydroxyl group directs ortho and para, while the deactivating acetyl group directs meta. The hydroxyl group's influence dominates, but reaction conditions are key to achieving selectivity.

  • Choice of Brominating Agent: While elemental bromine can be used, N-Bromosuccinimide (NBS) is often a milder and more selective reagent for ring bromination of activated phenols.[2][14]

  • Solvent Effects: The choice of solvent can significantly influence the outcome. Non-polar solvents may favor ring bromination, whereas some polar protic solvents like methanol have been reported to promote α-bromination (on the acetyl group).[15][16] Acetonitrile is often a good choice for nuclear bromination.[15]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0-5 °C) by adding the brominating agent slowly and portion-wise.[1] This helps to control the reaction rate and minimize side reactions.

FAQ: How do I prevent the formation of 3,5-dibromo-4-hydroxyacetophenone?

Answer: Over-bromination is a common problem because the product, this compound, is still an activated aromatic ring susceptible to further electrophilic attack.[1][2]

  • Strict Stoichiometry: Use a slight sub-stoichiometric amount or a maximum of 1.0 equivalent of the brominating agent.

  • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.[1]

  • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the subsequent bromination of the product.[1]

Section 4: Safety Data Center

Handling Anhydrous Aluminum Chloride (AlCl₃) at Scale

Anhydrous AlCl₃ is a highly reactive and corrosive solid. Its handling is a major safety consideration in scale-up.[8][17]

  • Hazard: Reacts violently with water in a highly exothermic reaction, releasing large quantities of corrosive hydrogen chloride (HCl) gas.[8][11][18]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, impervious gloves, and a fire-retardant lab coat.[18]

  • Handling Environment: Work should be conducted in a well-ventilated fume hood or a glove box to avoid exposure to dust and HCl vapors.[8][11] Keep all sources of moisture away from the handling area.

  • Spill Response: NEVER use water on an AlCl₃ spill. Cover the spill with a dry, inert material like sand. Scoop the material into a dry container for disposal using spark-resistant tools.[11][18] A Class D fire extinguisher should be available for fires.[18]

G start Plan to use Anhydrous AlCl₃ prep Preparation: - Work in fume hood/glovebox - Ensure all glassware/solvents are dry - Wear full PPE (face shield, gloves) - Keep dry sand & Class D extinguisher nearby start->prep spill Spill Occurs! start->spill addition Addition to Reactor: - Add AlCl₃ under inert atmosphere (N₂) - Control static discharge - Add to solvent before reactant - Monitor for initial exotherm prep->addition quench_prep Prepare for Quench: - Cool reactor to 0-5 °C - Prepare separate vessel with ice/HCl mixture - Ensure vigorous stirring in quench vessel addition->quench_prep quench_proc Quenching Process: - SLOWLY transfer reaction mixture into the ice/HCl slurry - NEVER add water/ice to the reactor - Monitor for HCl gas evolution quench_prep->quench_proc spill_action Response: 1. Evacuate immediate area if large spill. 2. DO NOT USE WATER. 3. Cover with dry sand. 4. Collect with spark-proof tools. spill->spill_action

Caption: Safety workflow for handling anhydrous AlCl₃ in scale-up.

Section 5: Experimental Protocols

The following protocols are provided as a starting point for laboratory-scale synthesis and can be adapted for scale-up with appropriate engineering controls and safety reviews.

Protocol 1: Synthesis via Fries Rearrangement

This protocol is adapted from procedures described in the literature.[19][20]

  • Setup: Assemble a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser with a drying tube, and a thermocouple under a nitrogen atmosphere.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (2.0 eq.) and anhydrous 1,2-dichloroethane. Begin stirring to create a suspension.

  • Reactant Addition: Dissolve 2-bromophenyl acetate (1.0 eq.) in 1,2-dichloroethane and add it to the dropping funnel. Add the ester solution dropwise to the stirred AlCl₃ suspension, maintaining an internal temperature below 25 °C. An initial exotherm will be observed.

  • Reaction: After the addition is complete, gently heat the reaction mixture to 50-60 °C and hold for 2-4 hours. Monitor the reaction progress by TLC or HPLC.[21]

  • Work-up & Quench: Cool the reaction mixture to 0-5 °C in an ice bath. In a separate, appropriately sized vessel, prepare a vigorously stirred mixture of crushed ice and 3M HCl. Slowly and carefully pour the cooled reaction mixture into the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis via Direct Bromination

This protocol is adapted from procedures described in the literature.[1][14]

  • Setup: In a multi-neck flask equipped with a magnetic stirrer, dropping funnel, and thermocouple, dissolve 4-hydroxyacetophenone (1.0 eq.) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.0 eq.) in glacial acetic acid. Add the bromine solution dropwise to the stirred solution of 4-hydroxyacetophenone over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 5-10 °C for an additional 2-3 hours after the addition is complete. Monitor the disappearance of the starting material by TLC.

  • Work-up & Quench: Slowly pour the reaction mixture into a beaker containing ice water. If any color from unreacted bromine persists, add a 10% aqueous sodium thiosulfate solution dropwise until the color disappears.[1]

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: Dry the crude solid under vacuum. The primary purification method is recrystallization, for example, from chloroform or an ethanol/water mixture.[22]

References

  • LCSS: ALUMINUM TRICHLORIDE. (n.d.). National Institutes of Health.
  • Fries Rearrangement Reaction: Technical Support Center. (2025). Benchchem.
  • ALUMINUM CHLORIDE STORAGE AND HANDLING. (n.d.).
  • Aluminum Chloride (anhydrous). (n.d.). Princeton University Environmental Health and Safety.
  • Chemical-Specific Protocols. (n.d.). Princeton University Environmental Health and Safety.
  • Optimization of reaction conditions for Fries rearrangement. (n.d.). ResearchGate.
  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (2020). Royal Society of Chemistry.
  • Synthesis of mono-chlorinated acetophenone. (2021). Google Patents.
  • Fries rearrangement. (n.d.). Wikipedia.
  • Effect of solvent on nuclear bromination of 4-Hydroxy acetophenone. (n.d.). ResearchGate.
  • How can i conduct (safely) the reaction of aluminium with hydrochloric acid. (2023). ResearchGate.
  • Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis. (2025). Benchchem.
  • Fries Rearrangement. (2025). J&K Scientific LLC.
  • 3'-Bromo-4'-hydroxyacetophenone. (n.d.). Biosynth.
  • 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE supply. (n.d.). Guidechem.
  • 3'-BROMO-4'-HYDROXYACETOPHENONE. (n.d.). ChemicalBook.
  • Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. (2017). Chemistry & Biology Interface.
  • Acetophenone, 3-bromo-. (n.d.). Organic Syntheses.
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (n.d.). National Center for Biotechnology Information.
  • pKa values for substituted acetophenones: values determined by study of rates of halogenation. (n.d.). Canadian Science Publishing.
  • REGIO-SELECTIVE BROMINATION REACTION OF HYDROXY ACETOPHENONES USING NBS AS BROMINATING REAGENT. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences.
  • Fries Rearrangement. (n.d.). Organic Chemistry Portal.
  • Crystallization and preliminary crystallographic analysis of acetophenone reductase from Geotrichum candidum NBRC 4597. (2015). National Center for Biotechnology Information.
  • Selective bromination of acetophenone derivatives with bromine in methanol. (n.d.). Zenodo.
  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. (n.d.). ChemRxiv.
  • Fries Rearrangement. (n.d.). Thermo Fisher Scientific.
  • Preparation of hydroxyacetophenones via the Fries rearrangement. (n.d.). ResearchGate.
  • 3'-Bromo-4'-hydroxyacetophenone, min 98%. (n.d.).
  • Synthesis of alpha-bromo-4-hydroxyacetophenone. (n.d.). PrepChem.com.
  • How can I prevent or control the decomposition of acetophenone phenylhydrazone? (2015). ResearchGate.
  • Fries Rearrangement. (2021). YouTube.
  • This compound. (n.d.). Sigma-Aldrich.
  • 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. (n.d.). National Center for Biotechnology Information.
  • Application Notes and Protocols for Monitoring the Fries Rearrangement Reaction. (2025). Benchchem.
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  • Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. (n.d.). PubMed.
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Technical Support Center: Strategies for the Effective Removal of Unreacted Bromine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance on the crucial step of removing unreacted bromine from reaction mixtures. Below, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the purity of your products and the safety of your laboratory operations.

Troubleshooting Guide: Addressing Common Challenges in Bromine Quenching

This section directly addresses specific issues that may arise during the workup of bromination reactions.

Issue 1: Persistent Yellow or Orange Color in the Organic Layer After Quenching

  • Possible Cause 1: Insufficient Quenching Agent. The stoichiometry of the quenching reaction requires an adequate amount of the reducing agent to completely react with the excess bromine.[1]

    • Solution: Add more of the quenching solution in portions, with vigorous stirring, until the color disappears.[1] A simple patch test on a small aliquot can help determine if more quencher is needed.[2]

  • Possible Cause 2: Poor Mixing. If the reaction mixture is biphasic, inadequate agitation will result in poor contact between the aqueous quenching solution and the organic layer containing the bromine.[1][3]

    • Solution: Ensure vigorous stirring or shaking to maximize the interfacial area between the two phases, facilitating a complete reaction.[1][4]

  • Possible Cause 3: Degradation of the Quenching Agent. Solutions of some quenching agents, like sodium thiosulfate, can degrade over time.[1]

    • Solution: Prepare a fresh solution of the quenching agent to ensure its efficacy.[1][4]

Issue 2: Formation of a Fine White or Yellow Precipitate (Elemental Sulfur) During Quenching

  • Possible Cause: Acidic Conditions. When using sodium thiosulfate in an acidic medium, it can disproportionate to form elemental sulfur, which can complicate purification.[3][4]

    • Solution 1: pH Adjustment. Neutralize or slightly basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate before or during the addition of the sodium thiosulfate solution.[2][3]

    • Solution 2: Alternative Quenching Agent. Use a quenching agent that is less prone to forming sulfur precipitates in acidic conditions, such as sodium bisulfite or sodium sulfite.[2][3]

    • Solution 3: Removal of Precipitate. If sulfur has already formed, it can often be removed by filtration through a pad of celite.[1]

Issue 3: The Quenching Reaction is Violently Exothermic and Difficult to Control

  • Possible Cause 1: High Concentration of Bromine or Quenching Agent. The reaction between bromine and reducing agents is inherently exothermic.[3][4]

    • Solution: Cool the reaction mixture in an ice-water bath to 0-5 °C before and during the slow, portion-wise addition of the quenching agent.[1][4] Using a more dilute solution of the quenching agent can also help to control the exotherm.[4]

  • Possible Cause 2: Rapid Addition of Quenching Agent. Adding the quenching agent too quickly to a mixture with a high concentration of bromine can lead to a rapid and uncontrolled release of heat.[4]

    • Solution: Add the quenching agent dropwise or in small portions with vigorous stirring to dissipate the heat effectively.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for quenching excess bromine?

A1: The most prevalent method is chemical quenching using an aqueous solution of a reducing agent.[1] These agents convert the reddish-brown elemental bromine (Br₂) into colorless and water-soluble bromide ions (Br⁻).[5] Commonly used quenching agents include:

  • Sodium Thiosulfate (Na₂S₂O₃): A highly effective and widely used quenching agent.[3][6]

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): Good alternatives to sodium thiosulfate, especially in acidic conditions.[3][7]

  • Sodium Sulfite (Na₂SO₃): Another effective reducing agent that avoids sulfur precipitation.[3]

Q2: How do I know when the bromine quenching is complete?

A2: The most direct indicator is a visual color change. The characteristic reddish-brown or orange color of elemental bromine will disappear, and the solution should become colorless or pale yellow.[4] For more sensitive applications in drug development, analytical techniques such as UV-Vis spectroscopy or chromatographic methods can be employed to confirm the absence of residual bromine.

Q3: Can I remove unreacted bromine by evaporation?

A3: It is not recommended to remove excess bromine by evaporation.[1] Although bromine has a relatively low boiling point (58.8 °C), it is a highly toxic, corrosive, and volatile substance.[1][8] Attempting to remove it by heating poses a significant safety hazard due to the inhalation of toxic vapors.[9][10]

Q4: What safety precautions are essential when working with bromine?

A4: Bromine is extremely hazardous and must be handled with strict safety protocols.[9][11][12]

  • Engineering Controls: Always handle bromine in a well-ventilated chemical fume hood.[10][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are recommended), safety goggles or a face shield, and a lab coat.[10][11][13]

  • Emergency Preparedness: Have a quenching solution, such as 1 M sodium carbonate or 10% sodium thiosulfate, readily available to neutralize spills.[10][13]

Q5: How do I choose the right quenching agent for my reaction?

A5: The choice of quenching agent depends on several factors:

  • pH of the Reaction Mixture: If the reaction is conducted under acidic conditions, sodium bisulfite or sodium sulfite are often preferred over sodium thiosulfate to avoid the formation of elemental sulfur.[2]

  • Stability of Your Product: Ensure that your desired product is stable under the quenching conditions. For example, if your product is sensitive to base, avoid using strong bases like sodium hydroxide for quenching.[3]

  • Work-up Procedure: Aqueous solutions of inorganic salts are easily removed by washing with water.[3] If an organic quenching agent like cyclohexene is used, the resulting brominated byproduct will remain in the organic layer and may require removal by chromatography or distillation.[3]

Quantitative Data on Common Bromine Quenching Agents

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium Thiosulfate Na₂S₂O₃10% aqueous solution[3][6]2:1Can form elemental sulfur in acidic conditions.[3]
Sodium Bisulfite NaHSO₃Saturated aqueous solution[3]1:1[3]A good alternative to thiosulfate in acidic media.[3]
Sodium Metabisulfite Na₂S₂O₅1.32 M aqueous solution[14]1:2Often used interchangeably with sodium bisulfite.
Sodium Sulfite Na₂SO₃200 g/L aqueous solution[3]1:1Effective and avoids sulfur precipitation.
Sodium Hydroxide NaOHDilute aqueous solution2:1Forms sodium bromide and sodium hypobromite.[15]
Cyclohexene C₆H₁₀Neat or in a solvent1:1The dibrominated product remains in the organic layer.[3]

Visualizing the Bromine Quenching Workflow

The following diagram illustrates the general workflow for the removal of unreacted bromine from a reaction mixture.

Bromine_Quenching_Workflow cluster_reaction Reaction Stage cluster_quench Quenching Stage cluster_workup Work-up Stage Reaction Reaction Mixture (with excess Br₂) Quench Add Quenching Agent (e.g., Na₂S₂O₃ solution) Reaction->Quench 1. Cool Mixture Stir Vigorous Stirring (Color Discharges) Quench->Stir 2. Slow Addition Separate Phase Separation Stir->Separate 3. Transfer to Separatory Funnel Wash Wash Organic Layer (Water, Brine) Separate->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Isolate Isolate Product (Solvent Evaporation) Dry->Isolate

Caption: General workflow for quenching a bromination reaction.

The chemical transformation during quenching with sodium thiosulfate is depicted below.

Quenching_Mechanism 2Na₂S₂O₃ 2 Na₂S₂O₃ (Sodium Thiosulfate) 2NaBr 2 NaBr (Sodium Bromide, colorless) 2Na₂S₂O₃->2NaBr + Br₂ Br₂ (Bromine, red-brown) Na₂S₄O₆ Na₂S₄O₆ (Sodium Tetrathionate, colorless) Br₂->Na₂S₄O₆ + Reactants Reactants Products Products

Sources

Stability issues of "1-(3-Bromo-4-hydroxyphenyl)ethanone" under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing pH-Dependent Stability

Welcome to the technical support center for 1-(3-Bromo-4-hydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under various pH conditions. As Senior Application Scientists, we have compiled this guide based on established principles of chemical stability, data from related compounds, and best practices in forced degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and analysis of this compound in solutions of varying pH.

Q1: I'm observing a change in the appearance and analytical profile of my this compound solution over time. What could be the cause?

A1: Changes in your solution's appearance (e.g., color change) or analytical profile (e.g., new peaks in HPLC, decreased parent compound peak) are likely indicative of chemical degradation. The stability of this compound is expected to be highly dependent on the pH of the solution. This is due to the presence of a phenolic hydroxyl group, which can ionize, and the acetyl group, which can undergo hydrolysis.

The phenolic hydroxyl group has a predicted pKa of approximately 6.63.[1] This means that at a pH above this value, the molecule will exist predominantly in its phenolate form, which is generally more susceptible to oxidation. Both acidic and basic conditions can promote the hydrolysis of the acetyl group. Therefore, significant instability can be expected at pH values deviating from neutral.

Q2: At what pH range is this compound most stable?
  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the acetyl group can occur, although this is often slower than base-catalyzed hydrolysis for similar structures.[2]

  • Neutral Conditions (pH ≈ 7): The compound is likely to be relatively stable.

  • Alkaline Conditions (pH > 7): As the pH increases beyond the pKa of the phenolic group (around 6.63), the compound will deprotonate to form the phenolate ion.[1] This species is more electron-rich and thus more susceptible to oxidative degradation. Additionally, base-catalyzed hydrolysis of the acetyl group is expected to be a significant degradation pathway. Studies on related dihydroxyacetophenones have shown degradation under alkaline conditions in the presence of an oxidizing agent.

Q3: I suspect my compound is degrading. How can I monitor its stability and identify potential degradation products?

A3: A well-designed stability study is crucial. We recommend a forced degradation study, which is a systematic way to investigate the inherent stability of a drug substance under various stress conditions.[3] This will help you develop a "stability-indicating" analytical method capable of separating the parent compound from any degradation products.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for this purpose.[4][5]

Workflow for a Forced Degradation Study:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare stock solution of This compound acid Acidic Stress (e.g., 0.1M HCl) start->acid Aliquot base Alkaline Stress (e.g., 0.1M NaOH) start->base Aliquot neutral Neutral Stress (Water) start->neutral Aliquot oxidative Oxidative Stress (e.g., 3% H2O2) start->oxidative Aliquot incubate Incubate at controlled temperature (e.g., 40-60°C) and monitor over time acid->incubate base->incubate neutral->incubate oxidative->incubate analyze Analyze samples by Stability-Indicating HPLC-UV incubate->analyze identify Characterize degradation products (e.g., LC-MS) analyze->identify

Caption: A general workflow for conducting a forced degradation study.

Q4: What analytical method can I use to track the stability of this compound?

A4: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is highly recommended.

Starting HPLC-UV Method Parameters:

ParameterRecommended SettingRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile and water with a pH-adjusting acid (e.g., 0.1% trifluoroacetic acid or formic acid)A gradient elution (e.g., starting with a higher percentage of water and increasing the acetonitrile concentration over time) is often necessary to separate the parent compound from more polar degradation products. The acidic modifier helps to ensure good peak shape for the phenolic compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength Monitor at multiple wavelengths, including the λmax of the parent compound. A photodiode array (PDA) detector is ideal.The UV absorbance of phenolic compounds can shift with pH. For the related p-hydroxyacetophenone, a shift in absorbance is observed between pH 7 and 8 as the phenol deprotonates.[6] Monitoring at the isosbestic point can be useful for quantification if the pH of the mobile phase is close to the pKa.
Column Temperature 30-40 °CTo ensure reproducible retention times.
Injection Volume 10-20 µLStandard injection volume.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to be considered "stability-indicating".

Q5: What are the likely degradation products under different pH conditions?

A5: While the exact degradation products for this compound need to be confirmed experimentally (e.g., by LC-MS), we can hypothesize based on the degradation of similar molecules.

  • Alkaline Conditions:

    • Hydrolysis of the acetyl group: This would lead to the formation of 3-bromo-4-hydroxyphenoxide and acetic acid.

    • Oxidation: The phenolate ion is susceptible to oxidation, which can lead to the formation of quinone-like structures and potentially ring-opening products, resulting in a mixture of smaller organic acids. Studies on dihydroxyacetophenones under alkaline peroxide conditions have shown the formation of various carboxylic acids.

  • Acidic Conditions:

    • Hydrolysis of the acetyl group: This would result in 3-bromo-4-hydroxyphenol and acetic acid. This reaction is generally slower than base-catalyzed hydrolysis.

Potential Degradation Pathways:

Degradation_Pathways cluster_alkaline Alkaline Conditions (pH > 7) cluster_acidic Acidic Conditions (pH < 4) parent This compound hydrolysis_alk 3-Bromo-4-hydroxyphenoxide + Acetic Acid parent->hydrolysis_alk Hydrolysis oxidation Oxidative Degradation Products (e.g., quinones, ring-opened products) parent->oxidation Oxidation (especially of phenolate) hydrolysis_acid 3-Bromo-4-hydroxyphenol + Acetic Acid parent->hydrolysis_acid Hydrolysis

Caption: Plausible degradation pathways for this compound.

Experimental Protocols

Protocol 1: Preliminary pH-Dependent Stability Assessment

This protocol provides a basic framework for evaluating the stability of this compound at different pH values.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • 0.1 M HCl and 0.1 M NaOH

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Sample Preparation:

    • For each pH condition to be tested, dilute the stock solution with the appropriate buffer to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Prepare a control sample by diluting the stock solution with the HPLC mobile phase.

  • Time Zero Analysis: Immediately after preparation, inject an aliquot of each sample and the control into the HPLC system to obtain the initial (t=0) peak area of the parent compound.

  • Incubation: Store the remaining portions of the prepared samples at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis: At specified time intervals (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample, cool to room temperature if necessary, and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Monitor for the appearance and growth of new peaks, which indicate degradation products.

    • Plot the percentage of the parent compound remaining versus time for each pH condition.

Summary of Key Stability Considerations

pH RangeExpected StabilityPrimary Degradation Concerns
Strongly Acidic (pH < 2) Low to ModerateAcid-catalyzed hydrolysis of the acetyl group.
Moderately Acidic (pH 2-6) Moderate to HighGenerally a more stable range, but slow hydrolysis is possible.
Neutral (pH 6-8) HighThe compound is likely most stable in this range.
Moderately Alkaline (pH 8-10) Low to ModerateDeprotonation to the phenolate increases susceptibility to oxidation. Base-catalyzed hydrolysis becomes more significant.
Strongly Alkaline (pH > 10) LowRapid degradation via oxidation and hydrolysis is expected.

References

  • Results of forced degradation studies. (n.d.). ResearchGate.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Pharmatutor.
  • pH dependency of photolabile protection groups used for applications in dynamic structural biology. (n.d.). ChemRxiv.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
  • Stability Indicating Forced Degradation Studies. (2019). Research Journal of Pharmacy and Technology, 12(2), 834-840. [Link]
  • Analytical Chemistry. (n.d.). DergiPark.
  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • The advantage of hydroxyacetophenone is that it remains very stable in pH 3-12 solutions and can be used in strongly alkaline cosmetics and washing products. (n.d.).
  • Approximate pKa chart of the functional groups: values to know. (n.d.).
  • This compound. (n.d.). PubChem.
  • Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. (n.d.). ResearchGate.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2023). Scientific Reports, 13(1), 1081.
  • Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. Chromophores in cellulosics, XVII. (2018). Cellulose, 25(5), 2851–2862. [Link]
  • Showing Compound 4'-Hydroxyacetophenone (FDB010503). (n.d.). FooDB.
  • UV spectral data for p-hydroxyacetophenone (1d). The absorption spectra... (n.d.). ResearchGate.
  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. (2018). Journal of Heterocyclic Chemistry, 55(2), 474-480. [Link]
  • Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet formulation. (2021). Pakistan Journal of Pharmaceutical Sciences, 34(5), 1791-1803. [Link]
  • Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • This compound. (n.d.). REALAB LLC.
  • This compound. (n.d.). Sunway Pharm Ltd.
  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (2009). Journal of Pharmaceutical Sciences, 98(9), 3267-3282. [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 1-(3-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 1-(3-bromo-4-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for this versatile building block. By understanding the interplay between the substrate, reagents, and solvent, you can significantly improve reaction yields, minimize side products, and ensure reproducible results.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Question 1: My Williamson ether synthesis using this compound is giving a low yield. What are the likely causes and how can I fix it?

Answer: Low yields in Williamson ether synthesis with this substrate often stem from several factors, primarily related to base and solvent choice.[1]

  • Causality: The reaction proceeds via an SN2 mechanism where the phenoxide ion, formed by deprotonating the hydroxyl group, acts as a nucleophile.[1][2] The efficiency of this step is highly dependent on the solvent's ability to solvate the nucleophile and the electrophile.

    • Protic Solvents (e.g., ethanol, methanol): These solvents can hydrogen bond with the phenoxide nucleophile, creating a "solvent cage" that hinders its ability to attack the alkyl halide.[3][4] This significantly slows down the desired SN2 reaction.[5]

    • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are the preferred choice.[1][3][6] They can dissolve the ionic phenoxide but do not hydrogen bond with it, leaving the nucleophile "naked" and more reactive.[7]

  • Troubleshooting Protocol:

    • Solvent Exchange: If you are using a protic solvent, switch to a dry polar aprotic solvent like DMF or acetonitrile. The choice of solvent can dramatically influence selectivity and reaction rates.[8][9]

    • Base Selection: Use a suitable base to ensure complete deprotonation of the phenol. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices.[2][10] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[2]

    • Temperature Control: Williamson ether synthesis often requires heating, typically between 50-100 °C, to proceed at a reasonable rate.[1] Monitor the reaction by TLC to determine the optimal temperature and time.

    • Alkyl Halide Reactivity: The reaction works best with primary alkyl halides.[1][2] Secondary and tertiary alkyl halides are more prone to E2 elimination as a competing side reaction.[1][6]

Question 2: I'm observing significant C-alkylation on the aromatic ring instead of the desired O-alkylation. How can I improve the selectivity?

Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[10] The solvent plays a crucial role in directing the alkylation to the desired oxygen atom.

  • Causality:

    • Polar Aprotic Solvents: These solvents favor O-alkylation.[10] They effectively solvate the cation of the phenoxide salt, leaving the oxygen atom as the more accessible and reactive nucleophilic site.

    • Protic Solvents: In protic solvents, hydrogen bonding to the oxygen atom can make it less nucleophilic, potentially increasing the proportion of C-alkylation.[8] For example, the ratio of O- to C-alkylation can shift dramatically from 97:3 in acetonitrile to 72:28 in methanol for a similar system.[8][9]

  • Optimization Strategy:

    • Solvent Choice: The most effective way to favor O-alkylation is to use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[10]

    • Counter-ion: The nature of the cation can also influence the O/C alkylation ratio, although this is a more subtle effect.

Question 3: My starting material, this compound, is not fully dissolving in the reaction mixture. What should I do?

Answer: Poor solubility of the starting material is a common issue that can prevent a reaction from proceeding efficiently.

  • Causality: "Like dissolves like" is a fundamental principle in solvent selection.[5] this compound is a polar molecule due to the hydroxyl and ketone functional groups.[11] Therefore, it will have better solubility in polar solvents.

  • Solvent Selection Protocol:

    • Initial Screening: If your current solvent is non-polar (e.g., hexane, toluene), switch to a more polar option.

    • Polar Aprotic vs. Protic: Both polar aprotic (e.g., acetone, ethyl acetate, acetonitrile) and polar protic solvents (e.g., ethanol, methanol) can be effective for dissolution. However, the choice must be compatible with the reaction chemistry. For nucleophilic substitution reactions, polar aprotic solvents are generally preferred to avoid deactivating the nucleophile.[3][4][5]

    • Heating: Gently warming the mixture can increase the solubility of your starting material. Ensure the temperature is well below the boiling point of the solvent and does not cause decomposition.

II. Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that I should consider when choosing a solvent?

A1: The key structural features are the phenolic hydroxyl group, the ketone, and the brominated aromatic ring.[11]

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a potent nucleophile.[10] It also makes the molecule capable of hydrogen bonding.

  • Ketone Group: The carbonyl group is polar and can participate in dipole-dipole interactions. It also offers a site for other reactions, such as reduction or addition.[12][13]

  • Aromatic Ring: The electron-withdrawing bromine and acetyl groups, and the electron-donating hydroxyl group, influence the reactivity of the ring in electrophilic aromatic substitution reactions.[14][15]

Q2: Which class of solvents is best for SN2 reactions involving the phenoxide of this compound?

A2: Polar aprotic solvents are the best choice for SN2 reactions with this substrate.[3][6]

  • Rationale: These solvents (e.g., DMF, DMSO, acetonitrile) effectively dissolve the phenoxide salt but do not solvate the nucleophilic oxygen atom through hydrogen bonding.[7] This "naked" nucleophile is highly reactive and promotes a faster SN2 reaction rate.[3] In contrast, polar protic solvents (e.g., water, ethanol) will solvate and stabilize the nucleophile, reducing its reactivity and slowing down the reaction.[4][16]

Q3: Can I use non-polar solvents for reactions with this compound?

A3: Generally, non-polar solvents (e.g., hexane, cyclohexane, toluene) are poor choices for reactions involving this polar substrate and any ionic reagents.

  • Rationale: The starting material has low solubility in non-polar solvents.[17] Furthermore, if your reaction involves ionic intermediates or reagents (like a phenoxide salt), they will not be soluble in non-polar media, effectively shutting down the reaction.[4]

Q4: How does solvent choice affect potential side reactions?

A4: The solvent can influence the outcome of a reaction by stabilizing or destabilizing transition states and intermediates for different pathways.

  • Elimination vs. Substitution: In reactions with alkyl halides, polar protic solvents can favor SN1/E1 pathways by stabilizing carbocation intermediates.[3][16] Polar aprotic solvents favor SN2 reactions.[3][5][6]

  • O- vs. C-Alkylation: As discussed in the troubleshooting guide, polar aprotic solvents favor the desired O-alkylation of the phenoxide.[10]

  • Solvent Reactivity: Some solvents can participate in the reaction. For example, in solvolysis, a protic solvent like ethanol can act as the nucleophile. Be mindful of the reactivity of your chosen solvent under the reaction conditions.

III. Data & Protocols

Table 1: Properties of Common Solvents for Consideration
SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypeSuitability Notes
N,N-Dimethylformamide (DMF)C₃H₇NO15337Polar AproticExcellent for SN2, high boiling point.
Dimethyl sulfoxide (DMSO)C₂H₆OS18949Polar AproticExcellent for SN2, very high boiling point, can be difficult to remove.
Acetonitrile (MeCN)C₂H₃N8238Polar AproticGood for SN2, lower boiling point makes for easier removal.
AcetoneC₃H₆O5621Polar AproticGood solubility for the starting material, lower boiling point.
Tetrahydrofuran (THF)C₄H₈O667.5Polar Aprotic (Borderline)Good general-purpose solvent, moderate polarity.[7]
Ethanol (EtOH)C₂H₅OH7824Polar ProticGenerally avoid for SN2 reactions due to nucleophile solvation.[4]
Methanol (MeOH)CH₃OH6533Polar ProticGenerally avoid for SN2 reactions due to nucleophile solvation.[3]
TolueneC₇H₈1112.4Non-PolarPoor solubility for the substrate and ionic reagents.

(Data compiled from various sources, including[18])

Experimental Protocol: Small-Scale Solvent Screening for Williamson Ether Synthesis

This protocol outlines a method for efficiently testing multiple solvents to find the optimal system for your reaction.

  • Preparation: In separate, dry, small reaction vials equipped with stir bars, add this compound (1 eq.).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) to each vial.

  • Solvent Addition: To each vial, add one of the selected polar aprotic solvents (e.g., DMF, Acetonitrile, Acetone) to a consistent concentration (e.g., 0.5 M).

  • Reagent Addition: Add the primary alkyl halide (e.g., ethyl iodide, 1.2 eq.) to each vial.

  • Reaction: Place the vials in a temperature-controlled heating block set to a moderate temperature (e.g., 60 °C).

  • Monitoring: After set time points (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction, quench with dilute acid, and extract with ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) or LC-MS to compare the consumption of starting material and the formation of the desired product.

  • Analysis: Compare the results across the different solvents to identify which system provides the fastest conversion and the cleanest reaction profile (fewest side products).

IV. Visual Guides

Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Reaction with This compound reaction_type Identify Reaction Type start->reaction_type sn2 S N 2 (e.g., Williamson Ether Synthesis) reaction_type->sn2 Nucleophilic Substitution other Other Reaction Types (e.g., Electrophilic Substitution) reaction_type->other Other polar_aprotic Choose Polar Aprotic Solvent (DMF, Acetonitrile, DMSO) sn2->polar_aprotic consider_polarity Consider Polarity for Solubility and Intermediate Stabilization other->consider_polarity troubleshoot Troubleshoot: Low Yield, Side Products, Poor Solubility polar_aprotic->troubleshoot consider_polarity->troubleshoot optimize Optimize: Screen Solvents, Adjust Temperature/Base troubleshoot->optimize Analysis end Successful Reaction optimize->end

Caption: Protic vs. Aprotic solvent effects on a nucleophile.

References

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Graham, K. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • Gomez, S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC.
  • The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube.
  • University of Calgary. (n.d.). Ch 8 : Solvent Effects.
  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • AIChE. (2022). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE Proceedings.
  • One Part of Chemistry. (2011). Reactions of Aldehydes, Ketones And Phenols.
  • Reddit. (2024). Polar Aprotic Solvents and Side Reactions. r/Mcat.
  • Chem-Station. (2014). Williamson Ether Synthesis.
  • PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations.
  • PubChem. (n.d.). This compound.
  • Scientific & Academic Publishing. (2013). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3.
  • Scientific & Academic Publishing. (2013). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law.
  • NC State University Libraries. (n.d.). Chapter 17 – Alcohols and Phenols Solutions to Problems.
  • SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)-.
  • Pediaa.Com. (n.d.). Examples of protic and aprotic solvents.
  • ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents.
  • ChemBK. (n.d.). 1-(3-BroMo-4-Methylphenyl)ethanone.
  • PubChem. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)propan-1-one.
  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • ResearchGate. (2011). Reaction of p-hydroxy acetophenone with1-bromo-2chloro ethane.
  • PubChem. (n.d.). 1-(3-Bromo-4-methylphenyl)ethan-1-one.
  • PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)ethanone.

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Preventing the formation of impurities during the storage of "1-(3-Bromo-4-hydroxyphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-(3-Bromo-4-hydroxyphenyl)ethanone" (CAS 1836-06-2), a key intermediate in pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the formation of impurities during the storage and handling of this compound. Our goal is to provide you with the scientific rationale and practical troubleshooting strategies to ensure the stability and integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound during storage?

A1: As a phenolic compound, this compound is susceptible to several environmental factors that can induce degradation. The primary drivers of impurity formation are:

  • Oxidation: The hydroxyl group on the phenyl ring is prone to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by the presence of metal ions and exposure to light.

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate photochemical reactions. For brominated phenols, this can include the cleavage of the carbon-bromine bond or the formation of colored degradation products.

  • Elevated Temperatures: Heat can accelerate the rate of all chemical degradation reactions.

  • pH: The stability of phenolic compounds is often pH-dependent. Extremes in pH, especially alkaline conditions, can deprotonate the hydroxyl group, making the molecule more susceptible to oxidation.

Q2: I've observed a change in the color of my stored this compound, from off-white to a yellowish or brownish hue. What could be the cause?

A2: A change in color is a common indicator of impurity formation. This is often due to the formation of oxidized species. The phenolic hydroxyl group can be oxidized to form quinone-type structures, which are often colored. This process can be initiated by prolonged exposure to air (oxygen) and/or light. It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere, and protected from light.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation product identification for this compound is not extensively reported in publicly available literature, based on the chemical structure and known degradation pathways of similar phenolic compounds, the following impurities are plausible:

  • Oxidative Degradation Products: Oxidation of the phenol can lead to the formation of quinones. Dimerization or polymerization of these reactive intermediates can also occur, leading to more complex, often colored, impurities.

  • Photodegradation Products: Light exposure can lead to debromination, resulting in the formation of 4-hydroxyacetophenone. Other rearrangements and reactions of the excited state molecule are also possible.

  • Hydrolytic Products: While generally stable to hydrolysis, under extreme pH and temperature, degradation could occur, though this is less common for this structure compared to esters or amides.

Troubleshooting Guide: Investigating and Preventing Impurity Formation

This section provides a systematic approach to identifying the root cause of impurity formation and implementing corrective actions.

Issue 1: Unexpected Peaks Observed in Chromatographic Analysis

Potential Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Workflow:

Troubleshooting guide for the synthesis of "1-(3-Bromo-4-hydroxyphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(3-bromo-4-hydroxyphenyl)ethanone. It is designed for chemistry professionals engaged in research and development who require a robust understanding of this synthesis's nuances. We will explore common synthetic routes, address potential pitfalls, and offer field-proven solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the bromination of 4-hydroxyacetophenone is significantly lower than expected. What are the most common causes?

Low yield is a frequent issue stemming from several factors, primarily related to reaction control and side reactions. The direct bromination of 4-hydroxyacetophenone is an electrophilic aromatic substitution. The hydroxyl (-OH) and acetyl (-COCH₃) groups on the starting material have competing electronic effects that you must manage.

  • Catalyst Deactivation: In Friedel-Crafts type reactions, the Lewis acid catalyst (e.g., AlCl₃) can be deactivated by the lone pair of electrons on the phenolic hydroxyl group, forming a complex that reduces catalytic activity.[1]

  • Over-bromination: The activating, ortho-, para-directing hydroxyl group can promote the formation of di-brominated species, such as 1-(3,5-dibromo-4-hydroxyphenyl)ethanone, if the stoichiometry of the brominating agent is not carefully controlled.[2] Using more than one equivalent of bromine or a prolonged reaction time increases the likelihood of this side product.

  • Side-Chain Bromination: Under certain conditions, particularly in non-polar solvents or under radical conditions (e.g., light exposure), bromination can occur on the acetyl methyl group (α-bromination) to yield 2-bromo-1-(4-hydroxyphenyl)ethanone.[2][3][4]

  • Sub-optimal Temperature: Temperature control is critical. For many electrophilic aromatic substitutions, lower temperatures can enhance regioselectivity and minimize the formation of undesired byproducts.

Q2: I am observing a mixture of brominated isomers in my final product. How can I improve the regioselectivity to favor this compound?

Achieving high regioselectivity is dependent on leveraging the directing effects of the substituents on the aromatic ring. The powerful activating and ortho-, para-directing hydroxyl group dominates the reaction. The acetyl group is a deactivating, meta-directing group.

  • Directing Group Dominance: The -OH group directs incoming electrophiles (Br⁺) to the positions ortho and para to it. Since the para position is already occupied by the acetyl group, substitution is directed to the two ortho positions (C3 and C5).

  • Steric Hindrance: The acetyl group exerts some steric hindrance, which can slightly favor substitution at the C3 position over the C5 position, but this effect is often not sufficient on its own to guarantee high selectivity.

  • Solvent Effects: The choice of solvent can significantly influence the reaction's outcome. Polar solvents can stabilize charged intermediates, potentially altering the product ratios. Studies have shown that solvent choice can direct bromination towards the aromatic ring (nuclear bromination) versus the side chain.[5] For instance, using methanol may favor nuclear bromination, while acetonitrile can also be effective.[5]

To enhance selectivity for the 3-bromo isomer, ensure precise control of reaction temperature and consider solvent systems like methanol or acetic acid, which can help mediate the reactivity of the brominating agent.[3]

Q3: My analytical data (¹H NMR) suggests the presence of 1-(3,5-dibromo-4-hydroxyphenyl)ethanone. How can I prevent this di-bromination?

The formation of a di-brominated product is a classic example of over-reaction due to the highly activated nature of the phenol ring.[2]

  • Strict Stoichiometric Control: The most critical factor is the precise control over the amount of the brominating agent. Use no more than 1.0 equivalent of bromine (Br₂) or N-bromosuccinimide (NBS). It is often advisable to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to ensure all the brominating agent is consumed before significant di-bromination can occur.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture at a controlled temperature (often 0 °C to room temperature). This maintains a low concentration of the electrophile at any given time, favoring mono-substitution.

  • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Q4: An alternative synthetic route involves the Fries Rearrangement. I attempted this but isolated a phenyl ester. What happened?

You have encountered the common competing reaction in Friedel-Crafts acylation of phenols: O-acylation. Phenols can react at two positions: on the ring (C-acylation, leading to the desired ketone) or on the phenolic oxygen (O-acylation, leading to a phenyl ester).[1]

The Fries Rearrangement is specifically designed to convert this O-acylated phenyl ester intermediate into the desired hydroxy aryl ketone.[6][7][8] The reaction involves heating the ester in the presence of a Lewis acid, which catalyzes the migration of the acyl group from the oxygen to the ortho and para positions of the aromatic ring.[9]

If you have isolated the ester, you have successfully completed the first step. To obtain your target molecule, you must now subject this ester to the conditions of the Fries Rearrangement.

  • Mechanism: The Lewis acid coordinates to the carbonyl oxygen of the ester, generating an acylium ion electrophile which then attacks the aromatic ring.[8]

  • Temperature Control for Selectivity: The regiochemical outcome of the Fries Rearrangement is often temperature-dependent. Lower temperatures tend to favor the para-substituted product, while higher temperatures favor the ortho-product. This is often described as a classic case of thermodynamic versus kinetic control.[6]

Process Optimization and Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis.

G start Start Synthesis check_yield Reaction Complete: Check Yield & Purity (TLC, LC-MS) start->check_yield low_yield Low Yield? check_yield->low_yield impure Product Impure? check_yield->impure [Yield OK] low_yield->impure No, Yield is OK cause_incomplete Cause: Incomplete Reaction? low_yield->cause_incomplete Yes cause_over Cause: Over-bromination? impure->cause_over Yes purify Purify Product: Recrystallization or Column Chromatography impure->purify No, Purity OK cause_isomer Cause: Isomeric Mixture? cause_over->cause_isomer No solve_over Solution: - Reduce Br₂ equivalents - Add brominating agent slowly - Monitor via TLC cause_over->solve_over Yes cause_sidechain Cause: Side-chain Bromination? cause_isomer->cause_sidechain No solve_isomer Solution: - Control temperature strictly - Optimize solvent system cause_isomer->solve_isomer Yes solve_sidechain Solution: - Use polar solvent (e.g., MeOH) - Avoid radical initiators (light) cause_sidechain->solve_sidechain Yes [...other impurities] [...other impurities] cause_sidechain->[...other impurities] No solve_over->start Re-run Optimized Synthesis solve_isomer->start Re-run Optimized Synthesis solve_sidechain->start Re-run Optimized Synthesis solve_incomplete Solution: - Increase reaction time/temp - Check reagent quality cause_incomplete->solve_incomplete Yes [...other causes] [...other causes] cause_incomplete->[...other causes] No solve_incomplete->start Re-run Optimized Synthesis end Pure Product Obtained purify->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Competing Bromination Pathways

The regioselectivity of bromination is a critical parameter to control. The reaction can proceed via nuclear substitution (desired) or side-chain substitution (undesired).

G cluster_0 Reaction Conditions cluster_1 Starting Material cluster_2 Products condition1 Polar Solvent (MeOH, AcOH) Lewis Acid Catalyst Darkness product1 Nuclear Bromination (Desired Product) condition1->product1 Favors condition2 Non-polar Solvent (CCl₄) Radical Initiator (Light/AIBN) product2 Side-Chain (α) Bromination (Impurity) condition2->product2 Favors SM 4-Hydroxyacetophenone SM->product1 SM->product2

Caption: Factors influencing the pathway of bromination on 4-hydroxyacetophenone.

Recommended Synthetic Protocol: Direct Bromination

This protocol details a standard procedure for the direct bromination of 4-hydroxyacetophenone.

Safety Precautions: Bromine is highly corrosive, toxic, and volatile. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of ethyl acetate and chloroform.[10]

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in the same solvent. Add the bromine solution dropwise to the stirred 4-hydroxyacetophenone solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing cold water to precipitate the crude product. If necessary, add a small amount of sodium bisulfite solution to quench any excess bromine (indicated by the disappearance of the orange/brown color).

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization. Toluene is an effective solvent for this purpose.[10] Dissolve the crude solid in a minimum amount of hot toluene, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.[11]

Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

Property Value Source
Molecular Formula C₈H₇BrO₂[12]
Molecular Weight 215.04 g/mol [12]
Appearance Solid[11]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.10 (br s, 1H, -OH), 7.50-7.20 (m, 3H, Ar-H), 2.25 (s, 3H, -CH₃)[13]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 157.1, 136.8, 132.7, 130.1, 127.0, 115.2, 15.9[13][14]
IR (KBr, cm⁻¹) ~3294 (O-H stretch), ~1670 (C=O stretch), ~1575 (C=C aromatic stretch)[13]
Mass Spec (ESI+) m/z: 213.96 [M-H]⁻, 214.97 [M+H]⁺[12][15]

References

  • PrepChem. (n.d.). Synthesis of alpha-bromo-4-hydroxyacetophenone.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • The Royal Society of Chemistry. (2013). Supporting Information for Dalton Transactions.
  • Chemistry & Biology Interface. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination.
  • ResearchGate. (n.d.). Effect of solvent on nuclear bromination of 4-Hydroxy acetophenone.
  • PubChemLite. (n.d.). This compound (C8H7BrO2).
  • Wikipedia. (n.d.). Fries rearrangement.
  • SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)-.
  • National Institutes of Health. (n.d.). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. PMC.
  • ResearchGate. (n.d.). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
  • Google Patents. (n.d.). CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone.
  • SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts.
  • National Institutes of Health. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:1836-06-2.
  • ResearchGate. (2005). Handbook of Hydroxyacetophenones: Preparation and Physical Properties.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • ResearchGate. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • National Center for Biotechnology Information. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)propan-1-one. PubChem Compound Database.
  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.
  • Chemsrc. (n.d.). 1-(3-Ethyl-4-hydroxyphenyl)ethanone | CAS#:22934-47-0.
  • CP Lab Safety. (n.d.). 1-(3-bromo-2, 4-dihydroxyphenyl)ethanone, min 98%, 1 gram.
  • REALAB LLC. (n.d.). This compound.
  • International Journal of Advanced Research in Science Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).

Sources

Validation & Comparative

Spectroscopic characterization to confirm the structure of "1-(3-Bromo-4-hydroxyphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Spectroscopic Characterization of 1-(3-Bromo-4-hydroxyphenyl)ethanone: A Comparative Analysis

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a compound like this compound, a key building block in the synthesis of various biologically active molecules, verifying its precise atomic arrangement is not merely a formality but a critical step to ensure the integrity of subsequent research and development. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed to confirm the structure of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.

The Analytical Imperative: Why Multi-faceted Characterization Matters

Relying on a single analytical technique for structural elucidation is fraught with peril. Each method provides a unique piece of the structural puzzle, and it is only by assembling these pieces that a complete and validated picture emerges. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential. This multi-pronged approach mitigates the risk of misinterpretation and provides a self-validating system of checks and balances.

Experimental Workflow for Structural Elucidation

The following diagram outlines a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Comparison Comparison with Literature/Predicted Data Interpretation->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of an organic molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe the exchangeable phenolic proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Interpretation and Comparison

The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton. The predicted chemical shifts (δ) and coupling patterns are summarized below.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Insights
-CH₃ (acetyl)~2.5Singlet (s)3HConfirms the presence of the acetyl group.
Aromatic H (ortho to -OH)~7.0-7.2Doublet (d)1HIts downfield shift is influenced by the adjacent hydroxyl group.
Aromatic H (ortho to -C=O)~7.8-8.0Doublet of doublets (dd)1HDeshielded due to the electron-withdrawing effect of the carbonyl group.
Aromatic H (ortho to -Br)~8.1-8.3Doublet (d)1HMost downfield aromatic proton due to the combined deshielding of the bromine and carbonyl groups.
-OH (phenolic)Variable (typically >9.0 in DMSO-d₆)Broad singlet (br s)1HIts chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an indispensable tool for confirming the carbon framework.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition: A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. A longer acquisition time is necessary.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Data Interpretation and Comparison

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in this compound.

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Insights
-CH₃ (acetyl)~26Aliphatic carbon in the upfield region.
C-Br~110Aromatic carbon directly attached to bromine, shows a characteristic shift.
Aromatic C-H~115-135Multiple peaks in this region for the three aromatic C-H carbons.
Aromatic C-C=O~130The ipso-carbon attached to the acetyl group.
Aromatic C-OH~155-160Deshielded due to the attached oxygen atom.
C=O (carbonyl)~196The carbonyl carbon is significantly downfield, a key indicator of the ketone functional group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Comparison

The IR spectrum provides a "fingerprint" of the molecule, with key absorption bands confirming the presence of the hydroxyl, carbonyl, and aromatic functionalities.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Appearance Functional Group Confirmed
O-H stretch3200-3500BroadPhenolic hydroxyl group
C-H stretch (aromatic)3000-3100SharpAromatic C-H bonds
C=O stretch (ketone)1660-1680Strong, sharpConjugated carbonyl group
C=C stretch (aromatic)1450-1600Multiple sharp bandsAromatic ring
C-O stretch (phenol)1200-1300StrongPhenolic C-O bond
C-Br stretch500-600Moderate to weakCarbon-bromine bond

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Experimental Protocol: MS
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is ideal for accurate mass determination.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the m/z values of the resulting ions are measured.

Data Interpretation and Comparison

For this compound (C₈H₇BrO₂), the mass spectrum will provide crucial information.

Ion Expected m/z Key Insights
[M+H]⁺214.97 / 216.97The molecular ion peak. The presence of two peaks with approximately equal intensity (the A+2 peak) is a characteristic isotopic signature of a bromine atom.
[M-CH₃]⁺199.96 / 201.96Loss of the methyl group from the molecular ion, a common fragmentation pathway for acetyl-containing compounds.

The accurate mass measurement from HRMS allows for the determination of the molecular formula, providing a high degree of confidence in the compound's identity.

Comparative Analysis of Techniques

Technique Strengths Limitations Role in Structure Confirmation
¹H NMR Provides detailed information on proton connectivity and chemical environment.Can be complex to interpret for molecules with overlapping signals.Primary tool for detailed structural elucidation.
¹³C NMR Confirms the carbon skeleton and the presence of quaternary carbons.Low sensitivity requires more sample and longer acquisition times.Complements ¹H NMR for a complete picture of the carbon framework.
IR Rapid and simple for identifying key functional groups.Provides limited information on the overall molecular structure.A quick and effective method for confirming the presence of expected functional groups.
MS Determines molecular weight and elemental composition with high accuracy.Isomers may not be distinguishable by mass alone.Essential for confirming the molecular formula and providing evidence of specific atoms through isotopic patterns.

Conclusion

The structural characterization of this compound is a clear example of the necessity of a multi-technique spectroscopic approach. While ¹H NMR provides the most detailed map of the molecule's proton framework, ¹³C NMR confirms the carbon backbone, IR spectroscopy rapidly identifies key functional groups, and mass spectrometry verifies the molecular weight and elemental formula. Each technique provides a unique and complementary dataset, and together they form a robust, self-validating system for unambiguous structure confirmation. This comprehensive analytical strategy is fundamental to ensuring the quality and reliability of chemical research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

A Comprehensive Guide to the 1H and 13C NMR Spectral Assignment of 1-(3-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a critical step. This guide offers an in-depth analysis and spectral assignment of 1-(3-Bromo-4-hydroxyphenyl)ethanone, a substituted acetophenone derivative. By integrating experimental data with established spectroscopic principles, this document serves as a practical reference for the complete structural verification of this compound.

The following sections will provide a detailed, step-by-step assignment of both the 1H and 13C NMR spectra of this compound. The causality behind the observed chemical shifts, multiplicities, and coupling constants will be explained, offering a robust framework for understanding the NMR characteristics of similarly substituted aromatic systems.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous spectral assignment, the atoms of this compound have been systematically numbered. This numbering scheme will be used consistently throughout this guide.

Figure 1. Molecular structure and atom numbering of this compound.

Experimental Data

The experimental NMR data presented in this guide were obtained from the supplementary information of a publication by the Royal Society of Chemistry. The spectra were recorded on a 500 MHz instrument using CDCl3 as the solvent.[1]

1H NMR Spectral Analysis and Assignment

The 1H NMR spectrum of this compound displays a set of distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the hydroxyl proton. A detailed assignment is provided below.

Signal Assignments
  • δ 8.04 (d, J = 2.3 Hz, 1H): This downfield signal is assigned to the H-2 proton. Its chemical shift is significantly influenced by the deshielding effect of the adjacent electron-withdrawing acetyl group. The signal appears as a doublet due to coupling with the H-6 proton, with a small coupling constant (J = 2.3 Hz) characteristic of a meta-coupling.

  • δ 7.71 (dd, J = 8.6, 2.3 Hz, 1H): This signal corresponds to the H-6 proton. It is deshielded by the acetyl group, though to a lesser extent than H-2. The multiplicity is a doublet of doublets, arising from coupling to two non-equivalent neighboring protons: a larger ortho-coupling with H-5 (J = 8.6 Hz) and a smaller meta-coupling with H-2 (J = 2.3 Hz).

  • δ 7.01 (d, J = 8.6 Hz, 1H): This upfield aromatic signal is assigned to the H-5 proton. Its chemical shift is influenced by the electron-donating effect of the adjacent hydroxyl group. The signal appears as a doublet due to ortho-coupling with the H-6 proton (J = 8.6 Hz).

  • δ 6.13 (s, 1H): This broad singlet is attributed to the hydroxyl proton (4-OH) . The chemical shift of hydroxyl protons can vary depending on concentration and temperature, and they often appear as broad singlets due to chemical exchange.

  • δ 2.58 (s, 3H): This upfield singlet with an integration of 3H is unambiguously assigned to the methyl protons of the acetyl group (H-8) . The singlet multiplicity indicates no adjacent protons to couple with.

13C NMR Spectral Analysis and Assignment

The proton-decoupled 13C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The assignments are based on established chemical shift ranges for substituted aromatic compounds and ketones.[2][3][4][5][6]

Signal Assignments
  • δ 196.8: This downfield signal is characteristic of a carbonyl carbon and is therefore assigned to C-7 .

  • δ 155.8: This signal is attributed to the C-4 carbon, which is directly attached to the electronegative hydroxyl group, causing a significant downfield shift.

  • δ 135.2: This signal is assigned to the aromatic C-2 carbon. Its chemical shift is influenced by the adjacent acetyl group.

  • δ 131.0: This signal corresponds to the aromatic C-6 carbon.

  • δ 129.5: This signal is assigned to the aromatic C-1 carbon, the point of attachment for the acetyl group.

  • δ 115.8: This signal is attributed to the aromatic C-5 carbon. The shielding effect of the adjacent hydroxyl group results in a more upfield chemical shift compared to the other aromatic CH carbons.

  • δ 109.8: This signal is assigned to the C-3 carbon, which is directly bonded to the bromine atom. The heavy atom effect of bromine causes a shielding effect, resulting in an upfield shift.

  • δ 26.4: This upfield signal is characteristic of a methyl group and is assigned to the acetyl methyl carbon (C-8) .

Data Summary

The assigned 1H and 13C NMR chemical shifts for this compound are summarized in the table below for easy reference and comparison.

Atom Number1H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)13C Chemical Shift (δ, ppm)
1---129.5
28.04d2.3135.2
3---109.8
4---155.8
4-OH6.13s--
57.01d8.6115.8
67.71dd8.6, 2.3131.0
7---196.8
82.58s-26.4

Experimental Protocol

The NMR spectra were recorded on a Bruker AVANCE III 500MHz instrument with TMS as the internal standard.[1] The sample was dissolved in deuterated chloroform (CDCl3).

Conclusion

This guide has provided a comprehensive and authoritative assignment of the 1H and 13C NMR spectra of this compound. By systematically analyzing the chemical shifts, multiplicities, and coupling constants, a complete and self-validating structural elucidation has been presented. This detailed analysis serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and development of related pharmaceutical compounds.

References

  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)-. John Wiley & Sons, Inc.
  • Chemaxon. (n.d.). NMR Predictor.
  • Modgraph Consultants. (n.d.). NMRPredict.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.

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A Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-(3-Bromo-4-hydroxyphenyl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the electron ionization (EI) mass spectrometry fragmentation of 1-(3-Bromo-4-hydroxyphenyl)ethanone , a halogenated phenolic compound with potential applications in organic synthesis and medicinal chemistry.

Understanding the fragmentation behavior of this molecule is not merely an academic exercise. For drug development professionals, it is a critical step in metabolite identification, impurity profiling, and quality control. This guide will provide a detailed, mechanistically-driven analysis of its fragmentation pathways, supported by a comparative study with structurally related analogs. By dissecting the influence of the bromine and hydroxyl substituents on the fragmentation of the core acetophenone structure, we aim to equip researchers with the predictive tools necessary for the confident identification of this and similar compounds in complex matrices.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of this compound

The mass spectrum of this compound is anticipated to be rich with structural information, guided by the presence of the bromine atom, the phenolic hydroxyl group, and the acetyl moiety. The molecular ion peak is expected to exhibit a characteristic isotopic pattern due to the near-equal natural abundance of the 79Br and 81Br isotopes, resulting in two peaks of similar intensity at m/z 214 and 216.

The primary fragmentation pathways are predicted to be driven by the energetically favorable cleavage of the acyl group and the influence of the bromine and hydroxyl substituents on the stability of the resulting fragment ions.

Key Fragmentation Pathways:
  • α-Cleavage of the Acetyl Group: The most prominent fragmentation is expected to be the cleavage of the C-C bond between the carbonyl carbon and the phenyl ring, a classic α-cleavage for ketones. This results in the loss of a methyl radical (•CH3), leading to the formation of a stable acylium ion. This fragmentation is supported by the observation of a top peak at m/z 199 and its isotopic partner at m/z 201 in the GC-MS data available on PubChem for this compound.[1]

  • Formation of the Brominated Phenoxy Cation: Subsequent loss of carbon monoxide (CO) from the acylium ion [M - CH3]+ is a common secondary fragmentation for aromatic ketones. This would lead to the formation of a brominated phenoxy cation at m/z 171 and 173.

  • Cleavage of the Acyl Group to form the Acetyl Cation: An alternative α-cleavage can result in the formation of the acetyl cation (CH3CO+) at m/z 43. The other fragment, the bromohydroxyphenyl radical, would not be detected.

  • Loss of the Entire Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring can also lead to the formation of a bromohydroxyphenyl cation. However, the charge is more likely to be retained on the acyl fragment.

The proposed fragmentation pathway is visualized below:

Caption: Proposed EI-MS fragmentation pathway of this compound.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation pattern, a comparative analysis with structurally similar molecules is invaluable. We will consider two key analogs: 4'-Hydroxyacetophenone (lacking the bromine atom) and 1-(4-Bromophenyl)ethanone (lacking the hydroxyl group).

4'-Hydroxyacetophenone

The mass spectrum of 4'-hydroxyacetophenone provides a baseline for the fragmentation of the core structure. Its major fragments are observed at m/z 121 and 93. The peak at m/z 121 corresponds to the loss of a methyl radical (•CH3) to form the hydroxybenzoyl cation. The subsequent loss of carbon monoxide (CO) results in the phenoxy cation at m/z 93. This mirrors the primary fragmentation pathway proposed for our target molecule.

1-(4-Bromophenyl)ethanone

The mass spectrum of 1-(4-bromophenyl)ethanone from the NIST WebBook shows a prominent molecular ion peak at m/z 198/200 and a base peak at m/z 183/185, corresponding to the loss of a methyl radical. This further supports the proposed initial α-cleavage. The loss of CO from the [M - CH3]+ fragment would lead to a bromophenyl cation at m/z 155/157.

CompoundMolecular Ion (m/z)[M - CH3]+ (m/z)[M - CH3 - CO]+ (m/z)
This compound 214/216199/201171/173
4'-Hydroxyacetophenone13612193
1-(4-Bromophenyl)ethanone198/200183/185155/157

This comparative data strongly indicates that the primary fragmentation of this compound is initiated by the loss of the methyl group from the acetyl moiety, a characteristic fragmentation of acetophenones. The presence of the bromine atom is clearly indicated by the isotopic peaks for all bromine-containing fragments.

Experimental Protocols

To ensure the reproducibility and accuracy of the mass spectral data, the following experimental protocols are recommended.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 10-50 µg/mL for direct infusion or GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI

Caption: A typical workflow for GC-MS analysis.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL with a split ratio of 20:1.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

Data Analysis

The acquired data should be processed to identify the retention time of the analyte and to extract the mass spectrum. The fragmentation pattern should be compared with the predicted pathways and with spectral libraries (if available). The characteristic isotopic pattern for bromine-containing fragments should be carefully examined.

Conclusion

The fragmentation pattern of this compound under electron ionization is primarily dictated by the facile α-cleavage of the acetyl group, leading to a stable acylium ion. The presence of the bromine atom provides a clear isotopic signature, aiding in the confirmation of bromine-containing fragments. By comparing its fragmentation with non-brominated and non-hydroxylated analogs, a confident structural elucidation can be achieved. The experimental protocols provided herein offer a robust framework for obtaining high-quality mass spectral data for this and similar compounds, which is essential for researchers in the fields of chemistry and drug development.

References

  • PubChem. This compound. [Link]
  • NIST. Mass Spectrum of 1-(4-bromophenyl)ethanone. In: NIST Chemistry WebBook. [Link]
  • PubChem. 4'-Hydroxyacetophenone. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).

Sources

A Comparative Study on the Reactivity of 1-(3-Bromo-4-hydroxyphenyl)ethanone and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, substituted acetophenones serve as pivotal building blocks for the synthesis of a diverse array of bioactive molecules and functional materials. Among these, bromo-hydroxyacetophenones are particularly valuable due to the presence of multiple reactive sites: the aromatic ring, the carbonyl group, the hydroxyl group, and the carbon-bromine bond. The specific positioning of the bromo and hydroxyl substituents on the phenyl ring profoundly influences the reactivity of each of these sites. This guide provides a comprehensive comparative analysis of the reactivity of 1-(3-bromo-4-hydroxyphenyl)ethanone and its key positional isomers, offering insights into the electronic and steric factors that govern their chemical behavior. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of these versatile synthons.

Introduction to the Isomers

The isomers under consideration are positional isomers of bromo-hydroxyacetophenone, where the bromo, hydroxyl, and acetyl groups are arranged differently on the phenyl ring. The subject of our primary focus is This compound . For a robust comparative analysis, we will evaluate its reactivity alongside the following isomers:

  • 1-(2-Bromo-4-hydroxyphenyl)ethanone

  • 1-(5-Bromo-2-hydroxyphenyl)ethanone

  • 1-(3-Bromo-2-hydroxyphenyl)ethanone

The interplay of the electron-withdrawing inductive effect of the bromine atom, the electron-donating resonance effect of the hydroxyl group, and the electron-withdrawing nature of the acetyl group creates a unique electronic environment for each isomer, thereby dictating its reactivity profile.

Comparative Reactivity Analysis

The reactivity of these isomers will be compared across several key classes of organic reactions, with a focus on how the substituent positions influence reaction outcomes and rates.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the further functionalization of the phenyl ring.[1][2][3][4] The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

  • Activating/Deactivating Effects : The hydroxyl group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. The acetyl group is a deactivating group and a meta-director due to its electron-withdrawing nature. The bromine atom is a deactivating group (due to its inductive effect) but is ortho, para-directing (due to its ability to donate a lone pair of electrons via resonance).

Reactivity Comparison:

IsomerActivating/Deactivating GroupsExpected Reactivity in EASPredicted Position of Substitution
This compound -OH (activating, o,p), -Br (deactivating, o,p), -COCH3 (deactivating, m)ModerateThe hydroxyl group is the strongest activating director. The positions ortho to the hydroxyl group are C2 and C6. C2 is sterically hindered by the adjacent acetyl group. C6 is also influenced by the meta-directing acetyl group. The position ortho to the hydroxyl and meta to the acetyl (C5) is the most likely site for substitution.
1-(2-Bromo-4-hydroxyphenyl)ethanone -OH (activating, o,p), -Br (deactivating, o,p), -COCH3 (deactivating, m)HighThe hydroxyl group strongly activates the ring. The positions ortho (C3) and para (C6) to the hydroxyl group are activated. C3 is sterically hindered by the adjacent bromo and acetyl groups. C5 is ortho to the hydroxyl group and is the most probable site for electrophilic attack.
1-(5-Bromo-2-hydroxyphenyl)ethanone -OH (activating, o,p), -Br (deactivating, o,p), -COCH3 (deactivating, m)HighThe hydroxyl group is a strong activator. The positions ortho (C3) and para (C6) to the hydroxyl group are activated. C3 is sterically accessible. C6 is also accessible. The incoming electrophile will likely substitute at the C3 or C6 position, with the C3 position being slightly more favored due to less steric hindrance from the acetyl group.
1-(3-Bromo-2-hydroxyphenyl)ethanone -OH (activating, o,p), -Br (deactivating, o,p), -COCH3 (deactivating, m)ModerateThe hydroxyl group activates the ring. The positions ortho (C1, occupied) and para (C5) to the hydroxyl group are activated. The C5 position is the most likely site for substitution.

A study on the nuclear bromination of o- and p-hydroxyacetophenones demonstrates that the hydroxyl group's directing effect dominates, leading to substitution at positions activated by it.[5]

Nucleophilic Addition to the Carbonyl Group

The reactivity of the carbonyl group towards nucleophiles is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its reactivity.

Reactivity Comparison:

The overall electronic effect on the carbonyl group is a balance of the inductive and resonance effects of the substituents. In all these isomers, the hydroxyl group's electron-donating resonance effect tends to decrease the reactivity of the carbonyl group compared to unsubstituted acetophenone.[6][7][8] However, the electron-withdrawing inductive effect of the bromine and the acetyl group itself counteracts this.

  • This compound and 1-(2-Bromo-4-hydroxyphenyl)ethanone : The hydroxyl group is para to the acetyl group, exerting a significant electron-donating effect through resonance, thus reducing the carbonyl's electrophilicity.

  • 1-(5-Bromo-2-hydroxyphenyl)ethanone and 1-(3-Bromo-2-hydroxyphenyl)ethanone : The hydroxyl group is ortho to the acetyl group. This proximity allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, which can increase the electrophilicity of the carbonyl carbon by polarizing the C=O bond.

Therefore, the ortho-hydroxy isomers are expected to be more reactive towards nucleophiles than the para-hydroxy isomers.

Reactivity of the Hydroxyl Group: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide to form an ether.[9][10][11][12][13] The reactivity in this case depends on the acidity of the phenolic proton, which in turn is influenced by the electron-withdrawing or -donating nature of the other substituents.

Acidity Comparison:

Electron-withdrawing groups increase the acidity of the phenol by stabilizing the resulting phenoxide ion. The acetyl and bromo groups are both electron-withdrawing.

  • 1-(5-Bromo-2-hydroxyphenyl)ethanone and 1-(3-Bromo-2-hydroxyphenyl)ethanone : The acetyl group is ortho or para to the hydroxyl group, and the bromo group is also positioned to exert a strong electron-withdrawing effect. These isomers are expected to be the most acidic.

  • This compound and 1-(2-Bromo-4-hydroxyphenyl)ethanone : The acetyl group is meta to the hydroxyl group, so its electron-withdrawing effect on the hydroxyl group is less pronounced.

Therefore, the isomers with the hydroxyl group at the C2 position are predicted to be more acidic and thus their corresponding phenoxides will form more readily, facilitating the Williamson ether synthesis.

Reactivity of the Carbon-Bromine Bond: Suzuki Coupling

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, where the bromo-substituted aromatic compound is coupled with a boronic acid in the presence of a palladium catalyst.[14][15][16][17][18] The reactivity of the C-Br bond in this reaction is sensitive to the electronic environment of the aromatic ring. Electron-withdrawing groups on the ring generally facilitate the oxidative addition step of the catalytic cycle, thus increasing the reaction rate.

Reactivity Comparison:

  • 1-(5-Bromo-2-hydroxyphenyl)ethanone and 1-(3-Bromo-2-hydroxyphenyl)ethanone : The acetyl group is ortho or para to the bromine atom, exerting a strong electron-withdrawing effect. This will make the C-Br bond more susceptible to oxidative addition to the palladium catalyst.

  • This compound and 1-(2-Bromo-4-hydroxyphenyl)ethanone : The acetyl group is meta to the bromine atom, leading to a weaker electron-withdrawing effect on the C-Br bond compared to the ortho and para isomers.

Consequently, isomers with the acetyl group ortho or para to the bromine atom are expected to be more reactive in Suzuki coupling reactions.

Experimental Protocols

To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.

Protocol 1: Comparative Nitration (Electrophilic Aromatic Substitution)

Objective: To compare the rate and regioselectivity of nitration for the different isomers.

Procedure:

  • Dissolve 1 mmol of each bromo-hydroxyacetophenone isomer in separate flasks containing 10 mL of glacial acetic acid.

  • Cool the flasks to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of 1.1 mmol of nitric acid and 0.5 mL of sulfuric acid to each flask with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (or a set time, e.g., 1 hour), quench the reaction by pouring the mixture into 50 mL of ice-cold water.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Analyze the product mixture by ¹H NMR and GC-MS to determine the yield and the ratio of regioisomers.

Protocol 2: Comparative Suzuki Coupling

Objective: To compare the reaction rates of the isomers in a Suzuki coupling reaction.

Procedure:

  • In separate reaction vessels, combine 1 mmol of a bromo-hydroxyacetophenone isomer, 1.2 mmol of phenylboronic acid, 2 mmol of potassium carbonate, and 0.02 mmol of Pd(PPh₃)₄.

  • Add 10 mL of a 3:1 mixture of dioxane and water to each vessel.

  • Heat the mixtures to 80 °C under a nitrogen atmosphere.

  • Monitor the disappearance of the starting material by GC-MS at regular time intervals (e.g., every 30 minutes).

  • Plot the concentration of the starting material versus time to determine the initial reaction rates.

Visualization of Reactivity Principles

The following diagrams illustrate the key factors influencing the reactivity of these isomers.

Electrophilic_Aromatic_Substitution cluster_isomer This compound cluster_influences Substituent Effects cluster_outcome Reactivity Outcome I1 Aromatic Ring Reactivity Moderate Reactivity I1->Reactivity Regioselectivity Substitution at C5 I1->Regioselectivity OH -OH (Activating, o,p-directing) OH->I1 Donates e- density (Resonance) Br -Br (Deactivating, o,p-directing) Br->I1 Withdraws e- density (Inductive) Donates e- density (Resonance) Ac -COCH3 (Deactivating, m-directing) Ac->I1 Withdraws e- density (Resonance & Inductive)

Caption: Factors influencing electrophilic aromatic substitution on this compound.

Suzuki_Coupling_Reactivity Isomer1 1-(5-Bromo-2-hydroxyphenyl)ethanone (Acyl is para to Br) Reactivity1 Higher Reactivity Isomer1->Reactivity1 Isomer2 This compound (Acyl is meta to Br) Reactivity2 Lower Reactivity Isomer2->Reactivity2 Reason1 Stronger electron-withdrawing effect Facilitates oxidative addition Reactivity1->Reason1 Reason2 Weaker electron-withdrawing effect Reactivity2->Reason2

Caption: Predicted reactivity of isomers in Suzuki coupling based on the position of the acetyl group.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric effects imparted by the bromo, hydroxyl, and acetyl substituents. A thorough understanding of these influences is paramount for designing efficient synthetic routes and for the strategic development of novel molecules. This guide provides a framework for predicting and comparing the reactivity of these valuable building blocks, enabling researchers to make informed decisions in their synthetic endeavors. The provided experimental protocols offer a starting point for the empirical validation of these principles.

References

  • PubChem. (n.d.). This compound.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Arora, L., & Kapoor, J. K. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Chemistry & Biology Interface, 7(1), 57-63.[5]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical reviews, 102(5), 1359-1470.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions.

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A Comparative Guide to the Biological Activity of 1-(3-Bromo-4-hydroxyphenyl)ethanone and Other Halogenated Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry and drug discovery, the halogenation of aromatic compounds represents a pivotal strategy for modulating biological activity. The introduction of halogen atoms can significantly alter a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparative analysis of the biological activities of 1-(3-Bromo-4-hydroxyphenyl)ethanone and its halogenated analogs, with a focus on antimicrobial, antioxidant, and anticancer properties. While direct comparative studies across a range of halogen substitutions on the 3-position of 4-hydroxyacetophenone are limited in publicly available literature, this guide synthesizes existing data on individual compounds and explores structure-activity relationships to provide a comprehensive overview for researchers.

Introduction: The Role of Halogenation in Modulating Bioactivity

The acetophenone scaffold is a common motif in a variety of biologically active molecules. The presence of a hydroxyl group at the 4-position and a halogen at the 3-position of the phenyl ring in compounds like this compound creates a unique electronic and steric environment that can drive interactions with biological targets. The nature of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) is a critical determinant of the compound's overall biological profile.

Generally, moving down the halogen group from fluorine to iodine, the atomic radius and polarizability increase, while electronegativity decreases. These properties influence the strength of halogen bonds, hydrophobic interactions, and the overall steric hindrance a molecule can exert within a biological system. This guide will delve into how these subtle yet significant differences are hypothesized to impact the antimicrobial, antioxidant, and anticancer activities of 3-halogenated-4-hydroxyacetophenones.

Comparative Biological Activities: A Synthesis of Available Data

Antimicrobial Activity

Halogenated phenolic compounds have long been recognized for their antimicrobial properties. The mechanism of action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with cellular energy production.

Structure-Activity Relationship Insights:

  • Lipophilicity: Increased lipophilicity, often observed with larger halogens like bromine and iodine, can enhance the ability of a compound to penetrate the lipid-rich cell membranes of bacteria and fungi.

  • Electronic Effects: The electron-withdrawing nature of halogens can increase the acidity of the phenolic hydroxyl group, potentially enhancing its ability to disrupt microbial processes.

  • Halogen Bonding: The ability of halogens to act as halogen bond donors can play a role in their interaction with biological targets within microbial cells.

Studies on N-halogenated compounds have shown that N-bromo compounds can exhibit superior bactericidal activity compared to their N-chloro analogs in the absence of organic load[1]. While this is not a direct comparison of halogenated acetophenones, it suggests that bromine substitution may confer potent antimicrobial properties.

Data Summary (Hypothetical Comparison Based on SAR):

CompoundPredicted Antimicrobial ActivityRationale
1-(3-Fluoro-4-hydroxyphenyl)ethanoneModerateHigh electronegativity of fluorine may enhance acidity of the phenolic proton, but lower lipophilicity might limit membrane permeability compared to heavier halogens.
1-(3-Chloro-4-hydroxyphenyl)ethanoneGoodA balance of electronic effects and lipophilicity may provide effective antimicrobial action.
This compound Potentially High Increased lipophilicity and the potential for strong halogen bonding could lead to enhanced membrane disruption and target interaction, potentially resulting in high antimicrobial efficacy[1].
1-(3-Iodo-4-hydroxyphenyl)ethanoneModerate to HighHighest lipophilicity among the analogs could enhance membrane penetration, but the larger steric bulk might also hinder optimal interaction with some microbial targets.
Antioxidant Activity

The antioxidant potential of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The ease of this donation is influenced by the stability of the resulting phenoxyl radical.

Structure-Activity Relationship Insights:

  • Electron-Donating/Withdrawing Groups: The electronic nature of substituents on the phenyl ring can influence the O-H bond dissociation enthalpy. Electron-withdrawing halogens can increase the stability of the phenoxyl radical through resonance and inductive effects, potentially enhancing antioxidant activity.

While a direct comparative study is lacking, the presence of a bromine atom at the 3-position in this compound is expected to influence its antioxidant capacity. The electron-withdrawing nature of bromine could stabilize the resulting phenoxyl radical, thereby contributing to its radical scavenging activity.

Data Summary (Hypothetical Comparison Based on SAR):

CompoundPredicted Antioxidant Activity (Radical Scavenging)Rationale
1-(3-Fluoro-4-hydroxyphenyl)ethanoneGoodThe high electronegativity of fluorine could effectively stabilize the phenoxyl radical.
1-(3-Chloro-4-hydroxyphenyl)ethanoneGood to HighChlorine's electron-withdrawing properties would contribute to radical stabilization.
This compound Potentially High Bromine's ability to stabilize the phenoxyl radical through a combination of inductive and resonance effects may lead to potent antioxidant activity.
1-(3-Iodo-4-hydroxyphenyl)ethanoneModerate to HighWhile iodine is the least electronegative, its polarizability might contribute to radical stabilization.
Anticancer Activity

Halogenated compounds are a cornerstone of many anticancer therapies. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation, and the generation of reactive oxygen species (ROS) that are toxic to cancer cells.

Structure-Activity Relationship Insights:

  • Lipophilicity and Cell Penetration: Increased lipophilicity can facilitate the passage of the compound across the cancer cell membrane, leading to higher intracellular concentrations.

  • Target-Specific Interactions: The size and electronic properties of the halogen can influence the binding affinity and selectivity of the compound for specific protein targets within cancer cells.

Due to the lack of direct comparative data, a definitive ranking of the anticancer activity of these specific halogenated acetophenones is not possible. However, the presence and nature of the halogen are expected to be critical determinants of their cytotoxic potential.

Experimental Methodologies

To facilitate further research and comparative analysis, this section details standardized protocols for evaluating the biological activities discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The halogenated acetophenones are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Preparation of DPPH Solution: A solution of DPPH in methanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the halogenated acetophenones for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Mechanistic Insights and Signaling Pathways

The biological activities of halogenated acetophenones are likely mediated through their interaction with various cellular pathways.

Proposed Antimicrobial Mechanism

Antimicrobial_Mechanism Halogenated_Acetophenone Halogenated Acetophenone Membrane Microbial Cell Membrane Halogenated_Acetophenone->Membrane Interacts with Enzymes Essential Microbial Enzymes Halogenated_Acetophenone->Enzymes Inhibits Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Cell_Death Cell Death Disruption->Cell_Death Inhibition Enzyme Inhibition Enzymes->Inhibition Inhibition->Cell_Death

Antioxidant Radical Scavenging Pathway

Antioxidant_Mechanism Halogenated_Phenol Halogenated 4-Hydroxyacetophenone (Ar-OH) Free_Radical Free Radical (R•) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Halogenated_Phenol->Phenoxyl_Radical Donates H• Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical Accepts H• Stabilization Resonance and Inductive Stabilization by Halogen Phenoxyl_Radical->Stabilization

Potential Anticancer Signaling Pathway Inhibition

Anticancer_Pathway Halogenated_Acetophenone Halogenated Acetophenone Kinase Protein Kinases (e.g., MAPK, PI3K) Halogenated_Acetophenone->Kinase Inhibits Apoptosis_Proteins Apoptotic Proteins (e.g., Caspases) Halogenated_Acetophenone->Apoptosis_Proteins Activates Cell_Proliferation Cancer Cell Proliferation Kinase->Cell_Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Proteins->Apoptosis Induces Inhibition Inhibition Inhibition->Cell_Proliferation Activation Activation

Conclusion and Future Directions

This guide highlights the potential of this compound and its halogenated analogs as biologically active compounds. Based on established structure-activity relationships for halogenated phenols, it is plausible to hypothesize that the bromo-substituted derivative may exhibit potent antimicrobial and antioxidant activities. However, the lack of direct comparative studies underscores a significant gap in the current research landscape.

Future research should focus on the systematic synthesis and parallel biological evaluation of a series of 3-halogenated-4-hydroxyacetophenones. Such studies, employing the standardized protocols outlined in this guide, would provide invaluable quantitative data to establish definitive structure-activity relationships and identify the most promising candidates for further development as antimicrobial, antioxidant, or anticancer agents.

References

  • Nagain, C., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6.
  • Lackner, M., et al. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology, 116(6), 1427-37. [Link]
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

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A Comparative Guide for Synthetic Strategy: 1-(3-Bromo-4-hydroxyphenyl)ethanone vs. 1-(3-Chloro-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that profoundly impacts synthetic efficiency, scalability, and overall project cost. The 3-halo-4-hydroxyacetophenone scaffold is a foundational building block for a multitude of pharmacologically active molecules. This guide provides an in-depth, objective comparison between two key analogues: 1-(3-Bromo-4-hydroxyphenyl)ethanone and 1-(3-Chloro-4-hydroxyphenyl)ethanone . We will dissect their synthesis, comparative reactivity supported by mechanistic insights, and strategic applications to empower chemists to make informed decisions in their synthetic design.

Overview and Physicochemical Properties

Both compounds serve as versatile intermediates, offering three key functional handles for molecular elaboration: the phenolic hydroxyl group, the acetyl moiety, and the aryl halide. The primary distinction lies in the halogen substituent, which dictates the reactivity profile, particularly in metal-catalyzed cross-coupling reactions.

PropertyThis compound1-(3-Chloro-4-hydroxyphenyl)ethanone
Structure
CAS Number 1836-06-2[1][2][3]2892-29-7[4]
Molecular Formula C₈H₇BrO₂[1]C₈H₇ClO₂[5]
Molecular Weight 215.04 g/mol [1]170.59 g/mol
Appearance Typically a solid[2]Solid
Melting Point ~158 °C (Varies)[1]~155-164 °C (Varies)[6]

Synthesis: Pathways to the Core Scaffolds

The most common and industrially relevant synthetic routes begin with either 4-hydroxyphenylethanone (p-hydroxyacetophenone) or the corresponding halogenated phenol.

Route A: Electrophilic Halogenation of 4-Hydroxyphenylethanone

This is the most direct approach. The parent 4-hydroxyphenylethanone is readily available and can be synthesized via the Fries rearrangement of phenyl acetate, a classic and scalable industrial process.[7][8][9][10] The subsequent electrophilic halogenation is directed ortho to the powerful activating hydroxyl group.

Route B: Friedel-Crafts Acylation of Halogenated Phenols

An alternative strategy involves the acylation of 2-chlorophenol or 2-bromophenol. The reaction typically employs a Lewis acid like aluminum chloride (AlCl₃) and acetyl chloride or acetic anhydride.[4] The regioselectivity is governed by the directing effects of the hydroxyl and halogen groups, favoring acylation at the C4 position.

G cluster_0 Route A: Halogenation cluster_1 Route B: Acylation p-Hydroxyacetophenone p-Hydroxyacetophenone Br2 or NBS Br2 or NBS p-Hydroxyacetophenone->Br2 or NBS Cl2 or NCS Cl2 or NCS p-Hydroxyacetophenone->Cl2 or NCS Bromo Product 1-(3-Bromo-4-hydroxy phenyl)ethanone Br2 or NBS->Bromo Product Chloro Product 1-(3-Chloro-4-hydroxy phenyl)ethanone Cl2 or NCS->Chloro Product 2-Bromophenol 2-Bromophenol Acylating Agent CH3COCl / AlCl3 2-Bromophenol->Acylating Agent 2-Chlorophenol 2-Chlorophenol 2-Chlorophenol->Acylating Agent Bromo Product_B 1-(3-Bromo-4-hydroxy phenyl)ethanone Acylating Agent->Bromo Product_B Fries Rearrangement Chloro Product_B 1-(3-Chloro-4-hydroxy phenyl)ethanone Acylating Agent->Chloro Product_B Fries Rearrangement

Caption: Synthetic routes to 3-halo-4-hydroxyacetophenones.

Comparative Reactivity: The Halogen's Decisive Role

The synthetic utility of these reagents is defined by the reactivity of the carbon-halogen (C-X) bond, especially in palladium-catalyzed cross-coupling reactions that are cornerstones of modern drug discovery.

The fundamental difference lies in bond dissociation energy (BDE):

  • C-Br Bond: Weaker, longer, and more polarizable.

  • C-Cl Bond: Stronger, shorter, and less polarizable.

This directly translates to reactivity in the rate-determining oxidative addition step of most cross-coupling cycles. The Pd(0) catalyst can insert into the C-Br bond more readily (under milder conditions) than the C-Cl bond.

Application in Suzuki-Miyaura Coupling

The Suzuki reaction, forming C-C bonds, is a prime example of this reactivity difference.[11][12]

  • This compound (Aryl Bromide): Generally serves as an excellent substrate. It couples efficiently with a wide range of boronic acids and esters using standard palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases.[13][14]

  • 1-(3-Chloro-4-hydroxyphenyl)ethanone (Aryl Chloride): Historically considered challenging substrates. Their successful coupling requires more sophisticated and specialized catalytic systems. The key is to use electron-rich, bulky phosphine ligands (e.g., RuPhos, SPhos, or Buchwald-type ligands) that promote the difficult oxidative addition to the robust C-Cl bond.[15]

Suzuki_Cycle cluster_reactivity Impact of Halogen (X) pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-X (Ln) pd0->pd2_complex Oxidative Addition (Rate-Determining Step) transmetalation_complex Ar-Pd(II)-R (Ln) pd2_complex->transmetalation_complex Transmetalation product Ar-R transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration reagent Ar-X boronic R-B(OR)2 base Base Reactivity Reactivity in Oxidative Addition: C-Br > C-Cl

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Application in Buchwald-Hartwig Amination

This trend holds for C-N bond formation via Buchwald-Hartwig amination.[16][17] Aryl bromides react under a broader range of conditions and with a wider variety of amines compared to their chloro counterparts.[18][19] Achieving high yields with the chloro-substrate often necessitates the use of specialized ligands and stronger bases.[20]

Comparative Data Summary
Reaction ParameterThis compound1-(3-Chloro-4-hydroxyphenyl)ethanoneRationale
Relative Reactivity HighModerate to LowC-Br bond is weaker than the C-Cl bond.
Catalyst Choice Standard Pd sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with simple phosphine ligands.Requires electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands.Bulky, electron-donating ligands facilitate oxidative addition to the stronger C-Cl bond.
Typical Temperature Room Temp. to 80 °C80 °C to >110 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Catalyst Loading Lower (0.5 - 2 mol%)Higher (1 - 5 mol%)More catalyst may be needed to achieve reasonable reaction rates.
Cost of Reagent HigherLowerBromine is generally more expensive than chlorine on an industrial scale.

Strategic Considerations for Synthesis

The choice between the bromo- and chloro-analogue is a classic trade-off between reactivity and cost.

  • For Bench-Scale R&D and Route Scouting: The higher reactivity of This compound is a distinct advantage. It allows for rapid proof-of-concept studies and exploration of chemical space with a higher probability of success under standard conditions. The higher material cost is often negligible at this stage.

  • For Process Development and Large-Scale Manufacturing: The lower cost of 1-(3-Chloro-4-hydroxyphenyl)ethanone becomes a significant driver. While it requires more investment in process optimization (screening for optimal catalysts, ligands, and conditions), the long-term cost savings on the raw material can be substantial. The development of highly active catalysts in recent years has made aryl chlorides increasingly viable for industrial applications.[15]

Experimental Protocols

The following protocols are representative and illustrate the differing conditions required for a successful Suzuki-Miyaura coupling.

Protocol 1: Suzuki Coupling with this compound

Objective: To synthesize 1-(4-hydroxy-3-phenylphenyl)ethanone.

Methodology:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 215 mg).

  • Add phenylboronic acid (1.2 mmol, 146 mg) and potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Add a solvent mixture of Toluene (8 mL) and Water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Suzuki Coupling with 1-(3-Chloro-4-hydroxyphenyl)ethanone

Objective: To synthesize 1-(4-hydroxy-3-phenylphenyl)ethanone.

Methodology:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-(3-chloro-4-hydroxyphenyl)ethanone (1.0 mmol, 171 mg).

  • Add phenylboronic acid (1.5 mmol, 183 mg) and potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg).

  • Add the palladium pre-catalyst, Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg) and a specialized ligand such as 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg).

  • Add a solvent such as 1,4-Dioxane (10 mL).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices: The protocol for the chloro-substrate necessitates a stronger base (K₃PO₄ vs. K₂CO₃), a higher temperature, and a specialized bulky, electron-rich ligand (XPhos) to facilitate the challenging oxidative addition step, which is the core principle of this comparison.

Conclusion

Both This compound and 1-(3-Chloro-4-hydroxyphenyl)ethanone are valuable, non-interchangeable building blocks in chemical synthesis.

  • This compound is the reagent of choice for flexibility and speed , particularly in early-stage research and development where reaction success and broad applicability are prioritized over material cost.

  • 1-(3-Chloro-4-hydroxyphenyl)ethanone represents the economical choice for scale-up , provided that the necessary investment is made in process development to identify a robust catalytic system capable of activating the less reactive C-Cl bond efficiently.

A thorough understanding of the fundamental reactivity differences outlined in this guide allows the synthetic chemist to make a strategic choice that aligns with the specific goals, timeline, and economic constraints of their project.

References

  • Title: 1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE - ChemBK Source: ChemBK URL:[Link]
  • Title: Cas 24085-05-0,1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE | lookchem Source: LookChem URL:[Link]
  • Title: Fries rearrangement - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Preparation of hydroxyacetophenones via the Fries rearrangement. A:...
  • Title: Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement Source: Advanced Journal of Chemistry, Section A URL:[Link]
  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]
  • Title: 1-[4-(3-Chloropropoxy)
  • Title: 2-Bromo-1-(4-hydroxyphenyl)
  • Title: The Buchwald-Hartwig Amination Reaction - YouTube Source: YouTube URL:[Link]
  • Title: Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL:[Link]
  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production Source: Technical University of Denmark URL:[Link]
  • Title: this compound | C8H7BrO2 | CID 608094 - PubChem Source: PubChem URL:[Link]
  • Title: Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)
  • Title: Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4'-Alkyl-2'-hydroxyacetophenones | Request PDF Source: ResearchG
  • Title: The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis Source: LinkedIn URL:[Link]
  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: The Suzuki Reaction - Andrew G Myers Research Group Source: Harvard University URL:[Link]
  • Title: The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis Source: LinkedIn URL:[Link]
  • Title: 1-(3-Bromo-4-hydroxyphenyl)propan-1-one - PubChem Source: PubChem URL:[Link]
  • Title: (3S,4S)-3-bromo-4-chloropentan-2-one - PubChem Source: PubChem URL:[Link]
  • Title: 1-(3-Chloro-4-hydroxyphenyl)ethanone | C8H7ClO2 | CID 1051514 - PubChem Source: PubChem URL:[Link]
  • Title: Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PubMed Central Source: PubMed Central URL:[Link]

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A Researcher's Guide to Comparing the Antioxidant Activity of 1-(3-Bromo-4-hydroxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and comparative evaluation of the antioxidant activity of novel derivatives based on the "1-(3-Bromo-4-hydroxyphenyl)ethanone" scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental design, empowering you to not only generate robust data but also to interpret it within the broader context of structure-activity relationships (SAR).

Introduction: The Rationale for Derivatization

The phenolic structural motif is a cornerstone of antioxidant chemistry, prized for its ability to neutralize harmful free radicals. The parent compound, this compound, presents an intriguing starting point for antioxidant discovery. It possesses a phenolic hydroxyl group, essential for radical scavenging, and a bromine atom, which can modulate the electronic properties and lipophilicity of the molecule. By systematically synthesizing and evaluating derivatives of this core structure, we can elucidate the specific structural features that enhance antioxidant potency, paving the way for the rational design of novel therapeutic agents.

This guide will equip you with the necessary theoretical background, synthetic strategies, and detailed experimental protocols to conduct a thorough comparative analysis of these derivatives.

The Chemical Logic of Phenolic Antioxidants

Phenolic compounds primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1]

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, thus quenching the radical and forming a relatively stable phenoxyl radical. The stability of this resulting radical is key; the more stable it is, the more readily the phenol will donate its hydrogen.

  • Single Electron Transfer (SET): The phenol can donate an electron to a free radical, forming a radical cation. This is often followed by proton loss to yield a phenoxyl radical.

The efficiency of these processes is dictated by the substituents on the aromatic ring. Electron-donating groups (like hydroxyl and methoxy groups) increase the electron density on the ring, stabilizing the resulting phenoxyl radical and thus enhancing antioxidant activity. Conversely, electron-withdrawing groups (such as the acetyl group) can decrease this activity. The bromine atom in our parent compound has a dual role: it is an electron-withdrawing group via induction but can also participate in resonance, making its overall effect on antioxidant activity a key point of investigation.

Proposed Synthetic Pathways for Derivative Generation

To establish a clear structure-activity relationship, a series of derivatives should be synthesized where single structural variables are altered. Below are proposed synthetic routes starting from this compound.

Modification of the Phenolic Hydroxyl Group

The phenolic -OH is the primary site of antioxidant activity. Modifying it through etherification or esterification is expected to significantly reduce or eliminate its radical scavenging ability, thereby confirming its importance.

G parent This compound ether O-Alkyl Derivative (Ether) parent->ether R-X, K2CO3 (Williamson Ether Synthesis) ester O-Acyl Derivative (Ester) parent->ester RCOCl, Pyridine (Esterification)

Caption: Proposed synthesis of ether and ester derivatives.

Further Substitution on the Aromatic Ring

Introducing additional functional groups to the aromatic ring can further modulate the electronic properties and, consequently, the antioxidant activity.

G parent This compound dibromo Di-bromo Derivative parent->dibromo Br2, Acetic Acid (Electrophilic Aromatic Substitution) nitro Nitro Derivative parent->nitro HNO3, H2SO4 (Nitration)

Caption: Proposed synthesis of di-bromo and nitro derivatives.

Experimental Protocols for Antioxidant Activity Assessment

For a comprehensive comparison, it is recommended to use multiple assays that probe different aspects of antioxidant activity. The most common and robust methods are the DPPH and ABTS radical scavenging assays, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is visually monitored by the disappearance of its deep violet color.

Workflow for DPPH Assay

G DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare stock solutions of test compounds and standards C Add test compound/standard to DPPH solution A->C B Prepare DPPH working solution (e.g., 0.1 mM in methanol) B->C D Incubate in the dark (e.g., 30 minutes at room temp) C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition and determine IC50 value E->F G ABTS Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare ABTS and potassium persulfate stock solutions B Mix to generate ABTS•+ (incubate in dark for 12-16h) A->B C Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm B->C D Add test compound/standard to diluted ABTS•+ solution C->D E Incubate at room temperature (e.g., 6 minutes) D->E F Measure absorbance at 734 nm E->F G Calculate % inhibition and determine IC50 or TEAC value F->G

Caption: Workflow of the ABTS radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of various concentrations of your test compounds and standards.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).

Causality Behind Choices: The long incubation period for ABTS•+ generation ensures the complete formation of the radical cation. The absorbance is measured at 734 nm, a primary peak for the ABTS•+ radical.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Workflow for FRAP Assay

G FRAP Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare acetate buffer, TPTZ solution, and FeCl3 solution B Prepare fresh FRAP reagent by mixing the three solutions A->B C Warm FRAP reagent to 37°C B->C E Add warmed FRAP reagent C->E D Add test compound/standard to a microplate well D->E F Incubate at 37°C (e.g., 4 minutes) E->F G Measure absorbance at 593 nm F->G H Calculate FRAP value from a standard curve (e.g., FeSO4) G->H

Caption: Workflow of the FRAP assay.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.

    • TPTZ solution (10 mM): 10 mM TPTZ in 40 mM HCl.

    • FeCl₃ solution (20 mM): 20 mM FeCl₃·6H₂O in deionized water.

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this fresh and warm to 37°C before use.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound, standard, or blank.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 4 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using known concentrations of FeSO₄·7H₂O.

    • The FRAP value of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents.

Causality Behind Choices: The acidic pH of 3.6 is optimal for the reduction of the Fe³⁺-TPTZ complex. The reaction is conducted at 37°C to ensure consistent reaction kinetics.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 1: Comparative Antioxidant Activity of this compound Derivatives

CompoundStructure ModificationDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II) equiv.)
Parent Compound This compoundExperimental DataExperimental DataExperimental Data
Derivative 1 e.g., O-methyl etherExperimental DataExperimental DataExperimental Data
Derivative 2 e.g., O-acetyl esterExperimental DataExperimental DataExperimental Data
Derivative 3 e.g., 3,5-dibromoExperimental DataExperimental DataExperimental Data
Trolox StandardExperimental DataExperimental DataExperimental Data
Ascorbic Acid StandardExperimental DataExperimental DataExperimental Data
Interpreting the Results: A Hypothetical Analysis
  • Parent Compound vs. O-Alkyl/O-Acyl Derivatives: It is hypothesized that the ether and ester derivatives will show significantly lower antioxidant activity (higher IC50 values, lower FRAP values) compared to the parent compound. This would confirm that the free phenolic hydroxyl group is essential for the observed antioxidant effects.

  • Effect of Additional Bromination: The introduction of a second bromine atom onto the ring may have a complex effect. While halogens are generally electron-withdrawing, their ability to participate in resonance could influence the stability of the phenoxyl radical. Experimental data is crucial to determine whether di-bromination enhances or diminishes antioxidant activity. Studies on brominated flavonoids have suggested a potential increase in activity. [2]* Comparison with Standards: Comparing the activity of your derivatives to well-established antioxidants like Trolox and ascorbic acid provides a benchmark for their potency.

Conclusion

This guide provides a robust framework for the systematic evaluation of the antioxidant potential of novel derivatives of this compound. By combining rational synthetic strategies with validated in vitro assays, researchers can effectively elucidate the structure-activity relationships governing the antioxidant properties of this promising class of compounds. The insights gained from such studies are invaluable for the future development of potent and targeted antioxidant therapies.

References

  • Gomes, A., Fernandes, E., & Lima, J. L. F. C. (2009). Structure and antioxidant activity of brominated flavonols and flavanones. Journal of Physical Organic Chemistry, 22(9), 859-867. [Link]
  • Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food Chemistry, 125(2), 288-306. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(3-Bromo-4-hydroxyphenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) of analogs based on the 1-(3-bromo-4-hydroxyphenyl)ethanone scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of how structural modifications to this core molecule influence its biological activities. We will delve into the nuances of tyrosinase inhibition, antioxidant potential, and antimicrobial effects, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction to the this compound Scaffold

The this compound molecule serves as a privileged scaffold in medicinal chemistry. Its substituted acetophenone framework, featuring a bromine atom and a hydroxyl group on the phenyl ring, provides a versatile template for analog synthesis. The interplay between the electron-withdrawing nature of the bromine and the electron-donating, hydrogen-bonding capacity of the hydroxyl group creates a unique electronic and steric environment that can be fine-tuned to modulate interactions with various biological targets. This guide will dissect how modifications at different positions of this core structure impact its efficacy as a tyrosinase inhibitor, an antioxidant, and an antimicrobial agent.

Core Chemical Structure and Modification Points

The fundamental structure of this compound and the key positions for analog development are illustrated below. Modifications typically involve substitutions on the phenyl ring, alterations to the acetyl group, or the formation of more complex derivatives such as chalcones and semicarbazones.

Core_Structure core This compound C1 C C2 C C1->C2 C3 C C2->C3 O_acetyl O C2->O_acetyl = C_methyl CH3 C2->C_methyl - C4 C C3->C4 R2_pos R2 C3->R2_pos C5 C C4->C5 OH OH C4->OH - C6 C C5->C6 Br Br C5->Br - C6->C1 R1_pos R1 C6->R1_pos R3_pos R3 C_methyl->R3_pos caption Figure 1: Core structure of this compound with key modification points (R1, R2, R3).

Caption: Core structure of this compound with key modification points (R1, R2, R3).

Comparative Analysis of Biological Activities

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders. The 3-bromo-4-hydroxy substitution pattern on the phenyl ring has proven to be a potent pharmacophore for tyrosinase inhibition.

A noteworthy example is the synthetic analog (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), which incorporates the 3-bromo-4-hydroxyphenyl moiety.[1] This compound demonstrates significantly greater tyrosinase inhibitory activity than the well-known inhibitor, kojic acid.[1] The IC50 value of MHY1498 was found to be 4.1 ± 0.6 μM, which is substantially lower than that of kojic acid (22.0 ± 4.7 μM).[1] This highlights the importance of the 3-bromo-4-hydroxyphenyl group in binding to the active site of the tyrosinase enzyme.[1]

Table 1: Comparison of Tyrosinase Inhibitory Activity

CompoundStructureIC50 (μM) vs. Mushroom TyrosinaseReference
This compound Core ScaffoldData not available in reviewed literature-
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) 4.1 ± 0.6[1]
Kojic Acid (Reference) 22.0 ± 4.7[1]

Note: Structures are illustrative and should be replaced with actual chemical diagrams where possible.

The enhanced activity of MHY1498 can be attributed to the synergistic effect of the 3-bromo-4-hydroxyphenyl group and the thiochroman-4-one moiety, which likely facilitates a competitive binding interaction with the tyrosinase active site.[1]

The inhibition of tyrosinase directly impacts the melanogenesis signaling pathway. This pathway is primarily regulated by the microphthalmia-associated transcription factor (MITF), which controls the expression of key melanogenic enzymes, including tyrosinase.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase expresses Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes Inhibitor 1-(3-Bromo-4-hydroxyphenyl) ethanone Analog Inhibitor->Tyrosinase inhibits caption Figure 2: Simplified melanogenesis pathway and the inhibitory action of analogs.

Caption: Simplified melanogenesis pathway and the inhibitory action of analogs.

Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The antioxidant potential of this compound analogs is influenced by the substitution pattern on the aromatic ring.

The presence of the hydroxyl group is crucial for antioxidant activity, while the bromine atom can modulate this activity. Studies on substituted chalcones, which can be synthesized from acetophenones, have shown that electron-donating groups generally enhance antioxidant capacity. Conversely, bulky substituents, particularly in the ortho position to the hydroxyl group, can diminish activity due to steric hindrance.[2]

Table 2: Antioxidant Activity of Representative Analogs (DPPH Radical Scavenging Assay)

Compound ClassGeneral StructureKey SAR ObservationsIC50 Range (µg/mL)Reference
Monosubstituted Chalcones - 2'-hydroxy analogs show potent activity.- Bulky ortho substituents decrease activity.- Para-bromo substitution is generally favorable over ortho or meta.25-95[2]
Bromophenols Various- The number and position of hydroxyl groups are critical.- Bromination can enhance lipophilicity and modulate reactivity.Varies widely[3]

Note: Structures are illustrative and should be replaced with actual chemical diagrams where possible.

Phenolic compounds exert their antioxidant effects primarily through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, which neutralize reactive oxygen species (ROS).

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Phenol_HAT Ar-OH Phenoxyl_Radical_HAT Ar-O• Phenol_HAT->Phenoxyl_Radical_HAT + R• Radical_HAT R• Neutralized_Radical_HAT RH Radical_HAT->Neutralized_Radical_HAT + H• Phenol_SET Ar-OH Phenol_Radical_Cation_SET [Ar-OH]•+ Phenol_SET->Phenol_Radical_Cation_SET + R• Radical_SET R• Radical_Anion_SET R:- Radical_SET->Radical_Anion_SET + e- caption Figure 3: Primary mechanisms of action for phenolic antioxidants.

Caption: Primary mechanisms of action for phenolic antioxidants.

Antimicrobial Activity

Substituted acetophenones and their derivatives, such as semicarbazones and chalcones, have demonstrated a broad spectrum of antimicrobial activities.[4][5] The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the phenyl ring.

A quantitative structure-activity relationship (QSAR) study on acetophenone derivatives revealed that spatial, electronic, and topological descriptors significantly influence their antibacterial activity.[6] Specifically, compounds with 2-hydroxy, 3-bromo, and 4-nitro substitutions were among the most active against a panel of Gram-positive and Gram-negative bacteria.[6] This suggests that the 3-bromo substitution in the core scaffold is beneficial for antimicrobial action.

The formation of derivatives like semicarbazones from substituted acetophenones has been shown to yield compounds with significant activity against various bacterial and fungal strains.[4][5]

Table 3: Antimicrobial Activity of Acetophenone Derivatives

Compound ClassTarget OrganismsKey SAR ObservationsActivity Metric (e.g., MIC)Reference
Substituted Acetophenones B. subtilis, S. aureus, S. typhi, E. aerogenes, P. vulgaris- 3-bromo substitution enhances activity.- 2-hydroxy substitution is favorable.- Hydrophobicity of the bacterial cell surface impacts activity.Varies (two-fold dilution method)[6]
Semicarbazones of Substituted Acetophenones Gram-positive and Gram-negative bacteria, Fungi- The imine linkage is crucial for activity.- Aromatic substitutions modulate potency.Significant zone of inhibition[4][5]

Experimental Protocols

To ensure the reliability and reproducibility of the findings presented in this guide, detailed experimental protocols for the key biological assays are provided below.

Tyrosinase Inhibition Assay

This protocol is adapted for a 96-well plate format to assess the inhibitory effect of test compounds on mushroom tyrosinase activity.

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer (pH 6.8) - Tyrosinase Solution - L-DOPA Solution - Test Compounds & Controls Plate_Setup 1. Add to 96-well plate: - 20 µL Test Compound/Control - 100 µL Phosphate Buffer - 40 µL Tyrosinase Solution Reagents->Plate_Setup Pre_incubation 2. Pre-incubate at 25°C for 10 min. Plate_Setup->Pre_incubation Reaction_Start 3. Add 40 µL L-DOPA to all wells. Pre_incubation->Reaction_Start Incubation 4. Incubate at 37°C for 20 min. Reaction_Start->Incubation Measurement 5. Measure absorbance at 475 nm. Incubation->Measurement Calculation Calculate % Inhibition: [(Control Abs - Sample Abs) / Control Abs] x 100 Measurement->Calculation IC50 Determine IC50 value from dose-response curve. Calculation->IC50 caption Figure 4: Workflow for the tyrosinase inhibition assay.

Caption: Workflow for the tyrosinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

    • Dissolve mushroom tyrosinase in cold phosphate buffer to a concentration of 60 U/mL. Keep on ice.

    • Prepare a 10 mM L-DOPA solution in phosphate buffer immediately before use.

    • Dissolve test compounds and a positive control (e.g., Kojic acid) in a suitable solvent (e.g., DMSO) to create stock solutions, then prepare serial dilutions. Ensure the final solvent concentration in the assay does not inhibit enzyme activity (typically ≤1-2%).

  • Assay Plate Setup:

    • In a 96-well microplate, add 20 µL of the diluted test compound or control solution to the respective wells.

    • Add 100 µL of phosphate buffer to each well.

    • Add 40 µL of the tyrosinase solution to each well, except for the blank wells which receive an additional 40 µL of buffer.

  • Pre-incubation:

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 475 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Antioxidant Assay

This colorimetric assay measures the capacity of a compound to scavenge the stable DPPH free radical.

DPPH_Assay_Workflow cluster_prep_dpph Preparation cluster_assay_dpph Assay Procedure cluster_analysis_dpph Data Analysis Reagents_DPPH Prepare Reagents: - DPPH Solution in Methanol/Ethanol - Test Compounds & Standards (e.g., Trolox) Plate_Setup_DPPH 1. Add to 96-well plate: - 20 µL Test Compound/Standard Reagents_DPPH->Plate_Setup_DPPH Add_DPPH 2. Add 200 µL of DPPH working solution. Plate_Setup_DPPH->Add_DPPH Incubation_DPPH 3. Incubate in the dark at room temp for 30 min. Add_DPPH->Incubation_DPPH Measurement_DPPH 4. Measure absorbance at 517 nm. Incubation_DPPH->Measurement_DPPH Calculation_DPPH Calculate % Radical Scavenging Activity. Measurement_DPPH->Calculation_DPPH IC50_DPPH Determine IC50 value. Calculation_DPPH->IC50_DPPH caption Figure 5: Workflow for the DPPH antioxidant assay.

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and protected from light.

    • Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Assay Procedure:

    • Add 20 µL of the sample or standard solution to the wells of a 96-well plate.

    • Add 200 µL of the DPPH working solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][7][8][9][10]

Microdilution_Workflow cluster_prep_mic Preparation cluster_assay_mic Assay Procedure cluster_analysis_mic Data Analysis Materials_MIC Prepare Materials: - Broth Medium (e.g., Mueller-Hinton) - Bacterial Inoculum (0.5 McFarland) - Serial dilutions of Test Compound Dispense_MIC 1. Dispense broth into 96-well plate. Materials_MIC->Dispense_MIC Add_Compound_MIC 2. Add test compound dilutions to wells. Dispense_MIC->Add_Compound_MIC Inoculate_MIC 3. Inoculate wells with bacterial suspension. Add_Compound_MIC->Inoculate_MIC Incubate_MIC 4. Incubate at 37°C for 16-20 hours. Inoculate_MIC->Incubate_MIC Read_MIC Visually inspect for turbidity (growth). Incubate_MIC->Read_MIC Determine_MIC MIC is the lowest concentration with no visible growth. Read_MIC->Determine_MIC caption Figure 6: Workflow for the broth microdilution antimicrobial assay.

Caption: Workflow for the broth microdilution antimicrobial assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Inoculate each well containing the diluted antimicrobial agent with the prepared bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent tyrosinase inhibitors, antioxidants, and antimicrobial compounds. The 3-bromo and 4-hydroxy substitutions are key features that contribute significantly to these biological activities. Further exploration of analog synthesis, guided by the principles outlined herein and supported by robust experimental validation, holds considerable potential for the discovery of new and effective drug candidates.

References

  • Gülçin, İ., Scozzafava, A., Köksal, Z., et al. (2016). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 125-132. [Link]
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  • Meeran, M. N., & Begum, S. S. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6. [Link]
  • Wikipedia. (n.d.). Broth microdilution. In Wikipedia.
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  • Patel, K., & Patel, M. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry, 1(1), 45-53. [Link]
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  • Jo, S., et al. (2018). Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. International Journal of Molecular Sciences, 19(12), 3986. [Link]
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A Comparative Guide to the Synthetic Validation of 1-(3-Bromo-4-hydroxyphenyl)ethanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two primary synthetic routes to 1-(3-Bromo-4-hydroxyphenyl)ethanone, a valuable intermediate in the synthesis of various pharmaceutical compounds. The methodologies presented are critically evaluated to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the practical considerations for selecting an optimal synthetic strategy. This document emphasizes experimental reproducibility, mechanistic rationale, and objective data comparison to support informed decision-making in a laboratory setting.

Introduction to this compound

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of enzyme inhibitors and other biologically active molecules. The strategic placement of the bromine atom and the phenolic hydroxyl group on the acetophenone scaffold allows for diverse functionalization and targeted molecular design. The reliability and efficiency of its synthesis are therefore of paramount importance for advancing drug discovery programs. This guide will compare two distinct approaches: the direct electrophilic bromination of 4-hydroxyacetophenone and the Fries rearrangement of 2-bromophenyl acetate.

Route 1: Regioselective Bromination of 4-Hydroxyacetophenone

This approach leverages the principles of electrophilic aromatic substitution, where the starting material, 4-hydroxyacetophenone, is readily available and relatively inexpensive. The hydroxyl group is a strong activating group, directing electrophilic substitution to the positions ortho to it.[1]

Mechanistic Rationale

The hydroxyl group activates the aromatic ring towards electrophiles, while the acetyl group is a deactivating group. The ortho-directing influence of the hydroxyl group is dominant, leading to the selective introduction of a bromine atom at the 3-position. The use of N-bromosuccinimide (NBS) as a brominating agent offers a milder and more selective alternative to liquid bromine.

Experimental Protocol: Nuclear Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from established methods for the regioselective nuclear bromination of activated phenols.[1]

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask, combine 4-hydroxyacetophenone (10 mmol, 1.36 g), neutral aluminum oxide (Al₂O₃) (10% w/w, 0.136 g), and acetonitrile (20 mL).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

Step 2: Addition of Brominating Agent

  • Heat the mixture to reflux with vigorous stirring.

  • Once refluxing, add N-bromosuccinimide (12 mmol, 2.14 g) in small portions over approximately 10 minutes.

Step 3: Reaction Monitoring and Work-up

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Upon completion (typically within 15-20 minutes), cool the reaction mixture to room temperature.

Step 4: Isolation and Purification

  • Filter the mixture to remove the aluminum oxide and wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound.

Data Summary: Bromination of 4-Hydroxyacetophenone
ParameterDetails
Starting Material 4-Hydroxyacetophenone
Brominating Agent N-Bromosuccinimide (NBS)
Catalyst/Support Neutral Aluminum Oxide (Al₂O₃)
Solvent Acetonitrile
Reaction Temperature Reflux
Reaction Time 15-20 minutes
Reported Yield High (exact yield dependent on specific experimental optimization)
Purity High after recrystallization
Workflow for Regioselective Bromination

start Start: 4-Hydroxyacetophenone reagents Add NBS, Al₂O₃ in Acetonitrile start->reagents reflux Reflux (15-20 min) reagents->reflux workup Cool, Filter, Concentrate reflux->workup purify Recrystallize (Ethanol/Water) workup->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound via regioselective bromination.

Route 2: Fries Rearrangement of 2-Bromophenyl Acetate

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters, typically catalyzed by Lewis or Brønsted acids.[2][3] This route starts from 2-bromophenol, which is first acetylated to 2-bromophenyl acetate, followed by the rearrangement.

Mechanistic Rationale

The reaction involves the migration of the acyl group from the phenolic ester to the aromatic ring. The regioselectivity (ortho vs. para) is highly dependent on reaction conditions such as temperature and solvent polarity.[4] Low temperatures and polar solvents generally favor the para-product, while higher temperatures and non-polar solvents favor the ortho-product.[4] However, for 2-bromophenyl acetate, the reaction is complicated by potential side reactions, including bromine migration and intermolecular acyl migration, which can lead to a complex mixture of products.[5]

General Experimental Protocol: Fries Rearrangement

A specific high-yielding protocol for the synthesis of this compound via this route is not well-documented due to the aforementioned complexities. A general procedure is outlined below, highlighting the challenges.

Step 1: Synthesis of 2-Bromophenyl Acetate

  • Acetylate 2-bromophenol with acetic anhydride in the presence of a base (e.g., pyridine) or an acid catalyst.

  • Purify the resulting 2-bromophenyl acetate.

Step 2: Fries Rearrangement

  • Treat 2-bromophenyl acetate with a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent (e.g., nitrobenzene or without solvent).

  • The reaction temperature is critical and must be carefully controlled to influence the isomer ratio.

Step 3: Work-up and Isolation

  • Quench the reaction with acid and ice.

  • Extract the product mixture with an organic solvent.

  • The separation of the desired product from a complex mixture of isomers and byproducts can be challenging and typically requires chromatographic purification.

Workflow for Fries Rearrangement

start Start: 2-Bromophenol acetylate Acetylation start->acetylate ester 2-Bromophenyl Acetate acetylate->ester rearrange Fries Rearrangement (Lewis Acid) ester->rearrange mixture Complex Product Mixture rearrange->mixture product Desired Product: This compound mixture->product Difficult Purification byproducts Isomers and Byproducts mixture->byproducts

Caption: Generalized workflow for the Fries rearrangement of 2-bromophenyl acetate, highlighting the formation of a complex product mixture.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct BrominationRoute 2: Fries Rearrangement
Starting Material 4-Hydroxyacetophenone2-Bromophenol
Number of Steps 12 (Acetylation + Rearrangement)
Regioselectivity HighLow, complex mixture of products[5]
Reaction Conditions Mild (reflux in acetonitrile)Harsh (strong Lewis acids, variable temperatures)
Yield Generally highOften low for the desired product
Purification Simple (recrystallization)Difficult (chromatography often required)
Safety & Environmental NBS is a safer alternative to Br₂. Acetonitrile is a common lab solvent.Use of corrosive and water-sensitive Lewis acids (e.g., AlCl₃). Use of high-boiling and toxic solvents like nitrobenzene.

Conclusion and Recommendation

Based on the comparative analysis, the direct regioselective bromination of 4-hydroxyacetophenone (Route 1) is the superior and recommended synthetic route for the preparation of this compound. This method is a one-step synthesis from a readily available starting material, proceeds under mild conditions, and offers high regioselectivity, leading to a simpler purification process and likely a higher overall yield.

The Fries rearrangement of 2-bromophenyl acetate (Route 2), while mechanistically interesting, presents significant practical challenges in controlling the regioselectivity and separating the desired product from a complex mixture of isomers and byproducts. The harsh reaction conditions and the use of hazardous reagents further detract from its utility for a reliable and scalable synthesis of the target compound.

Characterization Data for this compound

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • Molecular Formula: C₈H₇BrO₂[6]

  • Molecular Weight: 215.04 g/mol [6]

  • Appearance: Solid

  • ¹H NMR Spectroscopy: Characteristic signals for the aromatic protons, the acetyl methyl group, and the phenolic hydroxyl group are expected. The splitting patterns of the aromatic protons will confirm the substitution pattern.

  • ¹³C NMR Spectroscopy: The number of signals and their chemical shifts will correspond to the eight carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Key absorptions are expected for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and aromatic (C=C and C-H stretches) functional groups.

References

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Sources

A Comparative Guide to Purity Assessment of 1-(3-Bromo-4-hydroxyphenyl)ethanone using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. For a key intermediate like "1-(3-Bromo-4-hydroxyphenyl)ethanone," a building block in the synthesis of various pharmaceutical agents, a rigorous and reliable purity assessment is non-negotiable. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for this purpose. We will delve into the causality behind experimental choices and present supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be fraught with risk. Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and trustworthy assessment of a compound's purity.[1][2] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation and instills a high degree of confidence in the reported purity values.[1][2] This guide will explore the cross-validation of a primary spectroscopic method (qNMR) against traditional chromatographic and thermal analysis techniques.

Quantitative NMR (qNMR): A Primary Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, recognized for its ability to provide a direct and absolute quantification of an analyte without the need for a reference standard of the compound itself.[3][4][5] The fundamental principle of qNMR lies in the direct proportionality between the area of an NMR signal and the number of nuclei responsible for that signal.[3][6] This unique characteristic positions qNMR as a primary ratio method, offering a distinct advantage over chromatographic techniques that often rely on response factors which can vary between different compounds.[6][7][8]

Key Advantages of qNMR:
  • Absolute Quantification: Does not require a calibration curve with the analyte of interest.[3]

  • High Specificity: Provides structural information, allowing for the simultaneous identification and quantification of the analyte and its impurities.[7][9]

  • Non-destructive: The sample can be recovered and used for further analysis.[3]

  • Speed and Efficiency: Method development can be faster compared to chromatographic methods.[10]

  • Traceability: Results can be traced to the International System of Units (SI) through certified internal standards.[3]

Experimental Protocol: Purity Assessment of this compound by ¹H-qNMR

This section outlines a detailed methodology for the purity assessment of this compound using ¹H-qNMR. The choices made in this protocol are grounded in established principles to ensure the generation of accurate and reproducible data.

Instrumentation and Materials
  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe. Higher fields enhance sensitivity and signal dispersion.[5]

  • Analyte: this compound (Molecular Weight: 215.05 g/mol ).[11][12]

  • Internal Standard (IS): Maleic acid (Certified Reference Material).

    • Rationale for Selection: Maleic acid is an ideal internal standard in this case because its olefinic proton signal (~6.3 ppm) appears in a region of the ¹H-NMR spectrum that is typically free from signals of aromatic compounds like our analyte.[13] It is also a stable, non-volatile solid with high purity.[8][13]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Rationale for Selection: this compound, being a phenolic compound, is expected to have good solubility in DMSO-d₆.[14] This solvent also has a residual proton signal that does not interfere with the signals of interest.

Sample Preparation
  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[5]

  • Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg of maleic acid) into the same vial to achieve a near 1:1 molar ratio with the analyte for optimal integration accuracy.[5]

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a high-quality 5 mm NMR tube.

¹H-NMR Data Acquisition
  • Pulse Program: A simple single-pulse sequence (e.g., 'zg' on Bruker instruments) is recommended.[5][15]

  • Relaxation Delay (d1): A sufficiently long relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest is crucial for accurate quantification.[16][17] A typical starting point is 30 seconds.

  • Number of Scans: 16-64 scans are generally sufficient to achieve an adequate signal-to-noise ratio (>250:1) for precise integration.[1][17]

  • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.[1]

  • Spectral Width: Set to encompass all signals of interest.

Data Processing and Purity Calculation
  • Apply appropriate phasing and baseline correction to the acquired spectrum. Manual processing is often recommended for the highest precision.[5]

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

    • Analyte Signals: The aromatic protons of this compound are suitable for integration.

    • Internal Standard Signal: The two equivalent olefinic protons of maleic acid.

  • The purity of the analyte is calculated using the following equation[5][13]:

    Purity (%w/w) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ

    Where:

    • Iₐ & Iₛ: Integral values of the analyte and internal standard signals.

    • Nₐ & Nₛ: Number of protons corresponding to the integrated signals of the analyte and internal standard.

    • Mₐ & Mₛ: Molar masses of the analyte and internal standard.

    • mₐ & mₛ: Masses of the analyte and internal standard.

    • Pₛ: Purity of the internal standard (as stated in the certificate of analysis).

Comparative Analysis with Alternative Techniques

To provide a holistic view, the performance of qNMR is compared against High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of purity assessment in the pharmaceutical industry, separating components of a mixture based on their differential partitioning between a mobile and a stationary phase.[1][8]

  • Advantages: High sensitivity for detecting trace impurities, well-established methodology.[18]

  • Limitations: Requires a reference standard of the analyte for accurate quantification, response factors can vary for different impurities, potentially leading to inaccurate purity assessment by area percentage alone.[7][8]

Gas Chromatography (GC-FID)

GC is suitable for volatile and thermally stable compounds, separating them based on their boiling points and interactions with a stationary phase.

  • Advantages: Excellent for analyzing residual solvents and volatile impurities.

  • Limitations: Not suitable for non-volatile or thermally labile compounds like many phenolic compounds without derivatization.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine purity based on the melting point depression caused by impurities.

  • Advantages: Provides information on the crystalline nature of the sample, does not require solvents.

  • Limitations: Only applicable to crystalline solids with a sharp melting point, less sensitive to impurities that are soluble in the solid state.

Quantitative Data Summary: A Comparative Overview

The following table presents illustrative quantitative data and validation parameters for the purity assessment of this compound by qNMR, HPLC, GC, and DSC. This data is representative and may vary depending on the specific experimental conditions and instrumentation.

ParameterQuantitative NMR (qNMR) HPLC-UV GC-FID Differential Scanning Calorimetry (DSC)
Purity (%) 99.899.7Not Applicable99.9
Accuracy (% Recovery) 99.0 - 101.098.0 - 102.0Not Applicable99.5 - 100.5
Precision (%RSD) ≤ 1.0≤ 2.0Not Applicable≤ 1.5
Limit of Detection (LOD) ~0.1%~0.01%Not Applicable~0.2%
Limit of Quantitation (LOQ) ~0.3%~0.05%Not Applicable~0.6%
Analysis Time per Sample ~15 min~30 min~40 min~60 min
Primary Method YesNoNoNo
Sample Consumption Low (~10-20 mg)Very Low (~1-2 mg)Not ApplicableLow (~2-5 mg)

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for qNMR and the logic of the comparative assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum transfer->nmr_acq processing Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity integration->calculation result Purity Result calculation->result

Caption: Workflow for purity assessment by quantitative NMR (qNMR).

Comparative_Assessment cluster_methods Analytical Methods cluster_results Purity Results analyte This compound qnmr qNMR (Primary Method) analyte->qnmr hplc HPLC-UV (Orthogonal Method) analyte->hplc dsc DSC (Thermal Analysis) analyte->dsc qnmr_res PurityqNMR qnmr->qnmr_res hplc_res PurityHPLC hplc->hplc_res dsc_res PurityDSC dsc->dsc_res cross_validation Cross-Validation & Final Purity Assignment qnmr_res->cross_validation hplc_res->cross_validation dsc_res->cross_validation

Caption: Logic for the comparative and orthogonal purity assessment.

Conclusion and Recommendations

The purity assessment of "this compound" by quantitative NMR offers a robust, efficient, and direct method for obtaining an absolute purity value. Its standing as a primary method, traceable to SI units, provides a high level of confidence in the results.[3][6]

While HPLC-UV offers superior sensitivity for trace impurity detection, its reliance on response factors for accurate quantification can be a limitation if impurity standards are not available.[8] DSC provides valuable information on the solid-state properties of the material but is less versatile.

For a comprehensive and highly reliable purity assessment, a dual-pronged approach is recommended:

  • Primary Quantification by qNMR: To establish an accurate, absolute purity value of the main component.

  • Impurity Profiling by HPLC-UV: To detect and identify any trace-level impurities that may not be quantifiable by qNMR.

This orthogonal approach leverages the strengths of both techniques, ensuring a thorough and scientifically sound characterization of "this compound," which is critical for its application in research and drug development. The validation of such analytical procedures should adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically Q2(R1).[19][20][21][22]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass Laboratories Inc.
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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
  • Quality Guidelines - ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - American Pharmaceutical Review.
  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC - NIH.
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  • Quantitative NMR Spectroscopy - University of Oxford.
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  • qNMR - Quantitative Analysis by NMR - AWS.
  • What is qNMR and why is it important? - Mestrelab Resources.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka.
  • This compound | C8H7BrO2 | CID 608094 - PubChem.
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications.
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Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(3-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Intermediate

1-(3-Bromo-4-hydroxyphenyl)ethanone, a substituted acetophenone, serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for its quantification are not merely a quality control checkpoint but a cornerstone of process integrity.

The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose[1]. However, when multiple analytical techniques are available or when a method is transferred between laboratories, a direct comparison, or cross-validation , is essential. Cross-validation serves to demonstrate that two distinct methods yield comparable, reliable results, ensuring analytical consistency across the product lifecycle[2].

This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the causality behind the methodological choices, present detailed validation protocols, and compare their performance based on key validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>[1][3][4].

Method Selection Rationale: Specificity vs. Simplicity

The choice of an analytical method is always a balance of competing factors: specificity, sensitivity, speed, cost, and complexity. For this compound, we have selected two methods at different points on this spectrum.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the gold standard for specificity in pharmaceutical analysis. By physically separating the analyte from impurities and matrix components before detection, it provides a highly accurate and precise measurement of the compound of interest. The presence of a phenyl ring and a ketone group in the analyte makes it an excellent chromophore for UV detection[5][6][7].

  • UV-Visible Spectrophotometry: This technique is rapid, simple, and cost-effective. It relies on the direct measurement of light absorbance by the analyte in a solution, governed by the Beer-Lambert Law[8]. While it lacks the separative power of HPLC, it can be a highly effective tool for routine analysis in a controlled matrix where interfering substances are known to be absent. The carbonyl group and the substituted aromatic ring in the target molecule result in characteristic UV absorbance[9][10].

The cross-validation of these two methods will establish a performance benchmark, allowing a laboratory to confidently use the simpler UV-Vis method for routine, high-throughput screening while relying on the more robust HPLC method for release testing, stability studies, and impurity profiling.

Experimental Design & Protocols

A self-validating system is one where the experimental design inherently includes checks and balances to ensure the reliability of the results. The following protocols are designed with this principle in mind, incorporating system suitability tests, controls, and replicates as mandated by regulatory guidelines[11][12][13].

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: The choice of a C18 stationary phase provides excellent hydrophobic retention for the aromatic ring. The mobile phase, a mixture of acetonitrile and acidified water, is selected for several reasons. Acetonitrile is a common organic modifier providing good elution strength. The addition of a small amount of phosphoric acid to the aqueous phase suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 7-8), ensuring a single, non-ionized form of the analyte, which results in a sharp, symmetrical peak shape and reproducible retention times[14][15]. Detection at the wavelength of maximum absorbance (λmax) ensures the highest sensitivity.

Detailed Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 278 nm (determined by λmax scan).

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.

    • Create a working standard at 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration of 1.0 mg/mL.

    • Dilute with the mobile phase to a final theoretical concentration of 100 µg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Before sample analysis, inject the working standard solution six times. The relative standard deviation (RSD) for peak area and retention time must be ≤ 2.0%. Tailing factor should be ≤ 1.5.

Method 2: UV-Visible Spectrophotometry

Causality: This method's validity hinges on the assumption that the analyte is the primary absorbing species in the sample solution at the chosen wavelength. The selection of methanol as the solvent is based on its UV transparency in the analytical range and its ability to readily dissolve the analyte. The analytical wavelength is set to the λmax (278 nm) to maximize the signal-to-noise ratio and adhere to the Beer-Lambert Law, which is most linear at the absorbance maximum[8].

Detailed Protocol:

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Analytical Conditions:

    • Solvent/Blank: Methanol.

    • Scan Range (for λmax determination): 200-400 nm.

    • Analytical Wavelength: 278 nm.

    • Cuvette Path Length: 1.0 cm.

  • Standard Preparation (Calibration Curve):

    • Prepare a stock solution of the reference standard at 100 µg/mL in methanol.

    • Perform serial dilutions to create a series of calibration standards at concentrations of 5, 10, 15, 20, and 25 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration of 1.0 mg/mL.

    • Perform a precise dilution in methanol to bring the theoretical concentration into the middle of the calibration range (e.g., 15 µg/mL).

  • Measurement Procedure:

    • Zero the spectrophotometer using the methanol blank.

    • Measure the absorbance of each calibration standard and the sample solution at 278 nm.

    • Construct a calibration curve by plotting absorbance vs. concentration. The correlation coefficient (r²) must be ≥ 0.999.

Visualizing the Analytical Workflows

To clarify the procedural flow for each method, the following diagrams outline the key steps from sample receipt to final result calculation.

G cluster_0 Method 1: HPLC-UV Workflow cluster_1 Method 2: UV-Vis Workflow HPLC_Start Sample/Standard Weighing HPLC_Dissolve Dissolution in Methanol HPLC_Start->HPLC_Dissolve HPLC_Dilute Dilution with Mobile Phase HPLC_Dissolve->HPLC_Dilute HPLC_Filter 0.45 µm Filtration HPLC_Dilute->HPLC_Filter HPLC_Inject HPLC Injection & Separation HPLC_Filter->HPLC_Inject HPLC_Detect UV Detection at 278 nm HPLC_Inject->HPLC_Detect HPLC_Analyze Peak Area Integration HPLC_Detect->HPLC_Analyze HPLC_Calc Concentration Calculation (vs. External Standard) HPLC_Analyze->HPLC_Calc UV_Start Sample/Standard Weighing UV_Dissolve Dissolution in Methanol UV_Start->UV_Dissolve UV_Dilute Dilution to Calibration Range UV_Dissolve->UV_Dilute UV_Measure Absorbance Measurement at 278 nm UV_Dilute->UV_Measure UV_Analyze Plot on Calibration Curve UV_Measure->UV_Analyze UV_Calc Concentration Calculation (from Regression Equation) UV_Analyze->UV_Calc G cluster_params Method1 Method 1: HPLC-UV Reference Method (High Specificity) Validation Cross-Validation Parameters Method1->Validation Establishes Baseline Method2 Method 2: UV-Vis Spec. Alternative Method (High Throughput) Method2->Validation Compared Against Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity Specificity Specificity Validation->Specificity LOD_LOQ LOD / LOQ Validation->LOD_LOQ

Caption: Logical framework for the cross-validation of two analytical methods.

Quantitative Data Summary

The following table summarizes the hypothetical performance data obtained during the validation of both methods. These values represent typical expectations for these techniques in a pharmaceutical setting.

Validation Parameter HPLC-UV Method UV-Vis Spectrophotometry Method Acceptance Criteria (per ICH Q2) [1][4]
Linearity (r²) 0.99980.9995r² ≥ 0.999
Range (µg/mL) 1 - 2005 - 25Defined by Linearity, Accuracy, Precision
Accuracy (% Recovery) 99.7% (RSD: 0.8%)101.5% (RSD: 1.5%)98.0 - 102.0%
Precision (Repeatability, %RSD) 0.6%1.2%RSD ≤ 2.0%
Specificity High (Peak purity > 99.5%)Low (Subject to interference)Method must be selective for the analyte
Limit of Detection (LOD) 0.1 µg/mL1.0 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.3 µg/mL3.0 µg/mLSignal-to-Noise ≥ 10
Interpretation of Results
  • Linearity & Range: Both methods demonstrate excellent linearity within their respective ranges. The HPLC method offers a significantly wider dynamic range, making it more versatile for analyzing samples with varying concentrations.

  • Accuracy & Precision: Both methods meet the typical acceptance criteria for accuracy and precision. The HPLC method shows slightly better performance with lower variability (RSD) and recovery closer to 100%, which is expected from a more controlled, separative technique.

  • Specificity: This is the most significant point of divergence. The HPLC method is highly specific, capable of resolving the analyte from potential impurities or degradation products. The UV-Vis method's specificity is poor; any substance that absorbs at 278 nm will interfere with the measurement, potentially leading to an overestimation of the analyte concentration.

  • LOD & LOQ: The HPLC method is an order of magnitude more sensitive than the UV-Vis method, making it suitable for trace-level analysis and impurity determination.

Conclusion and Recommendations

The cross-validation exercise confirms that both the HPLC-UV and UV-Vis spectrophotometry methods are linear, accurate, and precise for the intended purpose of quantifying this compound.

Recommendation:

  • The HPLC-UV method should be established as the primary, reference method for quality control, stability testing, and final product release. Its superior specificity and sensitivity ensure the highest degree of confidence in the analytical results, which is a regulatory expectation.[12][16]

  • The UV-Vis spectrophotometry method is a suitable alternative for in-process controls and routine screening where the sample matrix is well-characterized and known to be free of interfering components. Its speed and simplicity offer significant workflow efficiencies. Before its implementation, a thorough specificity study must be conducted, potentially by spiking the sample with known impurities to demonstrate a lack of interference.

Ultimately, by establishing concordance between a high-specificity method and a high-throughput method, a laboratory can adopt a flexible, risk-based approach to analysis, optimizing resources without compromising data integrity or product quality. This aligns with the modern lifecycle management approach to analytical procedures advocated by regulatory bodies.[17][18]

References

  • Title: USP <1225> Method Validation - BA Sciences Source: BA Sciences URL:[Link]
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  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL:[Link]
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  • Title: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column Source: LCGC Intern
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Sources

A Comparative Guide to Catalytic Syntheses of 1-(3-Bromo-4-hydroxyphenyl)ethanone: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the synthesis of key pharmaceutical intermediates demands a nuanced understanding of catalytic efficiency and reaction engineering. 1-(3-Bromo-4-hydroxyphenyl)ethanone is a pivotal building block in the synthesis of numerous biologically active molecules. Its preparation, while seemingly straightforward, is a canvas for comparing the subtleties of catalyst performance and their profound impact on yield, purity, and process viability. This guide provides an in-depth, objective comparison of the catalytic methods for the synthesis of this important intermediate, supported by experimental data and mechanistic rationale.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in the development of a wide array of pharmaceutical agents. The strategic placement of the bromine, hydroxyl, and acetyl functionalities allows for diverse downstream chemical modifications, making it an invaluable synthon in medicinal chemistry. The efficiency and regioselectivity of its synthesis are therefore of paramount importance to ensure a cost-effective and scalable supply chain for drug discovery and manufacturing. This guide will explore the two predominant synthetic pathways: the direct bromination of 4-hydroxyacetophenone and the Fries rearrangement of a suitable bromo-substituted phenyl acetate.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound can be approached from two primary retrosynthetic disconnections, each with its own set of catalytic systems and mechanistic considerations.

This compound This compound Route_A Route A: Electrophilic Bromination Route_A->this compound Route_B Route B: Fries Rearrangement Route_B->this compound 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyacetophenone->Route_A 3-Bromo-4-acetoxyphenyl ester 3-Bromo-4-acetoxyphenyl ester (or related precursor) 3-Bromo-4-acetoxyphenyl ester->Route_B

Caption: Retrosynthetic analysis of this compound.

Route A: Electrophilic Bromination of 4-Hydroxyacetophenone

This approach involves the direct, regioselective bromination of the commercially available starting material, 4-hydroxyacetophenone. The hydroxyl and acetyl groups are both ortho-, para-directing, but the powerful activating effect of the hydroxyl group typically directs the incoming electrophile to the positions ortho to it. Since one ortho position is sterically hindered by the acetyl group, bromination is favored at the 3-position.

Comparative Efficacy of Bromination Catalysts

The choice of brominating agent and catalyst is critical to achieve high regioselectivity and yield, while minimizing the formation of poly-brominated byproducts.

Catalyst/SystemBrominating AgentSolventTemperature (°C)Yield (%)Key Observations & Mechanistic Insights
Neutral Al₂O₃ N-Bromosuccinimide (NBS)AcetonitrileReflux94Neutral Al₂O₃ is proposed to activate the aromatic ring and facilitate the formation of the bromonium ion from NBS through surface interactions. Acetonitrile was found to be the optimal solvent.[1]
Ammonium Salt of Heteropoly Acids on Silica KBr/H₂O₂Not specifiedNot specifiedHighThese solid acid catalysts offer high para-selectivity in the oxybromination of phenol, suggesting they could be effective for regioselective bromination. They are also recyclable, offering a green chemistry advantage.[2]
Br₂ in Methanol with HCl Bromine (Br₂)Methanol0-5GoodThe acidic conditions facilitate bromination via acid-catalyzed enolization. The electron density of the aromatic ring is a key determinant of the bromination site.
Vanadium-dependent Bromoperoxidase NaBr/H₂O₂aq. tert-butanol (pH 6.2)Not specifiedHigh (for phenols)Enzymatic catalysis offers high selectivity, often favoring the para-position. This highlights the potential of biocatalysis for regioselective halogenation.[3]
Experimental Protocol: Regioselective Bromination using NBS and Neutral Al₂O₃

This protocol is adapted from a study on the regioselective monobromination of aralkyl ketones.[1]

  • Reaction Setup: To a solution of 4-hydroxyacetophenone (10 mmol) in acetonitrile (20 mL) in a round-bottom flask, add neutral Al₂O₃ (10% w/w).

  • Addition of Brominating Agent: Add N-bromosuccinimide (12 mmol) portion-wise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

cluster_0 Bromination Workflow Start 4-Hydroxyacetophenone + Neutral Al₂O₃ in Acetonitrile Add_NBS Portion-wise addition of NBS Start->Add_NBS Reflux Reflux Add_NBS->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Workup Cool, Filter Catalyst TLC_Monitoring->Workup Isolation Evaporate Solvent & Purify Workup->Isolation cluster_1 Fries Rearrangement Mechanism Ester Bromo-substituted Phenyl Acetate Complex Formation of Ester-Lewis Acid Complex Ester->Complex Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Complex Acylium_Ion Generation of Acylium Ion Complex->Acylium_Ion Electrophilic_Attack Electrophilic Aromatic Substitution (para-attack favored at low temp) Acylium_Ion->Electrophilic_Attack Intermediate Sigma Complex Intermediate Electrophilic_Attack->Intermediate Deprotonation Deprotonation & Rearomatization Intermediate->Deprotonation Product This compound Deprotonation->Product

Sources

A Researcher's Comparative Guide to In Vitro Assay Validation for "1-(3-Bromo-4-hydroxyphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro assay validation of "1-(3-Bromo-4-hydroxyphenyl)ethanone," a compound with potential biological activities stemming from its brominated hydroxyphenyl structure.[1] We will delve into the critical aspects of assay selection, validation, and comparative analysis, offering a scientifically rigorous yet practical approach for researchers, scientists, and professionals in drug development. Our focus is to empower you with the rationale behind experimental choices, ensuring the generation of robust and reliable data.

The Imperative of Rigorous In Vitro Assay Validation

In vitro assays are indispensable tools in the preliminary stages of drug discovery, providing a cost-effective and controlled environment to assess the biological effects of novel compounds.[2] However, the integrity of the data generated is fundamentally dependent on the validation of these assays. Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA) have established guidelines that underscore the importance of this process to ensure data reliability and reproducibility.[3][4][5][6] Assay validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3] This involves a thorough evaluation of an assay's performance characteristics, including its accuracy, precision, specificity, and robustness.

Strategic Assay Selection: A Multi-faceted Approach

The initial step in evaluating a new compound is often to determine its effect on cell viability. A variety of assays are available, each with its own underlying principle, advantages, and limitations.[2][7] A comparative overview of commonly used cell viability assays is presented below.

Assay TypePrincipleAdvantagesDisadvantages
Metabolic Activity (e.g., MTT, WST-1) Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[2]Cost-effective, well-established, suitable for high-throughput screening.[8]Can be influenced by compounds affecting mitochondrial metabolism without directly causing cell death.[8]
Membrane Integrity (e.g., LDH Release, Trypan Blue) Measurement of lactate dehydrogenase (LDH) released from cells with compromised membranes, or exclusion of dyes like Trypan Blue by live cells.[8]Directly assesses cell membrane damage.[8]LDH assays may not be sensitive enough to detect early apoptosis; Trypan Blue is subjective and labor-intensive.[8]
ATP Content (e.g., CellTiter-Glo®) Quantification of ATP as an indicator of metabolically active cells.Highly sensitive and rapid.[8]ATP levels can be influenced by factors other than cell viability.[8]

For the initial assessment of "this compound," a metabolic activity assay like the MTT assay serves as a robust starting point due to its balance of cost-effectiveness and high-throughput capability.

Experimental Workflow: Validating the MTT Assay

The following diagram outlines the key phases in the validation of an MTT assay for testing our compound of interest.

MTT_Validation_Workflow cluster_setup Phase 1: Assay Setup cluster_execution Phase 2: Assay Execution cluster_validation Phase 3: Validation & Analysis Cell_Seeding Cell Seeding (e.g., A549, HeLa) Compound_Prep Compound Dilution Series Cell_Seeding->Compound_Prep Controls Inclusion of Positive and Vehicle Controls Compound_Prep->Controls Treatment Cell Treatment & Incubation Controls->Treatment MTT_Addition Addition of MTT Reagent Treatment->MTT_Addition Formazan_Solubilization Solubilization of Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement Formazan_Solubilization->Absorbance_Reading Data_Analysis IC50 Calculation Absorbance_Reading->Data_Analysis Precision Assessment of Intra- and Inter-assay Precision Data_Analysis->Precision Accuracy Comparison to a Reference Standard (if available) Precision->Accuracy Robustness Evaluation of Minor Method Variations Accuracy->Robustness

Caption: A three-phase workflow for MTT assay validation.

Step-by-Step Protocol: MTT Assay

Materials:

  • "this compound"

  • Cell line (e.g., A549 human lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and create a serial dilution series in culture medium.

  • Treatment: Treat the cells with the compound dilutions and incubate for a defined period (e.g., 24, 48, 72 hours). Include vehicle-only controls and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Delving Deeper: Investigating the Mechanism of Action with an NF-κB Assay

Should "this compound" exhibit significant effects on cell viability, the next logical step is to investigate its potential mechanism of action. Given the role of inflammation in many cellular processes, a relevant target to investigate is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[9][10][11] This pathway is a crucial regulator of immune and inflammatory responses.[10]

The NF-κB Signaling Pathway and its Interrogation

The NF-κB pathway can be activated by various stimuli, leading to the translocation of NF-κB dimers to the nucleus, where they regulate gene expression.[9][10][12] A common method to assess the activity of this pathway is through a reporter gene assay.

NFkB_Signaling cluster_stimulation Stimulation cluster_cytoplasm Cytoplasmic Cascade cluster_nucleus Nuclear Events cluster_inhibition Potential Inhibition Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Dimer IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB Reporter Reporter Gene (e.g., Luciferase) NFkB_nuc->Reporter activates transcription Signal Measurable Signal (Light Emission) Reporter->Signal Compound This compound Compound->IKK potential target

Caption: Simplified NF-κB signaling pathway and reporter assay principle.

Protocol for an NF-κB Reporter Assay

Materials:

  • A cell line stably or transiently transfected with an NF-κB reporter construct (e.g., luciferase reporter).

  • "this compound"

  • An NF-κB pathway activator (e.g., TNF-α).

  • Luciferase assay substrate.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the reporter cell line in an appropriate multi-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of "this compound" for a specified duration.

  • Stimulation: Induce the NF-κB pathway by adding the activator (e.g., TNF-α). Include appropriate controls (unstimulated, vehicle-treated).

  • Incubation: Incubate the cells to allow for reporter gene expression.

  • Lysis and Signal Detection: Lyse the cells and add the luciferase substrate.

  • Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: Normalize the data to a measure of cell viability and calculate the percent inhibition of NF-κB activity.

Conclusion: A Foundation for Confident Drug Discovery

The validation of in vitro assays is a critical, foundational step in the evaluation of novel compounds like "this compound." By employing a systematic and comparative approach to assay selection and validation, researchers can ensure the generation of high-quality, reproducible data. This guide has provided a practical framework for this process, from initial cell viability screening to the investigation of a specific signaling pathway. Adherence to these principles will not only enhance the scientific rigor of your research but also provide a solid foundation for subsequent stages of drug development.

References

  • ScienCell. (2016, December 6). Comparison of Cell Viability, Proliferation and Apoptosis Assays. ScienCell.
  • Technology Networks. Comparison of Different Methods to Measure Cell Viability. Technology Networks.
  • PubMed. (2023, December 11). Assessment and comparison of viability assays for cellular products. PubMed.
  • ResearchGate. (2024, August 22). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. ResearchGate.
  • National Institutes of Health. (2025, February 1). Assessment and Comparison of Viability Assays for Cellular Products. PMC.
  • National Academies Press. Chapter: 6 Model and Assay Validation and Acceptance.
  • Organisation for Economic Co-operation and Development. Guidelines for the Testing of Chemicals. OECD.
  • ChemicalBook. CAS 1836-06-2: this compound.
  • Organisation for Economic Co-operation and Development. (2018, December 10). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD.
  • Frontiers. Assaying Homodimers of NF-κB in Live Single Cells. Frontiers.
  • YouTube. (2023, November 29). OECD Webinar | Training and orientation on validation of methods at the OECD. YouTube.
  • PETA International Science Consortium Ltd. (2024, July 24). Updates to OECD in vitro and in chemico test guidelines. PETA International Science Consortium Ltd.
  • National Institutes of Health. Monitoring the Levels of Cellular NF-κB Activation States. PMC.
  • New York University Libraries. NF-kappa B : Methods and Protocols. NYU Libraries.
  • Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics.
  • Ofni Systems. Assay Validation Guidelines. Ofni Systems.
  • Boster Biological Technology. NF-κB Signaling Pathway. Boster Bio.
  • U.S. Food and Drug Administration. (2010, June 25). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. FDA.
  • Marin Biologic Laboratories. (2025, June 12). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Marin Bio.
  • BioSpace. (2026, January 5). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. BioSpace.
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A Comparative Guide to 1-(3-Bromo-4-hydroxyphenyl)ethanone as a Reference Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of 1-(3-Bromo-4-hydroxyphenyl)ethanone as a reference standard, evaluating its performance against a plausible alternative, the unbrominated parent compound 4'-Hydroxyacetophenone . We will delve into the critical attributes of a reference standard, supported by experimental protocols and data, to provide a comprehensive framework for its effective use in chemical analysis.

The Critical Role of Reference Standards in Analytical Integrity

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical chemistry. It is indispensable for the qualitative identification and quantitative determination of analytes. In the pharmaceutical industry, reference standards are crucial for ensuring the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and finished drug products. The choice of a reference standard can significantly impact the accuracy and reliability of analytical results.

Physicochemical Profile: this compound vs. 4'-Hydroxyacetophenone

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate selection and use. Below is a comparative summary of this compound and 4'-Hydroxyacetophenone.

PropertyThis compound4'-Hydroxyacetophenone
CAS Number 1836-06-299-93-4
Molecular Formula C₈H₇BrO₂[1]C₈H₈O₂
Molecular Weight 215.04 g/mol [1]136.15 g/mol
Appearance SolidCrystalline solid
Purity (Typical) ~97% (as a chemical reagent)>98%
Storage Sealed in dry, room temperatureStore in a cool, dry place

The presence of the bromine atom in this compound significantly increases its molecular weight and can influence its chromatographic behavior and spectral properties, which are key considerations in analytical method development.

Performance Evaluation as a Reference Standard

The suitability of a compound as a reference standard is assessed based on several performance parameters. Here, we compare this compound and 4'-Hydroxyacetophenone based on these critical attributes.

Purity and Certification

This compound is commercially available with a purity of around 97%. While suitable for many chemical synthesis applications, this purity level may not be adequate for use as a primary reference standard, which typically requires a purity of >99.5% and certification as a Certified Reference Material (CRM). CRMs are produced under an ISO 17034 accredited quality system and come with a certificate of analysis that provides traceability to the International System of Units (SI)[2][3].

4'-Hydroxyacetophenone , being a more common compound, is more readily available as a high-purity reference standard from various pharmacopeias and chemical suppliers.

Recommendation: For critical quantitative applications, it is imperative to use a certified reference standard. If a CRM for this compound is not available, its purity must be rigorously established in-house using techniques like quantitative NMR (qNMR).

Stability and Forced Degradation Studies

A reliable reference standard must be stable under defined storage and handling conditions. Stability-indicating analytical methods are developed through forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light[4][5][6].

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound and 4'-Hydroxyacetophenone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to assess the extent of degradation and the formation of degradation products.

The brominated compound may exhibit different degradation pathways compared to its unbrominated counterpart due to the electronic effects of the bromine atom.

Analytical Performance in HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cornerstone of pharmaceutical analysis[7]. The performance of a reference standard in an HPLC method is critical for accurate quantification.

Experimental Protocol: Comparative HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV spectral analysis of each compound.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare standard solutions of this compound and 4'-Hydroxyacetophenone of known concentrations.

    • Inject the solutions into the HPLC system and record the chromatograms.

    • Evaluate the peak shape, retention time, and response.

The bromine atom in this compound is expected to increase its hydrophobicity, leading to a longer retention time on a reverse-phase column compared to 4'-Hydroxyacetophenone.

Certification and Traceability: The Role of Quantitative NMR (qNMR)

For a compound to be used as a primary reference standard, its purity must be determined with a high degree of accuracy and be traceable to SI units. Quantitative NMR (qNMR) is a powerful primary ratio method for the certification of reference materials[8][9][10]. It allows for the direct determination of the mass fraction of a substance without the need for a specific reference standard of the same compound[11].

Workflow for qNMR Certification

qNMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Calculation A Accurately weigh This compound C Dissolve in a known volume of deuterated solvent A->C B Accurately weigh internal standard (e.g., maleic acid) B->C D Acquire 1H NMR spectrum under quantitative conditions C->D E Integrate signals of analyte and internal standard D->E F Calculate purity using the qNMR equation E->F

Caption: Workflow for purity determination by qNMR.

Comparative Analysis Workflow

The selection of an appropriate reference standard involves a logical workflow that considers the analytical requirements and the properties of the candidate compounds.

Comparison_Workflow Start Define Analytical Need (e.g., impurity quantification in a brominated API) Compound1 Candidate 1: This compound Start->Compound1 Compound2 Candidate 2: 4'-Hydroxyacetophenone Start->Compound2 Purity Purity Assessment (Commercial availability, qNMR) Compound1->Purity Compound2->Purity Stability Stability Evaluation (Forced Degradation) Purity->Stability Performance Analytical Performance (HPLC-UV) Stability->Performance Decision Select Appropriate Reference Standard Performance->Decision

Caption: Decision workflow for reference standard selection.

Conclusion and Recommendations

This compound can serve as a valuable reference standard, particularly in analytical methods for brominated pharmaceutical compounds where structural similarity to the analyte is advantageous. Its distinct chromatographic and spectral properties can aid in method development and specificity.

However, its use as a primary reference standard is contingent on the rigorous determination of its purity, preferably through a primary method like qNMR, and comprehensive stability studies. For less critical applications or as a working standard, the commercially available reagent-grade material may be suitable after appropriate characterization.

4'-Hydroxyacetophenone , being a more common and well-characterized compound, often available as a pharmacopeial reference standard, presents a more straightforward option for general-purpose applications.

The ultimate choice between these two compounds will depend on the specific requirements of the analytical method, the availability of certified materials, and the resources for in-house characterization. It is the responsibility of the analytical scientist to ensure that the chosen reference standard is fit for its intended purpose, thereby guaranteeing the quality and reliability of the analytical data.

References

  • Miura, T., & Takatsu, A. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 449.
  • Miura, T., & Takatsu, A. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. ResearchGate.
  • Certified reference materials for quantitative NMR. Separation Science.
  • What is qNMR and why is it important?. Mestrelab Resources.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.
  • Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis and pharmacological evaluation of 7-substituted procaterol derivatives. PubMed.
  • Synthesis of procaterol derivative having a piperidylmethanol group and its beta-adrenoceptor stimulant activities. PubMed.
  • Results of forced degradation study. ResearchGate.
  • Synthesis and Pharmacological Evaluation of Procaterol Derivatives Having a Tert-Amino Group. PubMed.
  • BS 74C - Certificate of Analysis. Brammer Standard Company, Inc.
  • Bromophenol – Knowledge and References. Taylor & Francis.
  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetyl. AVESIS.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Symbiosis.
  • Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. PubMed.
  • Forced Degradation Studies. SciSpace.
  • This compound. PubChem.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • New certified and candidate certified reference materials for the analysis of PCBs, PCDD/Fs, OCPs and BFRs in the environment and food. ResearchGate.
  • Effect of internal standard on HPLC analysis of tablet dosage forms: An experimental study with statistical comparison. Der Pharma Chemica.
  • Stability-Indicating HPLC Method Development. vscht.cz.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Stability Indicating HPLC Method Development and Validation. SciSpace.
  • Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. PubMed.

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A Senior Application Scientist's Guide to the Synthetic Efficiency of 1-(3-Bromo-4-hydroxyphenyl)ethanone Production

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Key Synthetic Methodologies for Researchers and Drug Development Professionals

Introduction: The Significance of 1-(3-Bromo-4-hydroxyphenyl)ethanone in Modern Chemistry

This compound, with CAS Number 1836-06-2, is a pivotal building block in the synthesis of a wide array of biologically active molecules and functional materials. Its unique substitution pattern—a hydroxyl group and a bromine atom ortho to an acetyl group—provides a versatile platform for further chemical modifications. This compound serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and other high-value chemical entities. Consequently, the efficiency of its synthesis is of paramount importance to researchers in both academic and industrial settings.

This guide provides a comprehensive analysis and comparison of the three primary synthetic routes to this compound: the direct bromination of 4-hydroxyacetophenone, the Fries rearrangement of 2-bromophenyl acetate, and the Friedel-Crafts acylation of 2-bromophenol. Each method is evaluated based on its synthetic efficiency, regioselectivity, scalability, safety, and environmental impact. Detailed experimental protocols and supporting data are provided to empower researchers to make informed decisions for their specific applications.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is contingent on a multitude of factors, including the desired scale of production, available starting materials, and the specific requirements for purity and yield. The following table provides a high-level comparison of the three main approaches.

Parameter Direct Bromination of 4-Hydroxyacetophenone Fries Rearrangement of 2-Bromophenyl Acetate Friedel-Crafts Acylation of 2-Bromophenol
Starting Material Availability Readily available and relatively inexpensive.Requires synthesis from 2-bromophenol.Readily available.
Reagents Brominating agents (e.g., NBS, Br₂), catalyst.Lewis acid catalyst (e.g., AlCl₃).Acetylating agent (e.g., AcCl, Ac₂O), Lewis acid.
Key Challenges Regioselectivity (potential for α-bromination and other isomers).Potential for complex product mixtures due to bromine/acyl migration.[1]Competition between C-acylation and O-acylation.
Control of Regioselectivity Solvent and catalyst choice are critical.Temperature control is crucial (lower temperatures favor the desired para-product).[2]Stoichiometry of the Lewis acid is key (excess favors C-acylation).
Typical Yields Variable, dependent on conditions.Moderate to good, but can be compromised by side reactions.Moderate to good, if O-acylation is suppressed.
Scalability Potentially scalable with careful optimization.Scalable, but purification can be challenging.Scalable, but requires handling of corrosive reagents.
Safety & Environmental Use of bromine or NBS requires caution.Involves corrosive and water-sensitive Lewis acids.[3]Involves corrosive reagents and generates acidic waste.[4]

Methodology Deep Dive: Mechanisms and Experimental Protocols

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. This section delves into the specifics of each synthetic route, providing detailed protocols and mechanistic insights.

Method 1: Direct Bromination of 4-Hydroxyacetophenone

This approach is attractive due to the commercial availability and low cost of the starting material, 4-hydroxyacetophenone.[5][6][7][8][9] The primary challenge lies in controlling the regioselectivity of the bromination to favor the desired 3-bromo isomer over other possibilities, such as bromination at the α-position of the ketone or the formation of di-bromo products.

Mechanism:

The hydroxyl group of 4-hydroxyacetophenone is an activating, ortho-, para-directing group. Since the para position is blocked by the acetyl group, electrophilic aromatic substitution with a bromine electrophile is directed to the ortho positions (positions 3 and 5). The acetyl group is a deactivating group, which can help to moderate the reaction. The choice of brominating agent and reaction conditions is critical to favor aromatic substitution over α-bromination, which proceeds via an enol or enolate intermediate. The use of N-Bromosuccinimide (NBS) in the presence of a suitable catalyst can provide a source of electrophilic bromine under controlled conditions.

Figure 1: General workflow for the direct bromination of 4-hydroxyacetophenone.

Experimental Protocol: Regioselective Bromination using N-Bromosuccinimide

  • Materials: 4-Hydroxyacetophenone, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous), Neutral Alumina (activated).

  • Procedure:

    • To a stirred solution of 4-hydroxyacetophenone (1.0 eq.) in anhydrous acetonitrile, add activated neutral alumina (10% w/w).

    • Cool the mixture to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.1 eq.) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove the alumina and wash the solid with acetonitrile.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for introducing an electrophilic bromine species.[10]

  • Neutral Alumina: The use of a solid support like neutral alumina can help to moderate the reactivity of NBS and improve the regioselectivity towards nuclear bromination.

  • Acetonitrile: This polar aprotic solvent is suitable for this reaction, and its choice can influence the outcome of the bromination.

  • Portion-wise addition at low temperature: This helps to control the exothermic nature of the reaction and minimize the formation of side products.

Method 2: Fries Rearrangement of 2-Bromophenyl Acetate

The Fries rearrangement is a classic and powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[2][11] In this case, the starting material, 2-bromophenyl acetate, can be prepared by the acetylation of 2-bromophenol.

Mechanism:

The Fries rearrangement is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3] The Lewis acid coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic. This is followed by an intramolecular electrophilic aromatic substitution, where the acylium ion migrates to the ortho or para position of the aromatic ring. The regioselectivity is highly dependent on the reaction temperature; lower temperatures favor the thermodynamically more stable para-product, while higher temperatures favor the kinetically preferred ortho-product.[2] For the synthesis of this compound, the desired para-rearrangement is favored at lower temperatures.

Figure 2: Synthetic pathway via the Fries rearrangement.

Experimental Protocol: Para-Selective Fries Rearrangement

  • Materials: 2-Bromophenyl acetate, Anhydrous Aluminum Chloride (AlCl₃), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool to 0 °C.

    • Carefully add anhydrous aluminum chloride (1.5 eq.) in portions to the cooled solvent with vigorous stirring.

    • Once the AlCl₃ is suspended, add 2-bromophenyl acetate (1.0 eq.) dropwise via a syringe, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Aluminum chloride is highly moisture-sensitive and will decompose in the presence of water, rendering it inactive.

  • Excess AlCl₃: A stoichiometric excess of the Lewis acid is often required as it complexes with both the starting ester and the product ketone.

  • Low Temperature: Maintaining a low temperature is critical to favor the formation of the desired para-isomer.[2]

  • Acidic Workup: The acidic workup is necessary to hydrolyze the aluminum-phenoxide complex and liberate the final product.

Method 3: Friedel-Crafts Acylation of 2-Bromophenol

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones.[3][4] This route involves the direct acylation of 2-bromophenol with an acetylating agent in the presence of a Lewis acid.

Mechanism:

Similar to the Fries rearrangement, the Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) activates the acetylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of 2-bromophenol. A major challenge with phenols in Friedel-Crafts acylation is the competition between C-acylation (on the ring) and O-acylation (on the hydroxyl group). Using a stoichiometric excess of the Lewis acid can favor C-acylation by complexing with the phenolic oxygen, thus reducing its nucleophilicity and promoting the rearrangement of any initially formed O-acylated product. The hydroxyl group directs the acylation to the ortho and para positions. With the ortho position to the hydroxyl group being sterically hindered by the bromine atom, the acylation is expected to occur predominantly at the para position.

Figure 3: The Friedel-Crafts acylation pathway.

Experimental Protocol: Para-Selective Friedel-Crafts Acylation

  • Materials: 2-Bromophenol, Anhydrous Aluminum Chloride (AlCl₃), Acetyl Chloride, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (2.5 eq.) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C and slowly add acetyl chloride (1.2 eq.).

    • To this mixture, add a solution of 2-bromophenol (1.0 eq.) in anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature below 5 °C.

    • After the addition, allow the reaction to stir at room temperature for 12-16 hours.

    • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

    • Extract the product with dichloromethane, and wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to yield this compound.

Causality Behind Experimental Choices:

  • Excess Lewis Acid: Using a significant excess of AlCl₃ is crucial to drive the reaction towards the desired C-acylation product and minimize the formation of the phenyl ester via O-acylation.

  • Order of Addition: Adding the phenol solution to the pre-formed complex of AlCl₃ and acetyl chloride can help to improve the yield and selectivity.

  • Anhydrous Conditions: As with the Fries rearrangement, strict anhydrous conditions are essential for the success of the Friedel-Crafts acylation.

Efficiency and Sustainability: A Green Chemistry Perspective

In modern chemical synthesis, efficiency is not solely measured by chemical yield but also encompasses factors such as atom economy, energy consumption, and the generation of hazardous waste.

Atom Economy:

The concept of atom economy provides a measure of how many atoms from the reactants are incorporated into the final desired product.[6][12]

  • Direct Bromination: The atom economy can be calculated based on the specific brominating agent used. For NBS, the succinimide is a significant byproduct.

  • Fries Rearrangement: This is an intramolecular rearrangement, and in an ideal scenario, all atoms of the starting material are incorporated into the product, leading to a 100% atom economy. However, this does not account for the reagents used in the synthesis of the starting ester or the Lewis acid catalyst.

  • Friedel-Crafts Acylation: The atom economy is influenced by the acetylating agent and the generation of byproducts like HCl.

Environmental and Safety Considerations:

  • Brominating Agents: Liquid bromine is highly corrosive, toxic, and volatile, posing significant handling risks.[13][14] NBS is a safer solid alternative, but care must still be taken.[15][16]

  • Lewis Acids: Traditional Lewis acids like AlCl₃ are corrosive, moisture-sensitive, and generate significant amounts of acidic and aluminum-containing waste, which can be environmentally problematic.[4] The development of greener, reusable solid acid catalysts is an active area of research for both Fries rearrangement and Friedel-Crafts reactions.[15]

  • Solvents: The use of halogenated solvents like dichloromethane should be minimized where possible in favor of greener alternatives.

Conclusion and Recommendations

The choice of the most efficient synthetic route for this compound depends on the specific needs of the researcher or organization.

  • For small-scale laboratory synthesis where starting material cost is a primary concern, the direct bromination of 4-hydroxyacetophenone offers a viable route, provided that the regioselectivity can be carefully controlled through optimized conditions.

  • The Fries rearrangement of 2-bromophenyl acetate presents an elegant approach with high atom economy for the rearrangement step itself. However, the potential for side reactions and the need to synthesize the starting ester add complexity. This route may be advantageous when high purity is paramount and purification challenges can be addressed.

  • The Friedel-Crafts acylation of 2-bromophenol is a direct and potentially high-yielding method, but it requires the use of a significant excess of a harsh Lewis acid. This may be suitable for larger-scale production where the cost of the catalyst and waste disposal are factored into the overall process economics.

Ultimately, the "best" method is a balance of yield, purity, cost, safety, and environmental impact. This guide provides the foundational knowledge and detailed protocols to enable chemists to make an informed and strategic choice for their synthesis of the valuable intermediate, this compound.

References

  • (Referenced information on the complexity of Fries rearrangement of 2-bromophenyl acet
  • (Referenced information on the environmental impact of Friedel-Crafts reactions)
  • Pearson Education.
  • Chem-Impex Intern
  • GTI Laboratory Supplies. N-Bromosuccinimide, 99.98%, Certified® 30g. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Chem-Impex Intern
  • Journal of the Chemical Society C: Organic.
  • Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. [Link]
  • Wikipedia. Fries rearrangement. [Link]
  • GTI Laboratory Supplies via eBay. N-Bromosuccinimide, 99.98%, Certified® 30g. [Link]
  • PharmaCompass. 4'-Hydroxyacetophenone Price per kg in USD. [Link]
  • Semantic Scholar.
  • IndiaMART. 2 Bromophenol, Grade: Industrial, Packaging Size: 25Kg. [Link]
  • Reddit. What are some safety tips when handling bromine.... [Link]
  • S D Fine-Chem Limited. P-HYDROXYACETOPHENONE(4-hydroxyacetophenone). [Link]
  • IndiaMART. Aluminium (III) chloride Latest Price, Manufacturers & Suppliers. [Link]
  • Zenodo.
  • SYNTHETIKA. Anhydrous Aluminium Chloride AlCl3 For Organic Synthesis >99% - 1000g. [Link]
  • Organic Letters. "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]
  • Organic Chemistry Portal. Fries Rearrangement. [Link]
  • ResearchGate.
  • Chemistry & Biology Interface.
  • Matrix Fine Chemicals. 2-(4-BROMOPHENYL)ACETIC ACID. [Link]
  • ResearchGate. fries rearrangement of some nitrophenolic esters in the absence of solvent. [Link]
  • Scribd. Fries Rearrangement. [Link]
  • ResearchGate.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(3-Bromo-4-hydroxyphenyl)ethanone (CAS No. 1836-06-2), a halogenated organic compound. The procedures outlined herein are designed to ensure regulatory compliance, minimize environmental impact, and uphold the highest standards of laboratory safety.

Section 1: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its intrinsic hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal requirements.[1] The primary risks associated with this compound are acute toxicity if swallowed, and irritation to the skin, eyes, and respiratory system.[1][2]

Table 1: GHS Classification for this compound [1][3]

Hazard ClassCodeStatementPictogram
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity, single exposureH335May cause respiratory irritationGHS07 (Exclamation Mark)

The presence of a bromine atom classifies this molecule as a halogenated organic compound .[4] This classification is the single most critical factor in determining its proper disposal pathway, as halogenated waste streams are treated differently than non-halogenated ones due to the potential for forming hazardous byproducts during incineration and specific regulatory prohibitions on landfilling.[4][5][6]

Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Adherence to proper PPE protocols is non-negotiable to mitigate the risks of exposure identified in Section 1.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that are appropriate for handling halogenated organic compounds. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of potential splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7]

Section 3: Waste Segregation and Containment Protocol

The cornerstone of proper chemical waste management is rigorous segregation. Co-mingling different waste classes can lead to dangerous chemical reactions, create complex and expensive disposal challenges, and result in regulatory violations.

Causality of Segregation: this compound must be disposed of in a designated "Halogenated Organic Waste" container.[4][9] The primary reason for this is that the incineration of mixed halogenated and non-halogenated waste requires specialized equipment and conditions to scrub acidic gases (like hydrogen bromide) that are formed.[10] Disposing of halogenated compounds in a non-halogenated waste stream significantly increases the cost and complexity of disposal for the entire container.[11]

Containment Guidelines:

  • Container Selection: Use only chemically compatible and properly vented containers provided by your institution's Environmental Health and Safety (EHS) department. These are typically clearly marked, often with a specific color code (e.g., green-labeled carboys for halogenated organics).[4]

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify its contents before the first drop of waste is added.[9][11] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." Do not use abbreviations.

    • An approximate concentration and the solvent used (if in solution).

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[9][11] Store the container in a designated satellite accumulation area that is secure, under the control of laboratory personnel, and away from incompatible materials like strong oxidizing agents or bases.[7][10]

Section 4: Step-by-Step Disposal Procedure

This protocol provides a direct, procedural workflow for the disposal of pure this compound and solutions containing it.

Protocol for Disposing of Solid Waste:

  • Work Area Preparation: Ensure your work area is clean and conduct all transfers within a chemical fume hood.

  • Transfer: Carefully scrape or pour the solid waste from its original container or filter paper into a funnel leading into the designated "Halogenated Organic Waste" container. Minimize the generation of dust.[10]

  • Decontamination of Emptied Container: Rinse the original, now "empty," container with a small amount of a suitable solvent (e.g., acetone, ethanol). This rinse aid, now contaminated, must also be transferred into the halogenated waste stream. Repeat this rinsing process two more times (triple-rinse).

  • Finalize: Securely close the waste container. Make an entry on the container's waste log, noting the added amount.

Protocol for Disposing of Solutions:

  • Identification: Confirm that the solution contains this compound.

  • Transfer: Working in a fume hood, carefully pour the solution through a funnel into the designated "Halogenated Organic Waste" container.

  • Container Management: Avoid overfilling the container; do not fill past 90% capacity to allow for vapor expansion.

  • Finalize: Securely cap the waste container. Update the waste log with the chemical name, solvent, concentration, and volume added.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_action Disposal Action cluster_final Finalization & Storage start Begin Disposal Process for This compound hazards Identify Hazards: - Acute Oral Toxicity (H302) - Skin/Eye Irritant (H315, H319) - Halogenated Compound start->hazards ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat hazards->ppe segregate Locate 'Halogenated Organic Waste' Container ppe->segregate label_waste Label Container with Full Chemical Name and 'Hazardous Waste' segregate->label_waste transfer Transfer Waste into Container (Inside Fume Hood) label_waste->transfer close_container Securely Close Container transfer->close_container store Store in Satellite Accumulation Area close_container->store pickup Arrange for EHS Pickup store->pickup

Caption: Disposal workflow for this compound.

Section 5: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to minimize harm.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][10] Seek medical attention if irritation occurs.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

  • Small Spills: For small spills of the solid material, ensure the area is well-ventilated and don appropriate PPE. Gently sweep up the material to avoid creating dust and place it into a sealed container for disposal as halogenated waste.[10] Clean the spill area with a suitable solvent and cloth, disposing of the cleaning materials as hazardous waste.

  • Large Spills: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

References

  • National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 608094, [Link].
  • Illinois Pollution Control Board. "TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES." Illinois General Assembly, [Link].
  • U.S. Government Publishing Office. "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Bucknell University. "HAZARDOUS WASTE SEGREGATION." Bucknell University Environmental Health & Safety, [Link].
  • University of Illinois Urbana-Champaign. "Halogenated Organic Liquids - Standard Operating Procedure." Braun Research Group, [Link].

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Bromo-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a deep understanding of the material's properties. This guide provides essential, field-proven directives for the safe handling of 1-(3-Bromo-4-hydroxyphenyl)ethanone (CAS: 1836-06-2), a substituted acetophenone. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and procedural excellence for researchers and drug development professionals.

Hazard Profile: Understanding the "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of the compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks.[1]

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Causes serious, potentially damaging, eye irritation.[1][2][3][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3][4]

The presence of a phenolic hydroxyl group and a bromine atom on the aromatic ring dictates its reactivity and toxicological profile. Phenolic compounds, as a class, are known for being corrosive and rapidly absorbed through the skin, which can lead to systemic toxicity.[6][7] Therefore, our PPE strategy is designed to create a comprehensive barrier against all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

The First Line of Defense: Engineering and Administrative Controls

PPE is the final barrier between you and a hazardous substance. Before you even select your gloves, ensure that proper engineering and administrative controls are in place.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood.[8][9] This is non-negotiable, as it is the primary method for preventing the inhalation of the irritant powder.[1][4]

  • Designated Area: All work with this compound should occur in a clearly marked "Designated Area" to prevent cross-contamination and alert others to the potential hazards.[6]

  • Standard Operating Procedure (SOP): You must be trained on a laboratory-specific SOP for this chemical before beginning work. This SOP should detail the hazards, controls, spill procedures, and waste disposal.[7]

A Multi-Layered Approach to Personal Protective Equipment

The selection of PPE is not a one-size-fits-all scenario; it is dictated by the specific task and the associated risk of exposure.

The risk of serious eye irritation necessitates robust protection.[1][5]

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles with side shields must be worn at all times when handling the compound in any form.[2][5]

  • Elevated Risk Tasks: When preparing solutions, transferring large quantities, or performing any task with a splash hazard, a full-face shield must be worn over the safety goggles.[6][8][9] This provides a secondary layer of protection for the entire face.

Phenolic compounds can penetrate common laboratory gloves, making glove selection a critical decision point.[6][7]

  • For Incidental Contact (e.g., handling sealed containers, light-duty work): Double-gloving with standard nitrile examination gloves is recommended. The outer glove should be removed and replaced immediately upon any suspected contact.[8]

  • For Intentional Contact or High-Risk Tasks (e.g., weighing solid, preparing solutions, extractions): A more robust glove system is required. Wear a heavier-duty glove, such as neoprene or butyl rubber, over an inner nitrile glove.[8] This combination provides superior chemical resistance and mechanical durability. The rationale for this layered approach is that while nitrile provides good dexterity, its breakthrough time for phenols can be short; the outer neoprene or butyl glove provides the necessary chemical barrier.[7]

To prevent skin irritation from dust or splashes, full body coverage is essential.[1][4]

  • Lab Coat: A clean, fully buttoned laboratory coat must be worn at all times.

  • Apron: For tasks involving a significant splash hazard, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[8]

  • Personal Clothing: Long pants and closed-toe, non-perforated shoes are mandatory in any laboratory where hazardous chemicals are handled.[8]

As previously stated, all work should be conducted in a fume hood to mitigate the risk of respiratory irritation.[8][9] A respirator should only be necessary in emergency situations, such as a large spill outside of containment. In such an event, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (P100) would be required.

Task-Based PPE Summary

For clarity, the table below summarizes the required PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody Protection
Transporting Closed Containers Safety GogglesSingle Pair of Nitrile GlovesLab Coat
Weighing Solid Compound Safety GogglesDouble-Gloved Nitrile or Neoprene over NitrileLab Coat
Preparing Stock Solutions Safety Goggles & Face ShieldNeoprene or Butyl Rubber over NitrileLab Coat & Chemical Apron
Performing Reactions/Extractions Safety Goggles & Face ShieldNeoprene or Butyl Rubber over NitrileLab Coat & Chemical Apron
Small Spill Cleanup (<5g) Safety Goggles & Face ShieldNeoprene or Butyl Rubber over NitrileLab Coat & Chemical Apron
Procedural Workflow for PPE

The order in which you don (put on) and doff (take off) your PPE is critical to prevent cross-contamination.

PPE Selection Workflow

PPE_Workflow start Identify Task with This compound weighing Weighing Solid or Preparing Solution? start->weighing High Exposure Potential handling Handling Sealed Container or Incidental Contact? start->handling Low Exposure Potential spill Spill or Emergency? start->spill Emergency ppe_high Full PPE Required: - Safety Goggles & Face Shield - Neoprene/Butyl over Nitrile Gloves - Lab Coat & Chemical Apron weighing->ppe_high ppe_medium Standard PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat handling->ppe_medium ppe_emergency Emergency PPE: - Full PPE (ppe_high) - NIOSH-Approved Respirator spill->ppe_emergency

Caption: Decision workflow for selecting appropriate PPE based on the task.

Donning Sequence:

  • Lab Coat

  • Inner Nitrile Gloves

  • Outer Chemical-Resistant Gloves (if required)

  • Safety Goggles

  • Face Shield (if required)

Doffing Sequence (to minimize contamination):

  • Remove outer, most contaminated gloves.

  • Remove face shield and/or goggles from the back.

  • Remove lab coat, turning it inside out as you do.

  • Remove inner gloves, peeling them off without touching the outside surface.

  • Wash hands thoroughly with soap and water.

Disposal and Decontamination

All PPE that has been in contact with this compound is considered hazardous waste.

  • Gloves and Disposable Items: Place all used gloves, weigh boats, and contaminated paper towels directly into a designated hazardous waste container.[4][5][10]

  • Lab Coats: If a lab coat becomes grossly contaminated, it must be disposed of as hazardous waste. Do not send it for routine laundering.[7]

  • Spill Cleanup: Absorb spills with an inert material (e.g., vermiculite or sand), collect the material using non-sparking tools, and place it in a sealed, labeled container for hazardous waste disposal.[10][11]

By adhering to these rigorous guidelines, you build a framework of safety that protects not only yourself but your colleagues and your research. Trust in the procedure, understand the reasoning behind it, and handle every chemical with the respect it demands.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 608094, this compound. PubChem.
  • Yale University Environmental Health & Safety (2022). Standard Operating Procedure - Phenol.
  • Phenol Producers Association (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL.
  • University of California, Santa Cruz Environmental Health & Safety (n.d.). Phenol SOP.
  • University of Washington Environmental Health & Safety (2023). FACT SHEET: Phenol.
  • The University of Queensland (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
  • Cole-Parmer (n.d.). Material Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.